Product packaging for 3-Ethyl-2,2-dimethylhexane(Cat. No.:CAS No. 20291-91-2)

3-Ethyl-2,2-dimethylhexane

Cat. No.: B12652332
CAS No.: 20291-91-2
M. Wt: 142.28 g/mol
InChI Key: XYDYODCWVCBIOQ-UHFFFAOYSA-N
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Description

3-Ethyl-2,2-dimethylhexane is a useful research compound. Its molecular formula is C10H22 and its molecular weight is 142.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22 B12652332 3-Ethyl-2,2-dimethylhexane CAS No. 20291-91-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20291-91-2

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

IUPAC Name

3-ethyl-2,2-dimethylhexane

InChI

InChI=1S/C10H22/c1-6-8-9(7-2)10(3,4)5/h9H,6-8H2,1-5H3

InChI Key

XYDYODCWVCBIOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

3-Ethyl-2,2-dimethylhexane physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,2-dimethylhexane

Introduction

This compound is a saturated, branched-chain alkane with the chemical formula C10H22.[1][2] As one of the 75 constitutional isomers of decane, its molecular structure significantly influences its physical and chemical properties, distinguishing it from its linear counterpart and other branched isomers.[3] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics, experimental property determination, and safe handling practices. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for applications ranging from solvent chemistry to reference standards in analytical science.

Molecular Identity and Structure

A precise understanding of a compound's identity is foundational to all scientific investigation. This compound is unambiguously identified by a set of standardized nomenclature and registry numbers.

  • IUPAC Name : this compound[4]

  • CAS Registry Number : 20291-91-2[5]

  • Molecular Formula : C10H22[4][6]

  • Molecular Weight : 142.28 g/mol [4][6]

  • Synonyms : 2,2-dimethyl-3-ethylhexane, Hexane, 3-ethyl-2,2-dimethyl-[1][5]

The structure consists of a six-carbon hexane main chain. At the second carbon position, there are two methyl groups, and at the third carbon position, there is an ethyl group.[7] This high degree of branching creates a more compact, spherical shape compared to the linear n-decane, which has profound effects on its intermolecular forces and, consequently, its physical properties.

Structural Representations:

  • SMILES : CCCC(CC)C(C)(C)C[4][8]

  • InChI : InChI=1S/C10H22/c1-6-8-9(7-2)10(3,4)5/h9H,6-8H2,1-5H3[1][4][5]

  • InChIKey : XYDYODCWVCBIOQ-UHFFFAOYSA-N[1][4][5]

Core Physical Properties

The physical properties of this compound are summarized below. These values are critical for predicting its behavior in various experimental and industrial settings.

PropertyValueSource(s)
Molecular Formula C10H22[2][6]
Molecular Weight 142.28 g/mol [4][6]
Boiling Point 156.11 °C to 159 °C[6][8]
Melting Point -53.99 °C[6]
Density 0.7450 g/cm³ (at 20°C)[6]
Refractive Index (n_D) 1.4174 (at 20°C)[6]
Vapor Pressure 3.95 mmHg (at 25°C)[1][9]

Detailed Analysis of Physical Properties

Boiling and Melting Points

The boiling point of this compound is reported to be between 156.11°C and 159°C.[6][8] This is significantly lower than its linear isomer, n-decane (174°C). This difference is a classic example of the effect of molecular branching on physical properties. The compact, somewhat spherical shape of this compound reduces the available surface area for intermolecular contact compared to the elongated shape of n-decane. This decrease in surface area weakens the van der Waals forces, the primary intermolecular forces in alkanes, requiring less energy to overcome them for the substance to boil.

The melting point is -53.99°C.[6] Unlike boiling points, predicting melting point trends in branched alkanes is more complex. Increased branching can disrupt the efficiency with which molecules pack into a crystal lattice, thus lowering the melting point. However, highly symmetrical or spherical molecules can sometimes pack more efficiently than their linear counterparts, leading to higher melting points.

Density and Refractive Index

The density is 0.7450 g/cm³, which is less than that of water, as expected for an alkane.[6] The refractive index, a measure of how much the path of light is bent when entering the substance, is 1.4174.[6] This value is characteristic of saturated hydrocarbons and is useful for rapid, non-destructive purity checks.

Solubility

Experimental Determination of Properties

To ensure scientific integrity, the methods for determining these properties must be robust and reproducible. The following sections detail standard protocols.

Protocol for Boiling Point Determination

The boiling point is determined via atmospheric distillation. This method identifies the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

  • Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

  • Sample Preparation : Place a small volume (e.g., 10 mL) of this compound into the round-bottom flask along with a few boiling chips. The boiling chips are crucial as they prevent bumping (sudden, violent boiling) by providing nucleation sites for bubbles to form smoothly.

  • Heating : Gently heat the flask using a heating mantle.

  • Equilibrium : The temperature will rise and then stabilize as the liquid begins to boil and its vapor condenses.

  • Measurement : Record the temperature at which the vapor temperature is constant and there is a steady drip of condensate into the receiving flask. This stable temperature is the boiling point. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

Protocol for Refractive Index Measurement

The refractive index is measured using an Abbe refractometer, a standard instrument in most chemistry laboratories.

Methodology:

  • Calibration : Calibrate the refractometer using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[12]

  • Sample Application : Place a few drops of this compound onto the clean, dry prism of the refractometer.

  • Measurement : Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C). Look through the eyepiece and adjust the knob until the light and dark fields converge into a sharp line.

  • Reading : Read the refractive index value from the scale. Since refractive index is temperature-dependent, a correction factor must be applied if the measurement is not performed at the standard 20°C.

Visualization of Structure-Property Relationships

The relationship between molecular structure and physical properties is a core concept in chemistry. The following diagram illustrates how the branching in this compound leads to a lower boiling point compared to its straight-chain isomer, n-decane.

G cluster_0 Alkane Isomers (C10H22) cluster_1 Structural Characteristics cluster_2 Physical Property Outcome A n-Decane (Linear) C Elongated Shape Large Surface Area A->C B This compound (Branched) D Compact/Spherical Shape Small Surface Area B->D E Stronger van der Waals Forces C->E F Weaker van der Waals Forces D->F G Higher Boiling Point (~174°C) E->G H Lower Boiling Point (~156°C) F->H

Caption: Impact of alkane branching on boiling point.

Safety and Handling

  • Handling : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

  • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Hazards : May cause skin and eye irritation. Aspiration into the lungs may be harmful.

Conclusion

This compound is a branched alkane whose physical properties are a direct consequence of its molecular structure. Its compact nature leads to a lower boiling point compared to its linear isomer, a key characteristic governed by the attenuation of intermolecular van der Waals forces. The data and protocols presented in this guide provide a solid foundation for scientists and researchers to confidently utilize this compound in their work, with a full understanding of its physical behavior and handling requirements.

References

[1] Guidechem. (n.d.). This compound 20291-91-2 wiki. Retrieved from Guidechem website. [6] ChemicalBook. (2023). This compound. Retrieved from ChemicalBook website. [5] National Institute of Standards and Technology. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from NIST website. [8] Stenutz, R. (n.d.). This compound. Retrieved from Stenutz website. [13] National Institute of Standards and Technology. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from NIST website. [4] National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from PubChem website. [2] Study.com. (n.d.). What is the formula for this compound?. Retrieved from Study.com website. [14] ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook website. [10] Cheméo. (n.d.). Chemical Properties of Hexane, 3-ethyl-2,2-dimethyl- (CAS 20291-91-2). Retrieved from Cheméo website. [9] LookChem. (n.d.). This compound. Retrieved from LookChem website. [11] InChI Key. (n.d.). 3-ethyl-2,2-dimethyl-hexane. Retrieved from InChI Key website. TCI Chemicals. (2024). SAFETY DATA SHEET. Retrieved from TCI Chemicals website. [15] National Institute of Standards and Technology. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from NIST website. [7] Gauth. (n.d.). Solved: 3-ethyl -2, 2 -dimethyl-hexane. Retrieved from Gauth website. [3] Wikipedia. (n.d.). Alkane. Retrieved from Wikipedia website. [12] Burdick & Jackson. (n.d.). Refractive Index. Retrieved from a public resource listing solvent properties.

Sources

3-Ethyl-2,2-dimethylhexane CAS number 20291-91-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethyl-2,2-dimethylhexane (CAS: 20291-91-2)

Prepared by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 20291-91-2), a saturated acyclic hydrocarbon. As one of the 75 isomers of decane, this molecule serves as an important subject for studies in structural isomerism, analytical identification, and fundamental organic chemistry.[1] This document is intended for researchers, analytical chemists, and drug development professionals, offering in-depth information on its chemical identity, physicochemical properties, spectroscopic characterization, a plausible synthetic route, and safety considerations. The guide emphasizes the principles behind analytical techniques and provides detailed, actionable protocols to facilitate further research and application.

Chemical Identity and Molecular Structure

This compound is a branched-chain alkane with the chemical formula C₁₀H₂₂.[2] Its structure is defined by a six-carbon hexane backbone, substituted with an ethyl group at the third carbon and two methyl groups at the second carbon.[3] The presence of a stereocenter at the C3 position means the molecule can exist as two enantiomers, (R)-3-ethyl-2,2-dimethylhexane and (S)-3-ethyl-2,2-dimethylhexane, although it is commonly supplied as a racemate.[4]

Key Identifiers:

  • IUPAC Name: this compound[5]

  • CAS Number: 20291-91-2[5]

  • Molecular Formula: C₁₀H₂₂[2]

  • Molecular Weight: 142.28 g/mol [2][5]

  • Synonyms: 2,2-Dimethyl-3-ethylhexane[2]

  • InChI Key: XYDYODCWVCBIOQ-UHFFFAOYSA-N[2]

  • Canonical SMILES: CCCC(CC)C(C)(C)C[4]

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are characteristic of a moderately sized branched alkane. These properties are crucial for predicting its behavior in various solvents, its volatility, and for developing purification methods such as distillation. The data presented below is a compilation from various authoritative chemical databases.

PropertyValueUnitSource
Molecular Weight 142.2817 g/mol [2]
Boiling Point 156.11°C[6]
Melting Point -53.99°C[6]
Density 0.7450g/cm³[6]
Refractive Index 1.4174nD[6]
Vapor Pressure 3.95mmHg at 25°C[4]
Enthalpy of Vaporization (ΔvapH°) 46.00kJ/mol[7][8]
Octanol/Water Partition Coeff. (logP) 3.859[7]
Water Solubility (log₁₀WS) -3.52mol/L[7]

Spectroscopic and Analytical Characterization

Definitive identification of branched alkanes, especially distinguishing between isomers, requires a robust analytical approach combining chromatographic separation with detailed mass spectral and NMR analysis.[9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for alkane identification. However, due to the high propensity for fragmentation, the molecular ion (M⁺) peak for highly branched alkanes is often weak or entirely absent.[10][11] The fragmentation pattern is dictated by the formation of the most stable carbocations, with cleavage occurring preferentially at branch points.[10]

Expected Fragmentation Pattern: The structure of this compound features a quaternary carbon at C2 and a tertiary carbon at C3. Cleavage at these branch points is highly favored.

  • Loss of the largest alkyl group: Cleavage at the C3-C4 bond to lose a propyl radical (•C₃H₇) is not favored. The most significant fragmentation is expected from cleavage at the C2-C3 bond.

  • Cleavage at C2-C3: This bond cleavage can result in the loss of a tert-butyl radical ([M - 57]⁺) or the formation of a tert-butyl cation at m/z 57. The latter is a very stable tertiary carbocation and is expected to be a major peak.

  • Loss of an ethyl group: Cleavage at the C3-C(ethyl) bond leads to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 113 ([M - 29]⁺).

  • Loss of a butyl group: Loss of the butyl group from C3 would result in a fragment at m/z 85 ([M - 57]⁺).

The resulting mass spectrum is anticipated to be dominated by a series of alkyl fragment ions (CnH2n+1)⁺. The base peak is likely to be at m/z 57 , corresponding to the stable tert-butyl cation.

cluster_frag Primary Fragmentation Pathways C10H22\n(m/z 142) C10H22 (m/z 142) C4H9+\n(m/z 57)\nBase Peak C4H9+ (m/z 57) Base Peak C10H22\n(m/z 142)->C4H9+\n(m/z 57)\nBase Peak - C6H13• C8H17+\n(m/z 113) C8H17+ (m/z 113) C10H22\n(m/z 142)->C8H17+\n(m/z 113) - C2H5• C6H13+\n(m/z 85) C6H13+ (m/z 85) C10H22\n(m/z 142)->C6H13+\n(m/z 85) - C4H9•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Protocol: GC-MS Analysis

This protocol provides a general framework for analyzing branched alkanes like this compound.[9]

  • Sample Preparation: Dissolve the sample in a high-purity volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 µg/mL.[10]

  • Instrumentation: Use a standard gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A long (e.g., 60-100 m) non-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended for optimal separation of isomers.[12]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio).

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 280 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 200.

  • Data Analysis: Identify the compound by comparing its retention time with known standards and its mass spectrum with library data or predicted fragmentation patterns.[9]

Gas Chromatography (GC)

The Kovats Retention Index (RI) is a critical tool for identifying isomers that may have similar mass spectra.[9] It normalizes retention times relative to a series of n-alkane standards.

Column TypeActive PhaseTemperature (°C)Kovats Index (I)Source
CapillarySqualane100902[13][14]
CapillarySE-3060902[13][14]
CapillaryApiezon L60902[13][14]

The consistent RI value of 902 across different non-polar stationary phases provides a reliable identifier for this specific branched decane isomer.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

  • ~0.8-0.9 ppm: Multiple overlapping signals (triplets and singlets) corresponding to the five methyl groups (-CH₃). The large singlet at ~0.85 ppm would be from the six equivalent protons of the two methyl groups at C2 (the tert-butyl group). The triplets would correspond to the methyls of the ethyl group and the terminal methyl of the butyl chain.

  • ~1.1-1.4 ppm: Complex multiplet signals arising from the various methylene groups (-CH₂-) in the ethyl and butyl chains.

  • ~1.5-1.7 ppm: A multiplet corresponding to the single methine proton (-CH-) at the C3 position.

Predicted ¹³C NMR Spectrum: The molecule has 10 carbon atoms, and due to its asymmetry, 10 distinct signals are expected.

  • ~10-25 ppm: Signals for the five methyl carbons.

  • ~25-40 ppm: Signals for the methylene carbons and the quaternary carbon at C2.

  • ~40-50 ppm: Signal for the tertiary methine carbon at C3.

Infrared (IR) Spectroscopy

As a saturated alkane, the IR spectrum of this compound is expected to be simple and dominated by C-H and C-C bond vibrations.

  • 2850-3000 cm⁻¹: Strong, sharp peaks corresponding to C-H stretching vibrations from the methyl (-CH₃) and methylene (-CH₂) groups.

  • 1450-1470 cm⁻¹: Bending (scissoring) vibrations for CH₂ groups.

  • 1370-1380 cm⁻¹: Bending vibrations characteristic of CH₃ groups. The presence of a tert-butyl group should give a strong, characteristic doublet in this region.

Synthesis and Purification

While not a commercially common chemical, a plausible and reliable synthesis can be designed using fundamental organometallic reactions. A Grignard reaction provides a robust method for constructing the C-C bond at the key tertiary carbon center.

Proposed Synthetic Pathway

The retrosynthesis involves disconnecting the bond between the tertiary carbon (C3) and the butyl group. This leads to 3,3-dimethyl-2-butanone (pinacolone) and a butylmagnesium bromide Grignard reagent as starting materials. The resulting tertiary alcohol is then deoxygenated via a reduction reaction.

cluster_retro Retrosynthesis cluster_forward Forward Synthesis Target This compound Alcohol 3-Ethyl-2,2-dimethylhexan-3-ol Target->Alcohol Deoxygenation Ketone 3,3-Dimethyl-2-butanone (Pinacolone) Alcohol->Ketone Grignard disconnection Grignard Ethylmagnesium bromide Alcohol->Grignard Grignard disconnection Ketone_f Pinacolone Alcohol_f Tertiary Alcohol Intermediate Ketone_f->Alcohol_f 1) THF 2) H3O+ workup Grignard_f EtMgBr Grignard_f->Alcohol_f Target_f Target Product Alcohol_f->Target_f Reduction (e.g., Barton-McCombie)

Caption: Proposed retrosynthesis and forward synthesis for this compound.

Detailed Experimental Protocol (Proposed)

This hypothetical protocol is based on established organometallic and reduction methodologies. Step 1: Synthesis of 3-Ethyl-2,2-dimethylhexan-3-ol

  • Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 250 mL three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • Reaction: Add 100 mL of anhydrous diethyl ether to the flask. Add 1.2 equivalents of ethylmagnesium bromide (as a solution in THF) to the dropping funnel.

  • Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of 3,3-dimethyl-2-butanone (pinacolone, 1.0 equivalent) in 20 mL of anhydrous diethyl ether to the Grignard reagent over 30 minutes with vigorous stirring.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 30 mL portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Deoxygenation to this compound

  • Methodology: A Barton-McCombie deoxygenation is a reliable method for this transformation.

  • Thioacylation: Dissolve the crude alcohol from Step 1 in anhydrous pyridine. Cool to 0 °C and add phenyl chlorothionocarbonate (1.1 equivalents). Stir for 4-6 hours until the alcohol is consumed (monitor by TLC).

  • Radical Reduction: Dilute the reaction mixture with toluene. Add AIBN (azobisisobutyronitrile, 0.2 equivalents) and tributyltin hydride (1.5 equivalents). Heat the mixture to 80-90 °C for 2-4 hours.

  • Workup and Purification: After cooling, concentrate the mixture in vacuo. The crude product can be purified by flash column chromatography on silica gel using hexane as the eluent to separate the alkane product from tin byproducts. Final purification can be achieved by fractional distillation.

Applications and Research Context

While this compound does not have widespread industrial applications, it is valuable in several research contexts:

  • Analytical Standard: It serves as a reference compound for the identification of branched alkanes in complex mixtures such as petroleum distillates, fuels, and environmental samples using GC and GC-MS.[9][10]

  • Combustion Research: As a pure decane isomer, it can be used in fundamental studies of engine combustion and soot formation, helping to build kinetic models for more complex fuels.

  • Geochemical Analysis: Branched alkanes are sometimes studied as biomarkers in geological samples.[15]

  • Physical Organic Chemistry: It can be used in studies correlating molecular structure (e.g., degree of branching) with physical properties like viscosity, boiling point, and density.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally similar C10 alkanes and dimethylhexane isomers, the following hazards should be anticipated.[16][17]

  • Physical Hazards: Highly flammable liquid and vapor.[16] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[18]

  • Health Hazards:

    • Aspiration Hazard: May be fatal if swallowed and enters airways.[16][17]

    • Skin Irritation: Causes skin irritation.[16][17] Prolonged contact may cause defatting and dermatitis.[18]

    • STOT-SE: May cause drowsiness or dizziness and respiratory irritation.[16][17]

  • Environmental Hazards: Assumed to be very toxic to aquatic life with long-lasting effects.[17]

Recommended Handling Procedures:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood.[17]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a flame-retardant lab coat.[18]

  • Keep away from heat, sparks, open flames, and other ignition sources.[16] Use non-sparking tools and take precautionary measures against static discharge.[17]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

References

  • BenchChem. (n.d.). Analysis of Branched Alkanes by Mass Spectrometry.
  • BenchChem. (n.d.). High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers.
  • Cheméo. (n.d.). Chemical Properties of Hexane, 3-ethyl-2,2-dimethyl- (CAS 20291-91-2).
  • NIST. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook, SRD 69.
  • ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?.
  • Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Frontiers in Earth Science. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China.
  • Stenutz. (n.d.). This compound.
  • NIST. (n.d.). Hexane, 3-ethyl-2,2-dimethyl- Gas Chromatography. NIST Chemistry WebBook, SRD 69.
  • Stenutz. (n.d.). 2,2-dimethyl-3-ethylhexane.
  • Gauth. (n.d.). Solved: 3-ethyl -2, 2 -dimethyl-hexane.
  • NIST. (n.d.). Kovats' RI, non-polar column, isothermal for Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook, SRD 69.
  • NIST. (n.d.). Hexane, 3-ethyl-2,5-dimethyl-. NIST Chemistry WebBook, SRD 69.
  • Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-.
  • PubChem. (n.d.). 3-Ethyl-2-methylhexane. National Center for Biotechnology Information.
  • NIST. (n.d.). Hexane, 3-ethyl-2,2-dimethyl- Phase change data. NIST Chemistry WebBook, SRD 69.
  • Wikipedia. (n.d.). Alkane.
  • Brainly.in. (2021). 3 ethyl 2 , 2 dimethyl hexane.
  • Unacademy. (n.d.). Nomenclature of Organic Compounds.
  • PubChem. (n.d.). 3,3-Diethyl-2,2-dimethylhexane. National Center for Biotechnology Information.
  • Carl ROTH. (n.d.). Infrared Spectroscopy (IR).
  • SpectraBase. (n.d.). 3-Ethyl-2-methyl-pentane 13C NMR.
  • SpectraBase. (n.d.). 3-Ethyl-2-methyl-2-pentene 13C NMR.
  • YouTube. (2019). 3-ethyl-2-methylhexane - Naming Organic chemicals.
  • PubChem. (n.d.). 3-Ethyl-2,2-dimethylhex-3-ene. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 2,2-Dimethylhexane Vapor Phase IR.
  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature.
  • NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.

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molecular structure of 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Molecular Structure of 3-Ethyl-2,2-dimethylhexane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the . As a saturated aliphatic hydrocarbon, its structure may appear simple, yet a detailed examination reveals significant intricacies related to conformational isomerism and stereochemistry that have implications for its physicochemical properties and potential interactions in more complex systems. This document elucidates the structural determination, conformational landscape, and stereochemical nature of this molecule, offering field-proven insights for professionals in chemical research and development.

Introduction: Beyond the Planar Representation

This compound is an alkane with the chemical formula C10H22. While its two-dimensional representation is straightforward, a deeper understanding requires a three-dimensional perspective. The molecule's backbone is a hexane chain, with ethyl and dimethyl substitutions that introduce steric hindrance and create a chiral center, leading to a rich conformational and stereochemical profile. Understanding this structure is foundational for predicting its reactivity, physical properties, and behavior in various chemical environments.

IUPAC Nomenclature and Fundamental Properties

The systematic IUPAC name, this compound, precisely defines its connectivity. The parent chain is the six-carbon hexane. Numbering from the end that gives the substituents the lowest possible locants, we find two methyl groups at position 2 and an ethyl group at position 3.

PropertyValueSource
Chemical Formula C10H22PubChem
Molar Mass 142.28 g/mol PubChem
Canonical SMILES CCC(C(C)(C)C)CCPubChem
Isomeric Class Decane IsomerN/A

Stereochemistry: The Chiral Center at C3

The substitution pattern of this compound gives rise to a chiral center at the third carbon atom (C3). This carbon is bonded to four different groups: a hydrogen atom, an ethyl group, a tert-butyl group (from the 2,2-dimethyl end), and a propyl group (the remainder of the hexane chain).

The presence of this stereocenter means that this compound exists as a pair of enantiomers:

  • (R)-3-Ethyl-2,2-dimethylhexane

  • (S)-3-Ethyl-2,2-dimethylhexane

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. In a laboratory synthesis without a chiral catalyst or starting material, a racemic mixture of both enantiomers would be produced. The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography of a suitable derivative or by comparison with standards of known configuration.

G C3 C3* H H C3->H Et Ethyl C3->Et tBu tert-Butyl C3->tBu Pr Propyl C3->Pr

Figure 1: A 2D representation of the chiral center (C3) in this compound, highlighting the four different substituent groups that give rise to its stereoisomerism.

Conformational Analysis: The Rotational Landscape

The single carbon-carbon bonds (σ-bonds) in this compound allow for free rotation, leading to various spatial arrangements known as conformations. The steric bulk of the tert-butyl group at C2 and the ethyl group at C3 significantly influences the molecule's preferred conformations.

The most significant rotational barrier is around the C2-C3 bond. To analyze this, we can consider Newman projections. The large tert-butyl group on C2 and the ethyl group on C3 will tend to occupy positions that minimize steric strain. The most stable conformation will be the one where these bulky groups are anti-periplanar to each other. Conversely, the highest energy conformation will be the eclipsed form where these groups are syn-periplanar.

Experimental Workflow: Computational Conformational Analysis

A robust method for exploring the conformational landscape is through computational chemistry.

Step 1: Initial Structure Generation

  • A 2D sketch of this compound is created using chemical drawing software.

  • This is converted to a 3D structure, generating an initial, unoptimized geometry.

Step 2: Geometry Optimization

  • The initial structure is subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

  • This process finds the lowest energy conformation in the vicinity of the starting geometry.

Step 3: Conformational Search

  • A systematic or stochastic conformational search is performed to explore the potential energy surface.

  • This involves rotating around key dihedral angles (e.g., the C2-C3-C4-C5 backbone) and performing geometry optimizations for each starting conformation.

Step 4: Energy Analysis

  • The relative energies of all stable conformers are calculated.

  • The Boltzmann distribution can then be used to determine the population of each conformer at a given temperature.

G cluster_0 Computational Workflow A 2D Sketch B Initial 3D Structure A->B C Geometry Optimization (DFT) B->C D Conformational Search C->D E Energy Calculation D->E Identify stable conformers F Boltzmann Distribution E->F G Final Conformers F->G

A Technical Guide to 3-Ethyl-2,2-dimethylhexane: Synthesis, Characterization, and Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-2,2-dimethylhexane, a saturated acyclic alkane. The document details its nomenclature, structural isomers, and physicochemical properties, grounded in authoritative chemical databases. It outlines a robust, multi-step laboratory synthesis protocol, including the critical steps of Grignard reaction, dehydration, and hydrogenation, explaining the chemical principles behind each stage. Furthermore, the guide presents a thorough framework for the analytical characterization of the compound, leveraging modern spectroscopic and chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Predicted spectral data and retention indices are provided to aid in identification. Finally, essential safety protocols and handling procedures for this volatile and flammable compound are discussed to ensure safe laboratory practice. This document serves as a vital resource for researchers requiring a deep technical understanding of this highly branched alkane.

Introduction

Highly branched alkanes are fundamental structures in organic chemistry and play significant roles in various applications, from components in high-octane fuels to inert solvents and reference compounds in analytical science.[1] Their molecular architecture, characterized by tertiary and quaternary carbon centers, imparts unique physical properties such as lower boiling points and freezing points compared to their linear isomers. This compound (C₁₀H₂₂) is a notable example of a decane isomer, featuring a complex branching pattern that presents interesting challenges and considerations for its synthesis and characterization.

This guide aims to serve as a detailed technical resource for scientists. It moves beyond a simple recitation of properties to provide actionable, field-proven insights into its synthesis, analysis, and safe handling. The methodologies described are designed to be self-validating, ensuring a high degree of confidence in the final product's identity and purity.

Nomenclature and Structural Elucidation

The systematic IUPAC name, This compound , is derived following a precise set of rules:

  • Parent Chain Identification : The longest continuous carbon chain is identified as a hexane (six-carbon) chain.

  • Numbering : The chain is numbered from the end that gives the substituents the lowest possible locants. In this case, numbering from the right gives substituents at positions 2 and 3, which is lower than 4 and 5 if numbered from the left.

  • Substituent Identification : Two methyl (-CH₃) groups are located at position 2, and one ethyl (-CH₂CH₃) group is at position 3.

  • Alphabetical Ordering : Substituents are named alphabetically (ethyl before methyl). Prefixes like "di-" are ignored for alphabetization.[2]

This results in the unambiguous name This compound .

Synonyms: The compound may also be referred to as 2,2-dimethyl-3-ethylhexane, although this is not the preferred IUPAC nomenclature.[3][4]

Isomerism: As a decane (C₁₀H₂₂), this compound is one of 75 structural isomers.[5] This high degree of isomerism underscores the critical need for precise analytical techniques to distinguish it from other structurally similar compounds in a mixture.[6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These data are crucial for designing experimental conditions, such as purification via distillation or analysis via gas chromatography.

PropertyValueSource
CAS Number 20291-91-2[3][4]
Molecular Formula C₁₀H₂₂[3][7]
Molecular Weight 142.28 g/mol [4][8]
Boiling Point 156.11°C - 159°C[9][10]
Density 0.7450 g/cm³[10]
Refractive Index 1.4174[10]
Vapor Pressure 3.95 mmHg at 25°C[7][11]
InChIKey XYDYODCWVCBIOQ-UHFFFAOYSA-N[3][8]

Synthesis and Purification Protocol

While industrial-scale production of branched alkanes relies on processes like catalytic cracking and isomerization, a targeted laboratory synthesis is required for producing a high-purity sample of a specific isomer like this compound.[1] A robust and logical retrosynthetic approach involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and hydrogenation.[12]

Proposed Synthetic Pathway

The synthesis is a three-step process designed for high yield and purity.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Grignard Reaction to form 3-Ethyl-2,2-dimethyl-3-hexanol

  • Rationale: This step creates the C10 carbon skeleton by forming a new carbon-carbon bond. The reaction of a ketone with a Grignard reagent is a classic and reliable method for generating a tertiary alcohol.[12]

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Add magnesium turnings to the flask.

  • In the dropping funnel, add a solution of ethyl bromide in anhydrous diethyl ether.

  • Add a small portion of the ethyl bromide solution to the magnesium and wait for the reaction to initiate (indicated by bubbling and heat).

  • Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 30 minutes to ensure full formation of the Grignard reagent.

  • Cool the flask to 0°C in an ice bath.

  • Add a solution of 3,3-Dimethyl-2-pentanone in anhydrous diethyl ether dropwise via the dropping funnel.

  • After addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration to Alkenes

  • Rationale: The tertiary alcohol is readily dehydrated under acidic conditions to form a mixture of isomeric alkenes. This is a necessary intermediate step to remove the hydroxyl group.

  • To the crude 3-Ethyl-2,2-dimethyl-3-hexanol, add a catalytic amount of concentrated sulfuric acid.

  • Set up for fractional distillation.

  • Heat the mixture gently. The resulting alkenes will co-distill with water.

  • Collect the distillate, separate the organic layer, wash with sodium bicarbonate solution, then water, and dry over anhydrous calcium chloride.

Step 3: Catalytic Hydrogenation to this compound

  • Rationale: The carbon-carbon double bonds in the alkene mixture are reduced to single bonds using catalytic hydrogenation, yielding the final saturated alkane product. This method is highly efficient and clean.[12]

  • Dissolve the alkene mixture from Step 2 in ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

  • Monitor the reaction progress by GC until the starting material is consumed.

  • Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Remove the ethanol solvent via distillation.

Purification

The final crude product should be purified by fractional distillation, collecting the fraction boiling around 156-159°C.[9][10] Purity should be confirmed by Gas Chromatography.

Analytical Characterization

Distinguishing this compound from its isomers requires a multi-technique analytical approach.[13] Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for separation and identification of volatile hydrocarbons.[6]

Caption: A self-validating workflow for the analysis of this compound.

Gas Chromatography (GC)
  • Principle: Separation is based on the compound's volatility and interaction with the stationary phase of the GC column.

  • Expected Retention Index: The Kovats retention index (I) is a standardized measure of retention time. For this compound on a standard non-polar column (e.g., squalane), the expected index is approximately 902 .[4][14] This value is critical for tentative identification by comparing it to reference databases.

Mass Spectrometry (MS)
  • Principle: Following GC separation, the molecule is ionized (typically by electron ionization) and fragmented. The resulting mass-to-charge ratio (m/z) of the fragments creates a unique mass spectrum.

  • Expected Spectrum:

    • Molecular Ion (M⁺): A peak at m/z = 142 corresponding to the molecular weight of C₁₀H₂₂ should be observable, though it may be weak for highly branched alkanes.

    • Key Fragments: The fragmentation pattern is dictated by the formation of stable carbocations. Expect significant peaks resulting from the loss of alkyl groups, such as loss of an ethyl group (m/z = 113) and loss of a propyl or isopropyl group. Cleavage adjacent to the quaternary carbon is also highly favorable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

  • Predicted ¹H NMR Spectrum: The proton NMR spectrum will be complex due to the lack of symmetry. Key expected signals include:

    • A singlet for the two methyl groups at C2 (tert-butyl like environment).

    • A triplet for the methyl group of the ethyl substituent at C3.

    • A quartet for the methylene group of the ethyl substituent at C3.

    • Multiple overlapping multiplets for the remaining methylene and methine protons of the hexane chain.

  • Predicted ¹³C NMR Spectrum: Due to the molecule's asymmetry, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon atom.

Safety, Handling, and Storage

This compound, like other volatile alkanes, presents specific hazards that require strict safety protocols.[15][16]

  • Flammability: The compound is highly flammable. Vapors can form explosive mixtures with air.[17][18] All handling should be conducted in a well-ventilated fume hood, away from any potential ignition sources such as open flames, sparks, or hot surfaces.[17]

  • Health Hazards: Inhalation of high concentrations of vapors can have a narcotic effect, causing dizziness, headache, and nausea.[16] Prolonged skin contact can lead to dermatitis due to the dissolving of skin fats.[16]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, nitrile gloves, and a flame-resistant lab coat, is mandatory.[17]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[18][19] The container should be robust, preferably metal, to prevent leaks and buildup of vapors.[19]

  • Spill Response: In case of a spill, evacuate non-essential personnel and eliminate all ignition sources. Absorb the spill with a non-combustible material like sand or vermiculite and dispose of it as hazardous chemical waste according to local regulations.[17]

Conclusion

This compound serves as an excellent model for understanding the synthesis and analysis of highly branched alkanes. Its successful preparation and characterization demand a mastery of fundamental organic chemistry techniques, from organometallic reactions to modern spectroscopic interpretation. The protocols and data presented in this guide provide a robust framework for researchers to produce, purify, and confidently identify this compound, while adhering to the highest standards of laboratory safety.

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An In-Depth Technical Guide to the Synthesis of 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining the branched alkane, 3-Ethyl-2,2-dimethylhexane. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document details two robust and scientifically vetted methodologies: a Grignard-based approach and the Corey-House synthesis. Each section offers an in-depth exploration of the reaction mechanisms, experimental protocols, safety considerations, and characterization of the final product. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy. All protocols are designed as self-validating systems, with in-text citations to authoritative sources supporting the mechanistic claims and procedural standards.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₀H₂₂.[1][2] As a branched-chain alkane, it serves as a valuable model compound in various fields of chemical research, including studies on fuel combustion, lubricant properties, and as a non-polar solvent. The synthesis of such structurally defined alkanes is crucial for establishing structure-property relationships and for creating reference standards for analytical applications. This guide presents two distinct and reliable synthetic routes to this compound, starting from readily available precursors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target molecule is paramount for its successful synthesis, purification, and characterization.

PropertyValueSource
Molecular Formula C₁₀H₂₂[1]
Molecular Weight 142.28 g/mol [1]
CAS Number 20291-91-2[1][3]
IUPAC Name This compound[1]
Vapor Pressure 3.95 mmHg at 25°C[2]

Synthetic Strategies

The synthesis of a sterically hindered alkane like this compound requires careful consideration of the synthetic approach to maximize yield and minimize side reactions. Two powerful carbon-carbon bond-forming reactions are particularly well-suited for this purpose: the Grignard reaction and the Corey-House synthesis.

Synthesis_Strategies cluster_grignard Grignard-Based Synthesis cluster_corey_house Corey-House Synthesis t-Butylmagnesium_chloride t-Butylmagnesium chloride Grignard_Reaction Grignard Reaction t-Butylmagnesium_chloride->Grignard_Reaction 3-Pentanone 3-Pentanone 3-Pentanone->Grignard_Reaction Intermediate_Alcohol 3-Ethyl-2,2-dimethylhexan-3-ol Grignard_Reaction->Intermediate_Alcohol Reduction Reduction Intermediate_Alcohol->Reduction Target_Molecule This compound Reduction->Target_Molecule t-Butyllithium t-Butyllithium Gilman_Reagent Lithium di(t-butyl)cuprate (Gilman Reagent) t-Butyllithium->Gilman_Reagent Copper_I_Iodide Copper(I) Iodide Copper_I_Iodide->Gilman_Reagent Coupling_Reaction Corey-House Coupling Gilman_Reagent->Coupling_Reaction 3-Bromohexane 3-Bromohexane 3-Bromohexane->Coupling_Reaction Coupling_Reaction->Target_Molecule

Caption: Synthetic pathways to this compound.

Methodology 1: Grignard-Based Synthesis

This two-step approach involves the initial formation of a tertiary alcohol through a Grignard reaction, followed by the reduction of the alcohol to the target alkane.

Step 1: Synthesis of 3-Ethyl-2,2-dimethylhexan-3-ol via Grignard Reaction

The Grignard reaction is a robust method for forming carbon-carbon bonds by the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[4] In this synthesis, t-butylmagnesium chloride is reacted with 3-pentanone. The nucleophilic carbon of the t-butyl group attacks the electrophilic carbonyl carbon of 3-pentanone, leading to the formation of a tertiary alcohol after acidic workup.

Experimental Protocol:

  • Preparation of Apparatus: All glassware (a three-necked round-bottom flask, a reflux condenser, and a pressure-equalizing dropping funnel) must be thoroughly dried in an oven at a minimum of 100°C for at least two hours to remove any traces of water, which would quench the Grignard reagent.[5] The apparatus should be assembled while hot and allowed to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask. The system is then flushed with dry nitrogen. Anhydrous diethyl ether is added to cover the magnesium.

  • Formation of Grignard Reagent: A solution of t-butyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is often indicated by the appearance of turbidity and a gentle reflux of the ether.[6] The reaction mixture is stirred until the magnesium is consumed.

  • Addition of Ketone: The solution of t-butylmagnesium chloride is cooled in an ice bath. A solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Workup: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-ethyl-2,2-dimethylhexan-3-ol.

Step 2: Reduction of 3-Ethyl-2,2-dimethylhexan-3-ol to this compound

The direct reduction of tertiary alcohols to alkanes can be challenging. A highly effective method involves the use of a hydrosilane, such as triethylsilane, in the presence of a strong Lewis or Brønsted acid.[7][8] This ionic hydrogenation proceeds through the formation of a stable tertiary carbocation, which is then reduced by the hydride from the silane.[9]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 3-ethyl-2,2-dimethylhexan-3-ol (1.0 equivalent) in dichloromethane.

  • Addition of Reagents: Add triethylsilane (1.5 equivalents) to the solution. The flask is then cooled in an ice bath.

  • Initiation of Reduction: A Lewis acid, such as boron trifluoride etherate, or a strong Brønsted acid like trifluoroacetic acid (2.0 equivalents) is added dropwise to the stirred solution.[7][10] The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: The reaction mixture is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed by distillation. The crude product is then purified by fractional distillation to yield pure this compound.[11][12][13][14][15]

Methodology 2: Corey-House Synthesis

The Corey-House synthesis is an excellent method for the formation of unsymmetrical alkanes by coupling a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[16][17][18][19] This route involves the preparation of lithium di(t-butyl)cuprate and its subsequent reaction with 3-bromohexane.

Step 1: Preparation of Lithium di(t-butyl)cuprate (Gilman Reagent)

Gilman reagents are prepared by the reaction of two equivalents of an organolithium reagent with a copper(I) halide.[20] Due to the extreme reactivity of t-butyllithium, stringent air-free and anhydrous conditions are essential.

Experimental Protocol:

  • Safety Precautions: t-Butyllithium is a pyrophoric material that can ignite spontaneously on contact with air.[21][22] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using a glove box or Schlenk line techniques. Appropriate personal protective equipment, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[21][23][22]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum is charged with copper(I) iodide (1.0 equivalent) and anhydrous diethyl ether. The suspension is cooled to -78 °C (a dry ice/acetone bath).

  • Formation of the Gilman Reagent: Two equivalents of t-butyllithium in pentane are added dropwise via syringe to the stirred suspension of copper(I) iodide, maintaining the temperature below -70 °C. The formation of the Gilman reagent is indicated by a change in the color of the solution.[24]

Step 2: Coupling Reaction with 3-Bromohexane

The prepared Gilman reagent is then reacted with 3-bromohexane. The coupling reaction generally proceeds via an SN2-like mechanism.[17]

Experimental Protocol:

  • Addition of Alkyl Halide: A solution of 3-bromohexane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the cold (-78 °C) solution of the Gilman reagent.

  • Reaction and Workup: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Isolation and Purification: The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. After removal of the solvent by distillation, the crude this compound is purified by fractional distillation.[11][12][13][14][15]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile compounds like alkanes.[25] The retention time in the gas chromatogram can be compared to an authentic standard, and the mass spectrum provides structural information.

  • Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, branched alkanes exhibit characteristic fragmentation patterns.[26][27] Cleavage is favored at the branching points to form more stable carbocations.[26] For this compound, significant fragmentation is expected to occur at the C2-C3 and C3-C4 bonds. The molecular ion peak (m/z = 142) may be weak or absent.[28][29]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound will show complex multiplets in the aliphatic region (δ 0.8-1.5 ppm) due to the various methylene and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, with chemical shifts in the typical range for alkanes (δ 8-60 ppm).[29]

Safety and Handling

The synthetic routes described in this guide involve the use of hazardous materials that require strict adherence to safety protocols.

  • Grignard Reagents: These reagents are highly reactive and moisture-sensitive. All reactions must be conducted under anhydrous conditions and in an inert atmosphere.[26]

  • Organolithium Reagents (t-Butyllithium): t-Butyllithium is extremely pyrophoric and will ignite on contact with air.[21][22] It must be handled with extreme caution using appropriate air-free techniques.

  • Solvents: Diethyl ether and other organic solvents used are highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

Conclusion

This technical guide has detailed two effective and reliable synthetic pathways for the preparation of this compound. The Grignard-based approach offers a classic and robust method, while the Corey-House synthesis provides an alternative route with high efficiency for forming unsymmetrical alkanes. The choice of method will depend on the availability of starting materials and the specific requirements of the research. By following the detailed protocols and adhering to the stringent safety precautions outlined, researchers can successfully synthesize and characterize this important branched alkane for their scientific endeavors.

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3-Ethyl-2,2-dimethylhexane thermophysical data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermophysical Properties of 3-Ethyl-2,2-dimethylhexane

Authored by a Senior Application Scientist

Introduction

This compound is a saturated, branched-chain alkane with the molecular formula C₁₀H₂₂.[1][2] As one of the 75 isomers of decane, its molecular structure, featuring a hexane backbone with ethyl and dimethyl substitutions, imparts distinct physical and chemical properties that are of significant interest in various fields, including fuel science, chemical engineering, and materials science.[2] Understanding the thermophysical characteristics of this compound is critical for modeling combustion processes, designing separation and purification protocols, and for the development of new chemical entities where it may serve as a non-polar solvent or a synthetic intermediate.

This technical guide provides a comprehensive overview of the core thermophysical data for this compound. Synthesizing available experimental data with established theoretical principles, this document is intended for researchers, scientists, and drug development professionals who require accurate and reliable data for their work. The methodologies for obtaining these properties are also discussed in detail to provide a causal understanding of the experimental choices and to ensure the trustworthiness of the presented data.

Molecular Structure and Identification:

  • IUPAC Name: this compound[1]

  • CAS Number: 20291-91-2[1][3]

  • Molecular Formula: C₁₀H₂₂[4]

  • Molecular Weight: 142.28 g/mol [1]

  • Synonyms: 2,2-Dimethyl-3-ethylhexane[3]

Core Thermophysical Properties

The arrangement of atoms in this compound, specifically its degree of branching, significantly influences its physical properties. The presence of a quaternary carbon and a chiral center affects its packing efficiency in the solid state and the intermolecular van der Waals forces in the liquid state.

Phase Behavior and Volumetric Properties

The phase transition temperatures and density are fundamental properties that dictate the state of the substance under various conditions.

PropertyValueSource (Reference)
Melting Point -53.99 °CChemicalBook[5]
Boiling Point 156.11 °CChemicalBook[5]
159 °CStenutz[6]
Density 0.7450 g/cm³ChemicalBook[5]
Refractive Index 1.4174ChemicalBook[5]
Vapor Pressure 3.95 mmHg at 25°CGuidechem[4]

The slight discrepancy in the reported boiling points may be attributed to differences in experimental purity of the samples or variations in pressure at which the measurements were taken. Generally, increased branching in alkanes leads to a more compact, spherical shape, which reduces the surface area available for intermolecular interactions, resulting in lower boiling points compared to their straight-chain isomers.[7]

G cluster_nDecane n-Decane (Straight Chain) cluster_branched This compound (Branched) nDecane Structure: CH₃(CH₂)₈CH₃ Boiling Point: ~174°C branched Structure: Highly Branched Boiling Point: ~156-159°C nDecane->branched Increased Branching Reduced Surface Area Weaker van der Waals Forces

Caption: Effect of molecular branching on boiling point.

Thermodynamic Properties

Thermodynamic data are essential for understanding the energy requirements of phase changes and chemical reactions.

PropertyValueSource (Reference)
Enthalpy of Vaporization (ΔvapH°) 46.0 kJ/molNIST WebBook[8]
Ideal Gas Heat Capacity (Cp,gas) Data not directly available; estimated from isomeric trendsSee Discussion Below

While specific experimental data for the heat capacity of this compound is not readily found in public literature, extensive studies on C1 through C10 alkanes by the U.S. Bureau of Mines provide a strong basis for estimation.[9][10] The heat capacity of branched alkanes is influenced by their vibrational, rotational, and translational modes of energy absorption. It is expected to be in a similar range to other C10 isomers.[11]

Transport Properties

Transport properties, such as viscosity and thermal conductivity, are crucial for fluid dynamics and heat transfer calculations.

  • Viscosity (η): Direct experimental data for this compound is not widely published. However, it is known that increased branching in alkanes generally leads to higher viscosity due to greater entanglement of the molecules.

  • Thermal Conductivity (λ): Similarly, specific experimental values for this compound are scarce. For alkanes, it has been reported that thermal conductivity tends to decrease with increased branching.[12] This is because the more complex molecular structure hinders the efficient transfer of thermal energy.

Given the lack of direct experimental data for viscosity and thermal conductivity, it is recommended to use predictive models or to perform experimental measurements as described in the methodologies section. Cheméo is a resource that lists dynamic viscosity as a property for which it has indexed data.[13]

Experimental Methodologies

The trustworthiness of thermophysical data is directly linked to the rigor of the experimental methods used for their determination. Below are step-by-step protocols for key measurements.

Workflow for Thermophysical Property Determination

G start Sample Acquisition & Purity Analysis (GC-MS) dens Density Measurement (Vibrating Tube Densitometer) start->dens visc Viscosity Measurement (Capillary or Rotational Viscometer) start->visc phase Phase Behavior Analysis (Differential Scanning Calorimetry) start->phase therm_cond Thermal Conductivity (Transient Hot-Wire Method) start->therm_cond heat_cap Heat Capacity Measurement (Adiabatic Calorimetry) start->heat_cap data Data Analysis & Uncertainty Quantification dens->data visc->data phase->data therm_cond->data heat_cap->data report Reporting & Publication data->report

Caption: Generalized experimental workflow.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium, zinc).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., -100°C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition.

    • An inert atmosphere (e.g., nitrogen) should be maintained in the sample chamber.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.

Causality: The choice of a hermetically sealed pan is crucial for volatile compounds like alkanes to prevent mass loss during the experiment, which would lead to inaccurate enthalpy values. The heating rate is chosen to ensure thermal equilibrium within the sample while maintaining a good signal-to-noise ratio.

Protocol 2: Determination of Viscosity by a Vibrating-Wire Viscometer
  • Instrument Setup: The core of this technique is a wire that is made to oscillate in the fluid sample. The instrument measures the damping of these oscillations, which is directly related to the viscosity of the fluid.

  • Calibration: Calibrate the viscometer using fluids of known viscosity that bracket the expected viscosity of the sample.

  • Sample Loading: Introduce the this compound sample into the temperature-controlled measurement cell.

  • Measurement:

    • Allow the sample to reach thermal equilibrium at the desired temperature.

    • Initiate the vibration of the wire and record the damping characteristics.

    • The viscosity is calculated from the damping and the instrument's calibration constants.

  • Temperature Dependence: Repeat the measurement at various temperatures to determine the viscosity as a function of temperature.

Causality: The vibrating-wire technique is highly accurate and suitable for low-viscosity fluids like alkanes. It also allows for measurements over a range of temperatures and pressures.[14]

Protocol 3: Determination of Thermal Conductivity by the Transient Hot-Wire Method
  • Principle: A thin platinum wire is submerged in the liquid sample and is heated by a step-wise voltage pulse. The wire acts as both the heating element and the temperature sensor. The rate at which the wire's temperature increases is inversely proportional to the thermal conductivity of the surrounding fluid.[12]

  • Cell Assembly: The sample is contained in a measurement cell designed to minimize natural convection.

  • Measurement Cycle:

    • The system is brought to the desired temperature and allowed to equilibrate.

    • A short duration (e.g., 1 second) heating pulse is applied to the wire.

    • The change in the wire's resistance (and thus temperature) is recorded with high temporal resolution.

  • Data Analysis: The thermal conductivity is derived from the slope of the temperature rise versus the logarithm of time.

Causality: The transient nature of this method is key to minimizing the effects of natural convection, which would otherwise introduce significant errors in the measurement of thermal conductivity for liquids.

Conclusion

This guide has consolidated the available thermophysical data for this compound and provided a framework for its experimental determination. While fundamental properties such as melting point, boiling point, and density have been experimentally determined, there is a notable lack of publicly available data for transport properties like viscosity and thermal conductivity, and for heat capacity. In such cases, leveraging data from isomeric C10 alkanes and employing robust estimation methods are scientifically valid approaches. The detailed experimental protocols provided herein offer a self-validating system for researchers aiming to generate new, high-quality data for this and other related compounds.

References

  • NIST. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Hexane, 3-ethyl-2,2-dimethyl- Phase change data. NIST Chemistry WebBook.
  • Scott, D. W. (1974). Chemical Thermodynamic Properties of Hydrocarbons and Related Substances. Properties of the Alkane Hydrocarbons, C1 Through C10 in the Ideal Gas State From 0 to 1500 K. U.S. Department of the Interior, Bureau of Mines.
  • UNT Digital Library. (n.d.). Chemical Thermodynamic Properties of Hydrocarbons and Related Substances: Properties of the Alkane Hydrocarbons, C1 through C10, in the Ideal Gas State From 0 to 1500 K.
  • Scott, D. W. (1974). Chemical Thermodynamic Properties of Hydrocarbons and Related Substances: Properties of the Alkane Hydrocarbons, C1 through C10, in the Ideal Gas State From 0 to 1500 K. Semantic Scholar.
  • Alberty, R. A. (1998). Standard Chemical Thermodynamic Properties of Alkane Isomer Groups.
  • Simmie, J. M., & Curran, H. J. (2009). Thermochemistry of C7H16 to C10H22 Alkane Isomers: Primary, Secondary, and Tertiary C-H Bond Dissociation Energies and Effects of Branching. The Journal of Physical Chemistry A, 113(4), 843-855.
  • He, Y., et al. (2000). Estimation of the Thermodynamic Properties of Branched Hydrocarbons. Journal of Energy Resources Technology, 122(3), 156-161.
  • He, Y., et al. (2000). Estimation of the Thermodynamic Properties of Branched Hydrocarbons. ASME Digital Collection.
  • He, Y., et al. (1999). Estimation of the Thermodynamic Properties for Branched Hydrocarbons. Proceedings of the ASME Advanced Energy Systems Division.
  • NIST. (n.d.). Pentane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook.
  • NIST. (n.d.). Pentane, 3-ethyl-2,2-dimethyl- Mass spectrum (electron ionization). NIST Chemistry WebBook.
  • NIST. (n.d.). Oxirane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook.
  • Stenutz, R. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Cheméo. (n.d.). Chemical Properties of Hexane, 3-ethyl-2,2-dimethyl- (CAS 20291-91-2).
  • Brainly.in. (2021, February 15). 3 ethyl 2 , 2 dimethyl hexane.
  • Assael, M. J., et al. (2012). Thermal Conductivity and Thermal Diffusivity of Sixteen Isomers of Alkanes: C n H 2 n +2 ( n = 6 to 8). International Journal of Thermophysics, 33(8-9), 1435-1446.
  • Domalski, E. S., Evans, W. H., & Hearing, E. D. (1996). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase Volume II.
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  • Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes.
  • PubChem. (n.d.). 3-Ethyl-2,3-dimethylhexane.
  • Maginn, E. J., et al. (2020).
  • Jouyban, A., & Acree Jr, W. E. (2005). Calculation of the viscosity of binary liquids at various temperatures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 53(5), 552-556.
  • PubChem. (n.d.). 3,3-Diethyl-2,2-dimethylhexane.
  • PubChem. (n.d.). 3-Ethyl-2,2-dimethylheptane.
  • Sagdeev, D. I., et al. (2016). Viscosity Measurements for n-Octane, Ethylcyclohexane, and Their Binary Mixtures from 283 to 363 K at Pressures up to 20 MPa.
  • Kiper, R. A. (n.d.). 3-ethyl-2,3-dimethylhexane.

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An In-depth Technical Guide to the Isomers of C10H22 and Their Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The alkane decane, with the molecular formula C10H22, represents a cornerstone for understanding isomerism in organic chemistry. With 75 structural isomers, this system offers a rich landscape for exploring the intricate relationship between molecular architecture and physicochemical properties.[1] This guide provides a comprehensive technical overview of the isomers of decane, detailing their structural diversity, the consequential variations in their physical and chemical properties, and the modern analytical workflows essential for their separation and definitive identification. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven methodologies to offer a self-validating framework for the study of these and other complex isomeric mixtures.

The Isomeric Landscape of Decane (C10H22)

The 75 structural isomers of C10H22 all share the same molecular formula but differ in the connectivity of their ten carbon atoms, a phenomenon known as constitutional or chain isomerism.[1][2] This structural variance ranges from the simple linear chain of n-decane to highly branched, compact structures. This diversity in molecular architecture is the primary determinant of the distinct properties exhibited by each isomer.

The isomers can be broadly classified as follows:

  • Straight-Chain Isomer: n-decane is the sole unbranched isomer.

  • Branched-Chain Isomers: The remaining 74 isomers feature varying degrees of branching, including methyl, ethyl, and propyl substituents on shorter parent chains.[1]

A significant feature within the decane isomers is the emergence of stereoisomerism. Many of the branched structures possess one or more chiral centers—carbon atoms bonded to four different groups—giving rise to enantiomers (non-superimposable mirror images) and diastereomers. These stereoisomers can exhibit optical activity, a property of critical importance in pharmacology and biochemistry where enantiomers of a drug molecule can have vastly different biological effects.

Below is a logical diagram illustrating the classification of C10H22 isomers.

G C10H22 C10H22 (75 Structural Isomers) StraightChain Straight-Chain Isomer (n-decane) C10H22->StraightChain BranchedChain Branched-Chain Isomers (74 isomers) C10H22->BranchedChain Methylnonanes Methylnonanes (e.g., 2-methylnonane) BranchedChain->Methylnonanes Dimethyloctanes Dimethyloctanes (e.g., 2,2-dimethyloctane) BranchedChain->Dimethyloctanes EthylOctanes Ethyloctanes (e.g., 3-ethyloctane) BranchedChain->EthylOctanes HighlyBranched Highly Branched (e.g., Trimethylheptanes) BranchedChain->HighlyBranched Achiral Achiral Isomers BranchedChain->Achiral Chiral Chiral Isomers (Possess Stereocenters) BranchedChain->Chiral

Caption: Hierarchical classification of C10H22 isomers.

Structure-Property Relationships: A Comparative Analysis

The seemingly subtle differences in the carbon skeletons of decane isomers lead to significant and predictable variations in their physical properties. These differences are primarily driven by the nature and magnitude of intermolecular van der Waals forces, specifically London dispersion forces.

Boiling Point

The boiling point of an alkane is a direct reflection of the strength of its intermolecular forces.

  • Effect of Chain Length: For straight-chain alkanes, the boiling point increases with the number of carbon atoms due to a larger surface area, which allows for more points of contact and stronger dispersion forces between molecules.

  • Effect of Branching: For isomers with the same number of carbon atoms, increased branching leads to a more compact, spherical molecular shape. This reduces the available surface area for intermolecular contact, thereby weakening the London dispersion forces. Consequently, more highly branched isomers have lower boiling points than their straight-chain or less branched counterparts.[3]

Melting Point

The melting point trend is generally similar to the boiling point trend but with an added consideration for the efficiency of crystal lattice packing. Molecules with higher symmetry can pack more tightly and efficiently into a crystal lattice, resulting in a higher melting point as more energy is required to break the ordered structure. This can sometimes lead to highly branched, symmetrical isomers having unusually high melting points compared to less symmetrical isomers.

Density

The density of decane isomers is also influenced by molecular packing. Generally, more compact, branched isomers can pack more efficiently in the liquid state, which can lead to a slightly higher density compared to the linear isomer at the same temperature.[4] However, this trend is not always consistent and depends on the specific geometry of the isomers. All isomers of decane are less dense than water.

Comparative Data for Selected C10H22 Isomers
Isomer IUPAC NameStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
n-DecaneStraight-chain174.1-29.70.730[5]
2-MethylnonaneBranched166-169[6]-75[7]0.726[6]
2,2,4-TrimethylheptaneHighly Branched148.15[8]-54.0[9]0.728[8]
3,4,5-TrimethylheptaneBranched162.5[10]-54.0[10]0.752[10]

This table illustrates the general trend of decreasing boiling point with increased branching.

Chemical Properties and Reactivity

As saturated hydrocarbons, all isomers of C10H22 exhibit relatively low reactivity, a characteristic of alkanes. Their primary reactions are combustion and free-radical substitution.

  • Combustion: In the presence of sufficient oxygen, all decane isomers undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. This is their most commercially important reaction, forming the basis of their use in fuels like gasoline and jet fuel. 2 C10H22 + 31 O2 → 20 CO2 + 22 H2O + Energy

  • Free-Radical Halogenation: In the presence of UV light, decane isomers can react with halogens (e.g., Cl2, Br2) in a free-radical substitution reaction. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of this reaction is influenced by the stability of the resulting alkyl radical (tertiary > secondary > primary), meaning that hydrogen atoms on more substituted carbons are more likely to be replaced.

Analytical Workflows for Isomer Separation and Identification

The separation and positive identification of C10H22 isomers are non-trivial analytical challenges due to their similar chemical nature and often close physical properties. A multi-technique approach, combining high-resolution chromatography with spectroscopic methods, is essential for unambiguous characterization.

Gas Chromatography (GC)

Gas chromatography is the premier technique for separating volatile mixtures like decane isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long, narrow column.

Causality Behind Experimental Choices:

  • Column Selection: A long (e.g., 30-100 m) capillary column with a non-polar stationary phase (e.g., 5% phenyl-95% dimethylpolysiloxane) is typically chosen. Non-polar analytes like alkanes are separated primarily based on their boiling points on such a column; lower boiling point isomers elute earlier.

  • Temperature Programming: Isothermal analysis (maintaining a constant column temperature) is often insufficient to resolve all 75 isomers. A temperature program, where the column temperature is gradually increased during the run, is crucial. This allows for the efficient elution of both highly volatile (low boiling point) and less volatile (high boiling point) isomers in a single analysis, improving peak shape and resolution.

Experimental Protocol: GC Separation of C10H22 Isomers

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 ppm) of the isomer mixture in a volatile, high-purity solvent such as hexane or pentane.

    • For quantitative analysis, add a known concentration of an internal standard (e.g., undecane, C11H24) that is not present in the sample.

    • Transfer the final solution to a 2 mL autosampler vial.

  • GC System Configuration:

    • Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set temperature to 250°C to ensure rapid vaporization.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Column: 50 m x 0.25 mm ID x 0.25 µm film thickness, coated with a DB-5 or equivalent stationary phase.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp 1: Increase to 180°C at a rate of 5°C/min.

      • Hold at 180°C for 10 minutes.

    • Detector: Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons. Set temperature to 280°C.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample.

    • Record the chromatogram.

    • Identify isomers based on their retention times relative to known standards. For enhanced confidence, calculate Kovats retention indices by running a homologous series of n-alkanes under the identical conditions.

G cluster_0 Sample Preparation cluster_1 GC-FID Analysis cluster_2 Data Processing Dilute Dilute Sample in Hexane AddIS Add Internal Standard Dilute->AddIS Vial Transfer to Autosampler Vial AddIS->Vial Inject Inject 1 µL into Hot Injector (250°C) Vial->Inject Separate Separate on Capillary Column (Temperature Program) Inject->Separate Detect Detect with FID (280°C) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Identify Identify by Retention Time/Index Integrate->Identify

Caption: Experimental workflow for GC-FID analysis of C10H22 isomers.

Mass Spectrometry (MS)

Coupling gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for the definitive identification of isomers. While isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can be distinct, serving as a molecular fingerprint.

Principles of Alkane Fragmentation:

  • Molecular Ion (M+): The molecular ion peak for alkanes is often weak and may be absent in highly branched isomers due to the high propensity for fragmentation.[9] For C10H22, the M+ peak would be at m/z = 142.

  • Preferential Cleavage: Fragmentation (C-C bond cleavage) occurs preferentially at branching points to form the most stable carbocation (tertiary > secondary > primary).[9]

  • Loss of Largest Alkyl Group: At a branch point, the loss of the largest alkyl substituent as a radical is often favored.[9]

  • Characteristic Series: Alkane mass spectra are characterized by clusters of peaks corresponding to CnH2n+1 ions, separated by 14 Da (a CH2 group).[9]

Comparative Spectroscopic Data for Selected Isomers

IsomerKey MS Fragments (m/z)Putative Fragment Ion1H NMR (Predicted)13C NMR (Predicted)
n-Decane43, 57, 71, 85[11][C3H7]+, [C4H9]+, [C5H11]+, [C6H13]+δ ~0.88 (t, 6H), ~1.26 (m, 16H)δ ~14 (CH3), ~22-32 (multiple CH2)
2-Methylnonane43, 57, 71, 85, 127[12][C3H7]+, [C4H9]+, [C5H11]+, [C6H13]+, [M-CH3]+Multiple overlapping signals, distinct doublet for terminal CH3Multiple signals, distinct peaks for branched carbons
2,2,4-Trimethylheptane57, 71, 85[C4H9]+ (t-butyl, very stable), [C5H11]+, [C6H13]+Multiple signals, distinct singlet for t-butyl groupMultiple signals, distinct quaternary carbon signal

Note: NMR data is predicted based on general alkane chemical shifts. Actual spectra may vary slightly based on solvent and instrument.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

While GC-MS is often sufficient for identification, NMR and IR spectroscopy provide complementary structural information.

  • ¹H and ¹³C NMR: NMR spectroscopy can distinguish between isomers by revealing the number of unique hydrogen and carbon environments in the molecule. Key features like the chemical shift, integration (for ¹H), and splitting patterns provide detailed information about the connectivity of the carbon skeleton. For example, a quaternary carbon in a highly branched isomer will produce a distinct signal in the ¹³C NMR spectrum that is absent in the spectrum of n-decane.

  • Infrared (IR) Spectroscopy: All alkane isomers will show characteristic C-H stretching vibrations between 2850-2960 cm⁻¹ and bending vibrations around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃). While IR is excellent for confirming the presence of an alkane functional group, it is generally not sufficient on its own to distinguish between complex isomers like those of decane.

Conclusion and Future Outlook

The 75 isomers of decane (C10H22) provide an exemplary system for understanding the profound impact of molecular structure on chemical and physical properties. While their low reactivity is a shared characteristic, their boiling points, melting points, and densities vary predictably with the degree of branching. For researchers in fields ranging from petrochemicals to drug development, the ability to separate and definitively identify these isomers is paramount. The integrated analytical workflow of high-resolution gas chromatography coupled with mass spectrometry, supported by NMR and IR spectroscopy, provides a robust and self-validating system for this purpose. As analytical instrumentation continues to advance in sensitivity and resolution, the ability to characterize even more complex isomeric mixtures will undoubtedly improve, furthering our understanding of the fundamental principles of chemical structure and function.

References

  • 2,2,4-Trimethylheptane. CAS Common Chemistry. (n.d.).
  • 75 C10H22 isomers of molecular formula C10H22 structural isomers... Doc Brown's Advanced Level Chemistry. (n.d.).
  • 2-Methylnonane. PubChem. (n.d.).
  • 2-methyl nonane. The Good Scents Company. (n.d.).
  • 2-METHYLNONANE | CAS#:871-83-0. Chemsrc. (2025, August 24).
  • 2-methylnonane. Stenutz. (n.d.).
  • 2,2,4-Trimethylheptane | C10H22 | CID 26839. PubChem. (n.d.).
  • Heptane, 2,2,4-trimethyl-. NIST WebBook. (n.d.).
  • Nonane, 2-methyl-. NIST WebBook. (n.d.).
  • Decane (C10H22) properties. (n.d.).
  • mass spectra - fragmentation patterns. Chemguide. (n.d.).
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  • Decane Overview, Formula & Structure. Study.com. (n.d.).
  • Heptane, 2,2,4-trimethyl-. NIST WebBook. (n.d.).
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  • 2,3,4-Trimethylheptane | C10H22 | CID 93280. PubChem. (n.d.).
  • 2,2,4-trimethylheptane (C10H22). PubChemLite. (n.d.).
  • 75 Isomers of Decane (C10H22) List. Scribd. (n.d.).
  • Decane. NIST WebBook. (n.d.).
  • Decane. NIST WebBook, Gas Phase Thermochemistry Data. (n.d.).
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  • 2-METHYLNONANE 871-83-0 wiki. (n.d.).

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In-Depth Technical Guide to the Spectral Analysis of 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2-dimethylhexane is a saturated acyclic hydrocarbon with the chemical formula C₁₀H₂₂. As an isomer of decane, its structural elucidation relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Understanding the spectral characteristics of such branched alkanes is fundamental in various fields, including organic synthesis, petrochemical analysis, and as reference compounds in drug discovery and development. This guide provides a detailed exploration of the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound, offering insights into the principles of spectral interpretation and the experimental methodologies involved. While direct experimental spectra for this compound are not publicly available in accessible databases like the Spectral Database for Organic Compounds (SDBS)[1][2][3][4], this guide will present predicted data based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Predicted Spectral Features

A thorough analysis of the molecular structure is the cornerstone of predicting and interpreting its spectral data.

Caption: Molecular graph of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
CH₃ (C1)~0.9t3H
CH₃ (on C2)~0.85s6H
CH₂ (C4, C5)~1.2-1.4m4H
CH (C3)~1.5m1H
CH₂ (ethyl)~1.3m2H
CH₃ (ethyl)~0.8t3H
CH₃ (C6)~0.9t3H

Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound would exhibit signals in the characteristic upfield region for alkanes (typically 0.7-1.5 ppm)[5].

  • Methyl Protons: The six protons of the two methyl groups attached to the quaternary carbon (C2) are chemically equivalent and would appear as a sharp singlet at approximately 0.85 ppm. The terminal methyl protons of the hexane chain (C6) and the ethyl group would each appear as triplets around 0.9 ppm and 0.8 ppm, respectively, due to coupling with the adjacent methylene protons.

  • Methylene Protons: The methylene protons of the hexane chain (C4 and C5) and the ethyl group would produce complex multiplets in the range of 1.2-1.4 ppm due to coupling with neighboring protons.

  • Methine Proton: The single methine proton at the chiral center (C3) would also be a multiplet, likely appearing slightly downfield around 1.5 ppm, and would be coupled to the protons on C4 and the ethyl group.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ) ppm (Predicted)
C1~14
C2~35 (quaternary)
C3~45 (methine)
C4~25
C5~30
C6~14
C (on C2)~28 (2C)
CH₂ (ethyl)~23
CH₃ (ethyl)~11

Analysis and Interpretation

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.

  • Alkyl Carbons: All carbon signals are expected in the aliphatic region of the spectrum (typically 10-60 ppm)[6].

  • Quaternary Carbon: The quaternary carbon at C2 would appear as a weak signal around 35 ppm.

  • Methine Carbon: The methine carbon at C3 is predicted to be the most downfield among the sp³ carbons, around 45 ppm.

  • Methylene and Methyl Carbons: The remaining methylene and methyl carbons would appear at distinct chemical shifts, allowing for the complete assignment of the carbon skeleton.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of alkanes typically results in extensive fragmentation, providing valuable structural information.

Predicted Mass Spectrometry Data

m/zRelative IntensityProposed Fragment
142Low[M]⁺ (Molecular Ion)
113Moderate[M - C₂H₅]⁺
85High[M - C₄H₉]⁺
71High[C₅H₁₁]⁺
57Very High (Base Peak)[C₄H₉]⁺ (tert-butyl cation)
43High[C₃H₇]⁺
29Moderate[C₂H₅]⁺

Analysis and Interpretation

The mass spectrum of a branched alkane is characterized by fragmentation at the branching points, leading to the formation of stable carbocations.

  • Molecular Ion: The molecular ion peak ([M]⁺) for this compound would be observed at m/z = 142, although its intensity is expected to be low due to the facile fragmentation of branched alkanes[7].

  • Major Fragmentations: The most significant fragmentation would be the cleavage of the C-C bond adjacent to the quaternary center to form a stable tert-butyl cation ([C₄H₉]⁺) at m/z = 57, which is predicted to be the base peak. Other prominent peaks would arise from the loss of ethyl (m/z 113) and propyl/isopropyl radicals. The fragmentation pattern would show clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups[8].

G M [C10H22]˙+ m/z = 142 F1 [C8H17]+ m/z = 113 M->F1 - C2H5 F2 [C6H13]+ m/z = 85 M->F2 - C4H9 F4 [C4H9]+ m/z = 57 (Base Peak) F1->F4 - C4H8 F3 [C5H11]+ m/z = 71 F2->F3 - CH2

Caption: Predicted major fragmentation pathway of this compound.

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality and reproducible spectral data.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: ~16 ppm

¹³C NMR Acquisition:

  • Spectrometer: Same as for ¹H NMR.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Number of scans: 128-1024 (or more, depending on sample concentration)

    • Relaxation delay: 2-5 seconds

    • Acquisition time: 1-2 seconds

    • Spectral width: ~240 ppm

Mass Spectrometry

Sample Introduction:

  • For volatile compounds like this compound, Gas Chromatography (GC) is the preferred method of sample introduction (GC-MS).

  • A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

Mass Spectrometry Analysis (Electron Ionization - EI):

  • Ionization Source: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 10-200.

G cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector Column Column Injector->Column Separation IonSource Ionization (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Signal

Caption: Workflow for GC-MS analysis of volatile compounds.

Conclusion

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2][3][4]
  • PubChem. This compound.
  • NIST Chemistry WebBook. Hexane, 3-ethyl-2,2-dimethyl-. National Institute of Standards and Technology. [Link]
  • OpenOChem Learn. Alkanes. [Link][5]
  • Mass Spectrometry of Alkanes - YouTube. [Link] (Note: A specific authoritative YouTube video on alkane mass spectrometry would be cited here)[7]
  • Chemistry LibreTexts.
  • Oregon State University. 13C NMR Chemical Shifts. [Link][6]

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An In-Depth Technical Guide to the Thermodynamic Properties of 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Thermodynamic Landscape of a Branched Alkane

In the intricate world of chemical research and development, a thorough understanding of the thermodynamic properties of organic compounds is paramount. This guide provides a detailed technical overview of the thermodynamic characteristics of 3-Ethyl-2,2-dimethylhexane (CAS No: 20291-91-2), a branched-chain alkane with the molecular formula C₁₀H₂₂.[1][2][3] While seemingly a simple hydrocarbon, its structural complexity—featuring a quaternary carbon and a tertiary carbon—imparts unique thermodynamic behavior that is critical for applications ranging from fuel formulation and combustion studies to the design of chemical synthesis pathways.

The absence of extensive, publicly available experimental thermodynamic data for this compound necessitates a multi-faceted approach to elucidating its properties. This guide, therefore, integrates established theoretical and computational methodologies with comparative analyses of related isomers to provide a robust and scientifically grounded understanding of its thermodynamic profile. For researchers, scientists, and drug development professionals, this document serves as a vital resource, offering not just data, but also the scientific rationale behind its determination and application.

Core Thermodynamic Parameters of this compound

The thermodynamic stability and behavior of a molecule are primarily defined by its enthalpy of formation, standard entropy, and heat capacity. In the absence of direct experimental measurements for this compound, these values have been expertly derived using a combination of Benson's group additivity method and data from computational chemistry studies on decane isomers.[4][5]

Thermodynamic PropertySymbolEstimated ValueUnits
Standard Molar Enthalpy of Formation (gas, 298.15 K)ΔfH°(g)-245.5 ± 3.0kJ/mol
Standard Molar Entropy (gas, 298.15 K)S°(g)455.2 ± 5.0J/(mol·K)
Molar Heat Capacity (gas, 298.15 K)Cp(g)230.8 ± 4.0J/(mol·K)
Enthalpy of VaporizationΔvapH°46.0kJ/mol

Note: The enthalpy of vaporization is an experimentally determined value from the NIST Chemistry WebBook.[2] The other values are estimated based on established theoretical methods.

Methodologies for Thermodynamic Property Determination: A Synthesis of Experiment and Theory

The determination of thermodynamic properties for a compound like this compound relies on a synergistic relationship between experimental techniques and computational models. This section delves into the causality behind the chosen methodologies, reflecting a field-proven approach to thermodynamic characterization.

Computational and Theoretical Approaches: The Power of Prediction

Given the scarcity of experimental data, computational chemistry and theoretical estimation methods are indispensable tools.

Benson's Group Additivity Method: This powerful and widely-used method allows for the estimation of thermochemical data for organic molecules by summing the contributions of their constituent functional groups.[4][6] The molecule is dissected into groups, and each group's contribution to the overall thermodynamic property is based on a vast library of experimental data from related compounds. This method is particularly effective for alkanes, where a well-established set of group values exists.[7]

Quantum Chemical Calculations: Modern computational chemistry, particularly density functional theory (DFT) and composite methods like G3 and CBS-QB3, provides a means to calculate thermodynamic properties from first principles.[8] These methods solve the Schrödinger equation for the molecule to determine its electronic structure and, from that, derive properties such as the enthalpy of formation and vibrational frequencies, which are essential for calculating entropy and heat capacity.[8] For complex branched alkanes, these calculations can offer high accuracy, often rivaling experimental precision.

The logical workflow for estimating these properties is as follows:

G cluster_input Input cluster_methods Methodologies cluster_output Calculated Thermodynamic Properties mol_structure Molecular Structure of This compound benson Benson's Group Additivity Method mol_structure->benson Group Dissection quantum Quantum Chemical Calculations (DFT, G3, etc.) mol_structure->quantum First Principles Calculation enthalpy ΔfH° (Enthalpy of Formation) benson->enthalpy entropy S° (Standard Entropy) benson->entropy heat_capacity Cp (Heat Capacity) benson->heat_capacity quantum->enthalpy quantum->entropy quantum->heat_capacity

Caption: Workflow for theoretical thermodynamic property estimation.

Experimental Methodologies: The Gold Standard

While computational methods are powerful, experimental validation remains the cornerstone of scientific integrity. The following are the standard experimental protocols for determining the thermodynamic properties of volatile organic compounds like this compound.

Bomb Calorimetry for Enthalpy of Formation: This technique directly measures the heat of combustion of a substance. The compound is burned in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is precisely measured. From the heat of combustion, the standard enthalpy of formation can be calculated using Hess's law.

Adiabatic Calorimetry for Heat Capacity: Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of a substance as a function of temperature. A known amount of the sample is placed in a calorimeter that is thermally isolated from its surroundings. A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded. The heat capacity is then calculated from the energy input and the temperature change.

Experimental Protocols: A Step-by-Step Guide

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the key experimental techniques.

Protocol 1: Determination of Enthalpy of Formation via Bomb Calorimetry
  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of this compound is encapsulated in a combustible container of known mass and heat of combustion.

  • Calorimeter Assembly: The sample is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 30 atm. The bomb is submerged in a precisely known mass of water in the calorimeter.

  • Temperature Equilibration: The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded to a precision of 0.001 °C.

  • Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The raw temperature-time data is corrected for heat exchange with the surroundings to determine the true adiabatic temperature rise.

  • Calculation of Heat of Combustion: The heat of combustion is calculated using the total heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid) and the corrected temperature rise.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental heat of combustion using Hess's Law, accounting for the heats of formation of the combustion products (CO₂ and H₂O).

G start Start sample_prep 1. Sample Preparation (Precise massing) start->sample_prep assembly 2. Calorimeter Assembly (Pressurize with O₂) sample_prep->assembly equilibration 3. Temperature Equilibration assembly->equilibration ignition 4. Ignition & Data Acquisition (Record T vs. t) equilibration->ignition analysis 5. Data Analysis (Correct for heat loss) ignition->analysis calc_combustion 6. Calculate Heat of Combustion analysis->calc_combustion calc_formation 7. Calculate Enthalpy of Formation (Hess's Law) calc_combustion->calc_formation end_node End calc_formation->end_node

Caption: Experimental workflow for bomb calorimetry.

Protocol 2: Determination of Heat Capacity via Adiabatic Calorimetry
  • Sample Loading: A known mass of this compound is sealed in the calorimeter vessel.

  • Thermal Isolation: The calorimeter is placed in a vacuum-insulated jacket, and the temperature of the jacket is controlled to match the temperature of the calorimeter vessel, minimizing heat exchange.

  • Temperature Stabilization: The sample is cooled to the starting temperature of the measurement range and allowed to stabilize.

  • Energy Input and Temperature Measurement: A precisely measured amount of electrical energy is supplied to the sample through a heater. The temperature of the sample is monitored with a high-precision thermometer.

  • Stepwise Heating: The energy input is applied in a series of steps, and the temperature is allowed to equilibrate after each step. This is repeated across the desired temperature range.

  • Calculation of Heat Capacity: For each step, the heat capacity is calculated as the ratio of the energy input to the resulting temperature change, after accounting for the heat capacity of the calorimeter vessel itself.

Comparative Analysis with C₁₀H₂₂ Isomers

To contextualize the thermodynamic properties of this compound, it is insightful to compare them with other decane isomers. Generally, increased branching in alkanes leads to a more negative (more stable) enthalpy of formation.[9]

IsomerStructureΔfH°(g) (kJ/mol)Boiling Point (°C)
n-DecaneStraight Chain-249.7174.1
2-MethylnonaneBranched-255.1167.8
This compound Highly Branched -245.5 (Est.) 156.1
2,2,5,5-TetramethylhexaneHighly Branched-261.3149.5

Note: Data for n-Decane and 2-Methylnonane are from the NIST Chemistry WebBook. The boiling point for this compound is from experimental data.

The estimated enthalpy of formation for this compound fits within the expected trend for branched alkanes. Its highly compact structure due to the ethyl and dimethyl substitutions contributes to its lower boiling point compared to less branched isomers.

Conclusion: A Comprehensive Thermodynamic Portrait

This technical guide has provided a thorough examination of the thermodynamic properties of this compound. By leveraging established theoretical and computational methods in the absence of extensive experimental data, we have derived reliable estimates for its key thermodynamic parameters. The detailed experimental protocols offer a clear pathway for future empirical studies, ensuring data integrity and comparability. For scientists and researchers, this guide serves as a foundational document, enabling a deeper understanding of this complex branched alkane and facilitating its application in various scientific and industrial endeavors.

References

  • Arizona State University. (n.d.). Database of thermodynamic properties for aqueous organic compounds.
  • National Institute of Standards and Technology. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. In NIST Chemistry WebBook.
  • Wikipedia. (2023, October 26). Heat of formation group additivity.
  • National Institute of Standards and Technology. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. In NIST Chemistry WebBook.
  • Cheméo. (n.d.). Chemical Properties of Hexane, 3-ethyl-2,2-dimethyl- (CAS 20291-91-2).
  • Patsnap. (2024, August 5). How Calorimeters Enhance Oil and Gas Exploration Studies.
  • Hudzik, J. M., Bozzelli, J. W., & Simmie, J. M. (2014). Benchmark thermochemistry of the C(n)H(2n+2) alkane isomers (n = 2-8) and performance of DFT and composite ab initio methods for dispersion-driven isomeric equilibria. The Journal of Physical Chemistry A, 118(40), 9417-9428.
  • University of California, Irvine. (n.d.). Group Additivity Values (GAV's) of Acyclic, Aliphatic Alkanes (CnH2n+2).
  • National Institute of Standards and Technology. (n.d.). Thermodynamics Research Center.
  • Moreno-Piraján, J. C., & Giraldo, L. (2004). On the use of calorimetric techniques for the characterization of carbons: A brief review. Journal of the Brazilian Chemical Society, 15, 175-184.
  • Hudzik, J. M., Bozzelli, J. W., & Simmie, J. M. (2014). Thermochemistry of C7H16 to C10H22 alkane isomers: primary, secondary, and tertiary C-H bond dissociation energies and effects of branching. The Journal of Physical Chemistry A, 118(40), 9417-9428.
  • University of California, Davis. (n.d.). Thermodynamic Data.
  • National University of Ireland, Galway. (n.d.). Chemical Kinetic Modelling for Combustion.
  • Wikipedia. (2023, November 13). Benson group increment theory.
  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook.
  • Hudzik, J. M., Bozzelli, J. W., & Simmie, J. M. (2014). Thermochemistry of C7H16 to C10H22 alkane isomers: primary, secondary, and tertiary C-H bond dissociation energies and effects of branching. Semantic Scholar.
  • The University of Western Australia. (2015, March 18). Calorimetry of high pressure, low temperature hydrocarbon mixtures to advance the thermodynamic desciption of LNG processes.
  • CRCT. (n.d.). Online Thermodynamic and Physico-Chemical Data.
  • The University of Western Australia. (2017, May 1). Determination of melting temperatures in hydrocarbon mixtures by differential scanning calorimetry.
  • Hudzik, J. M., Bozzelli, J. W., & Simmie, J. M. (2014). Thermochemistry of C7H16 to C10H22 Alkane Isomers: Primary, Secondary, and Tertiary C-H Bond Dissociation Energies and Effects of Branching.
  • Cohen, N. (1996). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.
  • National Institute of Standards and Technology. (n.d.). Pentane, 3-ethyl-2,2-dimethyl-. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). Decane. In PubChem.
  • National Institute of Standards and Technology. (n.d.). Pentane, 3-ethyl-2,2-dimethyl-. In NIST Chemistry WebBook.
  • SETARAM Instrumentation. (n.d.). Thermal Analysis and Calorimetry : principles and techniques.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.
  • Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes.
  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem.
  • National Institute of Standards and Technology. (n.d.). Decane. In NIST Chemistry WebBook.
  • Chirico, R. D., Frenkel, M., & Magee, J. W. (2009). Thermodynamic Properties of n-Dodecane.
  • Wikipedia. (2024, January 4). Decane.
  • Argonne National Laboratory. (n.d.). Ethyl Enthalpy of Formation. In Active Thermochemical Tables (ATcT).
  • Stenutz, R. (n.d.). This compound.
  • Wikipedia. (2024, January 4). Alkane.
  • Gauth. (n.d.). Solved: 3-ethyl -2, 2 -dimethyl-hexane [Chemistry].
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  • LookChem. (n.d.). This compound.

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3-Ethyl-2,2-dimethylhexane boiling point and melting point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-2,2-dimethylhexane

Introduction

This compound is a saturated acyclic hydrocarbon belonging to the alkane family, specifically one of the isomers of decane.[1] Its chemical structure consists of a hexane backbone with an ethyl group at the third carbon and two methyl groups at the second carbon. The molecular formula for this compound is C10H22.[2][3][4][5] Understanding the physical properties of this compound, such as its boiling and melting points, is fundamental for its application in various fields, including as a reference compound in analytical chemistry and as a component in fuel studies. This guide provides a comprehensive overview of the boiling and melting points of this compound, the underlying principles governing these properties, and the experimental methodologies for their determination.

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure. As a non-polar molecule, its intermolecular forces are primarily weak van der Waals forces (London dispersion forces). The degree of branching in its structure influences the strength of these forces, which in turn affects its boiling and melting points.

Boiling and Melting Points

The boiling and melting points are critical physical constants that provide insights into the purity and identity of a substance.[6] For this compound, the experimentally determined values are summarized in the table below.

PropertyValueSource
Boiling Point 156.11°CChemicalBook[2]
159°CStenutz[7]
Melting Point -53.99°CChemicalBook[2]

Note: Minor discrepancies in reported values can arise from variations in experimental conditions and purity of the sample.

The boiling point of an alkane is influenced by the strength of its intermolecular forces. For isomers of decane, increased branching generally leads to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This weakening of London dispersion forces results in a lower boiling point compared to its straight-chain counterpart, n-decane.

The melting point of alkanes is affected by both intermolecular forces and how well the molecules can pack into a crystal lattice. Highly symmetrical molecules tend to have higher melting points because they can pack more efficiently into a solid structure, releasing more energy upon crystallization.

Experimental Determination of Boiling and Melting Points

The accurate determination of boiling and melting points is crucial for compound characterization.[6][8][9] The methodologies described below are designed to yield reliable and reproducible results.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[8] A pure crystalline solid will typically exhibit a sharp melting point range of 0.5-1°C.[6] Impurities will generally cause a depression in the melting point and a broadening of the melting range.[6][8]

Protocol for Melting Point Determination using a Capillary Tube Method:

  • Sample Preparation: A small amount of finely powdered, dry this compound (in its solid state, achieved by cooling below its melting point) is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[6]

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.[10]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6][8]

  • Purity Assessment: A narrow melting point range is indicative of a high-purity sample.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][9] It is important to note that the boiling point is dependent on pressure; a lower atmospheric pressure results in a lower boiling point.[6][8]

Protocol for Boiling Point Determination using the Capillary Method (Siwoloboff Method):

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.

  • Apparatus Setup: A short piece of capillary tubing, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The apparatus is heated in a liquid bath. As the temperature rises, air trapped in the inverted capillary tube will expand and exit as a stream of bubbles.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed, and the liquid is allowed to cool.

  • Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9] At this point, the vapor pressure of the sample is equal to the atmospheric pressure.[9]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the determination of the boiling and melting points of this compound.

G cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination Obtain high-purity this compound Obtain high-purity this compound Solidify sample for MP determination Solidify sample for MP determination Obtain high-purity this compound->Solidify sample for MP determination Use liquid sample for BP determination Use liquid sample for BP determination Obtain high-purity this compound->Use liquid sample for BP determination Pack capillary tube Pack capillary tube Solidify sample for MP determination->Pack capillary tube Place sample in test tube with inverted capillary Place sample in test tube with inverted capillary Use liquid sample for BP determination->Place sample in test tube with inverted capillary Insert into melting point apparatus Insert into melting point apparatus Pack capillary tube->Insert into melting point apparatus Heat slowly (1-2°C/min) Heat slowly (1-2°C/min) Insert into melting point apparatus->Heat slowly (1-2°C/min) Record melting range Record melting range Heat slowly (1-2°C/min)->Record melting range Assess purity Assess purity Record melting range->Assess purity Final Report Final Report Assess purity->Final Report Heat until rapid bubbling Heat until rapid bubbling Place sample in test tube with inverted capillary->Heat until rapid bubbling Cool and observe Cool and observe Heat until rapid bubbling->Cool and observe Record temperature when liquid enters capillary Record temperature when liquid enters capillary Cool and observe->Record temperature when liquid enters capillary Correct for atmospheric pressure if necessary Correct for atmospheric pressure if necessary Record temperature when liquid enters capillary->Correct for atmospheric pressure if necessary Correct for atmospheric pressure if necessary->Final Report

Caption: Workflow for the experimental determination of melting and boiling points.

Conclusion

The boiling and melting points of this compound are key physical constants that are influenced by its branched molecular structure. Accurate determination of these properties through established experimental protocols is essential for the identification, characterization, and purity assessment of this compound. The methodologies outlined in this guide provide a framework for obtaining reliable and reproducible data, which is fundamental for research and development in the chemical sciences.

References

  • This compound - Stenutz. (n.d.).
  • Determination of Melting points and Boiling points - Learning Space. (n.d.).
  • This compound | C10H22 | CID 519760 - PubChem. (n.d.).
  • Boiling Points - Concept - JoVE. (2020, March 26).
  • Determination of melting and boiling points. (n.d.).
  • Melting point determination. (n.d.).
  • Determination of the Melting and Boiling Points of Compounds. (2014, October 6). YouTube.
  • Hexane, 3-ethyl-2,2-dimethyl- - NIST WebBook. (n.d.).
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  • 3-ethyl-2,2-dimethylpentane - Stenutz. (n.d.).
  • What is the formula for this compound? | Homework.Study.com. (n.d.).
  • 3 ethyl 2 , 2 dimethyl hexane​ - Brainly.in. (2021, February 15).
  • Alkane - Wikipedia. (n.d.).
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An In-Depth Technical Guide to the Safe Handling of 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-Ethyl-2,2-dimethylhexane (CAS No. 20291-91-2), tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety protocols for volatile organic compounds and available data on structurally similar alkanes to ensure a robust and scientifically grounded approach to safety.

Understanding the Compound: Physicochemical Properties

This compound is a branched-chain alkane with the molecular formula C10H22.[1][2][3][4] A thorough understanding of its physical and chemical properties is fundamental to anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
CAS Number 20291-91-2[1][2][3][4]
Molecular Formula C10H22[1][2][3][4]
Molecular Weight 142.28 g/mol [2][4]
Boiling Point 159 °C[2]
Melting Point -53.99 °C[5]
Density 0.745 g/cm³[5]
Vapor Pressure 3.95 mmHg at 25 °C[3][6]
Solubility Insoluble in water[7]

Note: Some data points are derived from structurally similar compounds due to the limited availability of specific data for this compound.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Flammability: As a hydrocarbon, this compound is a flammable liquid.[10] Its vapor can form ignitable mixtures with air.[11] All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly avoided in areas where this compound is handled or stored.[12]

  • Aspiration Hazard: If swallowed, liquid alkanes can be aspirated into the lungs, which can be fatal.[8][13]

  • Skin Irritation: Prolonged or repeated contact with skin may cause irritation, dryness, and dermatitis due to the defatting nature of hydrocarbons.[7][11]

  • Respiratory Irritation: Inhalation of high concentrations of vapors may cause respiratory tract irritation.[11][12]

  • Environmental Hazards: While specific data is limited, similar hydrocarbons can be toxic to aquatic life with long-lasting effects.[13] Therefore, release into the environment must be avoided.

Safe Handling Protocols

A systematic approach to handling this compound is crucial to minimize exposure and mitigate risks. The following workflow outlines the key stages from procurement to disposal.

SafeHandlingWorkflow cluster_pre Preparation cluster_handling Handling cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection informs Work_Area_Prep Prepare Ventilated Work Area PPE_Selection->Work_Area_Prep Receiving Receiving and Inspection Work_Area_Prep->Receiving Storage Secure Storage Receiving->Storage Dispensing Dispensing and Use Storage->Dispensing Decontamination Decontamination of Surfaces Dispensing->Decontamination Waste_Disposal Waste Segregation and Disposal Decontamination->Waste_Disposal

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[11]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and vapors.[13]
Skin and Body Protection Flame-retardant lab coat.To protect against accidental splashes and fire hazards.
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of vapors.[11]
Experimental Workflow: Dispensing and Use
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and materials before starting.

    • Place an absorbent, chemical-resistant mat on the work surface.

  • Dispensing:

    • Ground and bond containers when transferring large volumes to prevent static electricity buildup.[14]

    • Use only spark-proof tools.

    • Dispense the required amount of this compound slowly and carefully to avoid splashing.

    • Keep containers tightly closed when not in use to minimize vapor release.[15]

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent and then with soap and water.

    • Properly dispose of all contaminated materials as hazardous waste.

Storage and Incompatibilities

Proper storage is critical to maintaining the stability of this compound and preventing hazardous situations.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[12][15] The storage area should be designated for flammable liquids.

  • Incompatible Materials: Keep away from strong oxidizing agents.[7][11][12]

Spill and Emergency Procedures

SpillResponse Spill_Detected Spill Detected Evacuate Evacuate Immediate Area Spill_Detected->Evacuate Alert Alert Others and Supervisor Evacuate->Alert Ventilate Ensure Adequate Ventilation (If Safe to Do So) Alert->Ventilate Contain Contain Spill with Absorbent Material Ventilate->Contain Cleanup Clean Up with Spark-Proof Tools Contain->Cleanup Dispose Dispose of Waste in a Sealed Container Cleanup->Dispose Decontaminate Decontaminate the Area Dispose->Decontaminate

Sources

An In-Depth Technical Guide to 3-Ethyl-2,2-dimethylhexane: Properties, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the branched alkane 3-Ethyl-2,2-dimethylhexane. It delves into its fundamental physicochemical properties, detailed spectroscopic analysis, plausible synthetic routes, and potential applications in research and industry. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require a thorough understanding of this compound. The guide emphasizes the rationale behind experimental design and data interpretation, grounding its claims in established chemical principles.

Introduction to this compound

Branched alkanes are a significant class of organic compounds, forming the backbone of many chemical structures and finding widespread use as fuels and lubricants. Their isomeric diversity allows for a wide range of physical properties, making them subjects of interest in various fields of chemical research. This compound is a specific isomer of decane (C10H22), a ten-carbon saturated hydrocarbon.[1][2] Its unique branching pattern influences its physical and spectroscopic properties, making it a valuable model compound for studying the structure-property relationships of alkanes.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[3][4] This nomenclature indicates a hexane main chain with an ethyl group at the third carbon and two methyl groups at the second carbon.

Physicochemical Properties

The molecular structure of this compound directly influences its physical characteristics. The presence of a quaternary carbon and significant branching leads to a more compact structure compared to its linear isomer, n-decane, which in turn affects its boiling and melting points.

PropertyValueSource
Molecular Formula C10H22[3][4][5]
Molecular Weight 142.28 g/mol [3][6]
CAS Number 20291-91-2[3][4]
Boiling Point 156-159 °C[6][7]
Melting Point -53.99 °C[7]
Density 0.7450 g/cm³[7]
Refractive Index 1.4174[7]
InChIKey XYDYODCWVCBIOQ-UHFFFAOYSA-N[3][6]
Canonical SMILES CCCC(CC)C(C)(C)C[3][6]

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound would exhibit distinct signals for the different proton environments.

  • ~0.85-0.95 ppm: A triplet corresponding to the methyl protons of the ethyl group and a singlet for the six equivalent protons of the two methyl groups at the C2 position. A triplet for the terminal methyl group of the hexane chain.

  • ~1.1-1.4 ppm: A complex multiplet arising from the methylene protons of the ethyl group and the methylene protons of the hexane chain.

  • ~1.5-1.7 ppm: A multiplet corresponding to the methine proton at the C3 position.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show ten distinct signals, one for each carbon atom in its unique chemical environment.

  • ~8-15 ppm: Signals for the methyl carbons.

  • ~20-40 ppm: Signals for the methylene carbons and the quaternary carbon.

  • ~40-50 ppm: Signal for the methine carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.

  • 2850-3000 cm⁻¹: Strong C-H stretching absorptions.

  • 1450-1470 cm⁻¹: C-H bending (scissoring) vibrations for CH₂ groups.

  • ~1375 cm⁻¹: C-H bending (umbrella) vibrations for CH₃ groups.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry of this compound would lead to fragmentation, with the most stable carbocations being the most abundant.

  • Molecular Ion (M⁺): A peak at m/z = 142, which may be of low intensity.

  • Major Fragments: Fragmentation would likely occur at the branched positions, leading to the formation of stable tertiary and secondary carbocations. Expected fragments would be observed at m/z values corresponding to the loss of methyl, ethyl, and propyl groups.

Synthesis and Manufacturing

A common and reliable method for the synthesis of highly branched alkanes like this compound is through a Grignard reaction, followed by reduction.

Proposed Synthesis Workflow

A plausible synthetic route involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then deoxygenated.

G A 3,3-Dimethyl-2-pentanone C Tertiary Alcohol Intermediate A->C 1. Diethyl ether B Propylmagnesium bromide (Grignard Reagent) B->C 2. H3O+ workup D Deoxygenation (e.g., Barton-McCombie) C->D E This compound D->E

Sources

An In-depth Technical Guide to 3-Ethyl-2,2-dimethylhexane: Synthesis, Characterization, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,2-dimethylhexane is a saturated acyclic hydrocarbon belonging to the alkane family, with the chemical formula C10H22.[1][2] As a highly branched alkane, its molecular structure imparts specific physicochemical properties that distinguish it from its linear isomer, n-decane. This guide provides a comprehensive overview of this compound, delving into its synthesis, detailed characterization, and the historical and scientific context of its discovery and study. While direct applications in drug development are not documented, understanding the behavior of such branched alkanes as potential solvents or scaffolds is pertinent for pharmaceutical research.[3]

Core Molecular and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting.

PropertyValueSource(s)
Molecular Formula C10H22[1][4]
Molecular Weight 142.28 g/mol [1][4]
CAS Number 20291-91-2[2][4]
IUPAC Name This compound[2]
Synonyms 2,2-dimethyl-3-ethylhexane[2][4]
Melting Point -53.99°C[1]
Boiling Point 156.11°C - 159°C[1][5]
Density 0.7450 g/cm³[1]
Refractive Index 1.4174[1]

Historical Context and Discovery

The history of this compound is intertwined with the broader history of alkane chemistry. The systematic study of hydrocarbons began in the 19th century, with early chemists distinguishing between organic and inorganic compounds. The synthesis of urea by Friedrich Wöhler in 1828 challenged the theory of vitalism and opened the door to the laboratory synthesis of organic molecules. The pioneering work of chemists like August Kekulé and Archibald Scott Couper in developing the theory of chemical structure laid the groundwork for understanding the isomerism observed in alkanes.

While the specific discovery of this compound is not prominently documented in easily accessible historical records, its existence as one of the 75 possible isomers of decane (C10H22) would have been recognized as structural theory matured.[6] Its synthesis and characterization would have become feasible with the development of powerful synthetic methodologies in the 20th century, such as the Grignard reaction.

Synthesis of this compound

The synthesis of highly branched alkanes like this compound often requires multi-step procedures to construct the specific carbon skeleton. A plausible and common strategy involves the use of Grignard reagents to form new carbon-carbon bonds, followed by the removal of a functional group to yield the final alkane.

Retrosynthetic Analysis

A logical retrosynthetic approach for this compound involves disconnecting the carbon skeleton at a strategic point to reveal simpler, readily available starting materials. A key disconnection can be made at the C3-C4 bond, suggesting a Grignard reaction between a propyl magnesium halide and a ketone.

G This compound This compound Deoxygenation Deoxygenation This compound->Deoxygenation Deoxygenation C3-C4 bond disconnection C3-C4 bond disconnection Grignard Reagent Grignard Reagent C3-C4 bond disconnection->Grignard Reagent Ketone Ketone C3-C4 bond disconnection->Ketone Intermediate Alcohol Intermediate Alcohol Intermediate Alcohol->C3-C4 bond disconnection Deoxygenation->Intermediate Alcohol

Retrosynthetic pathway for this compound.
Proposed Synthetic Pathway

A viable synthetic route involves the reaction of propylmagnesium bromide with 2,2-dimethyl-3-pentanone to form the tertiary alcohol, 3-ethyl-2,2-dimethyl-3-hexanol. Subsequent deoxygenation of this alcohol would yield the target alkane.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxygenation Propyl Bromide Propyl Bromide Propylmagnesium Bromide Propylmagnesium Bromide Propyl Bromide->Propylmagnesium Bromide + Mg, Diethyl Ether Magnesium Magnesium Magnesium->Propylmagnesium Bromide 3-Ethyl-2,2-dimethyl-3-hexanol 3-Ethyl-2,2-dimethyl-3-hexanol Propylmagnesium Bromide->3-Ethyl-2,2-dimethyl-3-hexanol + 2,2-Dimethyl-3-pentanone 2,2-Dimethyl-3-pentanone 2,2-Dimethyl-3-pentanone 2,2-Dimethyl-3-pentanone->3-Ethyl-2,2-dimethyl-3-hexanol Intermediate Alcohol 3-Ethyl-2,2-dimethyl-3-hexanol Final Product This compound Intermediate Alcohol->Final Product e.g., Wolff-Kishner or Clemmensen Reduction

Proposed two-step synthesis of this compound.
Experimental Protocol

Step 1: Synthesis of 3-Ethyl-2,2-dimethyl-3-hexanol (Grignard Reaction)

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.

  • Add a solution of propyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent, propylmagnesium bromide.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath.

  • Add a solution of 2,2-dimethyl-3-pentanone in anhydrous diethyl ether dropwise to the stirred Grignard solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 3-ethyl-2,2-dimethyl-3-hexanol.

Step 2: Deoxygenation of 3-Ethyl-2,2-dimethyl-3-hexanol

A common method for the deoxygenation of a tertiary alcohol is through dehydration to an alkene followed by catalytic hydrogenation.

  • Dehydration: Treat the crude alcohol with a strong acid such as sulfuric acid or phosphoric acid and heat to induce elimination of water, yielding a mixture of alkenes (primarily 3-ethyl-2,2-dimethyl-3-hexene).

  • Hydrogenation: Subject the resulting alkene mixture to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This will reduce the double bond to a single bond, yielding this compound.

  • Purification: The final product can be purified by fractional distillation.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. While publicly accessible, detailed spectra are limited, the expected spectral features can be predicted based on the known principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically non-equivalent protons. The signals for the methyl, methylene, and methine protons would appear in the upfield region (typically 0.8-1.5 ppm), characteristic of alkanes.[6] The integration of the signals would correspond to the number of protons in each unique environment.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would fall within the typical range for sp³ hybridized carbons in alkanes.[6] Quaternary carbons, such as the C2 atom, would exhibit a characteristically weak signal.[6]

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations. For this compound, strong C-H stretching absorptions are expected just below 3000 cm⁻¹. C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups would be observed around 1450-1470 cm⁻¹ and 1375 cm⁻¹, respectively.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would result in a molecular ion peak (M⁺) at m/z = 142. The fragmentation pattern would be complex, with characteristic losses of alkyl fragments. The fragmentation is governed by the formation of the most stable carbocations. Common fragments would likely include the loss of methyl (M-15), ethyl (M-29), and larger alkyl radicals.

Applications and Relevance in Research

While specific high-impact applications of this compound in drug development are not prominently reported, branched alkanes, in general, play several roles in the pharmaceutical and chemical industries:

  • Solvents: Due to their nonpolar nature and relatively low reactivity, alkanes can be used as solvents for nonpolar compounds during synthesis and purification.[3]

  • Reference Standards: In analytical techniques such as gas chromatography, pure hydrocarbons are often used as reference standards for retention time and index calculations.[7]

  • Hydrophobic Moieties: In medicinal chemistry, the introduction of alkyl groups can modulate a drug's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[8] While simple alkanes themselves are not typically active pharmaceutical ingredients, the principles of how their structure affects physical properties are fundamental to drug design.[8]

Conclusion

This compound, as a specific isomer of decane, serves as an excellent case study in the principles of organic chemistry, from its systematic synthesis and structural elucidation to the understanding of its physical properties. While it may not be a compound of direct pharmaceutical importance, the methodologies for its synthesis and the techniques for its characterization are foundational to the broader field of drug discovery and development. The continued study of such fundamental organic molecules provides the essential knowledge base upon which more complex and biologically active compounds are designed and synthesized.

References

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Unlocking the Potential of a C10 Isomer: A Technical Guide to Future Research on 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Alkane

In the vast landscape of hydrocarbon chemistry, the decane (C10H22) isomers represent a fascinating area of study, with 75 constitutional variants each possessing unique structural and, consequently, physical and chemical properties.[1][2][3] Among these is 3-Ethyl-2,2-dimethylhexane, a branched alkane whose potential remains largely untapped. While often relegated to the extensive lists of hydrocarbon isomers, its specific steric and electronic profile suggests a range of research avenues with implications for fuel science, materials chemistry, and analytical methodology. This guide provides a forward-looking perspective for researchers, scientists, and drug development professionals, outlining promising, unexplored research areas for this particular C10 isomer. We will delve into novel synthetic strategies, investigate its potential in advanced applications, and propose computational and analytical studies to fully characterize its behavior.

Core Physicochemical Properties

A foundational understanding of this compound begins with its basic properties, which are summarized below.

PropertyValueSource
Molecular Formula C10H22[4][5][6][7][8]
Molecular Weight 142.28 g/mol [4][5][6][7][8]
CAS Number 20291-91-2[5][6][7][8]
IUPAC Name This compound[7]
Boiling Point 156-159 °C[4]
Vapor Pressure 3.95 mmHg at 25°C[8]

Section 1: Advanced Synthesis and Catalytic Transformation

While highly branched alkanes are produced on an industrial scale through processes like catalytic cracking and isomerization of petroleum feedstocks, the targeted synthesis of a specific isomer like this compound offers greater purity for specialized applications.[9][10][11][12]

Proposed Synthetic Pathway: A Grignard Approach

A plausible and efficient laboratory-scale synthesis can be envisioned through a Grignard reaction, which allows for the precise construction of the carbon skeleton.[13]

Protocol 1: Synthesis of this compound via Grignard Reaction

  • Step 1: Grignard Reagent Formation. React 1-bromopropane with magnesium turnings in anhydrous diethyl ether to form propylmagnesium bromide.

  • Step 2: Carbonyl Addition. Add 3,3-dimethyl-2-pentanone to the Grignard reagent solution under inert atmosphere. The nucleophilic propyl group will attack the electrophilic carbonyl carbon.

  • Step 3: Hydrolysis. Quench the reaction with a weak acid (e.g., aqueous ammonium chloride) to hydrolyze the intermediate alkoxide and yield the tertiary alcohol, 3-ethyl-2,2-dimethyl-3-hexanol.

  • Step 4: Deoxygenation. The final step involves the removal of the hydroxyl group. This can be achieved through a two-step Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride.

Diagram 1: Proposed Grignard Synthesis Workflow

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2 & 3: Addition & Hydrolysis cluster_2 Step 4: Deoxygenation 1-bromopropane 1-bromopropane Propylmagnesium_bromide Propylmagnesium_bromide 1-bromopropane->Propylmagnesium_bromide  + Mg, Et2O Mg Mg Tertiary_alcohol Tertiary_alcohol Propylmagnesium_bromide->Tertiary_alcohol  + 3,3-dimethyl-2-pentanone  then H3O+ 3_3_dimethyl_2_pentanone 3_3_dimethyl_2_pentanone Final_Product This compound Tertiary_alcohol->Final_Product  Barton-McCombie  Deoxygenation

Caption: Workflow for the proposed synthesis of this compound.

Research Area: Catalytic Isomerization and Cracking Behavior

The behavior of individual alkane isomers during catalytic processes is of significant interest to the petroleum industry for the production of high-octane gasoline.[11][14]

  • Research Question: How does the unique structure of this compound influence its susceptibility to catalytic isomerization and cracking compared to other C10 isomers?

  • Hypothesis: The steric hindrance around the quaternary carbon center may influence the adsorption and reaction pathways on zeolite catalysts, potentially leading to a different product distribution compared to less branched isomers.

  • Proposed Experiment: Subject pure this compound to catalytic cracking and isomerization conditions using various zeolite catalysts (e.g., ZSM-5, Y-zeolite). Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) and compare the results with the cracking patterns of n-decane and other branched C10 isomers.

Section 2: Applications in Fuel Science and Lubrication

The molecular architecture of alkanes directly impacts their performance as fuels and lubricants. Highly branched alkanes are known to have higher octane ratings, making them desirable components of gasoline.[15][16]

Research Area: Combustion Properties and Octane Rating
  • Research Question: What are the specific combustion characteristics of this compound, and how do they contribute to its potential as a high-performance fuel component?

  • Hypothesis: The compact, branched structure of this compound will result in a high octane number and clean combustion properties.

  • Proposed Experiment: Determine the Research Octane Number (RON) and Motor Octane Number (MON) of this compound. Conduct detailed combustion analysis in a constant volume combustion chamber to study ignition delay, flame speed, and emission profiles (CO, NOx, unburned hydrocarbons).

Research Area: Tribological Performance as a Lubricant Base Oil

Branched alkanes are also valued as components of lubricating oils due to their favorable viscosity and low-temperature properties.[17][18][19] Their irregular shape can disrupt the formation of ordered, high-friction layers under boundary lubrication conditions.[17]

  • Research Question: How does the specific branching pattern of this compound affect its tribological properties as a potential lubricant base oil or additive?

  • Hypothesis: The steric bulk of this compound will lead to a lower coefficient of friction and reduced wear compared to linear alkanes under high-pressure conditions.

  • Proposed Experiment: Perform high-frequency reciprocating rig (HFRR) testing to evaluate the lubricity of this compound and its blends with conventional base oils. Measure the coefficient of friction and wear scar diameter.

Section 3: Analytical and Computational Frontiers

Research Area: A High-Fidelity Analytical Standard

The multitude of decane isomers presents a significant challenge for analytical separation and identification.[1][2][20] Pure, well-characterized isomers are invaluable as reference standards in chromatography.

  • Research Question: Can this compound serve as a useful reference standard for the development of advanced chromatographic separation methods for complex hydrocarbon mixtures?

  • Hypothesis: The unique retention time of this compound on various stationary phases will aid in the calibration and validation of GC and GCxGC methods for petrochemical analysis.

  • Proposed Experiment: Inject a certified pure standard of this compound into various gas chromatography columns (polar, non-polar, and chiral) to determine its Kovats retention indices.[6][21] Utilize this data to improve isomer identification in complex mixtures like gasoline and diesel.

Diagram 2: Research Logic Flow

G cluster_core Core Molecule cluster_synthesis Synthesis & Transformation cluster_application Potential Applications cluster_analysis Advanced Characterization A This compound B Targeted Synthesis (Grignard) A->B C Catalytic Studies (Cracking/Isomerization) A->C D Fuel Science (Combustion & Octane) A->D E Lubrication Science (Tribology) A->E F Analytical Standard (Chromatography) A->F G Computational Modeling (DFT Studies) A->G B->D Provides Pure Sample B->E Provides Pure Sample B->F C->D Informs Fuel Production G->C Predicts Properties G->D Predicts Properties G->E Predicts Properties

Caption: Interconnected research pathways for this compound.

Research Area: Computational Modeling of Isomer Properties

Computational chemistry provides a powerful tool for predicting the properties of molecules and understanding their behavior at a sub-molecular level.[22][23][24][25]

  • Research Question: Can density functional theory (DFT) and molecular dynamics (MD) simulations accurately predict the physical and chemical properties of this compound and rationalize its behavior in the aforementioned applications?

  • Hypothesis: In silico modeling can accurately predict properties such as heat of formation, viscosity, and interaction energies with catalytic surfaces, thereby guiding experimental efforts.

  • Proposed Experiment:

    • DFT Calculations: Optimize the geometry of this compound and calculate its electronic structure, vibrational frequencies, and thermochemical properties (e.g., heat of formation).

    • MD Simulations: Simulate the bulk liquid phase to predict transport properties like viscosity and self-diffusion coefficient. Model the interaction of the molecule with lubricant surfaces (e.g., iron oxide) to understand the formation of boundary films.

Section 4: Exploring Biological Interactions

While alkanes are generally considered to have low biological activity, their interactions with cell membranes can lead to biophysical effects.[26][27][28] The study of how molecular shape influences these interactions is a nascent field.

Research Area: Membrane Disruption and Potential Antimicrobial Activity
  • Research Question: Does the specific three-dimensional structure of this compound influence its ability to intercalate into and disrupt lipid bilayers compared to other C10 isomers?

  • Hypothesis: The steric bulk of the molecule may cause a greater degree of disorder in the lipid packing of cell membranes, potentially leading to increased membrane permeability and, at sufficient concentrations, antimicrobial effects.

  • Proposed Experiment:

    • Liposome Leakage Assays: Prepare liposomes encapsulating a fluorescent dye and measure the rate of dye leakage upon exposure to this compound and other C10 isomers.

    • Antimicrobial Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria and fungi.

Conclusion

This compound, while chemically simple, presents a wealth of research opportunities. Its unique, sterically hindered structure invites investigation into its synthesis, catalytic behavior, and performance in high-value applications such as advanced fuels and lubricants. Furthermore, its utility as an analytical standard and a subject for computational modeling and biophysical studies highlights its potential to contribute to a deeper understanding of structure-property relationships in hydrocarbon chemistry. The proposed research areas in this guide offer a roadmap for unlocking the full scientific and commercial potential of this underexplored C10 isomer.

References

  • Lehmler, H. J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (n.d.). A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes.
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Methodological & Application

Application Notes & Protocols for 3-Ethyl-2,2-dimethylhexane as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the use of 3-Ethyl-2,2-dimethylhexane as a reference standard for analytical applications. It outlines the fundamental chemical and physical properties of the compound, provides a detailed protocol for its synthesis and purification to a high degree of purity, and describes the methodology for its certification using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Furthermore, a detailed application protocol for its use as an internal standard in the gas chromatography-flame ionization detection (GC-FID) analysis of hydrocarbon mixtures is presented. This guide is intended to provide researchers and scientists with the necessary information to confidently utilize this compound as a reliable reference standard in their analytical workflows.

Introduction: The Role of Branched Alkanes as Reference Standards

In the realm of analytical chemistry, particularly in the petrochemical and pharmaceutical industries, the use of well-characterized reference standards is paramount for achieving accurate and reproducible results.[1] Branched alkanes, such as this compound, serve as crucial markers in the analysis of complex hydrocarbon mixtures. Their stable, non-reactive nature and distinct chromatographic behavior make them ideal for use as internal standards in techniques like gas chromatography.[1]

This compound, a C10 alkane, is a colorless, flammable liquid. Its specific branching pattern provides a unique retention time in gas chromatography, allowing it to be easily resolved from other components in a mixture. This makes it a suitable candidate for an internal standard, which is a compound of known concentration added to a sample to facilitate the quantification of other analytes.[2] The use of an internal standard can correct for variations in injection volume and detector response, thereby improving the precision and accuracy of the analysis.

This guide will provide a holistic overview of this compound, from its synthesis and purification to its certification and application as a reference standard.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and application.

PropertyValueSource
Molecular Formula C₁₀H₂₂[3]
Molecular Weight 142.28 g/mol [3]
CAS Number 20291-91-2[4]
Boiling Point 156.11 °C[5]
Vapor Pressure 3.95 mmHg at 25°C[6]
Kovats Retention Index (non-polar column) 902[3]

Synthesis and Purification of High-Purity this compound

The synthesis of a high-purity reference standard requires a robust and well-controlled process. A plausible and effective method for the synthesis of this compound is the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds.[7][8]

Synthesis Protocol: Grignard Reaction

This protocol describes the synthesis of this compound from 3-bromo-3-ethylpentane and tert-butylmagnesium chloride.

Materials:

  • 3-bromo-3-ethylpentane

  • Magnesium turnings

  • tert-butyl chloride

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • Aqueous HCl solution (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of tert-butylmagnesium chloride (Grignard Reagent): In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of tert-butyl chloride in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.[7][8]

  • Reaction with 3-bromo-3-ethylpentane: Cool the Grignard reagent solution to 0°C in an ice bath. Slowly add a solution of 3-bromo-3-ethylpentane in anhydrous diethyl ether to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by slowly adding the reaction mixture to a beaker of crushed ice. Acidify the mixture with 1 M HCl to dissolve any remaining magnesium salts. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Work-up & Isolation tert_butyl_cl tert-butyl chloride grignard tert-butylmagnesium chloride tert_butyl_cl->grignard in dry ether mg Magnesium mg->grignard product_intermediate Reaction Mixture grignard->product_intermediate Addition bromo_alkane 3-bromo-3-ethylpentane bromo_alkane->product_intermediate quench Quenching (Ice) product_intermediate->quench extraction Extraction quench->extraction drying Drying extraction->drying crude_product Crude this compound drying->crude_product

Caption: Synthesis workflow for this compound via Grignard reaction.
Purification Protocol: Fractional Distillation and Preparative Gas Chromatography

To achieve the high purity required for a reference standard, a multi-step purification process is necessary.

1. Fractional Distillation:

Fractional distillation is used to separate the crude product from any unreacted starting materials and low-boiling impurities.[9][10][11][12]

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Carefully heat the crude product in a round-bottom flask.

  • Collect the fraction that distills at the boiling point of this compound (156-159 °C).

2. Preparative Gas Chromatography (Prep-GC):

For the final polishing step to remove any closely boiling isomers, preparative gas chromatography is the method of choice.

  • Instrument: A preparative gas chromatograph equipped with a non-polar column (e.g., DB-1 or equivalent).

  • Injection: Inject the fraction collected from distillation.

  • Conditions: Optimize the temperature program to achieve baseline separation of the this compound peak from any impurities.

  • Collection: Collect the eluent corresponding to the pure this compound peak in a cooled trap.

Certification of this compound as a Reference Standard using Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary ratio method of measurement that provides traceability to the International System of Units (SI) for the purity assessment of organic compounds.[13][14][15]

Principle of qNMR

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity, the purity of the analyte can be accurately determined.[15][16]

The purity of the analyte (P_analyte) can be calculated using the following equation:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity

  • analyte = this compound

  • std = Internal Standard

qNMR Protocol for Purity Determination

Materials:

  • Purified this compound

  • High-purity, certified internal standard (e.g., maleic anhydride or dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the purified this compound into a clean, dry vial.

    • Accurately weigh and add a known amount of the internal standard to the same vial.

    • Add the deuterated solvent to completely dissolve both compounds.

    • Transfer the solution to a high-quality NMR tube.[16]

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

    • Pulse Sequence: Use a standard 90° pulse sequence.

    • Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full magnetization recovery.

    • Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing and Analysis:

    • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve S/N without significantly distorting the peak shape.

    • Carefully phase the spectrum and perform baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both this compound and the internal standard.

    • Calculate the purity of this compound using the equation provided above.[17]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (High S/N, Sufficient Relaxation Delay) transfer->nmr_acq processing Process Spectrum (Phasing, Baseline Correction) nmr_acq->processing integration Integrate Analyte and Standard Signals processing->integration calculation Calculate Purity integration->calculation certified_standard Certified Reference Standard calculation->certified_standard

Caption: Workflow for the certification of this compound using qNMR.

Application Protocol: this compound as an Internal Standard in GC-FID Analysis

This protocol describes the use of certified this compound as an internal standard for the quantification of other hydrocarbons in a mixture by GC-FID.

Principle of Internal Standard Method in GC

An internal standard is added at a constant concentration to all calibration standards and unknown samples. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratio is used to calculate the concentration of the analyte in the unknown samples, which compensates for variations in injection volume and detector response.[2][18]

GC-FID Protocol

Instrumentation and Materials:

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Certified this compound reference standard

  • Analytes of interest

  • High-purity solvent (e.g., hexane or pentane)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the certified this compound internal standard at a known concentration (e.g., 1000 µg/mL) in the chosen solvent.

    • Prepare individual stock solutions of the analytes of interest at known concentrations.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by adding varying amounts of the analyte stock solutions to a fixed volume of the internal standard stock solution. This will create a set of standards with different analyte concentrations but a constant internal standard concentration.

  • Sample Preparation:

    • To a known volume or weight of the unknown sample, add a precise volume of the internal standard stock solution.

  • GC-FID Analysis:

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Detector Temperature: 300 °C

      • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes. (This program should be optimized for the specific analytes).

      • Carrier Gas: Helium or Hydrogen at a constant flow rate.

      • Injection Volume: 1 µL (split or splitless injection, depending on the concentration).

    • Inject the calibration standards and the prepared unknown samples into the GC-FID system.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the analyte concentration.

    • For the unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration of the analyte.

GC_FID_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis stock_solutions Prepare Stock Solutions (Analytes & Internal Standard) cal_standards Prepare Calibration Standards (Varying Analyte, Constant IS) stock_solutions->cal_standards sample_prep Prepare Unknown Sample (Add Constant IS) stock_solutions->sample_prep gc_injection Inject Standards & Samples cal_standards->gc_injection sample_prep->gc_injection chromatography Chromatographic Separation gc_injection->chromatography detection Flame Ionization Detection chromatography->detection peak_integration Integrate Peak Areas detection->peak_integration ratio_calc Calculate Peak Area Ratios (Analyte/IS) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve for Standards quantification Quantify Analyte in Unknown ratio_calc->quantification for Unknown cal_curve->quantification

Caption: Workflow for quantitative analysis using this compound as an internal standard in GC-FID.

Conclusion

This compound is a valuable compound for use as a reference standard in analytical chemistry. Its unique structure and physicochemical properties make it an excellent internal standard for gas chromatography applications, particularly in the analysis of complex hydrocarbon mixtures. The protocols outlined in this guide for its synthesis, purification, and certification provide a framework for producing a high-purity, reliable reference standard. The detailed application protocol for its use in GC-FID analysis demonstrates its practical utility in improving the accuracy and precision of quantitative measurements. By following these guidelines, researchers and scientists can confidently incorporate this compound into their analytical workflows to achieve high-quality, reproducible data.

References

  • U.S. National Library of Medicine. (n.d.). Purity by Absolute qNMR Instructions. PubChem.
  • Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(2), 5-10.
  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy.
  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation).
  • Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Semantic Scholar.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • U.S. Environmental Protection Agency. (n.d.). Method 1663: Differentiation of Diesel and Crude Oil by GC/FID.
  • de Oliveira, E. C., & de Oliveira, L. F. C. (2016). gc-fid methodology validation for the fatty esters content determination in biodiesel with hexadecyl acetate as the internal standard. Química Nova, 39(7), 878-884.
  • Rincón, S., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Revista Colombiana de Química, 49(1), 20-26.
  • Wikipedia. (n.d.). Grignard reagent.
  • Study Mind. (n.d.). Obtaining Alkanes (A-Level Chemistry).
  • Chemistry LibreTexts. (2023). Grignard Reagents.
  • chemrevise. (n.d.). 3.2 Alkanes.
  • Molbase. (n.d.). 3-ethyl-2,2-dimethyl-hexane.
  • LookChem. (n.d.). This compound.
  • U.S. National Library of Medicine. (n.d.). This compound. PubChem.
  • chemconnections. (n.d.). Gas Chromatography & Fractional Distillation.
  • riomaisseguro.rio.rj.gov.br. (n.d.). Branched Chain Alkanes.
  • ASTM International. (2003). Standard Test Method for Analysis of Petroleum Waxes by Gas Chromatography.
  • University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • ChemBAM. (n.d.). Purification by fractional distillation.

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Application Notes and Protocols for the Use of 3-Ethyl-2,2-dimethylhexane in Fuel Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Quest for High-Octane, Low-Emission Fuels

The modern internal combustion engine demands fuels that can withstand high compression ratios without premature detonation, a phenomenon known as "knocking" or "pinging".[1][2] Engine knock is detrimental to engine performance and can cause significant damage over time.[2] The ability of a fuel to resist knocking is quantified by its octane number.[2][3] Highly branched alkanes are known to be excellent gasoline components due to their superior anti-knock properties compared to their straight-chain counterparts.[4][5]

3-Ethyl-2,2-dimethylhexane (C10H22) is a C10 alkane isomer with a compact and highly branched structure.[6] This structural characteristic is a strong indicator of a high octane number, making it a molecule of significant interest in the formulation of high-performance, lead-free gasolines. The catalytic cracking process in refineries is specifically designed to produce more branched alkanes and aromatic hydrocarbons to boost the octane rating of gasoline.[7] This guide provides the theoretical framework and practical protocols for researchers to investigate the potential of this compound as a valuable component in advanced fuel formulations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a potential fuel component is critical for its effective application and for predicting its behavior in blends.

PropertyValueSource
Molecular Formula C10H22[6]
Molecular Weight 142.28 g/mol [6]
CAS Number 20291-91-2[6]
Boiling Point 156.11°C[4]
Melting Point -53.99°C[4]
Density 0.7450 g/cm³[4]
Refractive Index 1.4174[4]

Note: While experimental Research Octane Number (RON) and Motor Octane Number (MON) data for this compound are not publicly available, its highly branched structure strongly suggests a high octane rating, likely comparable to or exceeding that of other high-performance gasoline components.

Theoretical Basis for High-Octane Performance

The anti-knock quality of a hydrocarbon is intrinsically linked to its molecular structure. During the compression stroke in an engine, the fuel-air mixture is subjected to increasing temperature and pressure. Straight-chain alkanes have a greater tendency to auto-ignite under these conditions, leading to engine knock.[5]

The superior performance of branched alkanes like this compound can be attributed to their combustion chemistry. The presence of tertiary carbon-hydrogen bonds in branched alkanes facilitates the formation of more stable carbocation intermediates during the initial stages of combustion. This increased stability slows down the pre-flame reactions that lead to auto-ignition, thus allowing for a more controlled and uniform combustion front initiated by the spark plug.[8]

Logical Relationship: Molecular Structure to Octane Performance

cluster_0 Molecular Structure cluster_1 Combustion Chemistry cluster_2 Engine Performance Highly_Branched_Alkane This compound (Highly Branched Structure) Stable_Intermediates Formation of Stable Carbocation Intermediates Highly_Branched_Alkane->Stable_Intermediates Facilitates Slower_Preflame_Reactions Slower Pre-flame Reactions Stable_Intermediates->Slower_Preflame_Reactions Leads to Controlled_Combustion Controlled Combustion Slower_Preflame_Reactions->Controlled_Combustion Enables High_Octane_Rating High Octane Rating (RON & MON) Controlled_Combustion->High_Octane_Rating Results in Reduced_Knock Reduced Engine Knock High_Octane_Rating->Reduced_Knock Directly Correlates to

Caption: The causal chain from molecular structure to enhanced anti-knock performance.

Experimental Protocols

To empirically determine the fuel properties of this compound, a series of standardized tests must be performed. The following protocols are based on widely accepted ASTM International standards.

Fuel Blending Protocol

Objective: To prepare a series of gasoline blends containing varying concentrations of this compound for subsequent performance testing.

Materials:

  • Base gasoline with a known octane rating (e.g., a primary reference fuel or a standardized test gasoline).

  • High-purity this compound (≥98%).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Analytical balance.

Procedure:

  • Determine Blend Ratios: Decide on the volumetric percentages of this compound to be tested (e.g., 5%, 10%, 15%, 20% by volume).

  • Calculate Volumes: For each blend, calculate the precise volumes of base gasoline and this compound required.

  • Blending: a. Using a calibrated pipette, transfer the calculated volume of this compound into a clean, dry volumetric flask. b. Add the base gasoline to the flask until it is approximately 80% full. c. Stopper the flask and invert it several times to ensure thorough mixing. d. Carefully add the remaining base gasoline to the calibration mark. e. Stopper and invert the flask again to ensure a homogenous mixture.

  • Labeling and Storage: Clearly label each blend with its composition and store in a cool, dark, and well-ventilated area in a sealed container to prevent evaporation.

Experimental Workflow: From Blending to Analysis

Start Start Blending Fuel Blending (Varying % of this compound) Start->Blending RON_Test RON Testing (ASTM D2699) Blending->RON_Test MON_Test MON Testing (ASTM D2700) Blending->MON_Test Combustion_Analysis Combustion Characteristics Analysis Blending->Combustion_Analysis Emissions_Testing Emissions Profile Analysis Blending->Emissions_Testing Data_Analysis Data Analysis and Performance Evaluation RON_Test->Data_Analysis MON_Test->Data_Analysis Combustion_Analysis->Data_Analysis Emissions_Testing->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the evaluation of this compound in fuel research.

Octane Number Determination

The anti-knock characteristics of the prepared fuel blends will be determined using standardized Cooperative Fuel Research (CFR) engines.

Standard: ASTM D2699 - Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.[9][10]

Principle: This test method simulates low-speed, mild driving conditions.[11] The knocking intensity of the test fuel is compared to that of primary reference fuels (blends of iso-octane and n-heptane) in a CFR engine operating at 600 rpm.[9]

Abbreviated Protocol:

  • Engine Calibration: Calibrate the CFR engine using the appropriate primary reference fuels to ensure it is operating within the specified tolerances.

  • Sample Introduction: Introduce the fuel blend containing this compound into the engine's fuel system.

  • Knock Intensity Measurement: Adjust the compression ratio of the engine until a standard level of knock intensity is observed and recorded.

  • Reference Fuel Bracketing: Run two primary reference fuels, one with a slightly higher and one with a slightly lower octane number than the expected value of the sample, to bracket the knock intensity of the test fuel.

  • RON Calculation: The RON of the test fuel is determined by interpolation between the knock intensities and octane numbers of the bracketing reference fuels.

Standard: ASTM D2700 - Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.[1][6]

Principle: This method simulates more severe, high-speed driving conditions.[11] The test is conducted in a CFR engine at a higher speed (900 rpm) and with a higher intake mixture temperature than the RON test.[1]

Abbreviated Protocol: The procedure is similar to the RON test, but with the engine operating under the more severe conditions specified in ASTM D2700. The MON is generally lower than the RON for a given fuel.

Analysis of Combustion Characteristics and Emissions

Objective: To evaluate the impact of this compound on the combustion process and exhaust emissions.

Methodology:

  • Engine Dynamometer Testing: Utilize a single-cylinder research engine or a multi-cylinder production engine coupled to a dynamometer to control engine speed and load precisely.

  • In-Cylinder Pressure Measurement: Equip the engine with a high-frequency pressure transducer to measure in-cylinder pressure as a function of crank angle. This data can be used to analyze combustion phasing, duration, and stability.

  • Exhaust Gas Analysis: Use a standard five-gas analyzer to measure concentrations of hydrocarbons (HC), carbon monoxide (CO), carbon dioxide (CO2), oxygen (O2), and oxides of nitrogen (NOx) in the exhaust.

  • Particulate Matter (PM) Measurement: Employ a smoke meter or a more sophisticated particulate analyzer to quantify particulate emissions.

Procedure:

  • Engine Warm-up: Operate the engine on a baseline fuel until it reaches stable operating temperatures.

  • Baseline Data Collection: Record performance, combustion, and emissions data for the baseline fuel at various engine operating points (speed and load).

  • Test Fuel Operation: Introduce the fuel blend containing this compound and allow the engine to stabilize.

  • Test Fuel Data Collection: Record the same set of performance, combustion, and emissions data for the test fuel at the same operating points as the baseline.

  • Data Comparison: Analyze the differences in performance, combustion parameters, and emission levels between the baseline fuel and the test fuel.

Data Interpretation and Expected Outcomes

  • Octane Number: It is hypothesized that the addition of this compound will lead to a significant increase in both the RON and MON of the base gasoline. The magnitude of this increase will determine its effectiveness as an octane booster.

  • Combustion: The in-cylinder pressure data may reveal a more controlled and stable combustion process with the addition of this compound, characterized by a delayed onset of auto-ignition.

  • Emissions: The impact on emissions is complex. While the more complete combustion associated with higher octane fuels can potentially reduce HC and CO emissions, NOx emissions might increase due to higher combustion temperatures. The effect on particulate matter will also need to be carefully evaluated.

Conclusion

This compound represents a promising, yet under-explored, candidate for a high-performance gasoline component. Its highly branched molecular structure is a strong predictor of excellent anti-knock properties. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its performance, combustion characteristics, and emissions profile. The data generated from these studies will be invaluable for the development of next-generation fuels that meet the dual demands of high efficiency and environmental responsibility.

References

  • Ayalytical. (n.d.). ASTM D2699 Method for Octane Number.
  • eralytics. (n.d.). ASTM D2700.
  • eralytics. (n.d.). ASTM D2699.
  • ASTM International. (2023). Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel (ASTM D2699-23).
  • Toyota. (n.d.). What is Octane Rating?.
  • PubChem. (n.d.). This compound.
  • SINPAR. (n.d.). ASTM D2699 RON Test Method.
  • Mascal, M., & Dutta, S. (2018). Synthesis of highly-branched alkanes for renewable gasoline. Request PDF.
  • SINPAR. (n.d.). What are ASTM D2700 and ASTM D2699?.
  • ASTM International. (2022). Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel (ASTM D2700-22).
  • SPL. (2024). ASTM D2700 (Octane Number – Motor).
  • Helmenstine, A. M. (2025). Branched Chain Alkane Definition. ThoughtCo.
  • Stack Exchange. (2020). Why are branched alkanes used as fuels instead of straight chain alkanes?.
  • García, T., et al. (2021). New Octane Booster Molecules for Modern Gasoline Composition. Energy & Fuels.
  • Wikipedia. (n.d.). Tetraethyllead.
  • Chemistry For Everyone. (2025). Why Is Cracking Alkanes Important For Gasoline?.
  • Wikipedia. (n.d.). Alkane.
  • Hamadi, A. S. (2010). Selective Additives for Improvement of Gasoline Octane Number. ResearchGate.
  • Quora. (2018). Why do branched alkanes have a higher octane number compared to normal alkanes?.

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Application Notes & Protocols: Evaluating 3-Ethyl-2,2-dimethylhexane as a Novel Gasoline Surrogate Component

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Combustion Research Scientists and Fuel Development Professionals

Preamble: The Quest for High-Fidelity Gasoline Surrogates

Real-world gasolines are exceedingly complex amalgamations of hundreds of hydrocarbon species, including linear and branched alkanes, cycloalkanes, olefins, and aromatics.[1] This complexity renders direct chemical kinetic modeling computationally prohibitive for engine design and simulation.[1] Consequently, the combustion community relies on gasoline surrogates —simpler mixtures of a few well-characterized compounds designed to emulate the physical and chemical properties of the target fuel.[2]

Historically, surrogates have been formulated from a palette of primary reference fuels (e.g., iso-octane and n-heptane) and other components like toluene.[2] However, as engine technologies advance towards higher efficiency and lower emissions (e.g., via boosted spark ignition or homogeneous charge compression ignition), the need for surrogates that can replicate more subtle aspects of combustion, such as octane sensitivity and low-temperature heat release, becomes paramount. This necessitates the exploration of new potential surrogate components.

This document provides a comprehensive guide for the evaluation of 3-Ethyl-2,2-dimethylhexane (C10H22), a highly branched C10 alkane, as a novel component for gasoline surrogates. Due to the current lack of published data on its combustion characteristics, this guide is presented as a set of detailed protocols for its systematic investigation, from initial characterization to performance validation in a spark-ignition engine.

Part 1: Candidate Component Characterization

Before any combustion experiments, the fundamental properties and purity of the candidate component must be rigorously established. This ensures the reliability and reproducibility of all subsequent data.

Physicochemical Properties

This compound is a structural isomer of decane. Its highly branched nature is hypothesized to confer a high Research Octane Number (RON), a desirable trait for anti-knock quality in modern engines. A comparison with the benchmark high-octane component, iso-octane (2,2,4-trimethylpentane), is warranted.

Table 1: Physicochemical Properties of this compound and Iso-octane

PropertyThis compoundIso-octane (for comparison)Source
Molecular Formula C10H22C8H18[3]
Molecular Weight 142.28 g/mol 114.23 g/mol [4]
Boiling Point 156.1 °C99.3 °C[5]
Density 0.745 g/cm³0.692 g/cm³[5]
CAS Number 20291-91-2540-84-1[3]
Vapor Pressure 3.95 mmHg at 25°C~40 mmHg at 21°C
Predicted RON High (Hypothesized)100 (by definition)-
Purity Verification Protocol

Causality: The presence of impurities, even at trace levels, can significantly alter combustion behavior, particularly ignition delay times. Therefore, verifying the purity of the this compound sample is a critical first step. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier method for this, offering both separation and identification of volatile compounds.[6][7]

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Prepare a 1000 ppm solution of the this compound sample in a high-purity solvent (e.g., HPLC-grade hexane).

    • Prepare a calibration standard containing a known concentration of this compound and any suspected impurities.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 7890A GC (or equivalent).[8]

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm DB-5MS, is suitable for hydrocarbon analysis.[9]

    • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1 to avoid column overloading.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Mass Spectrometer: Quadrupole or Ion Trap Mass Spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis:

    • Integrate the peak area of all eluted compounds.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Identify any significant impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • A purity level of >99.5% is considered acceptable for use as a surrogate component.

Part 2: Formulation of Test Surrogates

The objective is to create simple surrogate mixtures that include this compound to assess its impact on combustion properties relevant to gasoline. A foundational ternary surrogate (TRF - Toluene Reference Fuel) will be used as a baseline.

Formulation Strategy:

  • Baseline Surrogate (TRF-87): A mixture of iso-octane, n-heptane, and toluene designed to have a RON of 87.

  • Test Surrogate (TS-87): A four-component surrogate where a fraction of the iso-octane in TRF-87 is replaced by this compound on a molar basis. The initial substitution can be 20% of the iso-alkane fraction.

Table 2: Example Surrogate Formulations (Mole Fraction)

ComponentClassBaseline Surrogate (TRF-87)Test Surrogate (TS-87)
n-Heptane n-Alkane0.150.15
Iso-octane iso-Alkane0.550.44
This compound iso-Alkane0.000.11
Toluene Aromatic0.300.30

Part 3: Fundamental Combustion Property Protocols

The performance of a surrogate is defined by its ability to match the combustion characteristics of the target real fuel. Ignition Delay Time (IDT) and Laminar Flame Speed (LFS) are two of the most critical fundamental properties.[1]

Ignition Delay Time (IDT) Measurement

Causality: IDT is the timescale for a fuel-air mixture to auto-ignite under specific temperature and pressure conditions and is fundamental to understanding engine knock and advanced compression-ignition strategies.[10] Shock tubes are ideal for acquiring IDT data over a wide range of engine-relevant conditions with minimal influence from transport phenomena.[11]

Protocol 2: High-Pressure Shock Tube Protocol for IDT

  • Mixture Preparation:

    • Prepare the fuel-air mixtures (for both TRF-87 and TS-87) manometrically in a stainless steel mixing tank.

    • The mole fractions of fuel, O2, and N2 should be calculated to achieve the desired equivalence ratio (Φ = 0.5, 1.0, 2.0) and dilution.

    • Allow mixtures to homogenize for at least 24 hours before use.

  • Shock Tube Operation:

    • Facility: A high-pressure stainless steel shock tube.

    • Procedure:

      • Evacuate the driven section of the shock tube to <10⁻⁵ Torr.

      • Fill the driven section with the premixed fuel-air sample to a predetermined initial pressure (P1).

      • Fill the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm ruptures.

      • The incident shock wave compresses and heats the test gas. The reflected shock from the endwall further heats and stagnates the gas, creating the test conditions (T5, P5).

    • Test Conditions: Systematically vary the post-reflected-shock conditions to cover a range of temperatures (700-1500 K) and pressures (20-40 atm).

  • Data Acquisition & IDT Definition:

    • Record the pressure history using a piezoelectric pressure transducer located near the endwall.

    • Monitor the emission from excited hydroxyl radicals (OH*) at 308 nm using a photodetector and a bandpass filter.

    • IDT Definition: The time interval between the arrival of the reflected shock wave (sharp pressure rise) and the onset of ignition (extrapolated sharp rise in OH* emission).[10][12]

  • Self-Validation:

    • Before testing novel fuels, validate the shock tube performance by measuring the IDT of a well-characterized fuel like methane or n-heptane and comparing the results to established literature data.[13]

G cluster_prep Mixture Preparation cluster_st Shock Tube Operation cluster_acq Data Acquisition cluster_analysis Analysis MixTank Mixing Tank (Fuel + Air) Homog Homogenization (>24h) MixTank->Homog Evac Evacuate Driven Section Fill_Driven Fill with Test Gas (P1) Evac->Fill_Driven Fill_Driver Fill Driver Gas (He) Fill_Driven->Fill_Driver Rupture Diaphragm Rupture Fill_Driver->Rupture Shock Shock Propagation & Reflection Rupture->Shock TestCond Test Conditions Created (T5, P5) Shock->TestCond Pressure Pressure Transducer TestCond->Pressure Emission OH* Photomultiplier TestCond->Emission DAQ Data Acquisition System Pressure->DAQ Emission->DAQ Plot Plot P(t) and OH*(t) DAQ->Plot Calc Calculate IDT Plot->Calc

Caption: Workflow for Ignition Delay Time (IDT) measurement using a shock tube.

Laminar Flame Speed (LFS) Measurement

Causality: LFS is a fundamental property that quantifies the reactivity, diffusivity, and exothermicity of a premixed fuel-air mixture. It is a crucial parameter for validating chemical kinetic models and designing combustion chambers. The constant-volume propagating spherical flame method is well-suited for measurements at engine-relevant pressures and temperatures.[14][15]

Protocol 3: Constant-Volume Spherical Flame Protocol for LFS

  • Mixture Preparation:

    • Prepare fuel-air mixtures in a dedicated mixing vessel, similar to the IDT protocol.

    • Prepare mixtures across a range of equivalence ratios (Φ = 0.7 to 1.4) to characterize the flame speed dependency.

  • Experimental Apparatus & Procedure:

    • Apparatus: A spherical, constant-volume combustion chamber equipped with central ignition electrodes and a high-speed pressure transducer. The chamber should be heated to achieve the desired initial temperature (e.g., 400 K).[16]

    • Procedure:

      • Evacuate the combustion chamber to a high vacuum.

      • Introduce the premixed gas to the desired initial pressure.

      • Allow a quiescent period for the mixture to become stagnant.

      • Discharge a high-voltage spark across the central electrodes to ignite the mixture, creating an outwardly propagating spherical flame.

  • Data Acquisition & LFS Calculation:

    • Record the complete pressure history (P(t)) inside the chamber from ignition until after the peak pressure is reached, using a high-speed data acquisition system.

    • The unstretched laminar flame speed (Su) is not measured directly but is calculated from the P(t) data using thermodynamic models that relate the rate of pressure rise (dP/dt) to the flame propagation speed.[14] This involves complex data processing to account for flame stretch and instabilities.

  • Self-Validation:

    • The system should be validated by measuring the LFS of a standard fuel like methane at atmospheric conditions and comparing the results with established data.

    • Ensure the flame remains spherical and free from cellular instabilities during the measurement window by using schlieren imaging, if optical access is available.[16]

Part 4: Engine Performance and Emissions Protocol

The ultimate test for a surrogate component is its ability to replicate the behavior of real gasoline in an actual internal combustion engine. This protocol outlines a procedure for evaluating the performance and emissions of the formulated surrogates.

Causality: Engine dynamometer testing provides a controlled environment to measure critical performance metrics (power, torque, fuel consumption) and regulated emissions (hydrocarbons, CO, NOx) under realistic operating conditions.[17] This allows for a direct comparison of the surrogate fuels against a baseline.

Protocol 4: Spark-Ignition Engine Dynamometer Testing

  • Engine and Dynamometer Setup:

    • Engine: A modern, multi-cylinder spark-ignition engine with electronic fuel injection and ignition control.

    • Dynamometer: An eddy current or AC dynamometer capable of controlling engine speed and load (e.g., SuperFlow SF-902S).[17]

    • Instrumentation: The engine should be instrumented to measure engine speed, load, air and fuel flow rates, and temperatures and pressures at key points.

    • Emissions Analyzer: A standard automotive emissions bench (e.g., Horiba MEXA) equipped with NDIR analyzers for CO/CO2, a chemiluminescence detector for NOx, and a flame ionization detector (FID) for total hydrocarbons (THC).

  • Test Procedure (based on SAE J1349):

    • Warm up the engine to a stable operating temperature using a reference gasoline.

    • Purge the fuel system and run the engine on the baseline surrogate (TRF-87) until all parameters are stable.

    • Perform a series of steady-state tests at various speed-load points (e.g., 1500 rpm/2 bar BMEP, 2500 rpm/5 bar BMEP, etc.).

    • At each point, record all performance data and collect exhaust gas for emissions analysis for a minimum of 60 seconds.

    • Purge the fuel system and repeat the entire test matrix for the test surrogate (TS-87).

  • Data Analysis & Validation:

    • Calculate Brake Specific Fuel Consumption (BSFC), Brake Thermal Efficiency (BTE), and brake-specific emissions (g/kW-hr) for each fuel at each operating point.

    • Compare the results for TS-87 directly against TRF-87. A successful outcome would be that TS-87 demonstrates similar or improved anti-knock characteristics (allowing for more advanced spark timing) without a significant penalty in efficiency or emissions.

    • The test procedure should be repeated to ensure run-to-run repeatability is within acceptable limits (e.g., <2% variation in performance metrics).

G cluster_setup Setup & Preparation cluster_test Testing Protocol (for each surrogate) cluster_analysis Data Analysis Engine SI Engine on Dynamometer FuelSys Fuel Supply System Engine->FuelSys Emissions Emissions Analyzer Engine->Emissions Warmup Engine Warmup (Reference Fuel) Warmup->Engine Purge Purge Fuel System Run Run Engine on Test Fuel Purge->Run Stabilize Stabilize at Speed/Load Point Run->Stabilize Record Record Data (60s) Stabilize->Record NextPoint Move to Next Speed/Load Point Record->NextPoint Calc Calculate Performance (BSFC, BTE) Record->Calc CalcEm Calculate Emissions (g/kW-hr) Record->CalcEm NextPoint->Stabilize Repeat for all points Compare Compare Surrogates Calc->Compare CalcEm->Compare

Sources

High-Resolution Gas Chromatography for the Analysis of 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust protocol for the analysis of 3-Ethyl-2,2-dimethylhexane using gas chromatography (GC). As a branched-chain alkane, the accurate identification and quantification of this compound are pertinent in various fields, including petroleum analysis, environmental monitoring, and as a potential impurity or building block in pharmaceutical manufacturing. This guide provides an in-depth methodology, from sample preparation to data interpretation, emphasizing the rationale behind critical experimental parameters. It is designed to equip researchers, scientists, and drug development professionals with a reliable framework for achieving high-resolution separation and accurate analysis.

Introduction and Scientific Principles

This compound is a saturated hydrocarbon with the molecular formula C10H22[1][2]. It is one of many isomers of decane. In complex matrices, distinguishing between such structural isomers presents a significant analytical challenge, necessitating a high-resolution separation technique like gas chromatography[3]. The principle of GC separation relies on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a heated column. For non-polar compounds like alkanes, the elution order is primarily governed by their boiling points and their interaction with the stationary phase[4].

The choice of stationary phase is the most critical step in method development[4]. For non-polar analytes such as this compound, a non-polar stationary phase is optimal. The interactions are predominantly dispersive (van der Waals forces), leading to a separation that correlates well with the boiling points of the analytes[4][5]. Furthermore, to effectively analyze samples that may contain a range of compounds with varying volatilities, temperature programming is employed. This technique, which involves gradually increasing the column temperature during the analysis, ensures that later-eluting, higher-boiling compounds are eluted as sharp peaks and reduces the overall analysis time[6][7].

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the GC analysis of this compound, from initial sample handling to final data reporting.

GC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Dissolution in Hexane) Injection Autosampler Injection SamplePrep->Injection StandardPrep Standard Preparation (Serial Dilutions) GC_Setup GC System & Method Setup StandardPrep->GC_Setup GC_Setup->Injection Separation Chromatographic Separation (Column & Temp Program) Injection->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration & Identification (Based on Retention Time) Detection->Integration Quantification Quantification (External Standard Method) Integration->Quantification Report Final Report Generation Quantification->Report

Sources

Application Note: A Comprehensive GC-MS Protocol for the Identification of 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the unambiguous identification of the branched alkane 3-Ethyl-2,2-dimethylhexane using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind each procedural choice. From sample preparation and GC column selection to the interpretation of mass spectral data, this document serves as a comprehensive resource for the analysis of volatile organic compounds. All protocols are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Analytical Challenge of Branched Alkanes

This compound (C10H22) is a saturated hydrocarbon that may be present as an impurity or a volatile organic compound (VOC) in pharmaceutical preparations and various chemical processes.[1][2] Its identification is crucial for quality control and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of such volatile compounds due to its exceptional separating power and definitive identification capabilities.[1]

However, the analysis of branched alkanes like this compound presents unique challenges. Their structural isomers often exhibit similar chromatographic behavior and produce complex mass spectra. This protocol provides a systematic approach to overcome these challenges, ensuring accurate and reliable identification.

Foundational Principles: GC Separation and MS Detection

The successful identification of this compound hinges on two key principles: its chromatographic retention behavior and its mass spectral fragmentation pattern.

  • Gas Chromatography (GC): The analyte is volatilized and separated from other components in a sample based on its partitioning between a stationary phase (a coating on the inside of a long, thin capillary column) and a mobile phase (an inert carrier gas). The time it takes for the analyte to travel through the column is its retention time (RT) , a characteristic property under a specific set of conditions. For alkanes, elution order is primarily governed by boiling point and molecular structure.

  • Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This process, known as electron ionization (EI) , removes an electron from the molecule, forming a positively charged molecular ion (M+•). The molecular ion is often unstable and fragments into smaller, characteristic ions. The mass-to-charge ratio (m/z) of these ions and their relative abundances are plotted to create a mass spectrum , which serves as a molecular fingerprint.

Experimental Workflow: A Step-by-Step Protocol

This section details the complete experimental procedure for the identification of this compound.

Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to introduce the analyte into the GC-MS system in a suitable solvent at an appropriate concentration, free from non-volatile residues that could contaminate the instrument.

Protocol for Liquid Samples (e.g., reaction mixtures, solvents):

  • Dilution: Accurately dilute the liquid sample in a high-purity, volatile solvent such as hexane or dichloromethane. A starting concentration of approximately 10 µg/mL is recommended.

  • Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent blockage of the GC inlet and column.

  • Transfer: Transfer the final diluted sample to a 2 mL glass autosampler vial with a PTFE-lined cap.

Protocol for Solid Samples (e.g., pharmaceutical excipients, polymers):

  • Solvent Extraction: Weigh a known amount of the solid sample (e.g., 1 g) into a clean glass vial.

  • Add Solvent: Add a measured volume of a suitable volatile solvent (e.g., 5 mL of hexane).

  • Extraction: Vortex the mixture for 2-3 minutes to facilitate the extraction of this compound into the solvent. For more exhaustive extraction, sonication for 15-20 minutes can be employed.

  • Centrifugation: Centrifuge the sample to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These may require optimization based on the specific instrumentation and sample matrix.

Parameter Recommended Setting Rationale
Gas Chromatograph
Column Non-polar, e.g., DB-5ms, HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar stationary phase is ideal for the separation of non-polar alkanes, primarily based on their boiling points.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Injection Volume 1 µLA standard volume for capillary GC.
Injection Mode Split (e.g., 50:1 split ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Carrier Gas Helium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm ID column.
Oven Program Initial Temp: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 minThis temperature program allows for the separation of a range of volatile compounds.
Mass Spectrometer
Ion Source Electron Ionization (EI)The standard ionization technique for GC-MS.
Ionization Energy 70 eVA standard energy that provides reproducible fragmentation patterns.
Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temp 150 °CEnsures stable performance of the mass analyzer.
Mass Range m/z 40-300Covers the expected mass range of the molecular ion and fragment ions.
Scan Rate 2 scans/secProvides sufficient data points across each chromatographic peak.
Data Acquisition and Analysis
  • Acquisition: Acquire the data using the instrument's software.

  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time and a comparison of its mass spectrum with a reference spectrum (if available) or by interpretation of its fragmentation pattern.

  • Confirmation: Confirm the identity of the peak by comparing its Kovats retention index with the literature value.

Identification and Confirmation: A Two-Pillar Approach

The confident identification of this compound relies on the corroboration of two independent analytical parameters: its chromatographic retention index and its mass spectral fragmentation pattern.

Pillar 1: Kovats Retention Index (I)

The Kovats retention index is a standardized measure of a compound's retention time, relative to a series of n-alkanes. It is a more robust identification parameter than retention time alone, as it is less susceptible to variations in instrumental conditions.

The Kovats retention index (I) is calculated using the following formula:

I = 100 * [n + (N - n) * (log(tx) - log(tn)) / (log(tN) - log(tn))]

Where:

  • n = number of carbon atoms in the n-alkane eluting before the analyte

  • N = number of carbon atoms in the n-alkane eluting after the analyte

  • tx = retention time of the analyte

  • tn = retention time of the n-alkane eluting before the analyte

  • tN = retention time of the n-alkane eluting after the analyte

The established Kovats retention index for this compound on a standard non-polar column is approximately 902. [3]

Pillar 2: Mass Spectral Fragmentation Analysis

Key Principles of Branched Alkane Fragmentation:

  • Weak or Absent Molecular Ion: The molecular ion (M+•) peak for branched alkanes is often of low intensity or absent altogether due to the high propensity for fragmentation. For this compound, the molecular ion would be at m/z 142.

  • Cleavage at Branch Points: Carbon-carbon bond cleavage is most likely to occur at the branching points to form more stable secondary or tertiary carbocations.

  • Loss of the Largest Alkyl Group: At a branching point, the largest alkyl substituent is preferentially lost as a radical, leading to the formation of a more stable carbocation.

Predicted Fragmentation of this compound (m/z 142):

  • Loss of a Propyl Radical (•C3H7, 43 u): Cleavage of the bond between C3 and C4 would result in the loss of a propyl radical, leading to a fragment at m/z 99 . This is expected to be a significant peak.

  • Loss of an Ethyl Radical (•C2H5, 29 u): Cleavage at the C3-ethyl bond would result in the loss of an ethyl radical, giving a fragment at m/z 113 .

  • Formation of a tert-Butyl Cation (m/z 57): Cleavage of the bond between C2 and C3 would lead to the formation of a stable tert-butyl cation at m/z 57 . This is predicted to be the base peak (the most intense peak) in the spectrum.

  • Other Characteristic Fragments: A series of alkyl fragment ions (CnH2n+1)+, separated by 14 Da (a CH2 group), are also expected, such as at m/z 43 (isopropyl or propyl cation) and m/z 71 (pentyl cation).

Summary of Predicted Major Ions:

m/z Proposed Fragment Significance
142[C10H22]+•Molecular Ion (likely weak or absent)
113[M - C2H5]+Loss of an ethyl radical
99[M - C3H7]+Loss of a propyl radical
71[C5H11]+Pentyl cation
57[C4H9]+tert-Butyl cation (Predicted Base Peak)
43[C3H7]+Isopropyl/Propyl cation

Visualizing the Workflow and Fragmentation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Liquid or Solid Sample Dilution Dilution/Extraction Sample->Dilution Filtration Filtration/Centrifugation Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injector GC Injector Vial->Injector Injection Column GC Column Separation Injector->Column IonSource MS Ion Source (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector MassAnalyzer->Detector Mass Filtering Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram MassSpectrum Mass Spectrum of Peak Chromatogram->MassSpectrum Peak Selection Identification Compound Identification MassSpectrum->Identification Spectral Matching & Interpretation

Caption: Experimental workflow for the GC-MS identification of this compound.

Fragmentation_Pathway cluster_fragments Major Fragmentation Pathways mol This compound (m/z 142) frag113 [M - C2H5]+ m/z 113 mol->frag113 - •C2H5 frag99 [M - C3H7]+ m/z 99 mol->frag99 - •C3H7 frag57 [C4H9]+ m/z 57 (Base Peak) mol->frag57 α-cleavage frag43 [C3H7]+ m/z 43 mol->frag43 rearrangement

Caption: Predicted mass fragmentation pathway of this compound.

Conclusion: A Robust Framework for Identification

This application note has provided a comprehensive and scientifically grounded protocol for the identification of this compound by GC-MS. By integrating a systematic experimental workflow with a dual-pillar identification strategy based on the Kovats retention index and mass spectral fragmentation analysis, researchers can achieve confident and reproducible results. The principles and methodologies outlined herein are not only applicable to the target analyte but can also be adapted for the broader analysis of volatile branched alkanes in various scientific and industrial settings.

References

  • NIST. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook.
  • PubChem. (n.d.). This compound.
  • Stenutz. (n.d.). This compound.
  • NIST. (n.d.). Pentane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook.

Sources

Application Notes and Protocols for the Study of 3-Ethyl-2,2-dimethylhexane in Combustion Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers and scientists interested in the combustion characteristics of 3-Ethyl-2,2-dimethylhexane. While this specific highly-branched C10 alkane has not been extensively studied, its structural properties make it a relevant candidate for inclusion in surrogate fuel mixtures designed to mimic the behavior of real-world fuels like gasoline, diesel, and jet fuel. This document outlines the foundational principles and generalized experimental protocols for investigating its pyrolysis and oxidation behavior using standard combustion research apparatus. The methodologies described are based on established practices for similar decane isomers and are intended to serve as a robust starting point for future investigations.

Introduction: The Significance of Branched Alkanes in Combustion

The combustion of alkanes is a cornerstone of energy production.[1] As the primary constituents of many transportation fuels, understanding their reaction kinetics is crucial for developing more efficient and cleaner internal combustion engines.[2] Real fuels are complex mixtures of hundreds of compounds, making detailed kinetic modeling computationally prohibitive.[3] Consequently, researchers rely on surrogate fuels , which are simpler mixtures of a few well-characterized components that reproduce the essential physical and chemical properties of the target fuel.[4]

Branched alkanes are a critical component of these surrogate mixtures.[5] Their molecular structure significantly influences combustion properties such as the octane rating; increased branching generally leads to higher resistance to autoignition (knocking) in spark-ignition engines.[6] this compound (C₁₀H₂₂) is a structural isomer of decane.[7] While data on its specific combustion behavior is sparse, its highly branched nature suggests it could play a role in formulating high-octane gasoline surrogates. These notes provide a framework for characterizing its combustion properties.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of a fuel candidate is essential for designing combustion experiments and interpreting the results. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₀H₂₂[8][9]
Molecular Weight 142.28 g/mol [8][10]
CAS Number 20291-91-2[11]
Synonyms 2,2-Dimethyl-3-ethylhexane[11]
Boiling Point 159 °C[12]
Vapor Pressure 3.95 mmHg at 25°C[10]

Rationale for Combustion Studies: A Potential Surrogate Fuel Component

The selection of components for a surrogate fuel is a meticulous process aimed at matching key properties of the real fuel, such as cetane/octane number, hydrogen-to-carbon ratio, density, and distillation curve.[13][14] Branched alkanes are particularly important for emulating the autoignition characteristics of gasoline.[15]

The study of this compound is motivated by the need to expand the library of well-characterized branched alkanes for surrogate fuel development. Its highly branched structure, featuring a quaternary carbon center, is expected to confer high resistance to autoignition. A systematic investigation of its combustion behavior would provide valuable data for the development of more accurate and predictive kinetic models for gasoline and other transportation fuels.[16]

Generalized Experimental Protocols for Combustion Analysis

Due to the lack of specific published data for this compound, the following protocols are generalized based on standard practices for other C8-C16 alkanes.[16] These protocols are designed to be self-validating and provide a solid foundation for rigorous scientific inquiry.

High-Temperature Pyrolysis and Oxidation in a Shock Tube

Principle: A shock tube is a device used to study chemical kinetics at high temperatures and pressures. A shock wave rapidly heats and compresses a test gas mixture, initiating chemical reactions. The ignition delay time, a critical parameter for fuel characterization, can be measured with high precision.

Objective: To measure the ignition delay time of this compound/oxidizer mixtures over a range of temperatures, pressures, and equivalence ratios.

Generalized Protocol:

  • Mixture Preparation:

    • Prepare gaseous mixtures of this compound, an oxidizer (typically synthetic air: 21% O₂, 79% N₂), and a diluent (e.g., Argon) in a stainless steel mixing tank.

    • The mole fractions of each component should be calculated to achieve the desired equivalence ratios (φ), typically ranging from fuel-lean (φ = 0.5) to fuel-rich (φ = 2.0).

    • Allow the mixture to homogenize for several hours.

  • Shock Tube Operation:

    • Evacuate the driven section of the shock tube to a high vacuum (<10⁻⁵ Torr).

    • Introduce the prepared gas mixture into the driven section to a specific initial pressure (P₁).

    • Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm separating the two sections ruptures.

    • The resulting shock wave propagates through the test gas, reflects off the end wall, and creates a region of high temperature (T₅) and pressure (P₅).

  • Data Acquisition:

    • Monitor the pressure in the driven section using piezoelectric pressure transducers located near the end wall.

    • Simultaneously, use optical diagnostics to detect the onset of ignition. A common method is to measure the emission from excited hydroxyl radicals (OH*) at 307 nm using a photomultiplier tube.

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the sharp increase in pressure or OH* emission.[17]

  • Experimental Conditions (Typical Range for Decane Isomers):

    • Temperature (T₅): 800 - 1600 K

    • Pressure (P₅): 10 - 50 atm

    • Equivalence Ratios (φ): 0.5, 1.0, 2.0

Causality Behind Experimental Choices: The wide range of temperatures and pressures is chosen to mimic the conditions experienced in internal combustion engines. Varying the equivalence ratio allows for the study of fuel oxidation under different stoichiometries, which is crucial for developing a comprehensive kinetic model.

Low-to-Intermediate Temperature Oxidation in a Rapid Compression Machine (RCM)

Principle: An RCM simulates a single compression stroke of an internal combustion engine, allowing for the study of autoignition phenomena at lower temperatures where complex, multi-stage ignition behavior is often observed.

Objective: To investigate the low-temperature reactivity and potential negative temperature coefficient (NTC) behavior of this compound.

Generalized Protocol:

  • Mixture Preparation: Similar to the shock tube protocol, prepare precise mixtures of the fuel, oxidizer, and diluent.

  • RCM Operation:

    • Introduce the reactive mixture into the combustion chamber of the RCM.

    • Rapidly compress the mixture with a piston to a predefined final volume. The compression process should be adiabatic or have well-characterized heat loss.

    • The pressure in the chamber is monitored throughout the compression and post-compression phases.

  • Data Acquisition:

    • Record the pressure trace as a function of time. The ignition delay is determined from the time of the end of compression to the point of maximum rate of pressure rise.

    • For fuels exhibiting two-stage ignition, both the first and second stage ignition delays are recorded.

  • Experimental Conditions (Typical Range):

    • Compressed Temperature (T_c): 600 - 1000 K

    • Compressed Pressure (P_c): 10 - 40 atm

    • Equivalence Ratios (φ): 0.5, 1.0, 2.0

Causality Behind Experimental Choices: The temperature range is specifically chosen to explore the low-temperature oxidation pathways that are critical for predicting engine knock. The use of an RCM allows for longer observation times compared to a shock tube, which is necessary to capture the often slower low-temperature ignition events.

Species Concentration Profiling in a Jet-Stirred Reactor (JSR)

Principle: A JSR is an ideal chemical reactor that allows for the study of chemical kinetics under steady-state conditions. Reactants are continuously fed into the reactor, and products are continuously removed, providing a time-invariant environment for a given temperature and pressure.

Objective: To identify and quantify the stable intermediate and final products of this compound pyrolysis and oxidation.

Generalized Protocol:

  • Reactor Setup:

    • Use a spherical or toroidal quartz reactor with well-designed injection nozzles to ensure rapid mixing and thermal homogeneity.

    • Heat the reactor to the desired temperature using an external furnace.

  • Reactant Delivery:

    • Deliver a pre-mixed and pre-heated gaseous mixture of the fuel, oxidizer (if applicable), and diluent to the reactor at a constant flow rate.

    • For liquid fuels like this compound, a controlled evaporator is required.

  • Product Sampling and Analysis:

    • Extract a sample of the reacting mixture from the reactor through a sonic probe to rapidly quench the reactions.

    • Analyze the sampled gas using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different chemical species.

  • Experimental Conditions (Typical Range):

    • Temperature: 500 - 1200 K

    • Pressure: 1 - 10 atm

    • Residence Time: 0.5 - 2.0 s

    • Equivalence Ratios (φ): 0.5, 1.0, 2.0, and pyrolysis (φ = ∞)

Causality Behind Experimental Choices: The wide temperature range allows for the investigation of both low- and high-temperature reaction pathways. Studying the reaction at different equivalence ratios, including pyrolysis in the absence of oxygen, provides crucial data for validating the different subsets of a detailed chemical kinetic model.

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for the experimental setups described above.

ShockTubeWorkflow cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Fuel/Oxidizer/Diluent Mixture Evac Evacuate Driven Section Prep->Evac Fill Fill with Mixture Evac->Fill Press Pressurize Driver Section Fill->Press Rupture Diaphragm Rupture & Shock Formation Press->Rupture Reflect Shock Reflection Rupture->Reflect Acq Record Pressure & OH* Emission Reflect->Acq Analysis Determine Ignition Delay Time Acq->Analysis

Caption: Generalized workflow for a shock tube experiment.

RCMWorkflow cluster_prep_rcm Mixture Preparation cluster_exp_rcm RCM Experiment cluster_acq_rcm Data Acquisition cluster_analysis_rcm Data Analysis Prep_RCM Prepare Fuel/Oxidizer/Diluent Mixture Fill_RCM Fill Combustion Chamber Prep_RCM->Fill_RCM Compress Rapid Piston Compression Fill_RCM->Compress Acq_RCM Record Pressure Trace Compress->Acq_RCM Analysis_RCM Determine Ignition Delay Time(s) Acq_RCM->Analysis_RCM

Caption: Generalized workflow for a rapid compression machine experiment.

JSRWorkflow cluster_prep_jsr Reactant Preparation cluster_exp_jsr JSR Experiment cluster_acq_jsr Sampling & Analysis cluster_analysis_jsr Data Analysis Prep_JSR Prepare & Preheat Reactant Mixture Feed Continuous Feed to Reactor Prep_JSR->Feed React Steady-State Reaction Feed->React Sample Sonic Probe Sampling React->Sample Analyze GC-MS Analysis Sample->Analyze Analysis_JSR Quantify Species Mole Fractions Analyze->Analysis_JSR

Sources

Application Notes and Protocols for the Investigation of 3-Ethyl-2,2-dimethylhexane in Homogeneous Charge Compression Ignition (HCCI) Engines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Case for 3-Ethyl-2,2-dimethylhexane in HCCI Combustion

Homogeneous Charge Compression Ignition (HCCI) is an advanced combustion concept that combines the best features of spark-ignition (SI) and compression-ignition (CI) engines. A homogeneous mixture of fuel and air is inducted into the cylinder, similar to an SI engine, and then compression-ignited, akin to a CI engine[1][2]. This process results in a flameless, auto-igniting combustion event that occurs simultaneously at multiple points throughout the combustion chamber. The low combustion temperatures inherent to HCCI dramatically reduce NOx formation, while the lean, premixed charge minimizes soot production[2].

However, the primary challenge in HCCI operation is the control of ignition timing and combustion phasing over a wide range of speeds and loads[5]. Unlike conventional engines, HCCI lacks a direct trigger for ignition, such as a spark plug or precisely timed fuel injection. Instead, ignition is governed by the chemical kinetics of the fuel-air mixture as it is compressed and heated[3]. This makes the selection and understanding of fuel properties critically important.

Why this compound?

This compound (C10H22) is a structural isomer of decane. The properties of alkane isomers, particularly their degree of branching, significantly influence their combustion behavior. Highly branched alkanes, like iso-octane (2,2,4-trimethylpentane), are known for their high resistance to auto-ignition, which is quantified by a high Research Octane Number (RON) and Motor Octane Number (MON)[6]. This resistance to knock is a desirable trait for controlling the onset of combustion in HCCI engines, potentially allowing for operation at higher loads without excessive pressure rise rates.

This document outlines the necessary steps to systematically investigate the performance and emission characteristics of this compound in a dedicated HCCI engine setup.

Predicted Physicochemical Properties and Combustion Characteristics

A thorough understanding of the fuel's properties is essential before commencing engine testing. The following table summarizes the known and predicted properties of this compound.

PropertyValue/PredictionSource/Rationale
Molecular Formula C10H22PubChem
Molecular Weight 142.28 g/mol PubChem
CAS Number 20291-91-2NIST
Boiling Point Lower than n-decaneBranched isomers are more volatile[6].
Octane Number (RON/MON) Predicted to be highIncreased branching generally leads to a higher octane number[6].
Cetane Number Predicted to be lowHigh octane fuels typically have low cetane numbers.
Low-Temperature Heat Release (LTHR) Expected to be present and significantCharacteristic of branched alkanes, influencing ignition delay[7][9].
Heat of Combustion Lower than n-decaneBranched alkanes are generally more stable and have a lower heat of combustion than their straight-chain counterparts[10][11].

Experimental Setup and Protocol

This section details the required experimental apparatus and a step-by-step protocol for evaluating this compound in a single-cylinder HCCI engine.

Engine and Ancillary Systems

A versatile single-cylinder research engine is recommended for this investigation. The engine should be equipped with the following systems:

  • Fuel Delivery System: A port fuel injection (PFI) system is necessary to create a homogeneous air-fuel mixture. For precise control, a separate, calibrated fuel injection system for this compound should be used.

  • Intake Air System: An intake air heater is crucial for controlling the temperature of the inducted charge, which is a primary method for controlling HCCI combustion phasing[5][14]. A mass air flow sensor is required for accurate air-fuel ratio calculations.

  • Exhaust Gas Recirculation (EGR) System: An external, cooled EGR system can be used to dilute the intake charge, which helps to control the combustion rate and extend the high-load operating limit.

  • Data Acquisition and Control System: A high-speed data acquisition system is essential for capturing in-cylinder pressure data with high crank angle resolution (e.g., 0.1 crank angle degrees)[15][16]. This system will also be used to control engine parameters like intake temperature, fuel injection timing, and EGR rate.

  • Emissions Analysis: A comprehensive emissions bench is required to measure concentrations of unburned hydrocarbons (HC), carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).

Experimental Workflow Diagram

HCCI_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_acq Data Acquisition & Analysis P1 Fuel Property Analysis P2 Engine Setup & Calibration P1->P2 P3 Safety Checks P2->P3 E1 Engine Warm-up (Standard Fuel) P3->E1 E2 Switch to this compound E1->E2 E3 Establish Stable HCCI Operation E2->E3 E4 Parameter Sweep (Intake Temp, AFR, EGR) E3->E4 D1 Record In-Cylinder Pressure & Emissions Data E4->D1 D2 Calculate Combustion Metrics (IMEP, HRR, CA50) D1->D2 D3 Analyze Performance & Emissions D2->D3 D4 Compare with Baseline Fuel (e.g., iso-octane) D3->D4

Caption: Experimental workflow for HCCI engine testing of a novel fuel.

Detailed Experimental Protocol

Step 1: Engine Preparation and Baseline Operation

  • Perform all necessary pre-experiment checks on the engine and data acquisition systems.

  • Warm up the engine to a stable operating temperature using a well-characterized baseline fuel, such as iso-octane or a primary reference fuel (PRF).

  • Record baseline performance and emissions data at a set of predefined operating conditions (e.g., constant speed, varying load).

Step 2: Introduction of this compound

  • With the engine running at a stable, low-load condition, gradually introduce this compound into the fuel stream while phasing out the baseline fuel.

  • Monitor combustion stability in real-time using the coefficient of variation of the indicated mean effective pressure (COV of IMEP). A value below 5% is generally considered stable.

Step 3: Establishing Stable HCCI Combustion

  • Adjust the intake air temperature to achieve stable HCCI combustion with this compound. Due to its predicted high octane number, a higher intake temperature may be required compared to a lower octane fuel like n-heptane.

  • Optimize the air-fuel ratio (AFR) to maintain lean conditions (lambda > 1.5) to minimize NOx formation.

Step 4: Parametric Sweeps

  • Intake Temperature Sweep: At a constant engine speed and AFR, vary the intake air temperature in small increments (e.g., 5°C). Record data at each point to map the effect of temperature on combustion phasing (CA50 - the crank angle at which 50% of the total heat is released).

  • Air-Fuel Ratio Sweep: At a constant engine speed and intake temperature, vary the AFR from very lean towards stoichiometric conditions. This will define the lean operating limit (misfire) and the rich operating limit (knocking or high emissions).

  • EGR Sweep: At a stable operating point, introduce cooled EGR in increasing amounts. This will demonstrate the fuel's tolerance to dilution and its effect on combustion phasing and emissions.

Step 5: Data Analysis

  • From the high-resolution in-cylinder pressure data, calculate the heat release rate (HRR) for each cycle.

  • Analyze the HRR curve to identify the presence and magnitude of LTHR and HTHR.

  • Calculate key combustion metrics, including Indicated Mean Effective Pressure (IMEP), combustion phasing (CA10, CA50, CA90), combustion duration, and maximum pressure rise rate.

  • Correlate these combustion metrics with the measured engine-out emissions (HC, CO, NOx).

  • Compare the performance and emission characteristics of this compound with the baseline fuel.

Expected Results and Discussion

Based on the combustion characteristics of similar highly branched alkanes, the following outcomes are anticipated:

  • High Resistance to Auto-ignition: this compound is expected to require a higher intake air temperature or compression ratio to achieve auto-ignition compared to less branched isomers of decane or n-heptane.

  • Pronounced Low-Temperature Heat Release (LTHR): The combustion of this fuel is likely to exhibit a significant LTHR phase, which will be sensitive to intake temperature and pressure. The magnitude of the LTHR will play a crucial role in determining the timing of the main combustion event.

  • Narrower Operating Range (Potentially): While the high octane nature is good for knock resistance at high loads, it may make achieving stable combustion at very low loads more challenging, potentially leading to a narrower HCCI operating range compared to fuels with lower octane numbers.

  • Low NOx Emissions: As with all HCCI combustion, NOx emissions are expected to be very low, provided that lean operating conditions are maintained.

  • Higher HC and CO Emissions: HCCI engines typically produce higher levels of unburned hydrocarbons and carbon monoxide, especially at low loads, due to incomplete combustion in cooler regions of the cylinder. The performance of this compound in this regard will be a key area of investigation.

Chemical Kinetic Modeling

To gain a deeper understanding of the combustion process, experimental results should be complemented with chemical kinetic modeling.

Modeling Workflow Diagram

Kinetic_Modeling_Workflow M1 Develop/Select a Chemical Kinetic Mechanism for this compound M2 Simulate HCCI Combustion using a Single-Zone or Multi-Zone Model M1->M2 M4 Compare Simulated and Experimental In-Cylinder Pressure and HRR M2->M4 M3 Input Experimental Conditions (Intake Temp, Pressure, AFR, EGR) M3->M2 M5 Perform Sensitivity and Reaction Pathway Analysis M4->M5 M6 Refine the Kinetic Mechanism based on Experimental Data M5->M6 M6->M2 Iterate

Caption: Workflow for chemical kinetic modeling of HCCI combustion.

Developing a detailed chemical kinetic model for a large alkane like this compound is a significant undertaking[17][18][19]. Initially, an existing detailed kinetic model for a similar large alkane can be used as a starting point. The model's predictions can then be compared against the experimental data, and the mechanism can be refined to better match the observed combustion behavior. Sensitivity analysis will help identify the key reaction pathways that govern the auto-ignition of this specific isomer.

Conclusion

The investigation of this compound as a fuel for HCCI engines represents a valuable contribution to the field of advanced combustion. Its highly branched molecular structure suggests properties that could be beneficial for controlling HCCI combustion, particularly at higher loads. The protocols outlined in this document provide a robust framework for conducting this research in a systematic and scientifically rigorous manner. By combining carefully planned engine experiments with detailed chemical kinetic modeling, researchers can elucidate the combustion characteristics of this novel fuel and assess its potential for enabling cleaner and more efficient internal combustion engines.

References

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Application Note: Determination of Research and Motor Octane Numbers for 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Octane Rating in Fuel Development

The octane rating of a spark-ignition engine fuel is a critical measure of its ability to resist auto-ignition, a phenomenon commonly known as "knocking" or "pinging".[1][2] Knocking can lead to decreased engine efficiency and, in severe cases, significant engine damage.[3][4] The octane number is determined by comparing a fuel's knocking characteristics to those of primary reference fuels (PRFs), specifically iso-octane (2,2,4-trimethylpentane), which is assigned an octane number of 100, and n-heptane, which has an octane number of 0.[1][5] For drug development professionals, understanding the octane rating of novel compounds is crucial when considering potential applications as fuel additives or alternative fuels. This application note provides a detailed protocol for measuring the Research Octane Number (RON) and Motor Octane Number (MON) of the branched alkane, 3-Ethyl-2,2-dimethylhexane, using the standardized Cooperative Fuel Research (CFR) engine methodology.

The Significance of Molecular Structure in Octane Rating

The molecular structure of a hydrocarbon has a profound impact on its octane number. Generally, for alkanes, a higher degree of branching and a more compact molecular shape lead to a higher octane rating.[5][6][7] This is because branched alkanes form more stable carbocation intermediates during the combustion process, which slows down the pre-ignition reactions that lead to knocking.[5][6] Straight-chain alkanes, in contrast, are more prone to auto-ignition and thus have lower octane numbers.[4][8] For instance, n-octane has a Research Octane Rating of -20, while the highly branched iso-octane defines the 100-point on the scale.[9]

Caption: General relationship between hydrocarbon structure and octane number.

Standardized Methodologies for Octane Number Determination

The determination of RON and MON are conducted using a standardized single-cylinder, four-stroke cycle, variable compression ratio engine known as the Cooperative Fuel Research (CFR) engine.[6][9][12] The methodologies are prescribed by the American Society for Testing and Materials (ASTM) standards:

  • ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel.[13][14][15]

  • ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel.[13][16][17]

The primary difference between the two methods lies in the engine operating conditions, which are designed to simulate different driving scenarios. The RON test represents milder, low-speed driving conditions, while the MON test simulates more severe, high-speed, and high-load conditions.[3][18]

ParameterResearch Octane Number (RON)Motor Octane Number (MON)
ASTM Standard D2699D2700
Engine Speed 600 rpm900 rpm
Intake Air Temperature Varies with barometric pressure38 °C (100 °F)
Mixture Temperature Not controlled149 °C (300 °F)
Spark Timing 13° before top dead centerVaries with compression ratio

Table 1: Key Operating Conditions for RON and MON Tests.[18]

Experimental Protocol for Measuring the Octane Rating of this compound

This protocol outlines the steps for determining the RON and MON of a neat sample of this compound.

Materials and Equipment
  • Test Sample: this compound (minimum 500 mL)

  • Primary Reference Fuels (PRFs):

    • Iso-octane (2,2,4-trimethylpentane), certified reference material (99.75% purity or higher).

    • n-Heptane, certified reference material (99.75% purity or higher).

  • Check Fuels: Standardized fuels with known octane ratings for quality control.

  • Apparatus:

    • Cooperative Fuel Research (CFR) F1/F2 engine unit equipped for both RON and MON testing.

    • Knockmeter (detonation meter) and associated sensors.

    • Fuel handling system with multiple reservoirs.

    • Calibrated burettes for preparing PRF blends.

    • Exhaust gas analysis system (optional but recommended).

  • Safety Equipment: Personal protective equipment (safety glasses, lab coat, gloves), fire suppression system, and adequate ventilation.

Pre-Test Procedure: Engine Warm-up and Calibration
  • Engine Inspection: Perform a pre-operational check of the CFR engine, including oil level, coolant level, and all safety features.

  • Engine Warm-up: Start the engine and allow it to warm up for at least one hour under standard knocking conditions to ensure all operating temperatures have stabilized.

  • Knockmeter Calibration: Calibrate the knockmeter according to the manufacturer's instructions and the relevant ASTM standard. This involves setting the meter to a standard knock intensity using a PRF blend close to the expected octane number of the sample.

RON and MON Determination: The Bracketing Procedure

The octane number is determined by "bracketing" the knock intensity of the test sample between two PRF blends that are close in octane number.

  • Sample Introduction: Fill one of the CFR engine's fuel reservoirs with the this compound sample.

  • Initial Knock Reading: While the engine is operating under the specified conditions for either RON or MON, switch the fuel source to the test sample and adjust the compression ratio to produce a mid-range knock intensity reading on the knockmeter.

  • First Bracketing Reference Fuel: Select a PRF blend with an octane number estimated to be close to that of the sample. Introduce this blend into the engine and adjust the compression ratio to achieve the same knock intensity as the test sample. Record the compression ratio.

  • Second Bracketing Reference Fuel: Select a second PRF blend that differs from the first by no more than two octane numbers and is expected to bracket the sample's knock intensity. Introduce this blend and again adjust the compression ratio to match the sample's knock intensity. Record the compression ratio.

  • Interpolation: The octane number of the sample is calculated by linear interpolation based on the compression ratio readings of the sample and the two bracketing PRF blends.

Data Analysis and Reporting

The final octane number is reported to the nearest 0.1 unit. It is crucial to perform multiple runs and average the results to ensure repeatability. The difference between the RON and MON values is known as the fuel sensitivity , which is an important parameter in assessing a fuel's performance across different engine operating conditions.

Octane_Rating_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis & Reporting Sample Preparation Sample Preparation Engine Warm-up & Calibration Engine Warm-up & Calibration Sample Preparation->Engine Warm-up & Calibration Introduce Test Sample Introduce Test Sample Engine Warm-up & Calibration->Introduce Test Sample Measure Knock Intensity Measure Knock Intensity Introduce Test Sample->Measure Knock Intensity Bracket with PRFs Bracket with PRFs Measure Knock Intensity->Bracket with PRFs Calculate Octane Number Calculate Octane Number Bracket with PRFs->Calculate Octane Number Report Results Report Results Calculate Octane Number->Report Results

Caption: Experimental workflow for octane number determination.

Expected Results and Discussion

Given its highly branched structure, this compound is anticipated to exhibit a high octane rating. For context, the table below presents the octane numbers of other C8 isomers, illustrating the significant influence of branching.

CompoundStructureResearch Octane Number (RON)
n-OctaneStraight-chain-20
2-MethylheptaneSingle branch46.4
2,2,4-Trimethylpentane (Iso-octane)Highly branched100

Table 2: Octane Ratings of C8 Alkane Isomers.[9]

Based on these trends, it is reasonable to hypothesize that the RON of this compound will be in the high 90s or potentially exceed 100. The MON is expected to be lower than the RON, resulting in a positive fuel sensitivity value. A high octane rating would make this compound a potentially valuable component for high-performance gasoline blends.

Conclusion

The standardized ASTM D2699 and D2700 methods utilizing a CFR engine provide a robust and repeatable means of determining the RON and MON of novel compounds like this compound. The highly branched nature of this C10 isomer strongly suggests it possesses excellent anti-knock properties, making it a compound of interest for fuel research and development. Accurate measurement of its octane rating is a critical step in evaluating its potential as a fuel or fuel additive.

References

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3-Ethyl-2,2-dimethylhexane: A High-Purity Non-Polar Solvent for Specialized Applications

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract

This document provides a comprehensive technical guide to the properties, applications, and handling of 3-Ethyl-2,2-dimethylhexane, a high-purity, branched-chain aliphatic hydrocarbon. As a non-polar solvent, its unique structural characteristics offer distinct advantages over traditional linear or less-branched alkanes in various research, development, and manufacturing processes. This guide is intended for researchers, scientists, and drug development professionals seeking advanced solvent solutions for complex chemical systems. We will explore its physicochemical properties, propose its utility in specialized applications, and provide detailed protocols for its safe and effective use.

Introduction: The Rationale for Highly Branched Alkane Solvents

In the realm of non-polar solvents, the choice of an appropriate alkane can significantly influence reaction kinetics, product purity, and process efficiency. While linear alkanes like n-heptane and n-hexane are widely used, their application can be limited by factors such as residual toxicity (in the case of n-hexane) and relatively linear solvency characteristics. Highly branched alkanes, such as this compound, present a compelling alternative. Their compact, globular structure leads to a unique combination of properties including low viscosity, altered boiling points compared to their linear isomers, and specific solvency effects that can be leveraged in specialized applications.[1][2] The branching in the carbon chain reduces the surface area available for intermolecular Van der Waals forces, which in turn affects physical properties like boiling point.[2] This structural nuance is the cornerstone of its utility.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₂₂[3]
Molecular Weight 142.28 g/mol [3]
CAS Number 20291-91-2[3]
Appearance Colorless liquidInferred from general alkane properties
Boiling Point 159 °C[4]
Vapor Pressure 3.95 mmHg at 25°C[3]
Solubility in Water Insoluble[1][5]
Solubility in Organic Solvents Miscible with non-polar solvents[1][5]
Kovats Retention Index (non-polar column) 902[6]

These properties indicate that this compound is a relatively low-volatility, non-polar solvent that is immiscible with water, making it suitable for applications requiring a stable, non-aqueous environment.

Potential Applications & Methodologies

While specific documented applications of this compound are not widely available in peer-reviewed literature, its structural similarity to other highly branched alkanes, such as isododecane, allows for the extrapolation of its potential uses.[7][8] Isododecane is extensively used in the cosmetics and personal care industries as a lightweight, non-greasy emollient and solvent.[7][8] This suggests that this compound could excel in applications where minimal residue, good spreadability, and a non-oily feel are desired.

Proposed Application: Non-Polar Solvent for High-Value Active Pharmaceutical Ingredient (API) Formulation

Causality: The high purity and well-defined structure of this compound make it an ideal candidate for the formulation of sensitive, high-value APIs where solvent residuals are a critical concern. Its non-polar nature allows for the solubilization of lipophilic compounds.

Experimental Protocol: Preparation of a Topical Formulation (Theoretical)

Objective: To prepare a 1% (w/w) topical solution of a lipophilic API in a this compound-based vehicle.

Materials:

  • Lipophilic API

  • This compound (analytical grade)

  • Glass vials with PTFE-lined caps

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • Accurately weigh 10 mg of the lipophilic API into a clean, dry 10 mL glass vial.

  • Add a small magnetic stir bar to the vial.

  • In a separate container, weigh 990 mg of this compound.

  • Add the this compound to the vial containing the API.

  • Seal the vial with a PTFE-lined cap.

  • Place the vial on a magnetic stirrer and stir at room temperature until the API is completely dissolved.

  • Visually inspect for any undissolved particles.

  • Store the final formulation in a well-ventilated, cool, and dry place, away from sources of ignition.

Self-Validation: The clarity of the final solution serves as an initial validation of API solubility. Further validation would require analytical techniques such as HPLC to confirm the concentration and stability of the API in the solvent.

Proposed Application: Specialty Solvent for Non-Aqueous Reactions

Causality: The inert nature of alkanes, coupled with the specific boiling point of this compound (159 °C), makes it a suitable medium for organic reactions that require a non-polar environment and a moderately elevated temperature.[9] Its branched structure may influence the solvation of reactants and transition states differently than linear alkanes, potentially affecting reaction selectivity.

Logical Workflow for Solvent Selection in Organic Synthesis

A Define Reaction Requirements (Temperature, Polarity, Reactant Solubility) B Initial Solvent Screening (Consider boiling point, polarity index) A->B C Evaluate Candidate Solvents B->C D Is a non-polar, moderately high-boiling solvent needed? C->D E Consider this compound D->E Yes F Alternative Solvents (e.g., Toluene, Xylene, Heptane) D->F No G Perform Small-Scale Test Reactions E->G F->G H Analyze Reaction Outcome (Yield, Purity, Side Products) G->H I Optimize Reaction Conditions H->I J Scale-Up Synthesis I->J

Caption: Workflow for selecting a non-polar solvent in organic synthesis.

Proposed Application: Mobile Phase Component in Normal-Phase Chromatography

Causality: In normal-phase chromatography, non-polar solvents are used as the mobile phase. The low viscosity and predictable elution strength of highly branched alkanes can be advantageous for achieving good separation of non-polar to moderately polar compounds.[10] The elution behavior of branched alkanes can differ from their linear counterparts, offering an additional parameter for method development.[11]

Experimental Protocol: Quality Control by Gas Chromatography (Illustrative)

Objective: To determine the purity of a batch of this compound using gas chromatography with flame ionization detection (GC-FID).

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent with FID detector.[10]

  • Column: 30 m x 0.25 mm ID x 0.25 µm non-polar stationary phase (e.g., DB-1 or equivalent).

  • Injector: Split/splitless inlet at 250 °C with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, hold for 5 minutes.

  • Detector: FID at 250 °C.

Procedure:

  • Prepare a 1% (v/v) solution of the this compound sample in a high-purity solvent like hexane.

  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the chromatogram.

  • Identify the main peak corresponding to this compound based on its expected retention time.

  • Calculate the purity by peak area normalization.

Self-Validation: The retention time of the main peak should be consistent with a known standard of this compound. The absence of significant impurity peaks validates the purity of the sample.

Safety, Handling, and Environmental Considerations

4.1. Safety and Handling

As with all alkane solvents, this compound is a flammable liquid and should be handled with appropriate safety precautions.[12][13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[14]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[13]

  • Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[12] Store in a tightly sealed container in a designated flammable liquids cabinet.

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and dispose of as hazardous waste in accordance with local regulations.[12]

4.2. Toxicity Profile

The acute toxicity of C8-C18 branched and linear alkanes is generally low via oral, dermal, and inhalation routes.[15] However, like other low-viscosity hydrocarbons, there is an aspiration hazard; if swallowed, the liquid can enter the lungs and cause chemical pneumonitis.[15][16] Prolonged or repeated skin contact may cause dryness and irritation.[16]

4.3. Environmental Fate

Branched alkanes are expected to be biodegradable, although the rate may be slower than for their linear counterparts.[15] In the atmosphere, they are subject to photo-oxidation.[17] Due to their low water solubility, they are not expected to be a significant concern for aquatic toxicity, though large spills should be contained to prevent environmental contamination.[15] The combustion of all alkanes produces carbon dioxide, a greenhouse gas.[4]

Decision Tree for Safe Handling of this compound

A Handling this compound B Is the work area well-ventilated? A->B C Proceed with caution, use fume hood B->C Yes D STOP! Relocate to a ventilated area B->D No E Are appropriate PPE available? (Gloves, Goggles, Lab Coat) C->E D->A F Wear all required PPE E->F Yes G STOP! Obtain necessary PPE E->G No H Are ignition sources present? F->H G->E I Remove all ignition sources H->I Yes J Proceed with handling H->J No I->J K STOP! Ensure a fire-safe environment

Caption: A decision-making diagram for the safe handling of this compound.

Conclusion

This compound represents a specialized non-polar solvent with a unique set of properties derived from its highly branched structure. While its direct applications are not yet extensively documented, its characteristics suggest significant potential in areas requiring high purity, low residue, and specific solvency. This guide provides a foundational understanding of its properties and proposes methodologies for its application in formulation science, organic synthesis, and analytical chemistry. As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe implementation in research and development.

References

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Application Note: A Guided Protocol for the Synthesis of 3-Ethyl-2,2-dimethylhexane via Grignard Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the experimental setup and execution for the synthesis of 3-Ethyl-2,2-dimethylhexane, a branched-chain alkane. We will first evaluate potential synthetic strategies, highlighting the rationale for selecting a Grignard reagent-based coupling reaction over alternatives like the Wurtz reaction, which is ill-suited for preparing unsymmetrical alkanes.[1] The core of this note is a detailed, step-by-step protocol for the synthesis, beginning with the formation of a tert-butylmagnesium chloride Grignard reagent and its subsequent coupling with 3-bromopentane. The protocol includes reagent specifications, reaction conditions, and procedures for workup and purification. This guide is intended for researchers and professionals in organic synthesis and drug development, providing both a practical methodology and the underlying chemical principles for robust and reproducible results.

Introduction and Strategic Analysis

This compound (CAS 20291-91-2) is a C10 saturated hydrocarbon with a specific branched structure.[2][3] The synthesis of such precisely structured alkanes is fundamental in various fields, including materials science and as reference compounds in petrochemical analysis. The challenge in synthesizing an unsymmetrical alkane like this lies in forming a specific carbon-carbon bond without generating a mixture of undesired byproducts.

Evaluation of Synthetic Pathways
  • The Wurtz Reaction: This classical method involves the coupling of two alkyl halides with sodium metal.[4] While effective for creating symmetrical alkanes (R-X + R-X → R-R), its application to unsymmetrical targets (R-X + R'-X) is severely limited.[5] Such a reaction would yield a statistical mixture of R-R, R'-R', and the desired R-R', which are often difficult to separate due to similar boiling points.[1] Furthermore, the reaction often proceeds via a free-radical mechanism, which can lead to side reactions like elimination, especially with sterically hindered halides.[5][6] Given these significant drawbacks, the Wurtz reaction is not a viable method for the targeted synthesis of this compound.

  • The Grignard Coupling Reaction: The reaction of a Grignard reagent (R-MgX) with a suitable electrophile is a cornerstone of C-C bond formation in organic synthesis.[7] For this synthesis, we can retrosynthetically disconnect the this compound molecule at the C2-C3 bond. This approach suggests the coupling of a tert-butyl nucleophile with a 3-pentyl electrophile. By preparing tert-butylmagnesium chloride and reacting it with 3-bromopentane, we can achieve a controlled and specific bond formation. This method offers superior regioselectivity and yield compared to the Wurtz reaction for this target molecule.

Detailed Experimental Protocol

This protocol is divided into three main stages: preparation of the Grignard reagent, the coupling reaction, and product purification.

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Anhydrous conditions are critical for the success of the Grignard reaction. All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon gas. Diethyl ether is extremely flammable and volatile.

Reagents and Equipment
Reagent / EquipmentSpecificationMoles (Equiv.)Mass / Volume
Magnesium TurningsHigh Purity, >99.8%0.22 mol (1.1)5.35 g
2-Chloro-2-methylpropane (tert-butyl chloride)Anhydrous, >99%0.20 mol (1.0)18.5 g (21.9 mL)
Diethyl EtherAnhydrous, <50 ppm H₂O-250 mL
IodineCrystal1-2 small crystals~10 mg
3-Bromopentane>98%0.20 mol (1.0)30.2 g (25.0 mL)
Saturated Aqueous NH₄Cl--150 mL
Anhydrous Magnesium Sulfate--~20 g
500 mL Three-neck Round-bottom flask--1
Reflux Condenser with drying tube--1
250 mL Addition Funnel--1
Magnetic Stirrer and Stir Bar--1
Heating Mantle--1
Distillation Apparatus--1
Workflow Diagram

G cluster_0 Part A: Grignard Reagent Formation cluster_1 Part B: Coupling Reaction cluster_2 Part C: Workup & Purification A 1. Assemble dry apparatus under N₂ B 2. Add Mg turnings & Iodine A->B C 3. Add 50 mL anhydrous ether B->C D 4. Prepare t-BuCl in ether (100 mL) in addition funnel C->D E 5. Add ~10% of t-BuCl solution to initiate reaction D->E F 6. Add remaining t-BuCl dropwise, maintaining gentle reflux E->F G 7. Stir for 1 hr post-addition to form t-BuMgCl F->G H 8. Cool Grignard solution to 0°C G->H I 9. Add 3-bromopentane in ether (100 mL) dropwise H->I J 10. Allow to warm to RT and stir overnight I->J K 11. Quench reaction with sat. aq. NH₄Cl at 0°C J->K L 12. Separate organic layer K->L M 13. Extract aqueous layer with ether (2x50 mL) L->M N 14. Combine organic layers, wash with brine M->N O 15. Dry over anhydrous MgSO₄ N->O P 16. Filter and concentrate via rotary evaporation O->P Q 17. Purify via fractional distillation P->Q R R Q->R Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Part A: Preparation of tert-Butylmagnesium Chloride
  • Apparatus Setup: Assemble the three-neck flask with the addition funnel, reflux condenser (topped with a CaCl₂ or CaSO₄ drying tube), and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a positive pressure of dry nitrogen.

  • Initiation: Place the magnesium turnings and a single crystal of iodine into the reaction flask. The iodine helps to chemically activate the magnesium surface.

  • Solvent Addition: Add 50 mL of anhydrous diethyl ether to the flask via the addition funnel.

  • Reagent Preparation: In a separate dry flask, prepare a solution of 2-chloro-2-methylpropane (21.9 mL) in 100 mL of anhydrous diethyl ether and transfer it to the addition funnel.

  • Reaction Initiation: Add approximately 10-15 mL of the alkyl halide solution from the addition funnel to the stirring magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process.[8]

  • Completion: After the addition is complete, continue stirring the gray, cloudy mixture for an additional 60 minutes to ensure all the magnesium has reacted.

Part B: Coupling Reaction
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Substrate Addition: Prepare a solution of 3-bromopentane (25.0 mL) in 100 mL of anhydrous diethyl ether and add it to the addition funnel. Add this solution dropwise to the cold, stirring Grignard reagent over approximately 90 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir overnight (12-16 hours) to ensure the coupling reaction goes to completion.

Part C: Workup and Purification
  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 150 mL of saturated aqueous ammonium chloride solution dropwise through the addition funnel. This will hydrolyze any remaining Grignard reagent and precipitate magnesium salts.

  • Phase Separation: Transfer the mixture to a separatory funnel. The desired product will be in the upper ether layer. Separate the layers.

  • Extraction: Extract the aqueous layer twice with 50 mL portions of diethyl ether to recover any dissolved product.

  • Washing: Combine all the organic layers and wash them with 100 mL of brine (saturated aqueous NaCl) to remove excess water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate for 20-30 minutes.

  • Concentration: Filter off the drying agent and remove the bulk of the diethyl ether using a rotary evaporator.

  • Purification: The crude product is a colorless liquid. Purify it via fractional distillation. Collect the fraction boiling between 156-159 °C.[9][10] The expected yield is approximately 55-65%.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and the molecular weight (m/z = 142.28).[11]

  • ¹H NMR & ¹³C NMR Spectroscopy: To confirm the specific carbon-hydrogen framework and connectivity of the branched alkane structure.

References

  • Wikipedia contributors. (2023). Wurtz reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Scribd. Wurtz Reaction for Alkane Synthesis. [Link]
  • ADICHEMISTRY. (2020). WURTZ REACTION | NAMED ORGANIC REACTION. [Link]
  • Vedantu. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. [Link]
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  • Google Patents.
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Application Note & Protocol Guide: High-Purity Isolation of 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the purification of 3-Ethyl-2,2-dimethylhexane, a branched alkane of interest in various research and development applications. Recognizing that the ultimate purity of a chemical entity is paramount for reliable experimental outcomes, this guide moves beyond simple procedural lists. It delves into the rationale behind method selection, offering detailed, field-tested protocols for fractional distillation and preparative gas chromatography (Prep-GC). These methodologies are presented as self-validating systems, designed to equip researchers, scientists, and drug development professionals with the expertise to achieve and verify high-purity grades of the target compound.

Introduction and Physicochemical Profile

This compound is a saturated, branched-chain hydrocarbon with the molecular formula C₁₀H₂₂[1][2][3]. As a non-polar, volatile organic compound, its utility in fields such as organic synthesis, materials science, and as a component in fuel studies necessitates a high degree of purity. Contaminants, often isomeric alkanes or residual synthesis reagents, can significantly alter its physical properties and reactivity, leading to non-reproducible results.

The purification strategy for any compound is fundamentally dictated by its physicochemical properties and the nature of its impurities. The primary challenge in purifying this compound lies in separating it from structurally similar isomers which exhibit very close boiling points and polarities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₂₂[1][2][4]
Molecular Weight 142.28 g/mol [1][4][5]
Boiling Point 156-159 °C[1][6]
Density 0.745 g/cm³[1]
Refractive Index 1.4174[1]
Vapor Pressure 3.95 mmHg at 25°C[2][7]

1.1. Anticipated Impurity Profile

The specific impurities present in a sample of this compound are intrinsically linked to its synthetic route. However, a general impurity profile for branched alkanes typically includes:

  • Structural Isomers: Other decane (C₁₀H₂₂) isomers formed as byproducts (e.g., n-decane, 3,3-diethylhexane, other dimethylhexanes). These are often the most challenging to remove due to similar physical properties.

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Grignard reaction, alkylation), these could include alkyl halides or other precursor molecules.

  • Solvent and Reagent Residues: Residual solvents or catalysts used during the synthesis and initial workup.

Core Purification Methodologies

Based on the volatile and non-polar nature of this compound, two primary techniques are recommended: Fractional Distillation for bulk purification and Preparative Gas Chromatography for achieving the highest purity levels.

Method 1: Fractional Distillation

Principle of Operation: Fractional distillation is a powerful technique for separating liquid mixtures whose components have different boiling points[8][9][10]. The process involves heating the mixture to create a vapor, which then rises through a fractionating column. The column provides a large surface area (e.g., from glass beads, rings, or metal sponges) where repeated cycles of vaporization and condensation occur[11]. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point)[11]. By maintaining a precise temperature gradient along the column—hotter at the bottom and cooler at the top—fractions can be selectively condensed and collected at different levels[10][12].

Applicability & Rationale: This method is the cornerstone for the initial, bulk purification of this compound. It is highly effective for removing impurities with boiling points that differ by at least a few degrees Celsius. For instance, it can efficiently separate the target compound from lower-boiling isomers, residual solvents, or higher-boiling C₁₁₊ alkanes. The efficiency of the separation is directly proportional to the length and packing material of the fractionating column.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask (sized appropriately for the sample volume), a heating mantle, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

    • The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Sample Preparation:

    • Fill the round-bottom flask to no more than two-thirds of its volume with the crude this compound.

    • Add a few boiling chips or a magnetic stir bar to ensure smooth boiling and prevent bumping.

  • Distillation Process:

    • Begin heating the flask gently. As the liquid boils, vapor will rise into the fractionating column.

    • Adjust the heating rate to establish a slow, steady distillation rate (approximately 1-2 drops per second into the receiving flask). A high rate will compromise separation efficiency.

    • Monitor the temperature at the distillation head. Initially, lower-boiling impurities will distill. Collect this "forerun" in a separate receiving flask and discard it.

    • When the temperature stabilizes at the boiling point of this compound (approx. 156-159 °C), change the receiving flask to collect the main fraction.

    • Maintain a stable head temperature during the collection of the main fraction. A fluctuating temperature indicates inefficient separation or the presence of co-distilling impurities.

  • Fraction Collection & Shutdown:

    • Collect the product only within a narrow temperature range (e.g., ±1 °C of the literature boiling point).

    • If the temperature rises significantly above the expected boiling point, it indicates the distillation of higher-boiling impurities. Stop the distillation at this point or collect this "tail" fraction separately.

    • Allow the apparatus to cool completely before disassembly.

Fractional_Distillation cluster_setup Apparatus Setup cluster_process Distillation Process cluster_output Output Crude Crude Sample in Round-Bottom Flask Column Packed Fractionating Column Crude->Column Vapor rises Condenser Condenser Column->Condenser Purified vapor Receiver Receiving Flask Condenser->Receiver Condensate Heat Apply Gentle Heat Monitor Monitor Head Temperature Heat->Monitor Forerun Collect & Discard Forerun (Low BP Impurities) Monitor->Forerun Main Collect Main Fraction (Stable BP) Forerun->Main Tail Stop or Collect Tail (High BP Impurities) Main->Tail Pure Purified This compound Main->Pure

Caption: Workflow for purification via fractional distillation.

Method 2: Preparative Gas Chromatography (Prep-GC)

Principle of Operation: Preparative Gas Chromatography (Prep-GC) operates on the same principles as analytical GC but is scaled up to isolate and collect purified quantities of compounds[13][14]. A volatile sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the differential partitioning of components between the mobile and stationary phases. Compounds with weaker interactions with the stationary phase travel faster and elute earlier. In Prep-GC, the column effluent is split between a detector and a collection port, allowing for the timed collection of purified fractions as they elute[13][15].

Applicability & Rationale: Prep-GC is the method of choice for achieving ultra-high purity (>99.5%) and for separating components with very close boiling points, such as structural isomers[14]. For this compound, this technique is ideal for removing other C₁₀H₂₂ isomers that may remain after an initial fractional distillation. The selection of an appropriate GC column (stationary phase) is critical for achieving baseline separation of the target compound from its impurities.

  • System Configuration:

    • Injector: Use a split/splitless injector, typically operated in splitless mode to maximize the sample amount transferred to the column[14].

    • Column Selection: A non-polar stationary phase is required for separating alkanes. A thick-film polydimethylsiloxane (PDMS) column (e.g., DB-1, HP-1) is a suitable choice. Column dimensions should be selected for preparative scale (e.g., >0.53 mm internal diameter).

    • Detector: A non-destructive detector like a Thermal Conductivity Detector (TCD) is often used, but a Flame Ionization Detector (FID) can be used if the effluent is split, with only a small portion going to the destructive FID.

    • Fraction Collector: An automated fraction collector with cooled traps is essential for efficient recovery of the volatile product.

  • Method Development (Analytical Scale):

    • Before attempting a preparative run, develop an optimized separation method on an analytical scale.

    • Inject a small amount of the sample to identify the retention times of the target compound and all impurities.

    • Optimize the oven temperature program (gradient) to achieve baseline separation (>1.5) between the peak for this compound and its closest eluting impurity.

  • Preparative Run & Collection:

    • Scale up the injection volume for the preparative run. Note that overloading the column will degrade separation quality; perform loading studies to determine the maximum sample capacity.

    • Program the fraction collector to open the trap corresponding to the this compound peak just after the peak begins to elute and close it just before the peak returns to baseline.

    • Multiple automated injections can be run sequentially to accumulate the desired quantity of purified material.

  • Product Recovery:

    • After the collection is complete, recover the purified liquid from the cooled traps. This is typically done by rinsing the trap with a minimal amount of a highly volatile solvent (like pentane) and then carefully evaporating the solvent, or by directly warming the trap and condensing the vapor into a collection vial.

Prep_GC Sample Distilled Sample Injection Inject into GC Sample->Injection Separation Separation on Non-Polar Column Injection->Separation Split Effluent Split Separation->Split Detector Detector (e.g., FID) Split->Detector ~1% Collector Fraction Collector (Cooled Traps) Split->Collector ~99% Analysis Generate Chromatogram Detector->Analysis Collection Timed Collection of Target Peak Collector->Collection Analysis->Collection Controls Product Ultra-Pure Product (>99.5%) Collection->Product

Caption: Workflow for ultra-purification via Prep-GC.

Purity Verification

Post-purification analysis is a mandatory step to validate the success of the chosen protocol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for assessing purity. An analytical GC run of the purified fraction will show a single major peak. The area percentage of this peak provides a quantitative measure of purity. The coupled mass spectrometer will confirm the identity of the peak as this compound (m/z consistent with its fragmentation pattern) and help identify any minor impurities[16].

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy can be used to confirm the structural integrity of the purified compound, ensuring no degradation or isomerization occurred during purification.

Comparative Summary of Techniques

Table 2: Comparison of Primary Purification Techniques

ParameterFractional DistillationPreparative Gas Chromatography (Prep-GC)
Primary Application Bulk purification, removal of impurities with different BPsHigh-purity polishing, isomer separation
Achievable Purity 95 - 99% (highly dependent on column efficiency)>99.5%
Scale / Throughput Milligrams to kilogramsMicrograms to grams
Key Advantage High throughput, suitable for large quantitiesExtremely high resolution and purity
Key Limitation Poor separation of compounds with close boiling pointsLow throughput, requires specialized equipment

Conclusion and Recommendations

The purification of this compound requires a strategic, multi-step approach. For researchers requiring a moderately pure compound for general applications, a carefully executed fractional distillation is often sufficient. However, for applications demanding the highest level of purity, such as in drug development, reference standard preparation, or detailed physicochemical studies, a subsequent purification step using preparative gas chromatography is essential. The combination of these two techniques provides a robust pathway to obtaining this compound at purities exceeding 99.9%, ensuring the reliability and accuracy of subsequent scientific investigations.

References

  • This compound - Stenutz. (n.d.).
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Application Notes & Protocols: Computational Modeling of 3-Ethyl-2,2-dimethylhexane Combustion

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Introduction

3-Ethyl-2,2-dimethylhexane is a branched alkane and a representative of the iso-alkane class of hydrocarbons found in practical transportation fuels like gasoline.[1] Understanding its combustion behavior is crucial for designing more efficient and cleaner internal combustion engines. Computational modeling, through the development and application of detailed chemical kinetic mechanisms, provides a powerful tool to probe the complex reaction networks that govern fuel oxidation, ignition, and pollutant formation.[2]

This guide provides an in-depth technical overview and step-by-step protocols for the computational modeling of this compound combustion. It is designed to equip researchers with the foundational knowledge and practical workflows to develop, validate, and apply a chemical kinetic model for this specific fuel molecule. The narrative emphasizes the causality behind methodological choices, ensuring a robust and scientifically sound approach.

Theoretical Framework: The Chemistry of Alkane Combustion

The combustion of a large alkane like this compound is not a single-step reaction but a complex network of thousands of elementary reactions involving hundreds of chemical species.[3] These reaction pathways differ significantly with temperature.[4]

  • High-Temperature Combustion (> 1000 K): At high temperatures, the fuel molecule primarily undergoes unimolecular decomposition, breaking into smaller alkyl radicals and olefins. This is followed by a rapid sequence of H-atom abstraction reactions, further breaking down the fuel and leading to a radical pool dominated by small species like H, O, and OH.[4]

  • Low-Temperature Combustion (600 - 900 K): This regime is critical for understanding autoignition phenomena, such as engine knock.[5] The chemistry is initiated by the addition of molecular oxygen (O₂) to the fuel's alkyl radicals (R•) to form alkylperoxy radicals (RO₂•). These radicals can then undergo internal H-atom abstractions (isomerization) to form hydroperoxy-alkyl radicals (•QOOH), which can lead to chain branching pathways that accelerate reactivity.[6] The structure of this compound, with its tertiary and secondary C-H bonds, influences which H-atoms are abstracted, directly impacting its low-temperature reactivity.

A detailed chemical kinetic model is a computational file that encapsulates this knowledge, containing:

  • A list of all relevant chemical species.

  • Thermochemical data (enthalpy, entropy, heat capacity) for each species.

  • A list of elementary reactions.

  • Rate coefficients for each reaction, typically in a pressure and temperature-dependent Arrhenius format.

The fidelity of a combustion simulation is entirely dependent on the quality and completeness of this kinetic model.

Protocol: Development of a Detailed Chemical Kinetic Model

Developing a kinetic model from scratch is a significant undertaking. The common practice is to start with a well-validated "base" or "core" mechanism and systematically add the specific reaction pathways for the fuel of interest.

Step 1: Establishing a Core Mechanism

The core mechanism describes the combustion of small molecules (C₀-C₄) and forms the foundation of almost any hydrocarbon combustion model.

  • Action: Select a well-regarded core mechanism. Foundational models from institutions like Lawrence Livermore National Laboratory (LLNL) or the National University of Ireland, Galway (NUIG) are excellent starting points.[6][7] These mechanisms have been validated across a wide range of conditions for foundational fuels like hydrogen, methane, and ethane.

  • Causality: The oxidation of any large hydrocarbon ultimately produces the same pool of small radical and intermediate species. A robust core mechanism ensures that the subsequent oxidation of these intermediates is accurately predicted, which is critical for predicting overall reactivity and emissions.

Step 2: Generating the Fuel Sub-Mechanism

This is the most critical part of the process, where the specific reactions for this compound are added.

  • Action: Use automated mechanism generation software, such as the Reaction Mechanism Generator (RMG), to create the fuel-specific reaction pathways.[8] Define the fuel molecule (using its SMILES or InChI identifier) and specify the reaction families to be considered (e.g., H-abstraction, radical decomposition, O₂ addition).

    • This compound SMILES: CCCC(CC)C(C)(C)C[9]

  • Causality: Automated generators apply well-established rules and rate estimates based on reaction classes.[6] This ensures a systematic and comprehensive inclusion of all plausible elementary reactions, including the crucial low-temperature peroxy-chemistry pathways, which are too complex to enumerate by hand.[10]

Step 3: Thermochemical and Kinetic Parameter Estimation

Accurate thermochemical data for the fuel and its intermediate radicals are paramount.

  • Action: For the parent fuel and key intermediates, perform quantum chemistry calculations using a method like CBS-QB3 or G4 to determine accurate enthalpies of formation and heat capacities.[8] For the vast number of other species, use group additivity methods for rapid estimation. Similarly, for critical reaction classes (e.g., H-abstraction by OH), calculate rate coefficients using transition state theory.

  • Causality: Reaction rates are exponentially dependent on activation energies, which are in turn determined by the thermochemistry of reactants and products. Inaccurate thermochemical data can lead to errors of orders of magnitude in predicted ignition delay times.[4]

Step 4: Mechanism Integration and Finalization
  • Action: Merge the newly generated fuel sub-mechanism with the core C₀-C₄ mechanism. Ensure consistency in species naming and thermochemical data formats. The final mechanism will be a large text file in a format compatible with simulation software (e.g., CHEMKIN format).

  • Causality: A properly integrated mechanism ensures that the products of the fuel's decomposition are correctly consumed by the core chemistry, allowing for a complete simulation of the combustion process from fuel to final products like CO₂ and H₂O.

Protocol: Model Validation Against Experimental Data

A kinetic model is only as good as its ability to predict real-world phenomena. Validation involves comparing simulation results against fundamental combustion experiments.

Step 1: Simulation of 0-D Homogeneous Reactors

Zero-dimensional (0-D) models are computationally inexpensive and ideal for validating the core chemical kinetics.

  • Action: Use software like Cantera (Python-based) or Chemkin-Pro to simulate ignition delay times (IDT) in a closed homogeneous batch reactor.[11] This setup mimics the conditions behind a reflected shock wave in a shock tube or at the end of compression in a rapid compression machine (RCM).[5]

  • Protocol for IDT Simulation in Cantera:

    • Load the developed chemical kinetic model (.cti or .yaml file).

    • Define the initial gas mixture: specify the mole fractions of fuel, O₂, and a diluent (e.g., N₂ or Ar), initial temperature (T₀), and pressure (P₀).

    • Create a Reactor object (e.g., IdealGasConstPressureReactor).

    • Advance the reactor network in time.

    • Determine the ignition delay time, typically defined as the time to reach the maximum rate of temperature increase (max dT/dt).

  • Causality: IDT is a globally sensitive measure of a fuel's reactivity. Comparing simulated IDTs against experimental data over a wide range of temperatures, pressures, and equivalence ratios provides a stringent test of the model's overall predictive capability, especially its handling of the transition from low- to high-temperature chemistry.[12][13]

Step 2: Comparison with Experimental Targets
  • Action: Source experimental IDT data for this compound or structurally similar iso-alkanes from the literature.[5] Plot the simulated IDT results against the experimental data on a logarithmic scale versus inverse temperature (Arrhenius plot).

  • Causality: A successful model should not only match the absolute values of the ignition delay times but also capture key combustion phenomena, such as the Negative Temperature Coefficient (NTC) behavior, where reactivity decreases with increasing temperature in the low-to-intermediate temperature regime.[13]

Condition Experimental IDT (ms) [5]Simulated IDT (ms) % Difference
T=750 K, P=20 bar, Φ=1.015.216.8+10.5%
T=850 K, P=20 bar, Φ=1.025.8 (NTC Region)28.1+8.9%
T=1100 K, P=20 bar, Φ=1.00.850.79-7.1%
Hypothetical data for illustrative purposes.
Step 3: Sensitivity and Rate of Production (ROP) Analysis

When discrepancies exist, these analyses identify the root cause.

  • Action: Perform a sensitivity analysis on the ignition delay time with respect to the reaction rate coefficients. This will highlight the top 10-20 reactions that most strongly influence the simulation outcome. Additionally, perform a Rate of Production (ROP) analysis for key species like the OH radical to understand which reactions are producing and consuming it at different stages of ignition.

  • Causality: Sensitivity analysis pinpoints the specific reactions whose rate parameters may need refinement. For example, if the model over-predicts reactivity in the low-temperature regime, sensitivity analysis might point to an overly fast rate for a key chain-branching reaction. ROP analysis provides a mechanistic explanation for the observed behavior, showing the dominant reaction pathways at any given time.[14]

The overall workflow for computational model development and validation is an iterative process, as illustrated below.

G cluster_dev Model Development cluster_val Model Validation & Refinement A Select Core Mechanism (C0-C4) B Generate Fuel Sub-Mechanism (RMG) A->B C Calculate/Estimate Thermo & Kinetic Data B->C D Integrate & Finalize Full Mechanism C->D E Simulate 0-D/1-D Experiments (Cantera) D->E Initial Model F Compare with Experimental Data (IDT, Flame Speed) E->F G Perform Sensitivity & Rate of Production Analysis F->G If Discrepancy I Application Simulations (CFD, Engine Models) F->I If Validated H Refine Rate Coefficients & Thermo Data G->H H->E Iterate

Caption: Iterative workflow for kinetic model development and validation.

Application Note: Predicting Pollutant Formation

A validated kinetic model is a powerful tool for predicting the formation of pollutants like nitrogen oxides (NOx) and carbon monoxide (CO).[2]

  • Application: By incorporating a validated NOx sub-mechanism into the main hydrocarbon model, one can simulate CO and NOx emissions from a combustor.

  • Methodology: Using a solver like ANSYS Fluent, which can handle detailed chemical kinetics within a computational fluid dynamics (CFD) framework, engineers can model the complex interplay between turbulence, chemistry, and heat transfer.[15] The species transport model with finite-rate chemistry is employed to solve the transport equations for each individual species.[2][15]

  • Insight: Simulations can reveal that CO burnout is highly sensitive to the concentration of OH radicals near the combustor exit. Furthermore, analysis of the NOx ROP can distinguish between thermal NOx (formed at high temperatures) and prompt NOx pathways, guiding strategies for emission reduction. For example, if thermal NOx is dominant, a strategy to reduce peak flame temperatures would be effective.

G cluster_nox NOx Formation Fuel This compound (C10H22) Intermediates Alkyl Radicals (R•) Alkenes, CO Fuel->Intermediates Oxidation Products Final Products (CO2, H2O) Intermediates->Products Burnout PromptNO Prompt NO (Fenimore) Intermediates->PromptNO CH + N2 -> ... ThermalNO Thermal NO (Zeldovich) Products->ThermalNO High Temp. N2 N2 N2->ThermalNO O + N2 -> NO + N

Caption: Simplified reaction pathways in combustion showing pollutant formation.

Conclusion

Computational modeling of this compound combustion is an essential activity for advancing combustion science and engine technology. By following a systematic process of mechanism development, rigorous validation against experimental data, and insightful analysis using tools like sensitivity and ROP analysis, researchers can create powerful predictive models. These models not only deepen our fundamental understanding of fuel chemistry but also provide actionable insights for the design of next-generation combustion devices with higher efficiency and lower environmental impact.

References

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Application Notes & Protocols for Reaction Kinetics Studies of 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating complex hydrocarbon chemistry.

Preamble: Understanding the Kinetics of a Complex Alkane

3-Ethyl-2,2-dimethylhexane (a highly branched C10 alkane) represents a class of compounds central to fuel chemistry, atmospheric science, and as structural motifs in larger organic molecules. Its reaction kinetics—how fast and by what mechanisms it reacts under various conditions—are critical for developing predictive models for combustion efficiency, pollutant formation, and chemical synthesis. While direct experimental kinetic data for this compound is not extensively available in public literature, this guide provides a comprehensive framework of protocols and application notes derived from established methodologies for structurally similar branched alkanes.[1][2][3] By leveraging insights from studies on iso-octane, dimethylhexane isomers, and other decane isomers, we present a robust approach to investigating the pyrolysis and oxidation kinetics of this target molecule.[2][4][5]

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring that researchers can adapt and validate these methods for their specific experimental contexts.

Part 1: Foundational Concepts in Alkane Reaction Kinetics

The high-temperature chemistry of alkanes is dominated by free-radical chain reactions.[6][7] Understanding these reactions involves elucidating initiation, propagation, and termination steps. For a branched alkane like this compound, the presence of tertiary carbon atoms significantly influences its reactivity.

Thermal Decomposition (Pyrolysis)

In the absence of an oxidant, pyrolysis involves the thermal cracking of the alkane. The reaction rate and product distribution are highly dependent on temperature, pressure, and the molecule's structure.[6][7][8] The pyrolysis of alkanes typically proceeds through a free-radical mechanism.[6][9]

  • Initiation: The process begins with the homolytic cleavage of a C-C bond, as these are generally weaker than C-H bonds, to form two alkyl radicals. For this compound, multiple C-C bonds can break, leading to a variety of initial radical pairs.

  • Propagation: The initial radicals can undergo several reactions, including:

    • β-scission: The radical breaks a C-C bond beta to the radical center, yielding an alkene and a smaller alkyl radical. This is a key step in the formation of smaller olefins.[10][11]

    • Hydrogen Abstraction: A radical abstracts a hydrogen atom from a parent molecule, forming a new radical and a stable alkane.

    • Isomerization: The radical rearranges internally, typically through a hydrogen shift, to form a more stable radical isomer.

  • Termination: Two radicals combine to form a stable molecule.

Oxidation and Combustion

In the presence of oxygen, the reaction pathways become significantly more complex, involving a vast network of elementary reactions. The low-temperature oxidation (below ~900 K) is characterized by chain-branching reactions that lead to autoignition, a phenomenon of critical importance in internal combustion engines.[1][2][12][13]

  • Low-Temperature Oxidation: This regime is governed by the addition of molecular oxygen to alkyl radicals, forming peroxy radicals (ROO•). These can then lead to chain-branching pathways, significantly accelerating the reaction rate.[2][12][13] The presence of tertiary hydrogens in this compound is expected to influence the formation of specific hydroperoxides and subsequent branching pathways.

  • High-Temperature Oxidation: At higher temperatures, the initial steps are similar to pyrolysis, with the resulting smaller alkyl and alkenyl radicals being oxidized.

Part 2: Experimental Design and Protocols

The choice of experimental setup is dictated by the desired temperature, pressure, and reaction timescale. For gas-phase kinetics of alkanes, jet-stirred reactors and shock tubes are workhorse apparatuses.[2][14][15]

Protocol for Low-to-Intermediate Temperature Oxidation in a Jet-Stirred Reactor (JSR)

A JSR is well-suited for studying reaction kinetics over a wide range of temperatures (500-1200 K) and pressures, allowing for the detailed speciation of stable intermediates.[2][16][17]

Objective: To determine the concentration profiles of reactants, intermediates, and products as a function of temperature at a constant residence time.

Experimental Workflow:

JSR_Workflow cluster_prep Mixture Preparation cluster_reaction Reaction cluster_analysis Analysis Fuel This compound (liquid) Vaporizer Controlled Vaporizer Fuel->Vaporizer Mixer Gas Mixing Chamber Vaporizer->Mixer O2 Oxygen (gas) O2->Mixer Diluent Diluent (N2/Ar) (gas) Diluent->Mixer JSR Jet-Stirred Reactor (Quartz, Spherical) Mixer->JSR Heated Inlet Furnace Oven/Furnace Sampling Sonic Quartz Probe JSR->Sampling Heated Transfer Line Furnace->JSR Controlled Temperature GCMS Gas Chromatograph- Mass Spectrometer (GC-MS) Sampling->GCMS FTIR FTIR Spectrometer Sampling->FTIR

Caption: Workflow for JSR oxidation experiments.

Detailed Steps:

  • Reactant Preparation: A dilute mixture of this compound, oxygen, and a large excess of an inert gas (e.g., nitrogen or argon) is prepared. The alkane is typically vaporized in a controlled manner and mixed with the gaseous components.

  • Reaction: The gas mixture is introduced into a heated, spherical quartz reactor through nozzles that create vigorous mixing, ensuring uniform temperature and concentration.[16][17] The reactor is housed in a furnace to maintain a constant, well-defined temperature.

  • Sampling: A small, continuous sample of the reacting mixture is withdrawn from the reactor through a sonic quartz probe to rapidly quench the reactions.

  • Analysis: The sampled gas is analyzed online.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate and identify stable intermediates and products.[2]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: Allows for the quantification of major species like CO, CO₂, water, and the reactant.[8][12]

  • Data Acquisition: Concentration data is collected at various reactor temperatures while keeping the residence time, pressure, and initial mixture composition constant.

Data Presentation:

Temperature (K)[this compound] (mol%)[O₂] (mol%)[CO] (ppm)[CO₂] (ppm)[CH₄] (ppm)[C₂H₄] (ppm)
5500.11.051023
6500.080.851502005075
7500.020.308001200300450
850<0.001<0.0515002500700900

Table 1: Representative data from a JSR oxidation experiment. Concentrations are hypothetical.

Protocol for High-Temperature Pyrolysis in a Shock Tube

Shock tubes are excellent for studying elementary reaction kinetics at high temperatures (1000-2500 K) and well-defined pressures over very short reaction times (microseconds to milliseconds).[14][15][18]

Objective: To measure the rate of decomposition of the parent alkane and the time-histories of key products at high temperatures.

Experimental Workflow:

ShockTube_Workflow cluster_prep Mixture Preparation cluster_reaction Reaction Generation cluster_analysis In-situ Analysis Fuel This compound Mixer Gas Mixing System Fuel->Mixer Diluent Argon Diluent->Mixer ShockTube Driver Section (High P He) Diaphragm Driven Section (Test Gas) Mixer->ShockTube:driven ShockTube:diaphragm->ShockTube:driven Laser Diagnostic Laser Endwall Shock Tube Endwall (with windows) Laser->Endwall Detector Optical Detector Endwall->Detector Model_Development Exp_Data Experimental Data (JSR, Shock Tube, etc.) Validation Model Validation (Comparison of Simulation and Experimental Data) Exp_Data->Validation Comp_Chem Computational Chemistry (DFT, TST) Initial_Model Initial Kinetic Model (Reaction Mechanism & Rate Rules) Comp_Chem->Initial_Model Initial_Model->Validation Sensitivity Sensitivity Analysis Validation->Sensitivity Identify Key Reactions Refined_Model Refined Kinetic Model Sensitivity->Refined_Model Adjust Rate Parameters Refined_Model->Validation Iterative Refinement

Caption: Iterative process of kinetic model development.

Sensitivity Analysis

For a complex reaction network, sensitivity analysis is a powerful tool to identify which reactions have the most significant influence on a particular outcome, such as the concentration of a specific product or the ignition delay time. [14][19][20][21]This helps to focus efforts on accurately determining the rate constants of the most critical reactions.

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Application Note: Quantitative Analysis of 3-Ethyl-2,2-dimethylhexane by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the quantitative analysis of 3-Ethyl-2,2-dimethylhexane, a C10 branched alkane, in liquid hydrocarbon matrices. The method utilizes a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) workflow, suitable for applications in petroleum analysis, quality control of fuels and solvents, and environmental monitoring. The protocol covers sample preparation, instrument configuration, data acquisition, and quantitative analysis, providing researchers, scientists, and drug development professionals with a comprehensive guide for the accurate determination of this compound.

Introduction

This compound (CAS: 20291-91-2) is a saturated branched-chain hydrocarbon with the molecular formula C10H22[1][2][3]. As a component of complex hydrocarbon mixtures such as gasoline and other petroleum distillates, its quantification is essential for quality control and for understanding the composition of these products[4][5][6]. Accurate measurement of individual hydrocarbon isomers is critical in the petroleum industry for process optimization and to meet regulatory specifications[7][8]. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile organic compounds, offering high sensitivity and specificity[9]. This application note provides a comprehensive methodology for the quantification of this compound, addressing the challenges associated with the analysis of complex hydrocarbon mixtures.

Scientific Principles

The analytical approach is based on the separation of this compound from other components in the sample matrix using a high-resolution gas chromatography column. Following separation, the compound is detected and quantified by a mass spectrometer.

Gas Chromatography Separation

The separation of hydrocarbon isomers is achieved based on their boiling points and their interactions with the stationary phase of the GC column. Non-polar columns are typically employed for hydrocarbon analysis, where compounds are separated primarily by their boiling points and molecular size. The retention time of a specific compound is a key parameter for its identification[10]. The use of Kovats retention indices, which normalizes retention times to those of n-alkanes, provides a more robust method for compound identification across different instruments and laboratories[11][12][13][14].

Mass Spectrometry Detection and Quantification

Upon elution from the GC column, the analyte enters the mass spectrometer where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragment ions are separated by their mass-to-charge ratio (m/z). The fragmentation pattern of a molecule is a unique fingerprint that allows for its unambiguous identification[15][16][17]. For branched alkanes, the molecular ion peak is often weak or absent due to the high propensity for fragmentation at the branching points, leading to the formation of stable carbocations[15][16][17][18][19]. Quantification is achieved by measuring the abundance of specific fragment ions that are characteristic of the target analyte.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Liquid Hydrocarbon Sample Dilution Dilution with appropriate solvent (e.g., Hexane) Sample->Dilution ISTD Addition of Internal Standard Dilution->ISTD Injection GC Injection ISTD->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Protocols

Sample Preparation Protocol
  • Sample Dilution: Accurately weigh an appropriate amount of the liquid hydrocarbon sample into a volumetric flask. Dilute the sample with a high-purity solvent such as hexane to a known volume. The dilution factor should be chosen to ensure that the concentration of this compound falls within the linear range of the calibration curve.

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (ISTD) to the diluted sample. A suitable internal standard would be a deuterated alkane or an alkane that is not present in the sample and has a retention time close to, but resolved from, this compound.

  • Vortex and Transfer: Vortex the sample to ensure homogeneity and transfer an aliquot to a GC vial for analysis.

GC-MS Protocol

The following table outlines the recommended GC-MS parameters for the analysis of this compound. These parameters are based on standard methods for detailed hydrocarbon analysis, such as ASTM D6729[4][5][6][20][21].

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume for liquid injections.
Inlet Temperature250 °CEnsures complete vaporization of the sample.
Injection ModeSplit (e.g., 50:1)Prevents column overloading with high concentration samples.
Carrier GasHeliumProvides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Typical flow rate for capillary columns.
GC ColumnNon-polar (e.g., 100% dimethylpolysiloxane)Provides separation based on boiling point, suitable for hydrocarbons.
100 m x 0.25 mm ID, 0.5 µm film thicknessHigh-resolution column for complex isomer separation[4].
Oven ProgramInitial: 35 °C, hold for 15 minAllows for separation of very volatile components.
Ramp 1: 2 °C/min to 200 °CSlow ramp rate for optimal resolution of C10 isomers.
Hold: 10 minEnsures elution of all target analytes.
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for EI source.
Quadrupole Temp.150 °CStandard temperature for quadrupole mass analyzer.
Ionization ModeElectron Ionization (EI)Standard ionization technique for hydrocarbons.
Electron Energy70 eVStandard energy for generating reproducible mass spectra.
Acquisition ModeFull Scan (m/z 40-200) and/or SIMFull scan for qualitative analysis and SIM for high-sensitivity quantification.
Data Analysis and Quantification Protocol
  • Peak Identification: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time. The Kovats retention index for this compound on a non-polar column is approximately 902[1][2].

  • Mass Spectrum Confirmation: Confirm the identity of the peak by examining its mass spectrum. The expected fragmentation pattern for branched alkanes involves preferential cleavage at branching points to form stable carbocations[15][16][17][18][19]. For this compound, characteristic fragment ions are expected.

  • Calibration Curve: Prepare a series of calibration standards of this compound in the same solvent used for sample dilution, each containing the same concentration of the internal standard. Analyze the calibration standards using the same GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Calculate the concentration of this compound in the unknown sample using the calibration curve.

Predicted Mass Spectrum and Characteristic Ions

Caption: Structure of this compound.

The primary fragmentation will occur at the C2-C3 and C3-C4 bonds due to the formation of stable tertiary and secondary carbocations.

Predicted Fragmentation Pathways:

  • Cleavage at C2-C3: Loss of a tert-butyl radical (C4H9•, 57 Da) to form a C6H13+ ion (m/z 85).

  • Cleavage at C3-C4: Loss of a propyl radical (C3H7•, 43 Da) to form a C7H15+ ion (m/z 99).

  • Loss of an ethyl group: Cleavage at the C3-ethyl bond can lead to the loss of an ethyl radical (C2H5•, 29 Da) to form a C8H17+ ion (m/z 113).

Based on these predictions, the following ions are recommended for quantification in Selected Ion Monitoring (SIM) mode:

Ion (m/z)RolePredicted Origin
85 Quantifier[M - C4H9]+
99 Qualifier[M - C3H7]+
113 Qualifier[M - C2H5]+
57 Qualifier[C4H9]+

Method Validation and Performance

For quantitative analysis, the method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard laboratory procedures. A typical calibration curve should have a correlation coefficient (R²) of ≥ 0.995.

ParameterTypical Expected Value
Linearity (R²)≥ 0.995
LODAnalyte and matrix dependent
LOQAnalyte and matrix dependent
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound using GC-MS. The described methodology, based on established principles of hydrocarbon analysis and mass spectrometry, offers a reliable and robust approach for researchers and professionals in the petroleum and chemical industries. The provided protocols and predicted fragmentation data serve as a strong foundation for method development and routine analysis.

References

  • ASTM D6729-20, Standard Test Method for Determination of Individual Components in Spark-Ignition Engine Fuels by 100-Meter Capillary Gas Chromatography, ASTM International, West Conshohocken, PA, 2020, www.astm.org
  • Detailed Hydrocarbon Analysis of Spark Ignition Engine Fuels by GC using ASTM D6729.
  • ASTM D6729-01, Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100 Meter Capillary High Resolution Gas Chromatography, ASTM International, West Conshohocken, PA, 2001, [Link]
  • PONA Analysis / Detailed Hydrocarbon Analysis (GC). Shimadzu. [Link]
  • GCMS Section 6.9.2 - Whitman People. Whitman College. [Link]
  • Video: Mass Spectrometry: Branched Alkane Fragment
  • ASTM D6729 − 14: Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100 Metre Capillary High Resolution Gas Chrom
  • Analysis of Pressurized Gasoline-Range Liquid Hydrocarbon Samples by Capillary Column and PIONA Analyzer Gas Chromatography.
  • Alkanes. University of Bristol. [Link]
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  • Determination of Hydrocarbon Group Types by Gas Chromatography with Vacuum Ultraviolet Absorption Spectroscopy (GC-VUV). SCION Instruments. [Link]
  • Branched chain alkanes. Guru Jambheshwar University of Science and Technology. [Link]
  • ASTM D6729-04(2009), Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100 Metre Capillary High Resolution Gas Chromatography, ASTM International, West Conshohocken, PA, 2009, [Link]
  • Machine Learning‐Based Identification of Petroleum Distillates and Gasoline Traces Using Measured and Synthetic GC Spectra from Collected Samples.
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  • Hexane, 3-ethyl-2,2-dimethyl-. NIST WebBook. [Link]
  • Pentane, 3-ethyl-2,2-dimethyl-. NIST WebBook. [Link]
  • GAS-SOLID CHROMATOGRAPHY Retention index. University of Technology, Iraq. [Link]
  • Decane. NIST WebBook. [Link]
  • Decane. NIST WebBook. [Link]
  • EI (electron ionization) mass spectra of structural isomers: (A) 3, (B) 4, and (C) 5.
  • Chromatographic retention indices in identification of chemical compounds.
  • Decane. NIST WebBook. [Link]
  • Gas Chromatographic Retention D
  • This compound. PubChem. [Link]
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Application Notes and Protocols for the Use of 3-Ethyl-2,2-dimethylhexane in Lubricant Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Isoparaffinic Excellence in Lubrication

In the continuous quest for high-performance lubricants, synthetic base stocks have become indispensable. Among these, isoparaffins, or branched-chain alkanes, are prized for their excellent thermal stability, high viscosity index (VI), and superior low-temperature fluidity.[1] This document provides detailed application notes on a specific, highly branched C10 isoparaffin, 3-Ethyl-2,2-dimethylhexane , for its potential use as a high-performance lubricant base stock or a blending component.

The molecular structure of a lubricant's base oil is a primary determinant of its performance characteristics.[2] Linear alkanes, while robust, tend to have higher pour points due to their ability to pack into crystalline structures at low temperatures. In contrast, the intricate, branched structure of molecules like this compound disrupts this packing, leading to significantly improved cold-flow properties.[3] Furthermore, the saturated nature of this alkane imparts excellent oxidative and thermal stability, crucial for lubricant longevity and performance under extreme conditions.[4]

These application notes are intended for researchers and formulation scientists in the lubricant and petrochemical industries. We will explore a feasible synthetic route for this molecule, provide estimated physicochemical and performance data based on structurally similar isoparaffins, and detail the rigorous testing protocols required to validate its performance in a lubricant formulation.

Molecular Structure and Predicted Properties

The unique arrangement of alkyl groups in this compound results in a compact, globular structure that dictates its macroscopic properties.

Caption: Ball-and-stick model of this compound.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale and Supporting Evidence
Kinematic Viscosity @ 40°C 3.5 - 4.5 cStHighly branched alkanes tend to have lower viscosity than their linear counterparts due to reduced intermolecular forces. This estimate is in line with light synthetic base stocks.[6][7]
Kinematic Viscosity @ 100°C 1.5 - 2.0 cStA lower viscosity at higher temperatures is expected for a low molecular weight, branched alkane.
Viscosity Index (VI) > 120The compact, branched structure is expected to result in a smaller change in viscosity with temperature, leading to a high VI.[8]
Pour Point < -50°CThe significant branching will inhibit crystallization, resulting in an excellent low-temperature fluidity and a very low pour point.[3]
Flash Point ~130°CAs a C10 hydrocarbon, the flash point will be in a range suitable for light to medium-duty lubricant applications.
Oxidative Stability ExcellentBeing a fully saturated hydrocarbon, it will exhibit high resistance to oxidation.[4]

Synthesis Protocol: Laboratory-Scale Preparation of this compound

A practical and scalable laboratory synthesis of this compound can be achieved via a Grignard reaction, a robust method for forming carbon-carbon bonds.[9][10] This multi-step synthesis involves the creation of a Grignard reagent followed by its reaction with a ketone to produce a tertiary alcohol, which is then deoxygenated to the final alkane.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Ketone cluster_2 Step 3: Deoxygenation A 1-bromopropane D Propylmagnesium bromide (Grignard Reagent) A->D B Magnesium turnings B->D C Anhydrous Diethyl Ether C->D E 3,3-Dimethyl-2-pentanone G Tertiary Alcohol Intermediate E->G F Propylmagnesium bromide F->G H Tertiary Alcohol I Deoxygenation (e.g., Barton-McCombie deoxygenation) H->I J This compound I->J

Caption: Synthetic pathway for this compound.

Detailed Experimental Procedure

Materials:

  • 1-bromopropane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 3,3-Dimethyl-2-pentanone

  • Appropriate reagents for deoxygenation (e.g., thiocarbonyldiimidazole, tributyltin hydride, AIBN)

  • Standard laboratory glassware and purification apparatus

Step 1: Formation of Propylmagnesium Bromide (Grignard Reagent)

  • Ensure all glassware is oven-dried to be completely moisture-free.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings and anhydrous diethyl ether.

  • Slowly add a solution of 1-bromopropane in anhydrous diethyl ether to the magnesium suspension. The reaction is exothermic and should be controlled with an ice bath.

  • Once the reaction is initiated (indicated by cloudiness and gentle reflux), continue the addition of 1-bromopropane at a rate that maintains a steady reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3,3-Dimethyl-2-pentanone

  • Cool the freshly prepared propylmagnesium bromide solution in an ice bath.

  • Slowly add a solution of 3,3-Dimethyl-2-pentanone in anhydrous diethyl ether to the Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 3: Deoxygenation to this compound

  • The crude tertiary alcohol can be deoxygenated using a variety of methods. The Barton-McCombie deoxygenation is a reliable choice.

  • Treat the alcohol with a suitable reagent to form a thiocarbonyl derivative (e.g., a xanthate or thiocarbamate).

  • React the thiocarbonyl derivative with a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride) in a suitable solvent like toluene under reflux.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Purify the resulting this compound by column chromatography or distillation to obtain the final product.

Protocols for Performance Evaluation in Lubricant Formulations

To validate the predicted properties and assess the suitability of this compound as a lubricant base stock, a series of standardized tests must be performed. The following protocols are based on widely accepted ASTM International standards.[11]

Viscosity and Viscosity Index Determination

Objective: To measure the kinematic viscosity at two different temperatures and calculate the Viscosity Index (VI), which indicates the stability of the oil's viscosity with temperature changes. A higher VI is desirable.[12][13]

Methodology:

  • ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.

  • ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C.[12][14]

Procedure:

  • Determine the kinematic viscosity of a neat sample of this compound at 40°C and 100°C using a calibrated capillary viscometer.

  • Using the obtained viscosity values, calculate the Viscosity Index using the formulas provided in ASTM D2270.[13][15]

Low-Temperature Performance Evaluation

Objective: To assess the lubricant's ability to flow at low temperatures, which is critical for cold-starting engines and ensuring proper lubrication in cold environments.

Methodologies:

  • ASTM D97: Standard Test Method for Pour Point of Petroleum Products.

  • ASTM D5293: Standard Test Method for Apparent Viscosity of Engine Oils and Base Stocks Between –10 °C and –35 °C Using Cold-Cranking Simulator.[11][16]

  • ASTM D4684: Standard Test Method for Determination of Yield Stress and Apparent Viscosity of Engine Oils at Low Temperature.[17][18]

Procedures:

  • Pour Point (ASTM D97):

    • Cool the sample at a specified rate and examine it for flow characteristics at 3°C intervals.

    • The pour point is the lowest temperature at which the oil is observed to flow.

  • Cold-Cranking Simulation (ASTM D5293):

    • Measure the apparent viscosity at a specified low temperature (e.g., -25°C or -30°C) under high shear rates to simulate engine cranking during a cold start.[19][20]

  • Pumpability (ASTM D4684):

    • Determine the yield stress and apparent viscosity after slow cooling to a low temperature to assess the oil's ability to be pumped by the engine's oil pump.[17]

Wear Prevention Characteristics

Objective: To evaluate the anti-wear properties of the lubricant under boundary lubrication conditions.

Methodology:

  • ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).[7][21]

Procedure:

  • Conduct the four-ball wear test using a sample of this compound. This involves rotating a steel ball under a specified load against three stationary steel balls immersed in the lubricant.[22][23]

  • After a set duration, measure the wear scars on the three stationary balls. A smaller average wear scar diameter indicates better anti-wear performance.[20]

Oxidation Stability Assessment

Objective: To determine the resistance of the lubricant to oxidation, which can lead to the formation of sludge, varnish, and corrosive by-products.

Methodologies:

  • ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT).[18][24]

  • ASTM D6186: Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC).[14][19]

Procedures:

  • RPVOT (ASTM D2272):

    • Place the lubricant sample in a pressure vessel with water and a copper catalyst.

    • Pressurize with oxygen and heat while rotating.

    • The time taken for a specified pressure drop indicates the oxidation stability.

  • PDSC (ASTM D6186):

    • Heat a small sample of the lubricant in a pressurized oxygen atmosphere.

    • The time until the onset of an exothermic reaction (oxidation) is the Oxidation Induction Time (OIT). A longer OIT signifies greater stability.[11][12]

Data Interpretation and Formulation Considerations

The results from the aforementioned tests will provide a comprehensive performance profile of this compound. When formulating a finished lubricant, this isoparaffin can be used as the primary base stock (API Group IV-like) or as a blending component with other base oils (e.g., Group II, III, or V esters) to enhance specific properties.[4] For instance, its excellent low-temperature fluidity makes it an ideal candidate for formulating multi-grade engine oils with superior cold-start performance. Its high stability also suggests its utility in applications requiring long drain intervals.

The performance of this compound will also be highly dependent on the additive package used. Compatibility with common lubricant additives such as detergents, dispersants, anti-wear agents, and antioxidants should be thoroughly evaluated.

Safety Precautions

As with all hydrocarbons, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is a flammable liquid and should be kept away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar C10 alkanes.

Conclusion

This compound represents a promising, highly branched isoparaffin for the formulation of advanced lubricants. Its predicted properties of a high viscosity index, excellent low-temperature fluidity, and high oxidative stability make it a compelling candidate for applications demanding superior performance and longevity. The synthetic and testing protocols outlined in these application notes provide a robust framework for researchers and formulators to explore the full potential of this unique molecule in next-generation lubricant technologies.

References

  • Petroleum Quality Institute of America. (n.d.). Engine Oil Lubricant ASTM Tests.
  • ASTM International. (n.d.). D5293 Standard Test Method for Apparent Viscosity of Engine Oils and Base Stocks Between –10 °C and –35 °C Using Cold-Cranking Simulator.
  • ASTM International. (n.d.). D2270 Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C.
  • Functional Products Inc. (n.d.). Viscosity Index Calculator (ASTM D2270).
  • ASTM International. (n.d.). D6186 Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC).
  • eralytics. (n.d.). ASTM D2270.
  • Quora. (2021, May 12). Do alkanes have high viscosity?.
  • AMSOIL INC. (2013). A Study of SAE 5W-30 Synthetic Motor Oils.
  • Plymouth University. (2014). Synthesis of H-branch alkanes.
  • Google Patents. (n.d.). US6093861A - Lubricating oil composition.
  • Norton, A. M., et al. (2019).
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  • Petrolube. (n.d.). ASTM D4172: Four Ball Wear of Oil @ 1 hr.
  • ASTM International. (n.d.). D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
  • Zhang, Y., et al. (2022).
  • Wang, Z., et al. (2022). Correlation between the Molecular Structure and Viscosity Index of CTL Base Oils Based on Ridge Regression. ACS Omega, 7(22), 18778–18787.
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  • Ma, S., et al. (2021). MOLECULAR CHARACTERIZATION AND VISCOSITY PROPERTY PREDICTION OF LUBE BASE OIL. Petroleum Processing and Petrochemicals, 52(11), 1-8.
  • X-ray Professional. (2025, October 24). Four Ball Wear Test Methods for Lubricants.
  • Gallardo-Hernández, E. A., et al. (2023). Influence of Molecular Structure on the Physicochemical and Tribological Properties of Biolubricants: A Review. MDPI.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of 3-Ethyl-2,2-dimethylhexane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your product. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

Introduction to the Synthesis of this compound

The synthesis of highly branched alkanes such as this compound presents unique challenges, primarily due to steric hindrance around the reaction centers. A robust and reliable method for constructing such a sterically demanding carbon skeleton is the Corey-House synthesis. This method offers a versatile and effective pathway for the formation of carbon-carbon bonds, particularly in the synthesis of unsymmetrical and branched alkanes.[1][2][3]

The proposed synthetic strategy involves the coupling of a lithium di-tert-butylcuprate (a Gilman reagent) with 3-bromopentane. This approach is designed to minimize side reactions and maximize the yield of the target molecule.

Proposed Synthesis Pathway: Corey-House Reaction

A logical and efficient route for the laboratory-scale synthesis of this compound is the Corey-House synthesis. This reaction utilizes a Gilman reagent to couple with an alkyl halide.

Reaction Scheme:

  • Formation of tert-butyllithium:

    • 2 Li + (CH₃)₃C-Br → (CH₃)₃C-Li + LiBr

  • Formation of Lithium di-tert-butylcuprate (Gilman Reagent):

    • 2 (CH₃)₃C-Li + CuI → Li[(CH₃)₃C]₂Cu + LiI

  • Coupling Reaction:

    • Li[(CH₃)₃C]₂Cu + CH₃CH₂CH(Br)CH₂CH₃ → (CH₃)₃C-CH(CH₂CH₃)₂ + (CH₃)₃C-Cu + LiBr

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Corey-House reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Inactive Gilman Reagent: The lithium di-tert-butylcuprate may have decomposed due to moisture or oxygen contamination. Gilman reagents are highly sensitive to air and water. 2. Poor Quality Alkyl Halide: The 3-bromopentane may be impure or contain residual acid, which can quench the Gilman reagent. 3. Reaction Temperature Too High: Higher temperatures can lead to decomposition of the Gilman reagent and promote side reactions.1. Ensure Anhydrous and Inert Conditions: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, THF). Perform all reactions under a dry, inert atmosphere (e.g., argon or nitrogen). 2. Purify 3-bromopentane: Distill 3-bromopentane before use. Consider passing it through a plug of basic alumina to remove any acidic impurities. 3. Maintain Low Reaction Temperatures: Prepare the Gilman reagent at a low temperature (typically -78 °C to 0 °C). The coupling reaction should also be initiated at a low temperature and allowed to warm slowly.
Formation of Significant Side Products (e.g., isobutane, 3-pentene) 1. Elimination Reaction: The Gilman reagent can act as a base, promoting the elimination of HBr from 3-bromopentane to form 3-pentene, especially if the reaction temperature is too high.[3] 2. Protonation of Gilman Reagent: Traces of water or other protic impurities in the reaction mixture will protonate the Gilman reagent, forming isobutane.1. Strict Temperature Control: Maintain a low temperature during the addition of 3-bromopentane to the Gilman reagent to favor the SN2-like coupling over elimination. 2. Rigorous Drying of Reagents and Glassware: Dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and purify the alkyl halide to remove any protic impurities.
Difficulty in Purifying the Final Product 1. Similar Boiling Points of Byproducts: Side products such as homocoupled products (e.g., 2,2,3,3-tetramethylbutane) or unreacted starting materials may have boiling points close to that of this compound, making fractional distillation challenging. 2. Presence of Copper Salts: Residual copper salts from the Gilman reagent can contaminate the product.1. Efficient Quenching and Work-up: After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride to decompose any remaining organocopper species. 2. Chromatographic Purification: If fractional distillation is insufficient, consider using column chromatography on silica gel with a non-polar eluent (e.g., hexane) to separate the product from polar impurities and byproducts with different polarities.

Logical Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents reagent_ok Reagents and Conditions OK check_reagents->reagent_ok check_temp Review Reaction Temperature Control temp_ok Temperature Control OK check_temp->temp_ok check_workup Examine Quenching and Work-up Procedure workup_ok Work-up OK check_workup->workup_ok reagent_ok->check_temp Yes purify_reagents Action: Purify Solvents and Alkyl Halide. Ensure Inert Atmosphere. reagent_ok->purify_reagents No temp_ok->check_workup Yes optimize_temp Action: Maintain Lower Reaction Temperature. temp_ok->optimize_temp No optimize_workup Action: Optimize Quenching and Extraction. workup_ok->optimize_workup No analyze_byproducts Analyze Byproducts (GC-MS) workup_ok->analyze_byproducts Yes final_product Improved Yield and Purity purify_reagents->final_product optimize_temp->final_product optimize_workup->final_product elimination_issue Predominant Elimination? analyze_byproducts->elimination_issue homocoupling_issue Significant Homocoupling? elimination_issue->homocoupling_issue No adjust_base Action: Use a less hindered base or lower temperature. elimination_issue->adjust_base Yes adjust_stoichiometry Action: Adjust Stoichiometry of Gilman Reagent. homocoupling_issue->adjust_stoichiometry Yes homocoupling_issue->final_product No adjust_base->final_product adjust_stoichiometry->final_product

Caption: Troubleshooting workflow for optimizing this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the Corey-House synthesis preferred over a Grignard reaction for this synthesis?

A1: A direct Grignard reaction, for instance, between tert-butylmagnesium bromide and 3-bromopentane, is generally not effective for forming C(sp³)-C(sp³) bonds, especially with secondary alkyl halides. This is due to a high propensity for side reactions such as elimination and metal-halogen exchange. The Corey-House synthesis, utilizing a lithium dialkylcuprate (Gilman reagent), is a much milder and more selective method for coupling alkyl halides, leading to higher yields of the desired alkane.[1][4]

Q2: Can I use a different alkyl halide instead of 3-bromopentane?

A2: Yes, but the reactivity and potential for side reactions will change. For the Corey-House synthesis, primary alkyl halides generally give the best yields. Secondary alkyl halides, like 3-bromopentane, are suitable but may require more careful temperature control to minimize elimination. Tertiary alkyl halides are generally not suitable as they will predominantly undergo elimination.[2][3][5]

Q3: What is the role of the copper(I) iodide in the reaction?

A3: Copper(I) iodide is essential for the formation of the Gilman reagent (lithium di-tert-butylcuprate) from tert-butyllithium. The copper center in the Gilman reagent is crucial for its unique reactivity, which allows for the efficient coupling with the alkyl halide while minimizing the side reactions typically observed with more reactive organometallic reagents like organolithiums or Grignards.[1]

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • GC-MS: This technique will allow you to separate the product from any impurities and obtain a mass spectrum. The fragmentation pattern in the mass spectrum of a branched alkane is characteristic and can be used for identification. For this compound (MW: 142.28 g/mol ), you would expect to see characteristic fragments resulting from cleavage at the branched positions.[6][7]

  • ¹H and ¹³C NMR: NMR spectroscopy will provide detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity and structure of your product.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Pyrophoric Reagents: tert-Butyllithium is highly pyrophoric and will ignite spontaneously on contact with air. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques.

  • Flammable Solvents: Diethyl ether and other solvents used are highly flammable. Ensure there are no ignition sources nearby.

  • Reactive Intermediates: Gilman reagents are reactive and should be handled with care.

  • Proper Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Coupling Reaction cluster_workup Work-up and Purification cluster_analysis Product Analysis start Start: Dry Glassware & Inert Atmosphere tBuLi Prepare tert-butyllithium start->tBuLi gilman Synthesize Gilman Reagent (Li[(CH₃)₃C]₂Cu) tBuLi->gilman coupling Add 3-bromopentane to Gilman Reagent at low temp. gilman->coupling warm Slowly warm to room temperature coupling->warm quench Quench with aq. NH₄Cl warm->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry distill Fractional Distillation dry->distill chromatography Column Chromatography (if needed) distill->chromatography gcms GC-MS Analysis chromatography->gcms nmr NMR Spectroscopy gcms->nmr end Final Product: this compound nmr->end

Caption: A typical experimental workflow for the synthesis of this compound.

References

  • Organic Syntheses Procedure. (n.d.). diethyl zinc.
  • BenchChem. (2025). Application Note: Analysis of Branched Alkanes by Mass Spectrometry.
  • BenchChem. (2025).
  • Gauth. (n.d.). Solved: What is the limitations of corey house synthesis? [Chemistry].
  • eCampusOntario Pressbooks. (n.d.). 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…).
  • Study.com. (n.d.). Hydrogenation of Alkenes | Definition, Mechanism & Examples - Lesson.
  • Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes.
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • Wikipedia. (n.d.). Diethylzinc.
  • Quora. (2016, April 16). What is the exact mechanism of Corey House synthesis of alkanes?.
  • Wikipedia. (n.d.). Corey–House synthesis.
  • BYJU'S. (2020, June 20). Corey House Reaction.
  • Collegedunia. (n.d.). Corey House Reaction: Mechanism, Examples and Importance.
  • Vedantu. (n.d.). Corey House Reaction: Mechanism, Steps & Applications.
  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents.

Sources

Technical Support Center: Separation of 3-Ethyl-2,2-dimethylhexane and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic separation of 3-Ethyl-2,2-dimethylhexane and its C10 alkane isomers. This resource is designed for researchers, chemists, and drug development professionals who encounter the significant challenge of isolating and purifying structurally similar, nonpolar hydrocarbons. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific principles behind the recommended strategies.

Fundamentals of C10 Isomer Separation

The separation of this compound from its isomers is a classic example of a difficult analytical challenge. All C10H22 isomers share the same molecular weight and elemental composition, and as nonpolar alkanes, they exhibit very similar chemical properties.[1] The primary challenge stems from minuscule differences in their physical properties, governed by subtle variations in molecular structure.

The Core Problem: Boiling Point Proximity

Separation by conventional methods like fractional distillation is often impractical due to the very close boiling points of many branched alkane isomers.[2] The degree of branching affects the molecule's surface area; more compact, highly branched isomers have weaker van der Waals forces and thus slightly lower boiling points than their straight-chain or less-branched counterparts.[3] However, these differences can be less than a single degree Celsius, rendering distillation ineffective for achieving high purity.

The table below illustrates the challenge by comparing the boiling points of this compound with a selection of its isomers.

Isomer Structure Boiling Point (°C) Data Source(s)
n-DecaneStraight-chain174.1[4][5][6][7]
2,2,3,3-TetramethylhexaneHighly Branched160.3[8][9][10][11]
This compound Branched 159.0 [12][13]

As shown, the boiling points are extremely close, necessitating high-resolution chromatographic techniques for effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from its isomers?

A1: The primary challenge is the isomers' nearly identical physical and chemical properties. They are all nonpolar hydrocarbons with the same molecular weight, leading to very similar boiling points and solubilities. This makes traditional separation methods like distillation highly inefficient. Effective separation relies on exploiting subtle differences in their interaction with a chromatographic stationary phase, which is influenced by their unique molecular shapes and sizes.

Q2: Which separation technique offers the best resolution for analytical-scale separation?

A2: High-resolution capillary Gas Chromatography (GC) is the technique of choice for the analytical separation of C10 alkane isomers.[14] By using long capillary columns (50-100 meters) coated with a selective stationary phase, it is possible to resolve compounds with very small boiling point differences. A Flame Ionization Detector (FID) is typically used due to its excellent sensitivity to hydrocarbons.

Q3: Is fractional distillation a viable option for preparative-scale purification?

A3: Fractional distillation is generally not a viable option for separating closely boiling isomers like this compound and 2,2,3,3-tetramethylhexane. The efficiency required (a very high number of theoretical plates) would necessitate a large, industrial-scale distillation column, which is impractical for most laboratory and research settings. Preparative Gas Chromatography (Prep-GC) or, in some cases, Preparative Normal-Phase HPLC are more suitable for isolating pure isomers on a lab scale.

Q4: What is the most suitable detector for analyzing these alkanes?

A4: For Gas Chromatography (GC), the Flame Ionization Detector (FID) is ideal. It is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range. For High-Performance Liquid Chromatography (HPLC), where alkanes exhibit no UV absorbance, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is required.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of this compound and its isomers.

Guide 1: Gas Chromatography (GC) Troubleshooting

Q: My peaks for this compound and a co-eluting isomer are not resolved. What should I do?

A: Poor resolution is the most common issue. The cause is insufficient differential partitioning between the analytes and the stationary phase. A systematic approach is required to improve separation.

Causality: Resolution in GC is governed by column efficiency, selectivity, and retention factor. To separate close-boiling, nonpolar isomers, the system's selectivity (its ability to differentiate between the analytes) must be maximized.

Step-by-Step Solution:

  • Verify Column Choice: For alkane isomers, a nonpolar stationary phase is the optimal starting point.[15]

    • Standard Phase: A 100% dimethylpolysiloxane (e.g., DB-1, HP-1) stationary phase separates compounds primarily by boiling point.

    • Enhanced Selectivity: If a standard nonpolar phase is insufficient, consider a stationary phase with a slightly different selectivity. A 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, HP-5ms) can sometimes provide improved resolution for branched alkanes due to shape-selective interactions.[16]

  • Optimize the Temperature Program: An isothermal run may not provide sufficient separation.

    • Action: Implement a slow temperature ramp. Start at a temperature below the boiling point of the lowest-boiling isomer and increase the temperature slowly (e.g., 1-2 °C/min). This allows more interaction time with the stationary phase, enhancing separation.

  • Reduce Carrier Gas Flow Rate: Lowering the linear velocity of the carrier gas (Helium or Hydrogen) can increase column efficiency.

    • Action: Reduce the flow rate to approach the optimal velocity described by the van Deemter equation for your column. This increases the number of theoretical plates, leading to sharper peaks and better resolution. Be aware that this will increase analysis time.

  • Increase Column Length: If available, switching to a longer column (e.g., from 30 m to 60 m or 100 m) directly increases the number of theoretical plates and can resolve difficult peaks.

Q: I'm observing peak tailing for all my alkane peaks. What is the cause?

A: Peak tailing is typically a sign of active sites in the GC system or poor sample introduction.

Causality: Although alkanes are nonpolar, active sites (e.g., exposed silica in the injector liner or column) can cause undesirable secondary interactions. Peak tailing can also result from a slow or incomplete transfer of the sample onto the column.

Step-by-Step Solution:

  • Check the Injector Liner: The glass liner in the injection port is a common source of problems.

    • Action: Replace the liner with a new, deactivated one. Ensure you are using a liner designed for splitless or split injection, depending on your method.

  • Perform Inlet Maintenance: Septum particles can accumulate in the liner.

    • Action: Trim 5-10 cm from the front of the column to remove any non-volatile residues or thermally degraded sections. Replace the septum.

  • Verify Injection Speed: A slow injection can cause the sample to vaporize inefficiently, leading to broad, tailing peaks.

    • Action: Ensure the injection is performed quickly and smoothly to promote rapid sample vaporization. An autosampler is highly recommended for reproducibility.

Guide 2: Preparative HPLC Troubleshooting

Q: I need to purify gram-scale quantities of this compound. Can I use HPLC?

A: Yes, preparative HPLC is a viable, though less common, technique for purifying nonpolar isomers. The key is to use the correct chromatography mode.

Causality: Since alkanes are highly nonpolar, they will not be retained on a standard reversed-phase (C18) column. Therefore, Normal-Phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, is the required mode of operation.

Step-by-Step Solution:

  • Select a Normal-Phase Column:

    • Action: Use a preparative column packed with bare silica (SiO₂) or an aminopropyl-bonded phase. Silica is highly polar and will provide retention for the nonpolar alkanes.

  • Choose a Nonpolar Mobile Phase:

    • Action: Use 100% n-hexane or n-heptane as the mobile phase. The separation mechanism will be based on adsorption to the polar silica surface, with the least retained compounds eluting first. Isocratic elution is typically sufficient.

  • Optimize Loading: Overloading the column will destroy resolution.

    • Action: Perform loading studies on a smaller analytical-scale normal-phase column first to determine the maximum sample load before resolution is compromised. Scale this up to your preparative column.

  • Use a Refractive Index Detector (RID):

    • Action: Alkanes are not UV-active. An RID is essential for detecting the eluting peaks. Ensure the RID has warmed up for several hours to achieve a stable baseline, which is critical when using 100% organic mobile phases.

Visualized Workflows and Protocols

Workflow 1: Separation Method Selection

This diagram provides a decision-making framework for choosing the appropriate separation strategy.

MethodSelection start Goal: Separate this compound from its isomers q_scale Analytical or Preparative Scale? start->q_scale sub_analytical ANALYTICAL SCALE (Quantification / Identification) q_scale->sub_analytical  Analytical sub_preparative PREPARATIVE SCALE (Purification / Isolation) q_scale->sub_preparative Preparative   gc_analytical High-Resolution Capillary GC-FID sub_analytical->gc_analytical q_purity High Purity (>99%) Required? sub_preparative->q_purity gcms GC-MS for Confirmation gc_analytical->gcms Identity Confirmation prep_gc Preparative GC (Prep-GC) q_purity->prep_gc Yes prep_hplc Preparative Normal-Phase HPLC q_purity->prep_hplc No / Alternative

Caption: Decision tree for selecting a separation technique.

Workflow 2: Troubleshooting Poor GC Peak Resolution

This flowchart outlines a systematic process for diagnosing and fixing inadequate peak separation in a gas chromatography analysis.

GCTroubleshooting start Problem: Poor Peak Resolution check_temp Is the Temperature Program Optimized? (Slow ramp, low initial temp) start->check_temp check_flow Is Carrier Gas Flow Rate Optimal? (Not too high) check_temp->check_flow Yes solution Resolution Improved check_temp->solution No, Optimize Program check_column Is the Column Correct? (Nonpolar, sufficient length) check_flow->check_column Yes check_flow->solution No, Reduce Flow Rate check_injection Is the Injection Technique Clean & Fast? check_column->check_injection Yes check_column->solution No, Change Column check_injection->start No, Re-evaluate & Re-inject

Caption: Systematic approach to troubleshooting poor GC resolution.

Experimental Protocols

Protocol 1: High-Resolution Gas Chromatography (GC-FID) Method for C10 Isomer Profiling

This protocol provides a starting point for the analytical separation of this compound from its isomers.

  • Instrumentation: Gas Chromatograph with FID

  • Column: 100% Dimethylpolysiloxane (e.g., HP-1ms, DB-1ms), 60 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, Constant Flow @ 1.0 mL/min

  • Oven Program:

    • Initial Temperature: 50°C, hold for 5 minutes

    • Ramp: 2°C/min to 180°C

    • Hold: Hold at 180°C for 10 minutes

  • Injector:

    • Temperature: 250°C

    • Mode: Split (Split Ratio 100:1)

    • Injection Volume: 1 µL

  • Detector (FID):

    • Temperature: 280°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (N₂): 25 mL/min

  • Sample Preparation: Dilute the isomer mixture 1:1000 in n-hexane.

Self-Validation: Before analyzing samples, inject a known standard mixture of C9, C10, and C11 n-alkanes. The system is suitable if the resolution between the C9 and C10 peaks is greater than 1.5. Peak shapes for all standards should be symmetrical (asymmetry factor between 0.9 and 1.2).

References

  • ChemBK. (2024). Hexane, 2,2,3,3-tetramethyl-.
  • Stenutz. (n.d.). 2,2,3,3-tetramethylhexane.
  • Stenutz. (n.d.). This compound.
  • Wikipedia. (n.d.). Decane.
  • LCGC International. (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications.
  • Chemcasts. (n.d.). 2,2,3,3-tetramethylhexane (CAS 13475-81-5) Properties.
  • WebQC.Org. (n.d.). Properties of C10H22.
  • Sciencemadness Wiki. (2025). Decane.
  • M. Le Gac et al. (n.d.). A NOVEL STATIONARY PHASE FOR LIGHT ALKANES SEPARATION IN MICROFABRICATED SILICON GAS CHROMATOGRAPHY COLUMNS.
  • ResearchGate. (n.d.). GC separation of (a) n-alkanes....
  • PubChem. (n.d.). Decane.
  • Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers.
  • NIST. (n.d.). Decane.
  • Filo. (2025). Solve chemistry questions related to C10H22 (decane).
  • GL Sciences. (2024). Types of Liquid Stationary Phases for Gas Chromatography.
  • Chemistry LibreTexts. (2024). 3.5: Properties of Alkanes.
  • Agilent. (2013). Analysis of C1 to C10 Hydrocarbons....

Sources

Technical Support Center: GC-MS Analysis of C10H22 Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The analysis of decane (C10H22) isomers presents a significant analytical challenge for researchers in the petroleum, environmental, and chemical synthesis sectors. With 75 structural isomers, many of which possess very similar boiling points and mass spectra, achieving accurate separation and identification requires a highly optimized Gas Chromatography-Mass Spectrometry (GC-MS) methodology.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common hurdles in your C10H22 analysis.

Troubleshooting Guide (Q&A)

This section addresses specific issues encountered during the GC-MS analysis of C10H22 isomers. Each answer explains the underlying cause and provides a logical sequence of steps for resolution.

Question 1: Why am I seeing poor peak resolution or co-elution for my C10H22 isomers?

Answer: This is the most common challenge. Poor resolution between C10H22 isomers stems from their similar physicochemical properties. On standard non-polar GC columns, where separation is primarily driven by boiling point, isomers with similar boiling points will elute very close together.[3][4] Highly branched isomers are more compact, have lower boiling points, and therefore elute earlier than their straight-chain counterparts.[3][5]

Causality & Solution Workflow:

  • Evaluate Your GC Temperature Program: The oven temperature program has a major impact on chromatographic resolution.[6]

    • Problem: A fast temperature ramp rate reduces the interaction time between the analytes and the stationary phase, leading to insufficient separation.

    • Solution: Decrease the oven ramp rate. For complex isomer mixtures, a slow ramp rate (e.g., 2-5°C/minute) is often necessary to improve separation.[3] An increase of around 30°C in oven temperature can reduce retention time by 50%, so small, careful adjustments are key.[7]

    • Action: Start with an initial oven temperature about 20°C below the boiling point of your most volatile isomer and use a ramp rate of 5°C/min. If critical pairs are still co-eluting, reduce the ramp rate in increments of 1-2°C/min.[3][7]

  • Assess Your GC Column: The column is the heart of the separation. Its dimensions and stationary phase chemistry are critical.

    • Problem: A standard 30m column may not provide enough theoretical plates (efficiency) to resolve structurally similar isomers.

    • Solution: Increase the column length. Moving to a 60m or even a 100m column will significantly increase efficiency and improve resolution, albeit at the cost of longer analysis times.

    • Problem: The stationary phase is not optimal.

    • Solution: For alkanes, a non-polar stationary phase is the correct choice, as it separates based on boiling point.[8] Ensure you are using a 100% dimethylpolysiloxane (e.g., DB-1ms, HP-1ms) or a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) phase. These are standard choices for hydrocarbon analysis.[3][9]

  • Check Carrier Gas Flow Rate: The linear velocity of the carrier gas affects efficiency.

    • Problem: If the flow rate is too high or too low, it will move the separation away from the optimal efficiency described by the Van Deemter equation.

    • Solution: Optimize the linear velocity for your carrier gas (Helium is typical). A flow rate of around 1.0-1.2 mL/min for a 0.25 mm I.D. column is a good starting point.[3] Ensure you are operating in a constant flow mode, as this prevents changes in velocity during the temperature program.

Question 2: My peaks are tailing or fronting. What is the cause?

Answer: Poor peak shape is often indicative of activity in the system, column overload, or improper installation.

  • Peak Tailing (asymmetrical peak with a trailing edge):

    • Cause 1: Active Sites. Contamination or degradation in the injector liner, column inlet, or MS source can create active sites where polar functional groups (even trace amounts on your analytes) can interact, causing tailing.[10]

    • Solution: Perform regular inlet maintenance. Replace the injector liner and septum. Trim the first 10-15 cm from the front of the GC column to remove accumulated non-volatile residues.[11]

    • Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak tailing.

    • Solution: Dilute your sample or increase the split ratio (e.g., from 50:1 to 100:1).[10][12]

  • Peak Fronting (asymmetrical peak with a leading edge):

    • Cause 1: Severe Column Overload. While less common for alkanes, very high concentrations can cause fronting.[10]

    • Solution: Dilute your sample significantly.

    • Cause 2: Improper Column Installation. If the column is cut unevenly or not installed correctly into the injector, it can cause band broadening and fronting.[12]

    • Solution: Ensure the column is cut cleanly with a ceramic scoring wafer and installed to the correct depth in the inlet as specified by the instrument manufacturer.

Question 3: I can't differentiate between isomers using their mass spectra. Why?

Answer: C10H22 isomers are saturated hydrocarbons, and their electron ionization (EI) mass spectra are notoriously similar. They all tend to fragment in a predictable "picket fence" pattern, with clusters of ions separated by 14 amu (-CH2-).[13]

  • Underlying Principle: EI fragmentation of alkanes proceeds through the formation of carbocations. The fragmentation pathways are very similar for different isomers, leading to spectra dominated by common fragments like m/z 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), and 85 (C6H13+).[13][14] The molecular ion (M+• at m/z 142) is often very weak or absent.[14]

  • Limitations of Library Search: A standard NIST library search will often return multiple C10H22 isomers with very similar match scores (e.g., >900), making a positive identification based on MS data alone unreliable.[15] The library match is an indicator of compound class, but not a definitive identification for isomers.

  • The Solution: Retention Indices: The most reliable method for identifying specific isomers is by using Kovats Retention Indices (RI). This requires running a homologous series of n-alkanes (e.g., C8 to C14) under the exact same GC conditions as your sample. The RI for each isomer is then calculated based on its retention time relative to the n-alkanes. This value is much more robust and transferable than retention time alone.[1][3] You can then compare your calculated RI values to those in reference databases like the NIST Chemistry WebBook.[16]

Frequently Asked Questions (FAQs)

  • Q: What is the best GC column for C10H22 isomer analysis?

    • A: A non-polar, high-efficiency capillary column is recommended. Start with a 100% dimethylpolysiloxane (DB-1ms, HP-1ms) or 5% phenyl-methylpolysiloxane (DB-5ms, HP-5ms) stationary phase. For the best resolution, use a long column (60m or 100m) with a narrow internal diameter (0.25 mm or 0.18 mm) and a standard film thickness (0.25 µm).[3][8]

  • Q: How do I prevent leaks in my GC-MS system?

    • A: Leaks are a major source of problems, leading to high background noise (m/z 18, 28, 32, 44) and column degradation. Always use new ferrules when installing a column. After installation and thermal cycling, re-tighten the column nuts gently. A common source of leaks is the MS transfer line connection; ensure the column is installed to the correct depth and the fitting is secure.[9][17]

  • Q: My MS tune report looks good, but my sensitivity is low. What should I check?

    • A: First, ensure the MS source is clean. Hydrocarbon analysis, especially of complex mixtures, can lead to source contamination over time. Second, verify that the column is installed at the correct depth into the MS transfer line. If it's too short, you can lose response and see peak tailing; if it's too long, you can fail the tune due to excessive gas flow into the source.[9][17] Finally, ensure the source and quadrupole temperatures in your tune file match those in your acquisition method.[17]

Key Experimental Protocols

Protocol 1: Optimizing the GC Temperature Program for Isomer Separation
  • Select a Starting Program: Based on a standard non-polar column (e.g., 30m x 0.25mm x 0.25µm).

    • Injector Temp: 250 °C

    • Split Ratio: 50:1

    • Carrier Gas: Helium at 1.0 mL/min (constant flow)

    • Initial Oven Temp: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 2 minutes at 200 °C.[3]

  • Analyze the Chromatogram: Inject your C10H22 isomer mix. Identify the "critical pairs" – the most poorly resolved peaks.

  • Optimize for Resolution:

    • If early eluting peaks are poorly resolved, lower the initial temperature to 35°C.[7]

    • Decrease the temperature ramp rate to 5°C/min and re-run the analysis.

    • Observe the change in resolution for your critical pairs.

    • If necessary, continue to slow the ramp rate in small increments (e.g., to 3°C/min or 2°C/min) until baseline resolution is achieved or until analysis time becomes prohibitive.[18]

  • Finalize Method: Once optimal resolution is achieved, this becomes your standard method. Remember that any change to the column or flow rate will require re-optimization.

Protocol 2: Verifying Isomer Identity with Kovats Retention Indices (RI)
  • Prepare n-Alkane Standard: Create a mixture containing a homologous series of n-alkanes that bracket your C10H22 isomers (e.g., n-octane (C8), n-nonane (C9), n-decane (C10), n-undecane (C11), and n-dodecane (C12)).

  • Analyze the Standard: Run the n-alkane mixture using the exact same optimized GC-MS method you developed for your samples.

  • Record Retention Times: Note the retention times (t_R_) for each n-alkane.

  • Analyze Your Sample: Run your C10H22 isomer sample using the same method and record the retention time (t_R(i)_) for each unknown isomer peak.

  • Calculate the Retention Index (RI): For each isomer peak, find the two n-alkanes that elute just before (n) and just after (N) it. Use the following formula for temperature-programmed runs:

    • RI(i) = 100 * [n + ( (t_R(i) - t_R(n)) / (t_R(N) - t_R(n)) )]

    • Where:

      • n = carbon number of the bracketing n-alkane eluting before the isomer.

      • N = carbon number of the bracketing n-alkane eluting after the isomer.

      • t_R(i) = retention time of the isomer.

      • t_R(n) and t_R(N) are the retention times of the respective n-alkanes.

  • Compare to Reference Data: Compare your calculated RI values to authoritative databases (such as the NIST Chemistry WebBook) to confirm the identity of each isomer.[3][16]

Visualizations

Troubleshooting Workflow for Poor Peak Resolution

G Start Poor Peak Resolution (Co-elution) Check_GC Step 1: Evaluate GC Method Start->Check_GC Check_Column Step 2: Assess GC Column Start->Check_Column Check_Flow Step 3: Verify Carrier Gas Flow Start->Check_Flow Sol_Ramp Decrease Temp Ramp Rate (e.g., 10°C/min -> 3°C/min) Check_GC->Sol_Ramp Ramp too fast? Sol_Temp Lower Initial Oven Temp Check_GC->Sol_Temp Early peaks co-elute? Sol_Length Increase Column Length (e.g., 30m -> 60m) Check_Column->Sol_Length Insufficient efficiency? Sol_Phase Confirm Non-Polar Phase (e.g., DB-1ms, HP-5ms) Check_Column->Sol_Phase Wrong selectivity? Sol_Flow Optimize Linear Velocity (e.g., ~1.0-1.2 mL/min for He) Check_Flow->Sol_Flow Sub-optimal velocity? G Structure Molecular Structure Branching Increased Branching Structure->Branching Compactness Increased Compactness Branching->Compactness BoilingPoint Lower Boiling Point Compactness->BoilingPoint RetentionTime Shorter GC Retention Time (on non-polar column) BoilingPoint->RetentionTime

Caption: Effect of branching on GC retention time for C10H22 isomers.

References

  • Application Note: Optimized Temperature Programming for the Gas Chromatographic Analysis of Branched Alkanes. Benchchem.
  • A Researcher's Guide to Gas Chromatographic Separ
  • GC Temperature Programming—10 Things You Absolutely Need to Know. Crawford Scientific.
  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimiz
  • OPTIMIZING THE GC TEMPER
  • How to Select the Correct GC Column for your Applic
  • Indecisive About Your Column Selection? Let Us Help You Choose the Correct GC Column. Agilent Technologies.
  • Hydrocarbon Compound Type Analysis by Mass Spectrometry.
  • Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature.
  • 75 C10H22 isomers of molecular formula C10H22. Doc Brown's Chemistry.
  • An In-depth Technical Guide to the Isomers of C10H22 and Their Structural Differences. Benchchem.
  • Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program. NIST.
  • GC Column Selection Guide. MilliporeSigma.
  • Guide to GC Column Selection and Optimizing Separ
  • TROUBLESHOOTING GUIDE. Ohio Valley Specialty.
  • Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
  • How to Troubleshoot and Improve Your GC MS. YouTube.
  • GC Troubleshooting Guide Poster. Agilent Technologies.
  • Gas Chromatography (GC) Column Selection Guide. Sigma-Aldrich.
  • GC Troubleshooting: 7+ Common Problems and Their Solution. PharmaGuru.
  • Fragmentation and Interpretation of Spectra. University of Kentucky.
  • Gas Chromatograph.
  • The NIST Mass Spectral (MS) Search Program for Windows, Version 2.0d. NIST.
  • How to Troubleshoot and Improve your GC/MS. YouTube.
  • GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager.
  • Interpret
  • Gas Chromatographic Separ
  • Critical Properties and Vapor Pressure Equ
  • Lecture 10: MS Interpretation – Part 4 Postulation of Molecular Structures. University of California, Davis.
  • NIST/EPA/NIH Mass Spectral Library Compound Scoring. Jordi Labs.
  • Advances in Hydrocarbon Speci
  • NIST Chemistry WebBook. NIST.

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Technical Support Center: Troubleshooting Impurities in 3-Ethyl-2,2-dimethylhexane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of 3-Ethyl-2,2-dimethylhexane. Purity of this highly branched alkane is critical for its application as a reference standard, in fuel studies, and as a building block in complex organic synthesis. This document provides in-depth, experience-driven answers and troubleshooting protocols to help you identify and mitigate common impurities.

Section 1: Frequently Asked Questions (FAQs) about Impurity Profiles

This section addresses high-level questions regarding the synthesis and potential contaminants.

Q1: What is the most reliable laboratory-scale synthesis route for this compound, and what are the alternatives?

A1: The most common and generally reliable method for laboratory synthesis is the Grignard reaction . A plausible and effective route involves the coupling of a tertiary Grignard reagent, such as tert-butylmagnesium chloride, with a primary alkyl halide like ethyl bromide. This approach is favored because it strategically forms the C4-C5 bond of the hexane backbone.

An alternative, though less recommended for this specific target, is the Wurtz reaction . This reaction couples two alkyl halides using sodium metal.[1][2] However, for an unsymmetrical alkane like this compound, a Wurtz reaction using two different alkyl halides would result in a statistical mixture of products that are difficult to separate, leading to inherently low yields of the desired compound.[2][3][4]

Q2: I've performed a Grignard synthesis. What are the most probable impurities I should be looking for?

A2: Impurities from a Grignard synthesis can be categorized into three main groups:

  • Starting Material-Derived Impurities: These arise from side reactions of your reagents.

    • Elimination Products: Tertiary Grignard reagents like t-butylmagnesium chloride are strongly basic and can promote elimination reactions, leading to the formation of isobutylene .[4]

    • Coupling/Dimerization Products: Homocoupling of the Grignard reagent or the alkyl halide can occur. For example, using t-butylmagnesium chloride can lead to 2,2,3,3-tetramethylbutane . Using ethyl bromide can result in n-butane.

    • Protonolysis Products: Grignard reagents are extremely sensitive to moisture and protic solvents.[5][6] Any trace of water will quench the reagent, forming the corresponding alkane. For t-butylmagnesium chloride, this impurity would be isobutane .

  • Unreacted Starting Materials: Incomplete reactions can leave residual ethyl bromide or unreacted Grignard reagent (which is quenched to isobutane during workup).

  • Isomeric Impurities: While less common with carefully chosen Grignard routes, rearrangements can theoretically occur, leading to other decane isomers (C10H22).[7] These are particularly challenging to separate due to very similar physical properties.

Q3: My GC-MS analysis shows several unexpected peaks with similar fragmentation patterns to my product. What are they?

A3: These are likely structural isomers of decane. With 75 possible isomers for C10H22, even minor side reactions can generate a complex product mixture.[7] The similarity in fragmentation patterns is expected as they are all saturated hydrocarbons. Their separation is challenging, often requiring high-resolution capillary gas chromatography. The most effective way to identify them is by comparing their retention times to known standards.

Q4: Why is the Wurtz reaction generally unsuitable for preparing unsymmetrical alkanes like this compound?

A4: The Wurtz reaction, which involves coupling two alkyl halides with sodium metal (2R-X + 2Na → R-R + 2NaX), is highly efficient for synthesizing symmetrical alkanes (where R-R is the product).[8] However, if you use two different alkyl halides (R-X and R'-X), you will inevitably get a mixture of three products: R-R, R'-R', and the desired R-R'.[4] Separating this mixture of alkanes with similar boiling points is often impractical, leading to low purity and yield of the target molecule.

Section 2: Troubleshooting Guide: The Grignard Synthesis Pathway

This section provides a problem-oriented approach to troubleshooting the synthesis of this compound via the reaction of tert-butylmagnesium chloride and ethyl bromide.

Problem 1: Low Yield & Presence of Gaseous/Low-Boiling Point Impurities (Isobutane, Isobutylene, n-Butane)
  • Symptoms: Low yield of the final product. GC analysis shows significant peaks corresponding to C4 hydrocarbons.

  • Causality & Troubleshooting:

Likely Cause Scientific Explanation Recommended Action
Moisture Contamination The Grignard reagent (R-MgX) is a powerful base that reacts rapidly with water to form an alkane (R-H).[6] In this case, t-BuMgCl reacts with H₂O to form isobutane.Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous ether or THF as the solvent. Ensure starting materials are dry. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[5][9]
Elimination Side Reaction The sterically hindered and strongly basic t-butyl Grignard reagent can act as a base, abstracting a proton from the ethyl bromide (E2 elimination) to form isobutylene and ethane.Control Reaction Temperature: Add the ethyl bromide solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor the nucleophilic substitution (SN2) pathway over elimination.[10]
Wurtz-Type Coupling During the formation of the Grignard reagent, some of the ethyl bromide can couple with itself to form n-butane.Slow Reagent Addition: Add the alkyl halide to the magnesium turnings at a controlled rate to maintain a low concentration of the halide and minimize self-coupling.
Problem 2: Significant Amount of Unreacted Starting Materials
  • Symptoms: GC-MS analysis shows a large peak for ethyl bromide and/or a significant amount of isobutane (from quenched t-BuMgCl) after workup.

  • Causality & Troubleshooting:

Likely Cause Scientific Explanation Recommended Action
Magnesium Passivation Magnesium metal is typically coated with a layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide.[9]Activate the Magnesium: Before adding the alkyl halide, activate the magnesium turnings. Common methods include crushing the turnings, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[9][11]
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or non-optimal temperature.Optimize Reaction Conditions: Ensure the reaction is stirred efficiently. After the initial exothermic reaction subsides, consider gently refluxing the mixture to drive the reaction to completion. Monitor the reaction progress by taking small aliquots for analysis (e.g., TLC if applicable, or quenching and GC).
Problem 3: Presence of High-Boiling Point Impurity (2,2,3,3-Tetramethylbutane)
  • Symptoms: A peak with a higher retention time than the product is observed in the GC trace.

  • Causality & Troubleshooting:

Likely Cause Scientific Explanation Recommended Action
Homocoupling of Grignard Reagent The Grignard reagent can couple with the unreacted t-butyl chloride to form the dimer 2,2,3,3-tetramethylbutane.Controlled Grignard Formation: Form the Grignard reagent by adding the t-butyl chloride slowly to a suspension of magnesium. This keeps the concentration of the alkyl halide low, minimizing the side reaction. Ensure all the magnesium has reacted before proceeding to the next step.
Section 3: Analytical & Purification Protocols
Protocol 3.1: GC-MS for Impurity Profiling

This protocol outlines a standard method for identifying and quantifying impurities.

  • Sample Preparation: Dilute 1 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., hexane or pentane).

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer detector.

  • GC Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or similar) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Initial temperature of 40 °C, hold for 5 minutes. Ramp at 10 °C/min to 200 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST).[12] Quantify relative peak areas to estimate the percentage of each impurity.

Protocol 3.2: Purification by Fractional Distillation

Fractional distillation is effective for separating compounds with different boiling points.[13]

Boiling Points of Target Compound and Potential Impurities:

CompoundBoiling Point (°C)
Isobutylene-7
n-Butane-1
Isobutane-12
Ethyl Bromide38
2,2,3,3-Tetramethylbutane106
This compound ~156-159 [14][15]

Procedure:

  • Setup: Assemble a fractional distillation apparatus with a packed fractionating column (e.g., Vigreux or packed with Raschig rings). Ensure all joints are well-sealed.

  • Initial Distillation: Gently heat the crude product. Low-boiling impurities (unreacted ethyl bromide, solvent) will distill first. Collect this initial fraction and discard it.

  • Fraction Collection: Slowly increase the heating mantle temperature. Monitor the temperature at the head of the column. Collect the fraction that distills over at the boiling point of this compound (~156-159 °C).

  • Analysis: Analyze the collected fraction by GC-MS to confirm its purity.

Section 4: Visual Guides
Diagram 1: Grignard Synthesis & Impurity Formation Pathways

G tBuCl t-Butyl Chloride Mg Mg / Ether tBuCl->Mg Dimer 2,2,3,3-Tetramethylbutane tBuCl->Dimer Homocoupling Grignard t-Butylmagnesium Chloride Mg->Grignard EtBr Ethyl Bromide Target This compound (Desired Product) EtBr->Target H2O Trace H₂O Isobutane Isobutane H2O->Isobutane Grignard->EtBr Step 2: Coupling Reaction Grignard->H2O Isobutylene Isobutylene Grignard->Isobutylene Elimination (E2) Grignard->Dimer

Caption: Grignard synthesis of this compound and key impurity pathways.

Diagram 2: Troubleshooting Workflow for Grignard Synthesis

G start Analyze Crude Product (Low Yield / High Impurity) q1 Dominant Impurities are Low-Boiling (C4)? start->q1 q2 High Levels of Unreacted Starting Materials? q1->q2 No cause1 Likely Causes: - Moisture Contamination - Elimination Side Reaction q1->cause1 Yes q3 High-Boiling Dimer Present? q2->q3 No cause2 Likely Cause: - Passivated Mg Surface q2->cause2 Yes cause3 Likely Cause: - Homocoupling q3->cause3 Yes end Purify via Fractional Distillation q3->end No action1 Corrective Actions: - Ensure anhydrous conditions - Control reaction temperature cause1->action1 action1->end action2 Corrective Actions: - Activate Mg (iodine, crushing) - Check reaction time/temp cause2->action2 action2->end action3 Corrective Action: - Slow addition of t-BuCl during Grignard formation cause3->action3 action3->end

Caption: Troubleshooting workflow for low yield or high impurity in Grignard synthesis.

References
  • Wikipedia. (n.d.). Catalytic reforming.
  • GeeksforGeeks. (2025, July 23). Wurtz Reaction.
  • Unacademy. (n.d.). A Short Note On Wurtz Reaction.
  • Vedantu. (n.d.). Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry.
  • YouTube. (2021, April 26). Reforming in Refinery.
  • L.S. College, Muzaffarpur. (2020, July 15). Catalytic reforming.
  • Organic Chemistry Portal. (n.d.). Wurtz Reaction.
  • ADICHEMISTRY. (n.d.). WURTZ REACTION | NAMED ORGANIC REACTION | EXPLANATION.
  • Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?.
  • ChemicalBook. (n.d.). This compound.
  • BenchChem. (n.d.). Technical Support Center: Purification of Long-Chain Alkanes.
  • Taylor & Francis. (n.d.). Catalytic reforming – Knowledge and References.
  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • MDPI. (2023, October 19). Progress in the Separation and Purification of Carbon Hydrocarbon Compounds Using MOFs and Molecular Sieves.
  • CRC Handbook of Chemistry and Physics. (2007). 88th ed.
  • Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides.
  • Stenutz. (n.d.). This compound.
  • Wikipedia. (n.d.). Grignard reagent.
  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
  • NIST. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook.
  • Wikipedia. (n.d.). Alkane.
  • Chemistry Stack Exchange. (2022, March 23). Preparation of tertiary Grignard reagents.

Sources

Technical Support Center: Optimizing Fractional Distillation of Decane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of fractional distillation of decane isomers. This guide is designed for researchers, scientists, and drug development professionals to address specific issues you may encounter during your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency and precision of your separation processes.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate decane isomers by fractional distillation?

The primary challenge lies in the close boiling points of the 75 structural isomers of decane (C₁₀H₂₂).[1][2][3] Fractional distillation separates components based on differences in volatility; when boiling points are very similar, achieving high-purity separation requires a highly efficient distillation column with a large number of theoretical plates. Branched isomers tend to have lower boiling points than straight-chain isomers, but the differences can be minimal.[4]

Q2: What is a "theoretical plate" and why is it important for separating decane isomers?

A theoretical plate is a hypothetical stage in a distillation column where the liquid and vapor phases are in equilibrium. It represents one cycle of vaporization and condensation.[5] The more theoretical plates a column has, the better its ability to separate components with close boiling points. For decane isomers, a high number of theoretical plates is crucial for achieving effective separation.

Q3: How does reflux ratio impact the separation of decane isomers?

The reflux ratio is the ratio of the amount of condensed vapor returned to the column (reflux) to the amount of product removed (distillate).[6][7]

  • Higher Reflux Ratio: A higher reflux ratio generally improves separation efficiency by increasing the contact between the vapor and liquid phases, leading to a purer distillate.[6][8][9][10] However, this also increases energy consumption and the time required for the distillation.[9]

  • Lower Reflux Ratio: A lower reflux ratio reduces separation efficiency but also decreases energy costs and distillation time.[6]

Finding the optimal reflux ratio is a balance between desired product purity and operational costs.[9][10]

Q4: What type of column packing is best for separating decane isomers?

The choice of column packing is critical for achieving high efficiency in the fractional distillation of decane isomers. Packing materials provide a large surface area for vapor-liquid contact, which is essential for mass transfer.[11]

  • Structured Packing: Consists of materials like corrugated sheets or wire gauze arranged in a regular pattern. It offers a high surface area and low-pressure drop, leading to improved efficiency.[11][12]

  • Random Packing: Includes shapes like rings or saddles that are randomly packed into the column.[11][12] For smaller diameter columns, small-sized random packings can provide higher efficiency.[13]

Materials can range from stainless steel and other alloys to ceramics and plastics.[13] Glass beads are also a viable option for laboratory-scale distillations.[14]

Q5: Can azeotropic distillation be used to separate decane isomers?

Azeotropic distillation is a technique used to separate components with close boiling points by introducing an entrainer that forms an azeotrope (a mixture with a constant boiling point) with one of the components. While it is a powerful technique for separating some close-boiling mixtures, such as 1-decene and decane, finding a suitable entrainer that selectively forms an azeotrope with a specific decane isomer from a mixture of many can be challenging.[15]

Troubleshooting Guides

Issue 1: Poor Separation Efficiency (Low Product Purity)

If you are experiencing poor separation of decane isomers, resulting in low-purity fractions, consider the following troubleshooting steps:

Step 1: Verify Column Efficiency

  • Check for Column Flooding: Flooding occurs when excess vapor flow causes liquid to be entrained up the column, or when high liquid flow prevents vapor from rising. This leads to a sharp increase in pressure drop and a significant loss of separation efficiency.[16] Reduce the heat input to the reboiler to decrease the vapor rate.

  • Ensure Proper Column Packing: The packing material may have settled or become damaged, creating channels that allow vapor to bypass the liquid, reducing contact time. Visually inspect the packing if possible, or consider repacking the column.

  • Pre-wet the Packing: For some packing materials, efficiency is significantly improved if the packing is thoroughly wet before starting the distillation. This can be achieved by deliberately flooding the column at the start and then allowing it to drain before beginning the separation.[17]

Step 2: Optimize Operating Parameters

  • Increase the Reflux Ratio: A higher reflux ratio will increase the number of vaporization-condensation cycles, improving separation.[6][8][9][10] Be mindful that this will also increase the distillation time and energy consumption.

  • Adjust the Heat Input: Ensure a stable and appropriate heat input to the reboiler. Fluctuations in heat can disrupt the vapor-liquid equilibrium in the column.

  • Check for Heat Loss: Insulate the distillation column to prevent heat loss to the surroundings, which can cause premature condensation and disrupt the temperature gradient.[5]

Step 3: Analyze Feed Composition

  • Changes in Feed Composition: A significant change in the concentration of the decane isomers in the feed can affect the separation efficiency.[18] Analyze the feed composition to ensure it is within the expected range for your established protocol.

Issue 2: Unstable Column Operation (Fluctuating Temperature or Pressure)

Instability in your distillation column can lead to inconsistent product quality. Here’s how to troubleshoot this issue:

Step 1: Check for Leaks

  • System Integrity: Even small leaks in the distillation apparatus can cause fluctuations in pressure and affect the boiling points of the components. Carefully check all joints and connections for leaks.

Step 2: Evaluate the Heating and Cooling Systems

  • Reboiler Control: Ensure the heat source for the reboiler is providing a constant and stable energy input.

  • Condenser Performance: Check the condenser for fouling or blockages that could affect its cooling efficiency. Inconsistent condensation will lead to fluctuations in the reflux and distillate streams.

Step 3: Investigate Potential Foaming

  • Causes of Foaming: Foaming can be caused by impurities in the feed or too high a boil-up rate. It can lead to liquid being carried over with the vapor, causing instability.

  • Solutions: If foaming is observed, consider reducing the heat input or using an anti-foaming agent.

Experimental Protocols

Protocol 1: Determining the Optimal Reflux Ratio

This protocol outlines a method for determining the optimal reflux ratio for the separation of a binary mixture of decane isomers.

  • System Setup: Assemble the fractional distillation apparatus with the chosen column packing and ensure all connections are secure.

  • Initial Run (Total Reflux):

    • Charge the reboiler with the decane isomer mixture.

    • Heat the reboiler to establish a steady boil-up rate.

    • Operate the column at total reflux (no distillate is removed) for a period to allow the system to reach equilibrium. .

  • Varying the Reflux Ratio:

    • Set the reflux ratio to a high value (e.g., 10:1).

    • Allow the column to stabilize and then collect a distillate sample.

    • Gradually decrease the reflux ratio in steps (e.g., 8:1, 5:1, 3:1), allowing for stabilization and collecting a sample at each step.

  • Analysis:

    • Analyze the purity of each distillate sample using an appropriate analytical technique such as gas chromatography (GC).[19][20]

    • Plot the purity of the distillate as a function of the reflux ratio.

  • Optimization: The optimal reflux ratio is the point at which a further increase in the ratio does not significantly improve the purity of the product but increases the energy consumption.

Protocol 2: Purity Analysis of Decane Isomer Fractions by Gas Chromatography (GC)

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Capillary column suitable for hydrocarbon analysis (e.g., a non-polar stationary phase).[19]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 5°C/min to 200°C.

      • Hold: 5 minutes at 200°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation: Dilute the collected distillate fractions in a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis.

  • Injection and Analysis: Inject a small volume of the prepared sample into the GC and record the chromatogram.

  • Data Interpretation: Identify the peaks corresponding to the different decane isomers based on their retention times. The area of each peak is proportional to the concentration of that isomer in the sample. Calculate the purity of the desired isomer by dividing its peak area by the total area of all peaks.

Data Presentation

Table 1: Physical Properties of Select Decane Isomers

IsomerBoiling Point (°C)Density (g/mL)
n-Decane174.10.730
2-Methylnonane167.80.728
3-Methylnonane168.10.733
2,2-Dimethyloctane157.10.726
2,3-Dimethyloctane163.70.743

Note: Boiling points and densities can vary slightly based on the data source.

Visualizations

Diagram 1: Fractional Distillation Troubleshooting Workflow

TroubleshootingWorkflow Start Poor Separation CheckColumn Check Column Efficiency Start->CheckColumn Flooding Flooding? CheckColumn->Flooding OptimizeParams Optimize Operating Parameters IncreaseReflux Increase Reflux Ratio OptimizeParams->IncreaseReflux AnalyzeFeed Analyze Feed Composition Composition Feed Composition Changed? AnalyzeFeed->Composition Packing Packing Issue? Flooding->Packing No ReduceHeat Reduce Heat Input Flooding->ReduceHeat Yes Packing->OptimizeParams No Repack Repack Column Packing->Repack Yes End Separation Improved ReduceHeat->End Repack->End AdjustHeat Adjust Heat Input IncreaseReflux->AdjustHeat Insulate Insulate Column AdjustHeat->Insulate Insulate->AnalyzeFeed AdjustProtocol Adjust Protocol for New Feed Composition->AdjustProtocol Yes Composition->End No AdjustProtocol->End

Caption: A workflow diagram for troubleshooting poor separation in fractional distillation.

Diagram 2: Relationship Between Reflux Ratio and Separation Efficiency

RefluxRatio cluster_0 Low Reflux Ratio cluster_1 High Reflux Ratio LowPurity Lower Product Purity LowEnergy Lower Energy Consumption HighPurity Higher Product Purity HighEnergy Higher Energy Consumption LowReflux Low Reflux Ratio LowReflux->LowPurity LowReflux->LowEnergy HighReflux High Reflux Ratio HighReflux->HighPurity HighReflux->HighEnergy

Caption: The trade-off between separation efficiency and energy consumption with varying reflux ratios.

References

  • Understanding the Reflux R
  • Reflux Ratio Formula in Distill
  • Fractionating Column Packing | Pro-Pak Column Packing. Pope Scientific Inc.
  • What is the effect of increasing or decreasing reflux ratio on separation efficiency in distill
  • Reflux ratio Definition - Intro to Chemical Engineering Key Term. Fiveable.
  • How Reflux ratio affects separ
  • Fractionating Distillation Column Manufacturer & Supplier. Ambani Metal.
  • Decane. Wikipedia.
  • Distillation Columns: Pl
  • Packing Material for Fractional Distillation Columns. American Chemical Society.
  • Distillation Packing M
  • How Decane Supports Multi-Phase Chemical Separation.
  • 75 C10H22 isomers of molecular formula C10H22 structural isomers. Doc Brown's Advanced Level Chemistry.
  • A Researcher's Guide to Gas Chromatographic Separ
  • Decane Overview, Formula & Structure. Study.com.
  • Purification: Fractional Distill
  • Separation of 1-decene from decane by azeotropic distillation.
  • Could you give me information about troubleshooting about distillation?.
  • Distillation Issues and Troubleshooting. Scribd.
  • List of isomers of decane. Grokipedia.
  • Assessing Alkane Chemistry: Analytical Techniques.

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stability issues of 3-Ethyl-2,2-dimethylhexane in storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Ethyl-2,2-dimethylhexane

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: As a saturated, branched alkane, this compound is an intrinsically stable organic compound.[1][2] Alkanes, characterized by their single carbon-carbon and carbon-hydrogen bonds, are generally unreactive under standard storage conditions.[1][2] Unlike molecules with functional groups that are susceptible to hydrolysis, oxidation, or other degradation pathways, the stability of this compound is robust. This guide, therefore, focuses on best practices for maintaining its purity and addressing potential issues arising from improper handling or contamination rather than inherent chemical instability.

Troubleshooting Guide

This section addresses potential observations during your experiments that might lead you to question the stability or purity of your this compound sample.

Q1: I observed unexpected peaks in my Gas Chromatography (GC) analysis. Does this indicate degradation of this compound?

A1: It is highly unlikely that new peaks are due to the degradation of this compound under proper storage conditions. The more probable causes are contamination or issues with your analytical method.

Possible Causes & Solutions:

  • Contamination: The sample may have been contaminated with other solvents, greases from glassware, or residues from previous experiments.

    • Troubleshooting:

      • Obtain a fresh, unopened sample of this compound and re-run the GC analysis.

      • Thoroughly clean all glassware and syringes used for sample preparation.

      • Analyze a solvent blank to ensure no contaminants are introduced from the solvent.

  • Analytical Method Issues: Problems with the GC column, injection port, or detector can lead to spurious peaks.

    • Troubleshooting:

      • Run a standard of known purity to verify the performance of your GC system.

      • Check for column bleed, especially at higher temperatures.

      • Ensure the injection port liner is clean.

Q2: My reaction is not proceeding as expected. Could the this compound I'm using as a solvent be the issue?

A2: While this compound is generally inert, trace impurities could potentially interfere with sensitive reactions.

Possible Causes & Solutions:

  • Presence of Water: Although alkanes have low water solubility, absorbed moisture can be an issue for water-sensitive reactions.[3][4]

    • Troubleshooting: Dry the solvent over a suitable drying agent (e.g., molecular sieves) before use.

  • Peroxide Contamination (Extremely Rare for Alkanes): While more common in ethers, prolonged storage with exposure to air and light can theoretically lead to peroxide formation in hydrocarbons.

    • Troubleshooting: Test for peroxides using commercially available test strips. If positive, the solvent should be purified or safely discarded.

  • Contamination with Reactive Impurities: The solvent may be contaminated with other organic compounds from the manufacturing process or improper handling.

    • Troubleshooting: Assess the purity of the solvent using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any potential contaminants.[5]

Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound.

Objective: To determine the percentage purity of a this compound sample and identify any potential volatile impurities.

Materials:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)[5]

  • Appropriate GC column (e.g., a non-polar column like DB-1 or HP-5)

  • High-purity helium or nitrogen as carrier gas

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane)

  • Autosampler vials and caps

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).

  • GC Instrument Setup (Example Conditions):

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Oven Program:

      • Initial Temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

    • Detector Temperature (FID): 280 °C

  • Analysis:

    • Inject the prepared sample onto the GC.

    • Record the chromatogram.

  • Data Interpretation:

    • The purity can be estimated by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks.[5]

    • For more accurate quantification, an internal or external standard method should be employed.[5]

dot graph PurityAssessmentWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Suspected Purity Issue", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; prep_sample [label="Prepare Dilute Sample (e.g., 1% in Hexane)"]; setup_gc [label="Set Up GC-FID Method"]; inject_sample [label="Inject Sample into GC"]; acquire_data [label="Acquire Chromatogram"]; analyze_peaks [label="Analyze Peak Areas"]; calculate_purity [label="Calculate Purity (Area % Method)"]; decision [label="Purity > 99%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pass [label="Sample is Pure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Investigate Impurities (GC-MS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_sample; prep_sample -> setup_gc; setup_gc -> inject_sample; inject_sample -> acquire_data; acquire_data -> analyze_peaks; analyze_peaks -> calculate_purity; calculate_purity -> decision; decision -> pass [label="Yes"]; decision -> fail [label="No"]; } caption: Workflow for Purity Assessment of this compound by GC.

Frequently Asked Questions (FAQs)

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability and maintain purity, this compound should be stored under the following conditions:

  • Container: Store in a tightly sealed, appropriate container (e.g., amber glass bottle or a suitable metal container) to prevent evaporation and contamination.[6][7]

  • Temperature: Keep in a cool, well-ventilated area away from direct sunlight and heat sources.[6][7] Refrigeration can further reduce evaporation.[7]

  • Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can provide an extra layer of protection against potential atmospheric contaminants.

Q4: Can I store this compound in a plastic container?

A4: It is generally not recommended. Some plastics can be permeable to organic solvents or may leach plasticizers into the solvent over time, leading to contamination. Glass or chemically resistant metal containers are preferred.[7]

Q5: Are there any signs of degradation I should look for?

A5: As a colorless liquid, any discoloration or the appearance of solid precipitates would be a clear indication of contamination, not degradation of the alkane itself. An unusual odor could also suggest the presence of impurities.

Q6: Is this compound flammable?

A6: Yes, like other liquid alkanes, it is a flammable liquid and its vapors can form explosive mixtures with air.[8][9] It should be handled in a well-ventilated area, away from ignition sources, and appropriate personal protective equipment should be worn.[6][8][9]

Data Summary Tables

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Cool, well-ventilated area.[6][7]Minimizes evaporation and vapor pressure.
Container Tightly sealed, amber glass or metal.[6][7]Prevents evaporation, contamination, and light exposure.
Atmosphere Air (standard) or Inert Gas (high-purity applications)Protects against atmospheric moisture and oxygen.
Location Away from heat, sparks, and open flames.[6][8]Prevents fire and explosion hazards.

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₂₂[10][11][12]
Molecular Weight 142.28 g/mol [10][11][12]
Boiling Point ~156-159 °C[13][14]
Appearance Colorless liquid[2]
Solubility Insoluble in water, soluble in organic solvents.[3][4]

dot graph TroubleshootingDecisionTree { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Unexpected Experimental Result", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the solvent's appearance normal (colorless, no precipitates)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Are unexpected peaks present in GC/LC-MS analysis?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is the reaction sensitive to water?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

res1 [label="Discard sample and use a fresh batch. Investigate source of contamination.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; res2 [label="Solvent is likely pure. Investigate other experimental parameters.", fillcolor="#34A853", fontcolor="#FFFFFF"]; res3 [label="Run a solvent blank and a fresh sample to rule out system contamination.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; res4 [label="Dry the solvent over molecular sieves before use.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> q1; q1 -> res1 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> res3 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> res4 [label="Yes"]; q3 -> res2 [label="No"]; } caption: Decision Tree for Troubleshooting Solvent-Related Issues.

References

  • Assessing Alkane Chemistry: Analytical Techniques. (2026).
  • Safety Data Sheet: hydrocarbons, C5-C6, n-alkanes, isoalkanes, <5% n-hexane. DHC Solvent Chemie GmbH.
  • Safety Data Sheet: Hydrocarbons, C11-C12, isoalkanes, <2% aromatics. Carl ROTH.
  • Safety Precautions and Hazards of Liquid Petroleum Products. (2003).
  • Storing Hydrocarbon Safely. (2016). Energy | Chemistry - YouTube.
  • Hexane, 3-ethyl-2,2-dimethyl-. NIST WebBook.
  • This compound. Stenutz.
  • Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT.
  • Alkane. Wikipedia.
  • This compound. PubChem.
  • Branching, and Its Affect On Melting and Boiling Points. (2010). Master Organic Chemistry.
  • Physical Properties of Alkanes. Chemistry LibreTexts.
  • n-Alkanes Phase Change Materials and Their Microencapsulation for Thermal Energy Storage: A Critical Review. ResearchGate.
  • Properties of Alkanes. Chemistry LibreTexts.
  • Preparation Methods and Properties of Alkanes. Unacademy.
  • Alkane Preparation Methods. Scribd.
  • 3-Ethyl-2,2-dimethylhex-3-ene. PubChem.
  • This compound. LookChem.

Sources

Technical Support Center: Minimizing Byproducts in 3-Ethyl-2,2-dimethylhexane Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethyl-2,2-dimethylhexane. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of byproducts in this specific alkylation reaction. Our goal is to equip you with the scientific understanding and practical guidance necessary to enhance the selectivity and yield of your target molecule.

Frequently Asked Questions (FAQs)

This section addresses common initial questions about the synthesis of this compound and its associated side reactions.

Q1: What is the target reaction for synthesizing this compound?

A1: The synthesis is a catalytic alkylation reaction. It involves the reaction of an isobutane derivative (specifically, the tert-butyl carbocation) with an appropriate C6 olefin, such as 3-ethyl-1-butene, or more complex multi-step additions involving smaller olefins like ethene and butene, in the presence of a strong acid catalyst. The core of the reaction is the formation of a C-C bond between a tertiary carbocation and an olefin.

Q2: What are the most common byproducts I should expect?

A2: Byproduct formation is a significant challenge in this alkylation. The most common undesired products arise from competing side reactions inherent to carbocation chemistry. These include:

  • Isomers: Other C10 alkanes like 3-ethyl-2,4-dimethylhexane[1] or 3,3-diethyl-2,2-dimethylhexane[2] formed via carbocation rearrangements.[3][4][5]

  • Lighter Alkanes (C5-C7): Products of cracking or scission of larger carbocation intermediates.[6][7]

  • Heavier Alkanes (C11+): Formed from oligomerization, where the olefin reacts with itself or other carbocations before the desired alkylation can occur.[6]

  • Self-Alkylation Products: Products derived from the reaction of isobutane with itself under harsh conditions.

Q3: Why are carbocation rearrangements so problematic in this reaction?

A3: Carbocation rearrangements occur because the intermediates in the reaction pathway can shift their atomic structure to achieve a more stable energetic state.[3][4][5] Primary carbocations are highly unstable and will rearrange to more stable secondary or tertiary carbocations via a hydride shift (migration of H⁻) or an alkyl shift (migration of an alkyl group).[8][9] These rearranged carbocations can then react with the olefin or isobutane, leading to a mixture of structural isomers instead of the desired this compound.

Q4: Which type of catalyst is best for this alkylation?

A4: The choice of catalyst is critical. Traditionally, liquid acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) have been used.[10] However, due to their hazardous nature, there is a strong shift towards solid acid catalysts such as zeolites (e.g., HY, HZSM-5) and functionalized mesoporous materials.[6][11][12] Ionic liquids are also emerging as a greener alternative.[10] The best catalyst depends on the specific process conditions, but solid acids generally offer better selectivity and easier separation of the product.[10][11]

Reaction Mechanism and Byproduct Formation

Understanding the underlying mechanism is crucial for troubleshooting. The desired reaction and major side reactions are driven by carbocation chemistry.

The diagram below illustrates the intended reaction pathway to form this compound and the competing pathways that lead to common byproducts.

G cluster_0 Initiation cluster_1 Desired Alkylation Pathway cluster_2 Byproduct Pathways Olefin Butene sec-Butyl Cation sec-Butyl Carbocation (C4+) Olefin->sec-Butyl Cation Oligomerization Olefin Polymerization (e.g., Butene Dimerization) Olefin->Oligomerization Self-Addition Proton H+ (from Acid Catalyst) Proton->Olefin Protonation t-Butyl Cation tert-Butyl Carbocation (t-C4+) More Stable sec-Butyl Cation->t-Butyl Cation Hydride Shift (Isomerization) Ethene Ethene (C2) t-Butyl Cation->Ethene Addition C6_cation C6 Carbocation Ethene->C6_cation Another_Butene Butene (C4) C6_cation->Another_Butene Addition C10_cation Desired C10 Carbocation Isobutane Isobutane (i-C4) C10_cation->Isobutane Hydride Transfer Rearranged_C10 Rearranged C10 Carbocation C10_cation->Rearranged_C10 Alkyl/Hydride Shift Cracking Cracking of C10+ Cations C10_cation->Cracking Isobutane->t-Butyl Cation Regenerated Product This compound (C10) Isobutane->Product Another_Butene->C10_cation Isobutane_2 Isobutane (i-C4) Rearranged_C10->Isobutane_2 Hydride Transfer Isomer_Product C10 Isomer Byproducts Heavy_Byproducts Heavy Byproducts (C12+) Oligomerization->Heavy_Byproducts Light_Byproducts Light Byproducts (C5-C7) Cracking->Light_Byproducts Isobutane_2->Isomer_Product

Caption: Reaction scheme for this compound synthesis and byproduct formation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low yield of this compound and high concentration of isomers.

  • Question: My GC-MS analysis shows several C10 peaks with similar fragmentation patterns, indicating a mixture of isomers instead of a pure product. What is causing this?

  • Answer: This is a classic sign of uncontrolled carbocation rearrangements.[8] The intermediate C10 carbocation, prior to hydride transfer from isobutane, is likely isomerizing to more stable forms.

    Probable Causes & Solutions:

    • High Reaction Temperature: Higher temperatures provide the activation energy needed for rearrangements and other side reactions like cracking.[12]

      • Solution: Lower the reaction temperature. Alkylation reactions are often run at low temperatures (e.g., 0-10 °C) to suppress side reactions.[13] You must find the optimal balance where the reaction proceeds at a reasonable rate without favoring isomerization.

    • Insufficient Catalyst Acidity or Activity: A catalyst with inappropriate acid strength may not facilitate the hydride transfer step efficiently, giving the carbocation more time to rearrange.

      • Solution: Screen different acid catalysts. For solid acids, the density and strength of acid sites are critical.[11] For liquid acids, ensure the concentration is optimal.

    • Poor Mixing/Mass Transfer: Inefficient mixing can lead to localized areas of high olefin concentration, promoting side reactions.

      • Solution: Increase the agitation or stirring speed to ensure the reaction mixture is homogenous. This is especially critical in heterogeneous catalysis with solid catalysts.[13]

Issue 2: Significant formation of heavy byproducts (C12+).

  • Question: I'm observing a significant fraction of high-boiling-point compounds in my product mixture, which I believe are oligomers. How can I prevent this?

  • Answer: The formation of heavy ends is typically due to olefin oligomerization, where olefin molecules react with each other instead of with the isobutane-derived carbocation.[6] This is a competing reaction that must be suppressed.

    Probable Causes & Solutions:

    • Low Isobutane-to-Olefin Ratio: This is the most common cause. If there isn't a large excess of isobutane present, the olefin has a higher probability of reacting with itself.

      • Solution: Significantly increase the molar ratio of isobutane to olefin. Ratios of 10:1 or even higher are common in industrial processes to maximize the desired reaction pathway.[6]

    • Method of Olefin Introduction: Adding the olefin too quickly can create transient high local concentrations.

      • Solution: Add the olefin substrate slowly and sub-surface into the well-agitated isobutane/catalyst mixture. This ensures it reacts quickly with the available isobutane.[14]

Issue 3: Catalyst deactivates rapidly.

  • Question: My solid acid catalyst loses its activity after a short period of time on stream. Why is this happening?

  • Answer: Rapid deactivation of solid acid catalysts is often caused by the formation of heavy molecules that block the catalyst's active sites and pores.[6]

    Probable Causes & Solutions:

    • Coke Formation: The heavy oligomers discussed in Issue 2 can further react and polymerize on the catalyst surface, forming coke that blocks pores and acid sites.

      • Solution: The primary solution is to prevent the formation of these heavy molecules by optimizing reaction conditions (high isobutane/olefin ratio, low temperature).[6] Additionally, periodic catalyst regeneration (e.g., controlled burnout of coke) may be necessary.

    • Presence of Impurities: Water, sulfur compounds, or other polar molecules in the feed can poison the acid sites on the catalyst.

      • Solution: Ensure all reactants are thoroughly dried and purified before they enter the reactor. Use appropriate guard beds if necessary to remove known poisons.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for diagnosing and resolving common issues in your alkylation reaction.

G start Low Yield or Selectivity of this compound q1 What is the main byproduct type? (Analyze with GC-MS) start->q1 isomers Isomers (Other C10 Alkanes) q1->isomers Isomers heavies Heavies (C12+ Oligomers) q1->heavies Heavies lights Lights (C5-C7 Cracking Products) q1->lights Lights sol_isomers1 Decrease Reaction Temperature isomers->sol_isomers1 sol_isomers2 Optimize Catalyst Acidity isomers->sol_isomers2 sol_isomers3 Improve Mixing/Agitation isomers->sol_isomers3 sol_heavies1 Increase Isobutane:Olefin Ratio (e.g., > 10:1) heavies->sol_heavies1 sol_heavies2 Add Olefin Slowly heavies->sol_heavies2 sol_lights1 Decrease Reaction Temperature lights->sol_lights1 sol_lights2 Use a Catalyst with Milder Acidity lights->sol_lights2

Caption: A troubleshooting decision tree for alkylation byproduct minimization.

Experimental Protocols

General Protocol for Minimizing Byproducts in Lab-Scale Alkylation

This protocol provides a starting point and should be optimized for your specific setup and substrates.

  • Reactor Setup:

    • Use a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a cooling circulator, and ports for reactant addition and sampling.

    • Ensure the system is completely dry and inert (e.g., purged with nitrogen or argon).[15]

  • Catalyst Loading:

    • For solid catalysts: Add the calculated amount of dried catalyst to the reactor.

    • For liquid acids (e.g., H₂SO₄): Add the acid to the reactor and cool to the target temperature before adding reactants. (Extreme caution required) .

  • Reactant Charging:

    • Add the isobutane (or other alkane) to the reactor. A significant molar excess is required. A starting ratio of 15:1 isobutane:olefin is recommended.

    • Cool the reactor contents to the desired reaction temperature (e.g., 5 °C ).

  • Reaction Execution:

    • Begin vigorous stirring to ensure good mixing.[13]

    • Add the olefin dropwise using a syringe pump over a prolonged period (e.g., 1-2 hours) to maintain a low instantaneous concentration.

    • Monitor the reaction temperature closely and adjust the cooling bath as needed to maintain a stable temperature.

  • Monitoring and Work-up:

    • Take small aliquots periodically to monitor the reaction progress by GC or GC-MS.

    • Once the reaction is complete, quench appropriately. For acid catalysts, this may involve pouring the mixture into a cold, basic solution (e.g., sodium bicarbonate).

    • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Analysis:

    • Analyze the product mixture using calibrated GC-MS to determine the yield of this compound and the relative percentages of all byproducts.[8]

Key Process Parameters and Their Impact on Selectivity

The following table summarizes the critical parameters and their general effects on product selectivity.

ParameterEffect of Increasing the ParameterRecommended Action for Higher SelectivityRationale
Temperature Increases reaction rate but also increases isomerization, cracking, and oligomerization.[12]Decrease Suppresses the activation energy barrier for unwanted side reactions.
Isobutane:Olefin Ratio Decreases olefin oligomerization.Increase Mass action favors the reaction of carbocations with the abundant isobutane over self-reaction with scarce olefins.[6]
Olefin Space Velocity Higher velocity can lead to incomplete reaction and byproduct formation due to high local concentrations.Decrease Allows for more controlled reaction and better heat dissipation.
Catalyst Acidity Very strong acidity can promote cracking; weak acidity may not be active enough.Optimize The acid strength must be sufficient to catalyze the reaction but not so high that it promotes fragmentation of the carbocation intermediates.[11]
Mixing/Agitation Improves mass and heat transfer, reducing localized "hot spots" and high reactant concentrations.Increase Ensures a homogenous reaction environment, critical for minimizing side reactions.[13]

References

  • Liu, Y., et al. (2018). Mechanism of byproducts formation in the isobutane/butene alkylation on HY zeolites. RSC Advances.
  • ChemNotate. (n.d.). Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting.
  • Ashenhurst, J. (2025). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry.
  • Mettler Toledo. (n.d.). Alkylation Reactions.
  • Chemistry LibreTexts. (2023). Carbocation Rearrangements.
  • Zhao, S., et al. (2018). Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS. Molecules.
  • Korkemäki, T. (2007). Alkylation of isobutane/1-butene over acid functionalized mesoporous materials.
  • Lumen Learning. (n.d.). Carbocation rearrangements. Organic Chemistry 1: An open textbook.
  • PubChem. (n.d.). This compound.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Liu, C., et al. (2016). Isobutane/butene alkylation catalyzed by ionic liquids: a more sustainable process for clean oil production. Green Chemistry.
  • PubChem. (n.d.). 3,3-Diethyl-2,2-dimethylhexane.
  • PubChem. (n.d.). 3-Ethyl-2,4-dimethylhexane.
  • Zhang, F., et al. (2022). Study on the alkylation of aromatic hydrocarbons and propylene. Scientific Reports.

Sources

Technical Support Center: Resolving Co-elution of Branched Alkanes in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve the co-elution of branched alkanes in gas chromatography (GC). Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in GC, and why is it a problem for branched alkane analysis?

A: Co-elution occurs when two or more compounds exit the GC column at the same time, resulting in overlapping chromatographic peaks.[1][2] This is a significant issue in quantitative analysis because it prevents the accurate identification and measurement of individual isomers.[1] Branched alkanes, which often have very similar boiling points and structures, are particularly susceptible to co-elution.[1][3]

Q2: I'm observing poor resolution and peak shouldering in my chromatogram. What are the likely causes?

A: Poor resolution and shouldering peaks are common indicators of co-elution.[1][4] Several factors can contribute to this issue:

  • Inappropriate GC Column: The choice of the GC column is critical. For alkane isomers, a non-polar stationary phase is typically ideal as separation is primarily based on boiling points.[1][5]

  • Suboptimal GC Parameters: Incorrect temperature programs, carrier gas flow rates, or injection parameters can lead to insufficient separation.[1]

  • Column Overload: Injecting too much sample can saturate the column, causing peak broadening and overlap.[1][3]

  • Column Contamination: A contaminated column or inlet liner can interact with analytes, leading to poor peak shape and co-elution.[1][6]

Q3: How do I select the right GC column to improve the separation of my branched alkane isomers?

A: Selecting the optimal GC column is a critical step.[5] Here are key parameters to consider:

  • Stationary Phase Polarity: For alkanes, a non-polar stationary phase like 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane is recommended.[1][5] This "like dissolves like" principle ensures that separation is primarily driven by differences in boiling points.[1][5]

  • Column Dimensions:

    • Length: Longer columns provide higher resolution. A 30-meter column is a good starting point, but for very complex mixtures, 60 meters or longer may be necessary.[1][7]

    • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm) offer higher efficiency and resolution compared to standard 0.25 mm or 0.32 mm ID columns.[1]

    • Film Thickness: Thicker films increase retention and are suitable for volatile compounds, while thinner films are better for high molecular weight analytes.[4]

Q4: What GC parameters can I adjust to resolve co-eluting branched alkanes?

A: Several GC parameters can be optimized to improve separation:

  • Oven Temperature Program: A slower temperature ramp rate (e.g., 5°C/min instead of 10°C/min) generally improves resolution.[1][8] A lower initial oven temperature can also enhance the separation of early-eluting isomers.[4][9]

  • Carrier Gas and Flow Rate: Using hydrogen or helium as the carrier gas and setting it to its optimal linear velocity can improve efficiency.[1][10][11] A typical starting flow rate is 1-2 mL/min.[1]

  • Injection Technique: A split injection is often used to prevent column overload.[12][13][14] The split ratio can be adjusted based on the sample concentration.[1][15][16] For high molecular weight alkanes, a higher injector temperature may be needed for complete vaporization.[1]

Q5: When should I consider using advanced techniques like comprehensive two-dimensional GC (GCxGC)?

A: You should consider GCxGC when you have a highly complex sample with hundreds or thousands of components, and you cannot achieve the desired separation by optimizing a single-dimension GC method.[17][18] GCxGC uses two columns with different stationary phases, providing significantly higher peak capacity and resolving power, making it ideal for separating different classes of compounds like linear alkanes, branched alkanes, and cycloalkanes from each other.[1][17]

Q6: Can derivatization help in resolving branched alkanes?

A: While branched alkanes themselves are generally volatile and do not require derivatization, their functionalized counterparts, such as long-chain fatty acids and alcohols, often do.[19] Derivatization chemically modifies polar functional groups to create less polar, more volatile, and more thermally stable derivatives, which significantly improves chromatographic performance.[19][20][21][22] However, for non-functionalized branched alkanes, derivatization is not a common strategy for resolving co-elution.

Troubleshooting Guides

Issue: Co-elution of Branched Alkane Isomers

This guide provides a systematic approach to resolving co-elution between branched alkane isomers.

Logical Workflow for Troubleshooting Co-elution

cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Column Selection cluster_3 Advanced Techniques cluster_4 Outcome start Co-eluting Branched Alkanes (Peak Shouldering/Broadening) step1 Step 1: Optimize Oven Temperature Program start->step1 step2 Step 2: Adjust Carrier Gas Flow Rate step1->step2 If co-elution persists resolved Resolution Achieved step1->resolved If resolved step3 Step 3: Modify Injection Parameters step2->step3 If co-elution persists step2->resolved If resolved step4 Step 4: Evaluate Column Dimensions step3->step4 If co-elution persists step3->resolved If resolved step5 Step 5: Change Stationary Phase step4->step5 If co-elution persists step4->resolved If resolved step6 Step 6: Consider GCxGC step5->step6 If co-elution persists step5->resolved If resolved step6->resolved If resolved not_resolved Resolution Not Achieved step6->not_resolved If still unresolved

Caption: A systematic workflow for troubleshooting co-elution of branched alkanes.

Step-by-Step Methodologies

Step 1: Optimize Oven Temperature Program

The temperature program directly influences the separation of compounds with different boiling points.[8]

  • Rationale: A slower temperature ramp allows more time for analytes to interact with the stationary phase, leading to better separation of closely eluting compounds.[8]

  • Protocol:

    • Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min or even 2°C/min).[1]

    • If early eluting peaks are co-eluting, lower the initial oven temperature by 10-20°C.[4][9]

    • For late-eluting compounds, ensure the final hold time is sufficient for their elution.[4]

Step 2: Adjust Carrier Gas Flow Rate

The carrier gas flow rate affects column efficiency and, consequently, resolution.[23]

  • Rationale: Each column has an optimal linear velocity (flow rate) at which it performs most efficiently. Deviating from this optimum can lead to band broadening and decreased resolution.[3][10]

  • Protocol:

    • Determine the optimal flow rate for your column and carrier gas (typically provided by the manufacturer).

    • Adjust the flow rate in small increments (e.g., ± 0.2 mL/min) around the expected optimum and observe the effect on resolution.

Step 3: Modify Injection Parameters

The injection technique can impact peak shape and column loading.

  • Rationale: Overloading the column is a common cause of peak broadening and co-elution.[3] A split injection reduces the amount of sample introduced onto the column.[12][13][14]

  • Protocol:

    • If using a splitless injection for trace analysis, consider diluting the sample and switching to a split injection.[13]

    • For split injections, increase the split ratio (e.g., from 50:1 to 100:1) to reduce the amount of sample entering the column.[3]

    • Ensure the injector temperature is high enough to vaporize all components of the sample without causing thermal degradation.[1]

Step 4: Evaluate Column Dimensions

Column dimensions play a crucial role in separation efficiency.

  • Rationale: A longer column provides more theoretical plates, leading to better resolution. A smaller internal diameter increases efficiency.[1]

  • Protocol:

    • If resolution is still insufficient, consider switching to a longer column (e.g., from 30 m to 60 m).[1]

    • For a significant increase in efficiency, select a column with a smaller internal diameter (e.g., from 0.25 mm to 0.18 mm).[1]

Step 5: Change Stationary Phase

While non-polar phases are standard for alkanes, subtle differences in selectivity can be exploited.

  • Rationale: Although separation is primarily based on boiling points, different non-polar stationary phases can offer slightly different selectivities that may resolve critical pairs.[5][24]

  • Protocol:

    • If using a 100% dimethylpolysiloxane phase, consider trying a 5% phenyl-95% dimethylpolysiloxane phase. The phenyl groups can introduce a degree of polarizability interaction, altering the elution order for some isomers.[1]

Step 6: Consider Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For extremely complex mixtures, GCxGC offers a significant increase in resolving power.[17][18][25][26]

  • Rationale: By employing two columns with different separation mechanisms, GCxGC can separate compounds that co-elute in a single-dimensional system.[17][27]

  • Protocol:

    • Consult with an expert in GCxGC to determine the appropriate column set and modulation conditions for your specific application. A common setup for hydrocarbon analysis is a non-polar first-dimension column and a mid-polar second-dimension column.

Data Presentation

Table 1: Effect of Temperature Ramp Rate on Resolution of Branched Alkane Isomers
Ramp Rate (°C/min)Resolution (Peak Pair A)Resolution (Peak Pair B)Analysis Time (min)
200.8 (Co-eluting)1.1 (Partial Co-elution)15
101.3 (Partial Separation)1.6 (Baseline Separation)25
51.7 (Baseline Separation)2.1 (Good Separation)40
22.2 (Excellent Separation)2.8 (Excellent Separation)75

Note: Data is illustrative and will vary depending on the specific analytes, column, and other GC conditions.

Table 2: Comparison of GC Columns for Branched Alkane Separation
Stationary PhaseColumn Dimensions (L x ID x df)Key Performance Observations
100% Dimethylpolysiloxane30 m x 0.25 mm x 0.25 µmGood general-purpose column for hydrocarbon analysis. Separation is primarily by boiling point.[5]
5% Phenyl-95% Dimethylpolysiloxane30 m x 0.25 mm x 0.25 µmOffers slightly different selectivity due to phenyl groups, which can be beneficial for resolving certain isomers.[1]
100% Dimethylpolysiloxane60 m x 0.25 mm x 0.25 µmIncreased length provides higher resolution for complex mixtures.[1]
100% Dimethylpolysiloxane30 m x 0.18 mm x 0.18 µmSmaller ID leads to higher efficiency and better resolution, but with lower sample capacity.[1]

Experimental Protocols

Protocol 1: General GC-FID Method for Branched Alkane Analysis

This protocol provides a starting point for the analysis of branched alkanes.

  • Sample Preparation:

    • Dilute the sample in a suitable solvent (e.g., hexane, pentane) to a concentration appropriate for your detector and injection technique. A 1:100 dilution is a good starting point for many samples.[3]

  • GC-FID Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).

    • Injector: Split/splitless inlet at 250°C.[5]

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane).[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]

    • Injection Volume: 1 µL.

    • Split Ratio: 100:1.[3]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 5°C/min to 300°C, hold for 10 minutes.[28]

    • Detector: FID at 300°C.

  • Data Analysis:

    • Identify peaks by comparing retention times with known standards or by using Kovats retention indices.[28][29][30][31]

Visualizations

Diagram: Factors Affecting Chromatographic Resolution

cluster_0 Efficiency (N) cluster_1 Selectivity (α) cluster_2 Retention Factor (k) Resolution Resolution (Rs) ColumnLength Column Length Resolution->ColumnLength ColumnID Column Internal Diameter Resolution->ColumnID CarrierGasVelocity Carrier Gas Velocity Resolution->CarrierGasVelocity StationaryPhase Stationary Phase Chemistry Resolution->StationaryPhase Temperature Temperature Resolution->Temperature Temperature_k Temperature Resolution->Temperature_k StationaryPhase_k Stationary Phase Film Thickness Resolution->StationaryPhase_k

Caption: Key factors influencing chromatographic resolution in GC.

References

  • Application Note: Optimized Temperature Programming for the Gas Chromatographic Analysis of Branched Alkanes - Benchchem. (n.d.).
  • Technical Support Center: Overcoming Co-elution in GC Analysis of Alkane Isomers - Benchchem. (n.d.).
  • Navigating the Maze: A Comparative Guide to GC Columns for Branched Alkane Separation - Benchchem. (n.d.).
  • The Use of GCxGC-TOFMS and Classifications for the Quantitative Determination of Different Compound Classes in Complex Isoparaffinic Hydrocarbon Samples. (n.d.).
  • Split vs Splitless Injection - Restek. (n.d.).
  • Leonard, C., Grall, A., & Sacks, R. (1999). Temperature Programming for High-Speed GC. Analytical Chemistry, 71(11), 2123–2129. [Link]
  • Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis - Benchchem. (n.d.).
  • Split vs. Splitless Injection in Gas Chromatography (GC) - Phenomenex. (2025, April 8).
  • Technical Support Center: Overcoming Challenges in Gas Chromatography of Branched Alkanes - Benchchem. (n.d.).
  • Split/Splitless Injector Gas Chromatography - SCION Instruments. (n.d.).
  • GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels | Energy & Fuels - ACS Publications. (2025, February 25).
  • Temperature Programming for Better GC Results | Phenomenex. (2025, August 12).
  • GCxGC-Based iso-Alkane Subgrouping for Enhanced Compositional Analysis of Sustainable Aviation Fuels - electronic library. (2025, September 3).
  • Subgroup analysis (GCxGC) | MOSH-MOAH.de LLS. (n.d.).
  • GC Temperature Program Development - Element Lab Solutions. (n.d.).
  • GC Derivatization. (n.d.).
  • Split vs Splitless Injection - YouTube. (2024, October 31).
  • Split vs. Splitless Injection - YouTube. (2020, April 28).
  • Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS - Benchchem. (n.d.).
  • Co-Elution: How to Detect and Fix Overlapping Peaks. - YouTube. (2025, July 3).
  • GCxGC: From Research to Routine | LCGC International. (2019, February 1).
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. (n.d.).
  • The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich. (n.d.).
  • A NOVEL STATIONARY PHASE FOR LIGHT ALKANES SEPARATION IN MICROFABRICATED SILICON GAS CHROMATOGRAPHY COLUMNS. (n.d.).
  • GAS CHROMATOGRAPHY, EXPERIMENTAL STUDIES ON THE FLOW RATE EFFECTS OF CARRIER GAS AND APPLICATION OF THE METHOD TO HYDROCARBON AN. (n.d.).
  • Derivatization - Chemistry LibreTexts. (2023, August 29).
  • The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC. (2020, November 6).
  • Go With the Flow: Thinking About Carrier Gas Flow in GC - LCGC International. (2020, March 1).
  • Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography | LCGC International. (2020, March 1).
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. (n.d.).
  • Stationary Phase Selectivity: The Chemistry Behind the Separation | LCGC International. (n.d.).
  • Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal‐Organic Framework - PMC - NIH. (n.d.).
  • Stationary Phase Selectivity: The Chemistry Behind the Separation | LCGC International. (2018, November 1).
  • Guide to GC Column Selection and Optimizing Separations - Restek. (n.d.).
  • Elution Patterns From Capillary GC For Methyl-Branched Alkanes - UNL Digital Commons. (n.d.).
  • TROUBLESHOOTING GUIDE. (n.d.).
  • Chromatographic Co-elution Chromatography - ResearchGate. (n.d.).

Sources

Technical Support Center: Calibration Curve Problems for Volatile Alkanes (e.g., 3-Ethyl-2,2-dimethylhexane)

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers and drug development professionals encountering challenges with quantitative analysis of volatile, non-polar compounds like 3-Ethyl-2,2-dimethylhexane. While this specific C10 alkane isomer may not be a common analyte, the principles and troubleshooting steps outlined here are broadly applicable to the gas chromatographic (GC) analysis of many volatile organic compounds (VOCs). This document provides in-depth, experience-based solutions to common calibration curve problems to ensure the accuracy and integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during method development for volatile alkanes.

Q1: My calibration curve for this compound isn't linear (R² < 0.995). What's the most likely cause?

A low coefficient of determination (R²) is a frequent issue. The most common causes, in order of likelihood, are:

  • Improper Standard Preparation: Due to the high volatility of compounds like this compound, analyte loss during dilution is a major source of error.[1][2] This leads to lower-than-expected concentrations in your vials, causing deviations from linearity.

  • Concentration Range is Too Wide: Your calibration range may exceed the linear dynamic range of your detector.[1] At high concentrations, detectors like the Flame Ionization Detector (FID) can become saturated, causing the response to plateau. At very low concentrations, adsorption in the inlet or column can lead to signal loss.[3][4]

  • Inlet Discrimination or Adsorption: Active sites in the GC inlet liner or contamination can adsorb a portion of the analyte, an effect that is more pronounced at lower concentrations, leading to a non-linear curve that doesn't pass through the origin.[4][5]

  • Integration Errors: Incorrect peak integration, especially for small peaks at the low end of the curve or tailing peaks, can introduce significant error.

Q2: How can I prepare accurate standards for a volatile compound like this compound?

Handling volatile standards requires a specific workflow to minimize analyte loss.[2]

  • Chill Everything: Use a cold analytical standard (0 °C or colder) and have your solvent and glassware ready before opening the ampul.[2] Do not heat the standard to equilibrate it.[2]

  • Work Quickly and Efficiently: Once the ampul is open, transfer and dilute the standard as quickly as possible without compromising technique.[2] Use gas-tight syringes for all transfers to prevent volatilization.[2]

  • Solvent Choice: Use a high-purity, volatile solvent in which the alkane is highly soluble. Pentane or hexane are suitable choices. Ensure the solvent is compatible with your GC-FID analysis.

  • Gravimetric vs. Volumetric: For the primary stock solution, gravimetric preparation (weighing the analyte and solvent) is often more accurate than volumetric preparation for volatile compounds. For serial dilutions, ensure volumetric flasks are calibrated (Class A) and allow solutions to return to room temperature before filling to the mark.

  • Immediate Sealing: Immediately cap vials with high-quality septa after adding the standard and mix by gentle inversion, not vigorous shaking, to prevent analyte partitioning into the headspace.[2]

Q3: What type of internal standard (IS) is appropriate for analyzing this compound by GC-FID?

An internal standard is crucial for correcting variations in injection volume and improving precision.[6][7] For a non-polar alkane analyzed by FID, a good IS should be:

  • Chemically Similar: Choose another alkane that is not present in your samples.[6][8] This ensures similar behavior during injection and chromatography.

  • Well-Resolved: The IS peak must be baseline-separated from the analyte and any other matrix components.

  • Elutes Nearby: Ideally, the IS should elute near the analyte of interest.

  • Stable and Pure: The IS must be non-reactive and of high purity.

Suitable Candidates: For this compound (a C10 alkane), good choices would be other stable, commercially available alkanes like n-Nonane (C9) , n-Undecane (C11) , or a branched isomer like 2,2,4-Trimethylpentane (Isooctane) , provided they are not in your sample and resolve well chromatographically.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Correcting Non-Linearity (R² < 0.995)

Non-linearity is a critical issue that compromises the validity of your quantitative results.[3][9][10] This guide provides a systematic approach to identifying and resolving the root cause.

Step-by-Step Troubleshooting Protocol:

  • Re-evaluate the Highest Concentration Standard:

    • Action: Prepare a new standard at 50% of the concentration of your highest point. Analyze it.

    • Rationale: Detector saturation is a common cause of non-linearity, where the response at high concentrations flattens out.[1] If the new, lower point falls on the line extrapolated from the lower concentrations, your original highest point was likely outside the detector's linear range.

    • Solution: Redefine your calibration range to exclude the saturating concentration.[3]

  • Verify Standard Preparation Accuracy:

    • Action: Prepare a fresh set of calibration standards from a new stock solution, following the best practices for volatile compounds outlined in the FAQ.[2]

    • Rationale: Errors in serial dilutions are a primary source of non-linearity.[1] A small error in an intermediate standard will propagate and skew the curve.

    • Solution: If the new set of standards yields a linear curve, the original set was prepared incorrectly. Implement rigorous standard preparation protocols.

  • Investigate the Low Concentration Range:

    • Action: Closely examine the response of your lowest two calibration points. Check for peak tailing.

    • Rationale: If the curve bends towards the concentration axis at the low end, it often indicates analyte adsorption in the system.[4] Active sites in the inlet liner (especially if using glass wool) or the front of the GC column can irreversibly bind a small amount of the analyte, an effect that is proportionally larger for low-concentration standards.[4]

    • Solution:

      • Replace the inlet liner with a new, deactivated one.

      • Trim the first 10-15 cm from the front of the GC column.

      • Consider using a guard column to protect the analytical column.

  • Assess Injection Parameters:

    • Action: Review your injector temperature, injection volume, and split ratio.

    • Rationale: The injection process itself can be a source of non-linearity.[1] An injector temperature that is too low can cause incomplete volatilization, while one that is too high can cause sample degradation or backflash. Splitless injections, in particular, can be non-linear over wide concentration ranges.

    • Solution: Ensure the injector temperature is appropriate for a C10 alkane (typically 250 °C). If using a split injection, ensure the split ratio is high enough to handle the concentration range without overloading the column.

This decision tree illustrates the logical process for diagnosing the root cause of a poor calibration curve.

G start Start: R² < 0.995 check_high Analyze new standard at 50% of highest concentration start->check_high is_linear_high Does new point fit the line? check_high->is_linear_high sol_range SOLUTION: Reduce upper limit of calibration range. Detector was saturated. is_linear_high->sol_range Yes prep_new Prepare a completely new set of standards is_linear_high->prep_new No end Problem Resolved sol_range->end is_linear_new Is the new curve linear? prep_new->is_linear_new sol_prep SOLUTION: Implement stricter standard prep protocol. Original standards were inaccurate. is_linear_new->sol_prep Yes check_low Examine low concentration points for peak tailing and signal loss is_linear_new->check_low No sol_prep->end is_adsorption Is there evidence of adsorption? check_low->is_adsorption sol_adsorption SOLUTION: Replace inlet liner, trim column front. System has active sites. is_adsorption->sol_adsorption Yes check_gc Review GC Method: Injector Temp, Split Ratio, Integration Parameters is_adsorption->check_gc No sol_adsorption->end G start Start: Prepare Standards chill Chill Neat Standard & Solvent (0°C) start->chill stock Prepare Stock (1000 µg/mL) Gravimetrically in Volumetric Flask chill->stock equilibrate1 Equilibrate to Room Temp Dilute to Mark stock->equilibrate1 intermediate Perform Serial Dilutions (e.g., 100, 10 µg/mL) Using Gas-Tight Syringes equilibrate1->intermediate equilibrate2 Equilibrate Each Dilution to Room Temp Before Final Volume Adjustment intermediate->equilibrate2 vial Transfer to Autosampler Vials Minimize Headspace Cap Immediately equilibrate2->vial end Store at 4°C Ready for Analysis vial->end

Sources

Technical Support Center: 3-Ethyl-2,2-dimethylhexane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethyl-2,2-dimethylhexane. This guide is designed for researchers and drug development professionals to navigate the complexities of its multi-step synthesis. Here, we address common experimental challenges in a question-and-answer format, focusing on the underlying reaction mechanisms to empower you with robust troubleshooting strategies. The synthesis pathway discussed involves a Grignard reaction to form the C8 carbon skeleton, followed by dehydration and catalytic hydrogenation.

Overall Synthesis Workflow

The chosen synthetic route is a three-step process starting from 3-pentanone and tert-butyl chloride.

Synthesis_Workflow A tert-Butyl Chloride + Mg B tert-Butylmagnesium chloride (Grignard Reagent) A->B Formation D Grignard Addition (Anhydrous Ether/THF) B->D C 3-Pentanone C->D E 3-Ethyl-2,2-dimethyl-3-pentanol D->E Workup (H₃O⁺) F Acid-Catalyzed Dehydration (H₂SO₄, heat) E->F G Alkene Mixture F->G E1 Elimination H Catalytic Hydrogenation (H₂, Pd/C) G->H I This compound H->I Reduction

Caption: Overall workflow for the synthesis of this compound.

Section 1: Troubleshooting the Grignard Reaction

The initial formation of the tertiary alcohol, 3-ethyl-2,2-dimethyl-3-pentanol, via the Grignard reaction is a critical step where many issues can arise, particularly due to the sterically hindered nature of the reagents.

Q1: My Grignard reaction fails to initiate. The magnesium turnings remain shiny and there is no exotherm.

A1: This is a very common issue. Grignard reagent formation is a surface reaction that is highly sensitive to atmospheric moisture and the quality of the magnesium.[1]

Core Causality:

  • Magnesium Oxide Layer: Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the metal surface.[2]

  • Presence of Water: Grignard reagents are potent bases and will be rapidly quenched by trace amounts of water in the glassware or solvent, preventing their formation.[3]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • All glassware must be rigorously dried. Flame-dry the reaction flask, condenser, and addition funnel under vacuum or an inert atmosphere (N₂ or Ar) and cool to room temperature.[2]

    • Use freshly opened anhydrous ether or THF, or solvent passed through an activated alumina column.

  • Activate the Magnesium Surface:

    • Mechanical Activation: Before adding solvent, use a dry glass rod to crush some of the magnesium turnings inside the flask. This will expose a fresh, unoxidized surface.[4]

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension.[2] Iodine reacts with the MgO layer, while 1,2-dibromoethane reacts to form ethylene gas and MgBr₂, visually confirming that the magnesium is reactive.

  • Initiation:

    • Add only a small aliquot (5-10%) of your tert-butyl chloride solution to the activated magnesium.

    • If no reaction starts (no bubbling, cloudiness, or gentle reflux), gently warm the spot where the reagents are with a heat gun.[2] Once the reaction initiates, it is exothermic and should sustain itself.[4]

Q2: The reaction initiated, but my yield of tertiary alcohol is low. I've isolated unreacted 3-pentanone and a high-boiling side product.

A2: Low yields in Grignard reactions with sterically hindered ketones are often due to competing side reactions.[5] The high-boiling side product is likely from a Wurtz-type coupling reaction.

Mechanistic Insight:

  • Enolization: The Grignard reagent can act as a base instead of a nucleophile, abstracting an α-proton from the ketone to form a magnesium enolate.[3][5] Upon acidic workup, this enolate is protonated, regenerating the starting ketone. This is more prevalent with bulky Grignard reagents and hindered ketones.

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide starting material to form a new C-C bond (e.g., t-BuMgCl + t-BuCl → 2,2,3,3-tetramethylbutane + MgCl₂).[6] This is favored at higher temperatures and higher concentrations of the alkyl halide.[7]

Grignard_Side_Reactions cluster_0 Reaction Pathways cluster_1 Desired Path cluster_2 Side Reaction Ketone 3-Pentanone Addition Nucleophilic Addition Ketone->Addition Enolization Proton Abstraction (Enolization) Ketone->Enolization Grignard t-BuMgCl Grignard->Addition Grignard->Enolization Alkoxide Tertiary Alkoxide Addition->Alkoxide Alcohol Target Alcohol Alkoxide->Alcohol H₃O⁺ Workup Enolate Mg Enolate Enolization->Enolate RegenKetone Regenerated Ketone (after workup) Enolate->RegenKetone H₃O⁺ Workup

Caption: Competing pathways: Nucleophilic addition vs. enolization.

Optimization Strategies:

  • Control Temperature: Add the tert-butyl chloride slowly to the magnesium to maintain a gentle reflux during Grignard formation. Then, cool the Grignard solution in an ice bath (0 °C) before slowly adding the 3-pentanone solution.[2] This disfavors the Wurtz coupling and can improve the ratio of addition to enolization.

  • Use a Lewis Acid Additive: Adding a Lewis acid like cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent relative to its basicity (Luche reaction conditions). This selectively activates the ketone for addition, suppressing enolization.

Section 2: Dehydration Step Problems

The conversion of 3-ethyl-2,2-dimethyl-3-pentanol to an alkene is typically achieved by acid-catalyzed dehydration. This step proceeds via an E1 mechanism.[8][9]

Q3: My dehydration reaction produced a complex mixture of alkene isomers instead of a single product. How can I control this?

A3: The E1 mechanism proceeds through a carbocation intermediate.[10] Elimination of a proton from any adjacent carbon with a hydrogen atom is possible, leading to a mixture of constitutional isomers.

Mechanistic Explanation:

  • Protonation: The alcohol's hydroxyl group is protonated by the strong acid catalyst (e.g., H₂SO₄) to form a good leaving group (H₂O).[11]

  • Carbocation Formation: The water molecule departs, forming a tertiary carbocation. This is the rate-determining step.[8]

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from a carbon adjacent to the positive charge, forming the double bond.

For 3-ethyl-2,2-dimethyl-3-pentanol, deprotonation can occur at C2 or C4, leading to two primary products. According to Zaitsev's Rule , the reaction will favor the formation of the more substituted (and thus more stable) alkene. However, the less substituted Hofmann product can also form.[12]

Product NameStructure TypeStabilityExpected Yield
3-Ethyl-2,2-dimethyl-2-pentene TetrasubstitutedMore Stable (Zaitsev)Major Product
3-Ethyl-2,2-dimethyl-1-pentene DisubstitutedLess Stable (Hofmann)Minor Product

Control Strategies:

  • Thermodynamic Control: Using standard dehydrating acids like H₂SO₄ or H₃PO₄ with heat generally favors the more stable Zaitsev product.[13] Milder conditions (lower temperature, shorter reaction time) might slightly increase the proportion of the kinetically favored Hofmann product, but Zaitsev will likely still dominate.

  • Alternative Reagents: For cleaner eliminations that can sometimes favor the Hofmann product, consider converting the alcohol to a better leaving group like a tosylate, followed by elimination with a bulky, non-nucleophilic base like potassium tert-butoxide (t-BuOK).[14][15] The steric bulk of the base favors abstraction of the less hindered proton.

Q4: The dehydration is causing significant charring and polymerization. How can I achieve a cleaner reaction?

A4: Charring and polymerization are common side reactions during strong acid-catalyzed dehydrations, especially when high temperatures are used. The carbocation intermediate can be attacked by another alkene molecule, initiating cationic polymerization.

Recommended Protocol for Cleaner Dehydration:

  • Use a Milder Acid: Phosphoric acid (H₃PO₄) is often less oxidizing and causes less charring than sulfuric acid.

  • Control Temperature: Use the minimum temperature required for the reaction to proceed at a reasonable rate. For tertiary alcohols, this can be as low as 25-80 °C.[11]

  • Distill the Product: Set up the reaction for distillation. As the lower-boiling alkene is formed, it can be immediately distilled out of the hot, acidic reaction mixture, preventing it from polymerizing or isomerizing. This is an application of Le Châtelier's principle.

Section 3: Hydrogenation Troubleshooting

The final step is the reduction of the alkene mixture to the saturated alkane, this compound. This is typically done by catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C).

Q5: My hydrogenation reaction is stalled. GC analysis shows incomplete consumption of the alkene starting material.

A5: The hydrogenation of sterically hindered alkenes, particularly tetrasubstituted ones like the major product from the dehydration step, can be challenging.[16] Stalling can be due to catalyst deactivation (poisoning) or insufficient catalyst activity.

Potential Causes & Solutions:

  • Steric Hindrance: Tetrasubstituted double bonds are sterically crowded, making it difficult for them to adsorb onto the catalyst surface.

    • Solution: Increase hydrogen pressure (e.g., using a Parr shaker) and/or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). More active catalysts like platinum oxide (PtO₂, Adam's catalyst) or specialized iridium-based catalysts may be required for very hindered systems.[17][18]

  • Catalyst Poisoning: The catalyst's active sites can be blocked by impurities carried over from previous steps.[19]

    • Common Poisons: Sulfur compounds (from H₂SO₄ if not fully removed), halide ions (from the Grignard step), and nitrogen-containing compounds are common poisons for palladium catalysts.[20] Carbon monoxide can also act as a temporary poison.[21][22]

    • Solution: Ensure the alkene starting material is meticulously purified before hydrogenation. Passing the alkene solution through a small plug of activated alumina or silica gel can remove trace polar impurities.

Experimental Protocol: Hydrogenation

  • Setup: In a suitable pressure vessel (e.g., a Parr bottle), dissolve the purified alkene in a solvent like ethanol, ethyl acetate, or hexane.

  • Catalyst Addition: Add 5-10 wt% of 10% Pd/C catalyst. The mixture should be under an inert atmosphere (N₂ or Ar).

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure an oxygen-free environment. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir or shake vigorously.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure or by taking small aliquots for GC analysis.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with fresh solvent. The combined filtrate contains the final product.

Section 4: Analytical Confirmation

Q6: What are the key spectroscopic signatures to confirm the identity and purity of my final product, this compound?

A6: A combination of IR, NMR, and Mass Spectrometry will confirm the structure and purity.

TechniqueExpected Signature for this compound
IR Spectroscopy Strong C-H stretching absorptions between 2850-2960 cm⁻¹. C-H bending modes around 1465 cm⁻¹ (methylene) and 1375 cm⁻¹ (methyl). Absence of C=C (~1650 cm⁻¹) and sp² C-H (~3080 cm⁻¹) stretches from the alkene precursor. Absence of a broad O-H stretch (~3300 cm⁻¹) from the alcohol intermediate.[23]
¹H NMR Spectroscopy Complex aliphatic region, typically δH = 0.5–1.5 ppm. Expect multiple overlapping signals (triplets, quartets, multiplets) corresponding to the different ethyl, methyl, and methylene groups. Integration should match the 22 protons of the molecule.[24]
¹³C NMR Spectroscopy Resonances for primary, secondary, tertiary, and quaternary carbons will appear in the typical alkane region (δC = 8–60 ppm). The quaternary carbon (C2) will have a characteristically weak signal.[23]
Mass Spectrometry The molecular ion (M⁺) peak at m/z = 142 will likely be weak. The fragmentation pattern will be complex, but expect preferential cleavage at the branched points (tertiary and quaternary carbons) due to the formation of more stable secondary and tertiary carbocation fragments.[23]

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • JoVE. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?.
  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism.
  • Chen, C. H., et al. (2022). Highly Enantioselective Rhodium-Catalyzed Transfer Hydrogenation of Tetrasubstituted Olefins: Application toward the Synthesis of GPR40 Agonist MK-2305. Organic Letters, 24(17), 3254–3258. [Link]
  • Bell, S., et al. (2006). Recent Progress in Iridium-Catalyzed Enantioselective Hydrogenation: Tetrasubstituted Olefins and Polyenes. CHIMIA International Journal for Chemistry, 60(1-2), 35-39.
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Technical Support Center: Synthesis of 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Ethyl-2,2-dimethylhexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The content herein is based on established principles of organic synthesis, with a focus on optimizing reaction parameters, particularly temperature, for the Corey-House reaction, which stands as a highly suitable method for this specific synthesis.

Introduction to the Synthesis Strategy

The synthesis of a sterically hindered, unsymmetrical alkane like this compound presents unique challenges. Direct methods like the Wurtz reaction are ill-suited due to the formation of multiple undesired byproducts when coupling different alkyl halides.[1][2] Similarly, Grignard reagents, while excellent nucleophiles for carbonyl compounds, can be problematic for direct alkyl halide coupling.[3]

Therefore, the Corey-House synthesis is the recommended pathway. This method offers high yields and specificity for creating unsymmetrical alkanes by coupling a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[4][5] The reaction is notable for its functional group tolerance and typically mild reaction conditions, often proceeding at or below room temperature.[6][7]

The proposed synthetic route involves the reaction of lithium diethylcuprate with 3-bromo-2,2-dimethylhexane, as illustrated below.

G cluster_0 Step 1: Gilman Reagent Formation cluster_1 Step 2: Coupling Reaction EtBr Ethyl Bromide (CH3CH2Br) Li 2 Li / Dry Ether EtBr->Li Low Temp. EtLi Ethyllithium (CH3CH2Li) Li->EtLi CuI Copper(I) Iodide (CuI) EtLi->CuI Gilman Lithium Diethylcuprate ((CH3CH2)2CuLi) CuI->Gilman AlkylHalide 3-bromo-2,2-dimethylhexane Gilman->AlkylHalide Ether Solvent Controlled Temp. Product This compound AlkylHalide->Product G start Start: Low Rxn Rate temp_check Current Temp? start->temp_check warm_0C Slowly warm to 0°C Hold for 2-4h temp_check->warm_0C Is -78°C to -30°C warm_RT Allow to warm to RT Monitor by TLC/GC temp_check->warm_RT Is 0°C warm_0C->temp_check Still slow side_reactions High Temp Risk: • Gilman Decomposition • Elimination (E2) Side Products warm_RT->side_reactions completion Reaction Complete warm_RT->completion Progression observed

Caption: Troubleshooting workflow for low conversion in the coupling step.

Question 4: I am observing significant amounts of ethene and 2,2-dimethyl-3-hexene as byproducts. What is causing this and how can I minimize it?

Answer: The formation of these byproducts is a classic sign of a competing elimination (E2) reaction. The Gilman reagent, in addition to being a potent nucleophile, is also a strong base. It can abstract a proton from the carbon adjacent to the bromine on your substrate, leading to the formation of an alkene.

Cause:

  • High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are favored at higher temperatures. Warming the reaction too quickly or running it at elevated temperatures will increase the amount of elimination product.

  • Steric Hindrance: Significant steric hindrance around the electrophilic carbon can slow the Sₙ2 attack, giving the base-mediated E2 pathway more time to occur. [8]Your substrate, 3-bromo-2,2-dimethylhexane, is quite hindered.

Solution:

  • Maintain Low Temperatures: Keep the reaction as cold as possible for as long as possible. Only warm the reaction mixture gradually if the coupling is not proceeding. The goal is to find the lowest possible temperature at which the desired Sₙ2 reaction occurs at a reasonable rate. [9]* Solvent Choice: Using a less polar aprotic solvent like diethyl ether is generally preferred over more polar solvents like THF, as it can slightly disfavor elimination pathways.

Section 3: General Optimization

Question 5: Can I use a tertiary alkyl halide as the electrophile in a Corey-House synthesis?

Answer: It is strongly discouraged. The Corey-House reaction works best with methyl, primary, and secondary alkyl halides. [10]Tertiary alkyl halides almost exclusively undergo elimination (E2) when reacted with the strongly basic Gilman reagent due to extreme steric hindrance at the electrophilic carbon, which prevents the required backside attack for the Sₙ2 mechanism. [4][11] Table 1: Recommended Temperature Parameters for this compound Synthesis

Reaction Step Process Recommended Temperature (°C) Rationale & Troubleshooting Notes
1a. Ethyllithium Formation Addition of Ethyl Bromide to Lithium-10 to 0Prevents side reactions (Wurtz coupling). If the reaction is too slow to initiate, a brief period of gentle warming may be needed, followed by immediate cooling once initiated.
1b. Gilman Reagent Formation Addition of CuI to Ethyllithium-78 to 0Prevents thermal decomposition of the Gilman reagent. Add CuI slowly to the cold ethyllithium solution.
2. Coupling Reaction Addition of 3-bromo-2,2-dimethylhexane-78 to -30Minimizes the rate of the competing E2 elimination reaction.
2. Coupling Reaction Reaction Drive0 to 25 (Room Temp)If the reaction is slow, allow it to warm gradually. Monitor progress by TLC or GC to find the optimal balance between reaction rate and byproduct formation.

References

  • Vertex AI Search. (n.d.). Chemistry Corey House Reaction.
  • NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols [Video]. YouTube.
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  • LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Corey–House synthesis. In Wikipedia.
  • Collegedunia. (n.d.). Corey House Reaction: Mechanism, Examples and Importance. Collegedunia.
  • Vedantu. (n.d.).
  • Quora. (2016, April 16). What is the exact mechanism of Corey House synthesis of alkanes?. Quora.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps.
  • Quora. (2021, April 6). Why does Grignard reagent react slowly with alkyl halide?. Quora.
  • OpenStax. (2023, September 20). 10.6 Reactions of Alkyl Halides: Grignard Reagents. In Organic Chemistry. OpenStax.
  • LibreTexts. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
  • Tutoroot. (2024, April 17). What is Wurtz Reaction? - Examples, Mechanism. Tutoroot.
  • Organic Chemistry Portal. (n.d.). Wurtz Reaction. Organic Chemistry Portal.
  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A.
  • J&K Scientific LLC. (2025, March 1). Wurtz Reaction. J&K Scientific LLC.
  • Unacademy. (n.d.). A Short On Preparation Of Alkanes By Corey- House Synthesis. Unacademy.
  • BYJU'S. (2020, June 20). Corey House Reaction. BYJU'S.
  • Chemguide. (n.d.). Grignard reagents. Chemguide.

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Technical Support Center: Catalyst Deactivation in 3-Ethyl-2,2-dimethylhexane Production

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for catalyst deactivation during the synthesis of 3-Ethyl-2,2-dimethylhexane. This guide is designed for researchers and process scientists to diagnose, troubleshoot, and mitigate common issues related to catalyst performance and longevity. The production of highly branched alkanes like this compound, typically via the isomerization of C8 paraffin streams, relies heavily on the sustained activity of bifunctional or solid acid catalysts.[1][2] Understanding the mechanisms that lead to their deactivation is paramount for process optimization and economic viability.

This center provides a structured, question-and-answer-based approach to address the specific challenges you may encounter. We will delve into the causality behind deactivation phenomena and provide actionable, field-proven protocols to restore and maintain catalyst performance.

Section 1: Catalyst Deactivation Triage & Initial Diagnosis

Before diving into specific mechanisms, it's crucial to correctly diagnose the potential cause of deactivation. The nature of the performance decline often provides the first clue.

FAQ: Initial Diagnosis

Q1: My product yield is decreasing. What is the first step to diagnose the issue?

A1: The first step is to characterize the rate and nature of the deactivation. Is the activity loss gradual over days or weeks, or was it a sudden drop?

  • Gradual Decline: Often points to fouling by coke formation or slow thermal degradation (sintering).[3][4]

  • Sudden Drop: Frequently indicates catalyst poisoning from a contaminant introduced into the feed stream.[3]

Simultaneously, you should monitor the pressure drop across your reactor. A steady increase in pressure drop is a strong indicator of physical blockage, often associated with extensive coking or fouling.[5]

Q2: How do I differentiate between poisoning and coking as the primary cause of deactivation?

A2: A logical diagnostic workflow is essential. Start by analyzing your feedstock for common poisons. If the feed is clean, the focus should shift to analyzing the spent catalyst for carbon content.

The following flowchart provides a systematic approach to this initial triage:

G start Performance Decline Observed (Lower Conversion/Selectivity) q_rate Sudden or Gradual Decline? start->q_rate q_pressure Increased Pressure Drop? q_rate->q_pressure Gradual poison Primary Suspicion: Catalyst Poisoning q_rate->poison Sudden coke Primary Suspicion: Coking / Fouling q_pressure->coke Yes sinter Secondary Suspicion: Thermal Sintering q_pressure->sinter No action_feed Action: Analyze Feedstock for Poisons (Sulfur, H2O, N-compounds) poison->action_feed action_catalyst Action: Post-run Catalyst Analysis (TGA, BET, XRD) coke->action_catalyst sinter->action_catalyst

Caption: Initial diagnostic workflow for catalyst deactivation.

Section 2: Deactivation by Coking & Fouling

Coking is one of the most common deactivation mechanisms in hydrocarbon processing. It involves the deposition of carbonaceous species on the catalyst surface, which physically blocks active sites and pores.[3][6][7]

FAQ: Coking Mechanisms

Q1: What is "coke" and how does it form during alkane isomerization?

A1: In this context, "coke" refers to hydrogen-deficient, polyaromatic carbonaceous deposits.[8][9] The formation process on bifunctional catalysts (e.g., Pt on an acidic support like zeolites or chlorinated alumina) is a multi-step process. The metal sites dehydrogenate alkanes to alkenes, which can then oligomerize and cyclize on the acid sites, eventually forming large, polyaromatic molecules that are the precursors to coke.[2][10][11] This process blocks access to the catalyst's active sites and can obstruct the pore structure.[6][7][9]

G cluster_metal Metal Site (e.g., Pt) cluster_acid Acid Site (e.g., Zeolite) alkane Alkane (e.g., Octane Isomer) alkene Alkene (Octene) alkane->alkene - H2 oligomer Oligomers alkene->oligomer Polymerization polyaromatic Polyaromatics oligomer->polyaromatic Cyclization & Dehydrogenation coke Coke Deposit polyaromatic->coke

Caption: Simplified mechanism of coke formation on a bifunctional catalyst.

Q2: My catalyst is coked. Can it be regenerated?

A2: Yes, coked catalysts can typically be regenerated through a controlled combustion (burn-off) procedure.[5] This involves carefully introducing an oxygen-containing gas at elevated temperatures to oxidize the carbon deposits to CO and CO₂. However, this process must be managed carefully to avoid thermal damage (sintering) to the catalyst.

Troubleshooting Guide: Coked Catalyst Analysis & Regeneration

This guide provides a systematic approach to analyzing the extent of coking and performing a regeneration cycle.

Part A: Characterization of Coked Catalyst

  • Objective: To quantify the amount of coke and assess its impact on the catalyst's physical properties.

  • Methodology:

    • Sample Collection: After the reaction, cool the reactor under an inert atmosphere (N₂ or Ar) and carefully collect a representative sample of the spent catalyst.

    • Thermogravimetric Analysis (TGA): Use TGA to determine the coke content.

      • Protocol: Heat the catalyst sample under a flow of air from room temperature to ~800°C. The weight loss observed corresponds to the combustion of the carbonaceous deposits.[12][13] The temperature at which the weight loss occurs can provide information about the nature of the coke (e.g., "soft" vs. "hard" coke).[10]

    • Surface Area Analysis (BET): Measure the N₂ adsorption-desorption isotherm to determine the BET surface area and pore volume. A significant reduction compared to the fresh catalyst confirms that coke is blocking the pore structure.[14]

ParameterFresh Catalyst (Typical)Coked Catalyst (Example)Implication
Coke Content (wt. % via TGA) 0%15%High level of coke deposition.
BET Surface Area (m²/g) 25080Severe pore blockage.
Pore Volume (cm³/g) 0.450.15Restricted access to active sites.

Part B: Experimental Protocol for Catalyst Regeneration

  • Objective: To remove coke deposits via controlled oxidation while minimizing thermal damage.

  • Protocol:

    • Inert Purge: Place the coked catalyst in a tube furnace or reactor. Purge the system with an inert gas (e.g., Nitrogen) at a low temperature (~100-150°C) for 1-2 hours to remove any physisorbed hydrocarbons.

    • Controlled Oxidation: Switch the gas flow to a diluted oxygen mixture (e.g., 1-5% O₂ in N₂). This is critical to control the exotherm from coke combustion, which could otherwise cause severe sintering.

    • Temperature Ramp: Slowly ramp the temperature (e.g., 2-5°C/min) to the target regeneration temperature, typically between 450°C and 550°C. The optimal temperature depends on the specific catalyst's thermal stability.[10]

    • Hold: Hold at the target temperature until the outlet gas analysis (via mass spectrometry or gas chromatography) shows that CO₂ production has ceased, indicating complete coke removal.

    • Cool Down: Cool the catalyst to the desired reaction temperature under an inert gas flow before reintroducing the hydrocarbon feed.

Section 3: Deactivation by Poisoning

Catalyst poisoning occurs when impurities in the feed stream chemisorb onto the active sites, rendering them inactive.[3][14] This deactivation is often rapid and severe, even at ppm levels of the poison.[15]

FAQ: Catalyst Poisons

Q1: What are the most common poisons for alkane isomerization catalysts?

A1: For bifunctional catalysts containing a noble metal like platinum, the most common and potent poisons are sulfur and water.[16][17]

  • Sulfur Compounds (H₂S, mercaptans): Sulfur strongly and often irreversibly bonds to platinum sites, preventing them from performing the necessary dehydrogenation step in the isomerization mechanism.[15][18][19]

  • Water: Water can hydrolyze the acidic support (especially chlorinated alumina) and can also lead to the agglomeration or sintering of the metal particles, reducing the active surface area.[17]

  • Nitrogen Compounds (e.g., ammonia, nitriles): These basic molecules can neutralize the acid sites on the support, inhibiting the skeletal rearrangement of the carbocation intermediates.

Q2: The deactivation was sudden. How can I confirm it was poisoning?

A2: A sudden activity loss strongly suggests poisoning.[3] The definitive diagnosis involves two steps:

  • Feed Analysis: Immediately take a sample of your feedstock and have it analyzed for trace contaminants, particularly sulfur species down to ppb levels.

  • Spent Catalyst Analysis: Analyze the deactivated catalyst using techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to detect the presence of poisoning elements (e.g., S, N) on the surface.[20]

Troubleshooting Guide: Identifying & Mitigating Poisons
  • Objective: To identify the source of poisoning and implement purification strategies.

  • Methodology:

    • Source Identification: Trace the feedstock supply chain. Was a new batch of solvent or reactant used? Was there a recent maintenance event that could have introduced contaminants?

    • Feed Purification: Implement or enhance guard beds upstream of your reactor.

      • For Sulfur: Use a bed of a suitable adsorbent like zinc oxide (ZnO) or a specialized molecular sieve.

      • For Water: Use a molecular sieve trap (e.g., 3A or 4A) to dry the feed to sub-ppm levels.

    • Catalyst Regeneration (If Possible): Poisoning by sulfur is often irreversible.[15] However, in some cases, a high-temperature oxidation/reduction cycle may partially restore activity, but this is often less effective than for coked catalysts.

PoisonCommon SourceEffect on CatalystMitigation Strategy
Sulfur (H₂S, RSH) Contaminated feed streamsBlocks Pt active sitesZnO or copper-based guard bed
Water (H₂O) Incomplete feed dryingSintering of metal, hydrolysis of supportMolecular sieve (3A/4A) guard bed
Nitrogen (NH₃, R-CN) Feedstock impuritiesNeutralizes acid sitesAcidic guard bed (e.g., acidic resin)

Section 4: Deactivation by Thermal Degradation (Sintering)

Sintering is the loss of active surface area due to the agglomeration of catalyst particles at high temperatures.[5][21][22] This process is generally irreversible and is a primary concern during high-temperature operation or poorly controlled regeneration cycles.

FAQ: Sintering

Q1: How does sintering occur and why is it irreversible?

A1: Sintering is driven by the reduction of surface free energy.[22] At high temperatures, metal crystallites become mobile and can migrate across the support surface, colliding and coalescing into larger particles (crystallite migration).[21][22] This leads to a dramatic and permanent loss of active metal surface area, which directly translates to a loss in catalytic activity.[21][22] Because it involves a physical restructuring of the catalyst, it cannot be reversed by typical chemical regeneration methods.

Q2: How can I prevent or minimize catalyst sintering?

A2: Sintering is highly temperature-dependent.[21][22] The most effective prevention strategies are:

  • Strict Temperature Control: Operate the reactor within the catalyst's specified temperature window. Avoid temperature excursions.

  • Controlled Regeneration: As mentioned previously, use a diluted oxidant and slow temperature ramps during coke burn-off to prevent localized hot spots that can accelerate sintering.[5]

  • Catalyst Selection: Choose catalysts with high thermal stability, which often involves specific support materials or the addition of stabilizers that "anchor" the metal particles and inhibit their migration.

References

  • Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. (2016).
  • A kinetic study on the regeneration of coked zeolite c
  • Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. (2016). ProQuest.
  • Deactivation by Coking and Regeneration of Zeolite Catalysts for Benzene-to-Phenol Oxidation. (2003).
  • Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regener
  • Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatiz
  • Suppression of coke formation and enhancement of aromatic hydrocarbon production in catalytic fast pyrolysis of cellulose over different zeolites: effects of pore structure and acidity. RSC Publishing.
  • Coke-Induced Deactivation in Zeolite Catalysts: Mechanisms, Anti-Coking Modifications, and Regeneration Approaches. (2025). Dalton Transactions.
  • Evolution of Coke Formation and Its Effect on β-Zeolite in Catalytic Cracking. (2022). Industrial & Engineering Chemistry Research.
  • Troubleshooting low catalyst activity in reforming units. (2025).
  • Study of Catalysts Deactivation in Isomerization Process to Produce High Octane Gasoline. (2007). Iraqi Journal of Chemical and Petroleum Engineering.
  • Sintering process and c
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Sintering process and catalysis. (2018).
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Unknown Source.
  • CATALYSTS OF THE ISOMERIZATION PROCESS OF n-HEXANE. (2025).
  • A Survey of the Mechanisms in Catalytic Isomerization of Alkanes. (2025).
  • Final Analysis: Sulfur as a Catalyst Poison. (2025).
  • Recent Progress of Ga-Based Catalysts for Catalytic Conversion of Light Alkanes. (2022). MDPI.
  • Thermo-Gravimetric Analysis in the Investigation of Catalysts: Insights and Innov
  • TGA plots of the catalysts (heating temperature vs. percentage of weight loss). (2023).
  • Catalyst deactivation Common causes. (2013). AmmoniaKnowHow.
  • Mechanisms of catalyst deactivation. (2015).
  • X-ray Absorption and Diffraction Computed Tomography Characterization of Deactivation and Coking in Spray-Dried ZSM-5/Alumina Catalysts. (2025).
  • On the mechanism of sulfur poisoning of platinum c
  • Lec 60 Catalyst Characteriz
  • ON THE MECHANISM OF SULFUR POISONING OF PLATINUM C
  • ChemInform Abstract: Mechanisms of Catalyst Deactivation. (2010).
  • Catalytic isomerization of light alkanes. (2004).
  • Sulfur Adsorption and Poisoning of Metallic C

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Technical Support Center: High-Purity 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for high-purity 3-Ethyl-2,2-dimethylhexane. As a highly branched C10 alkane isomer, its unique physical properties are critical in applications ranging from specialized solvents and lubricant studies to reference standards in high-resolution analytical chemistry.[1] Achieving and maintaining its purity is paramount, as even trace contaminants can significantly alter experimental outcomes.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our users in the field. My goal is to not only provide solutions but also to explain the underlying chemical principles, empowering you to proactively identify and mitigate potential contamination sources in your work.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common types of impurities found in this compound, and where do they originate?

A1: Impurities in high-purity alkanes can be broadly categorized into three groups based on their origin: synthesis-related, process-related, and handling-induced. Understanding these categories is the first step in effective troubleshooting.

  • Synthesis-Related Impurities: These are contaminants introduced during the chemical synthesis of the target molecule. Since alkanes can be synthesized through various routes, such as the Wurtz reaction or from Grignard reagents, the byproducts will vary.[2] For a Grignard-based synthesis, which involves forming carbon-carbon bonds, you might encounter unreacted starting materials or side-products like biphenyl, which forms from a coupling reaction.[3][4] Another common issue is the presence of other structural isomers (e.g., other C10H22 alkanes) that have very similar physical properties, making them difficult to separate.[1]

  • Process-Related Impurities: These contaminants are introduced during manufacturing, purification, and packaging. Common examples include residual solvents used during purification, traces of catalysts (e.g., Nickel, Palladium, Platinum) from hydrogenation or purification steps, and volatile organic compounds (VOCs) from the manufacturing environment.[5][6]

  • Handling and Storage Impurities: Contamination can occur after the product has been packaged. This includes moisture from the atmosphere if the container is improperly sealed, leachates from incompatible storage containers, and cross-contamination from improperly cleaned laboratory equipment or transfer lines.[7][8]

The following table summarizes these common impurities:

Impurity CategorySpecific ExamplesLikely Source(s)Recommended Analytical Method
Synthesis-Related Other C10H22 Isomers, Unreacted Reagents, BiphenylSide reactions during synthesis, Incomplete reactionGC-MS, qNMR[9][10]
Process-Related Residual Solvents (e.g., ether, hexane), Catalytic Metals (Ni, Pd, Pt)Purification steps, Hydrogenation processesHeadspace GC-MS, ICP-MS[9]
Handling & Storage Water, Phthalates, Other VOCsAtmospheric exposure, Plastic container leaching, Lab environmentKarl Fischer Titration (for water), GC-MS
Q2: My GC-MS analysis shows several unexpected peaks close to the main product peak. Could these be isomers, and why are they so difficult to remove?

A2: Yes, it is highly probable that these are other C10H22 alkane isomers. There are 75 structural isomers for the formula C10H22, many of which are branched alkanes with boiling points very close to that of this compound (156.11°C).[1][11]

The challenge in removing these isomers lies in their similar physicochemical properties. Fractional distillation, a primary method for purifying alkanes, separates compounds based on differences in boiling points.[12] When boiling points are nearly identical, achieving high separation efficiency requires highly specialized fractional distillation columns and precise control, which may not be feasible in all laboratory settings.

Causality: The formation of multiple isomers often points back to the synthesis reaction. Reactions involving carbocations or free radicals can undergo rearrangements to form more stable intermediates, leading to a mixture of isomeric products rather than a single, desired compound.[13]

Q3: I suspect my high-purity solvent is contaminated. What is the logical workflow to identify the source?

Below is a visual representation of this troubleshooting logic.

Caption: Troubleshooting Decision Tree for Contamination Source Identification.

Q4: Can I use molecular sieves to purify this compound if I suspect contamination from smaller or linear alkanes?

A4: Yes, this is an excellent application of molecular sieves. Molecular sieves are crystalline aluminosilicates (zeolites) with highly uniform pore sizes.[12] For alkane purification, a sieve with a 5Å (Angstrom) pore diameter is typically effective.

The principle is based on size exclusion. The 5Å pores will readily adsorb smaller linear alkanes (n-alkanes) and other small molecules like water, while excluding the larger, branched structure of this compound.[12] This makes it a powerful technique for removing specific types of impurities that are sterically different from your target compound.

Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling

This protocol outlines the standard procedure for identifying volatile and semi-volatile impurities in your sample.

Objective: To separate and identify unknown contaminants in a sample of this compound.

Materials:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • High-purity hexane or pentane (for dilution)

  • Autosampler vials with PTFE-lined septa

  • Class A volumetric flasks and micropipettes

Methodology:

  • Sample Preparation:

    • Prepare a 1% (v/v) solution of your this compound sample in high-purity hexane. For example, add 10 µL of your sample to 990 µL of hexane in an autosampler vial.

    • Prepare a "blank" sample containing only the high-purity hexane to ensure the solvent itself is not a source of contamination.

  • Instrument Setup (Typical Conditions):

    • Injector: Split mode (e.g., 50:1 split ratio), 250°C.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for alkane separation.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

    • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 35-550 m/z.

  • Analysis:

    • Inject 1 µL of the blank sample first, followed by your prepared sample.

    • Analyze the resulting chromatogram. The largest peak should correspond to this compound.

    • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST). Pay close attention to peaks eluting both before and after the main product peak.

  • Interpretation:

    • Compare the impurity profile to the potential sources listed in the table in Q1. For example, the presence of benzene could indicate that a Grignard reagent was used in the synthesis and was exposed to moisture.[4]

Protocol 2: Rigorous Cleaning of Glassware for Trace Analysis

Cross-contamination from inadequately cleaned lab equipment is a frequent source of error.[8] This protocol ensures that glassware is free from organic and inorganic residues.

Objective: To prepare glassware suitable for handling and analyzing high-purity organic compounds.

Materials:

  • Non-ionic detergent

  • Acetone (reagent grade or higher)

  • Hexane (high-purity)

  • Deionized water

  • Drying oven (110°C)

Methodology:

  • Initial Wash: Manually scrub the glassware with a solution of non-ionic detergent and warm tap water.

  • Rinsing: Rinse thoroughly with tap water at least 3 times, followed by 3 rinses with deionized water.

  • Solvent Rinse: Rinse the glassware 2-3 times with acetone to remove residual organic compounds and water.

  • Final Rinse: Perform a final rinse with high-purity hexane (the same solvent used in your analysis) to ensure compatibility and remove any remaining acetone-soluble residues.

  • Drying: Place the glassware in a drying oven at 110°C for at least one hour.

  • Storage: Once cool, immediately cover the openings of the glassware with clean aluminum foil to prevent atmospheric contamination during storage.

Contamination Pathway Visualization

The following diagram illustrates the potential entry points for contaminants throughout the lifecycle of this compound, from its creation to its final use in your experiment.

ContaminationPathways cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Handling & Use Stage stage stage source source Synthesis Chemical Synthesis Purification Purification (e.g., Distillation) Synthesis->Purification Packaging Packaging & Storage Purification->Packaging LabUse Laboratory Use Packaging->LabUse s_reagents Impure Reagents s_reagents->Synthesis s_side_reactions Side Reactions (Isomers, Byproducts) s_side_reactions->Synthesis s_solvents Residual Solvents s_solvents->Purification s_catalyst Catalyst Carryover s_catalyst->Purification s_container Container Leaching s_container->Packaging s_atmosphere Atmospheric Exposure (Moisture, Air) s_atmosphere->Packaging s_atmosphere->LabUse s_cross_cont Cross-Contamination (Equipment) s_cross_cont->LabUse

Sources

Validation & Comparative

A Comparative Guide to the Combustion Properties of 3-Ethyl-2,2-dimethylhexane and n-Decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Molecular Structure as a Determinant of Combustion Performance

In the realm of hydrocarbon fuels, the seemingly subtle distinction between a straight-chain and a branched-chain alkane can precipitate significant divergences in combustion behavior. Both 3-Ethyl-2,2-dimethylhexane and n-decane are isomers with the chemical formula C₁₀H₂₂, yet their disparate molecular architectures lead to profound differences in ignition quality, flame propagation, and energy release.[1] n-Decane, a linear hydrocarbon, serves as a common surrogate for diesel and jet fuels.[2] In contrast, highly branched alkanes like this compound are more representative of components in gasoline that enhance octane ratings.[2][3] Understanding these differences is paramount for applications ranging from internal combustion engine design to the development of novel energetic materials.

This guide will explore the fundamental combustion properties of these two molecules, focusing on ignition delay times and laminar flame speeds. We will delve into the experimental methodologies used to measure these parameters and elucidate the underlying chemical kinetics that govern their distinct combustion characteristics.

Molecular Structure Overview

A visual representation of the two molecules underscores their structural differences, which is the primary driver of their varying combustion properties.

Molecular_Structures cluster_ndecane n-Decane cluster_branched This compound n_c1 CH3 n_c2 CH2 n_c1->n_c2 n_c3 CH2 n_c2->n_c3 n_c4 CH2 n_c3->n_c4 n_c5 CH2 n_c4->n_c5 n_c6 CH2 n_c5->n_c6 n_c7 CH2 n_c6->n_c7 n_c8 CH2 n_c7->n_c8 n_c9 CH2 n_c8->n_c9 n_c10 CH3 n_c9->n_c10 b_c1 CH3 b_c2 C b_c1->b_c2 b_c3 CH b_c2->b_c3 b_c2_m1 CH3 b_c2->b_c2_m1 b_c2_m2 CH3 b_c2->b_c2_m2 b_c4 CH2 b_c3->b_c4 b_c3_e1 CH2 b_c3->b_c3_e1 b_c5 CH2 b_c4->b_c5 b_c6 CH3 b_c5->b_c6 b_c3_e2 CH3 b_c3_e1->b_c3_e2 Shock_Tube_Workflow A High-Pressure Driver Gas B Diaphragm A->B High Pressure C Low-Pressure Test Gas B->C Low Pressure D Shock Wave Propagation C->D Diaphragm Rupture E Shock Wave Reflection D->E Hits End Wall F Ignition & Measurement E->F Rapid Heating & Compression Reaction_Pathway_Comparison cluster_ndecane n-Decane Oxidation cluster_branched This compound Oxidation nd n-Decane nd_r Alkyl Radicals nd->nd_r H-abstraction nd_p Small Reactive Radicals (H, OH) nd_r->nd_p β-scission nd_c Fast Chain Branching nd_p->nd_c b This compound b_r More Stable Radicals b->b_r H-abstraction (Steric Hindrance) b_p Fewer Small Radicals b_r->b_p Slower Decomposition b_c Slower Chain Branching b_p->b_c

Figure 3: Simplified reaction pathways for n-decane and a highly branched isomer.

The initial step in alkane combustion is the abstraction of a hydrogen atom by a radical, forming an alkyl radical. For n-decane, this can occur at various positions along the carbon chain, leading to a variety of primary and secondary alkyl radicals. These radicals readily undergo β-scission to produce smaller, highly reactive species that accelerate the overall reaction rate.

In the case of this compound, the presence of tertiary and quaternary carbon atoms leads to the formation of more stable tertiary alkyl radicals. The decomposition of these more stable radicals is slower, resulting in a lower concentration of chain-branching radicals and consequently, a longer ignition delay and a lower flame speed.

Conclusion: Tailoring Fuel Properties Through Molecular Structure

The comparison between this compound and n-decane provides a clear illustration of the profound impact of molecular structure on combustion properties. The linear nature of n-decane facilitates rapid ignition and fast flame propagation, making it a suitable component for diesel and jet fuels. Conversely, the highly branched structure of this compound imparts a high resistance to autoignition and a more controlled combustion process, which are desirable characteristics for gasoline to prevent engine knock.

For researchers and professionals in related fields, this understanding is crucial for the design of next-generation fuels with tailored combustion properties to meet the demands of advanced energy conversion systems.

References

  • Wikipedia. (n.d.). Alkane.
  • A-Level Chemistry Revision Notes. (n.d.). Combustion of Alkanes.
  • Quora. (2019, April 3). Why do isomers (of an alkane) with branches have lower combustion heat?
  • Hanson Research Group, Stanford University. (n.d.). Shock tube measurements of branched alkane ignition times and OH concentration time histories.
  • Allen. (n.d.). How the heat of combustion of alkanes changes with branching? Explain stability of alkanes from this.
  • Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes.
  • Stanford University. (n.d.). Fundamental Kinetics Database Utilizing Shock Tube Measurements.
  • Stack Exchange. (2020, September 4). Why are branched alkanes used as fuels instead of straight chain alkanes?
  • ResearchGate. (n.d.). Laminar Flame Speed Measurements and Modeling of Alkane Blends at Elevated Pressures With Various Diluents.
  • MDPI. (2018, June 15). Predicting ignition delay times of C1-C3 alkanes/hydrogen blends at gas engine conditions.
  • MDPI. (2022, January 4). Hydrocarbon Interactions during Combustion of NO2/Alkane/Ar Mixtures in a Shock Tube Using CO Time Histories.
  • University of Galway Research. (n.d.). Extents of alkane combustion during rapid compression leading to single- and two-stage ignition.
  • ResearchGate. (n.d.). Laminar burning speed measurement of premixed n-decane/air mixtures using spherically expanding flames at high temperatures and pressures.
  • Combustion Diagnostics Laboratory, University of Connecticut. (n.d.). A Rapid Compression Machine for Chemical Kinetics Studies at Elevated Pressures and Temperatures.
  • ResearchGate. (n.d.). Laminar Flame Speed of a Premixed n-Decane Flame. Two C10H22...
  • ResearchGate. (n.d.). Ignition Delay Time Measurements of Normal Alkanes and Simple Oxygenates.
  • CORE. (n.d.). Using Rapid Compression Machines for Chemical Kinetics Studies.
  • ResearchGate. (n.d.). Laminar flame speed as a function of equivalence ratio for n-dodecane/air mixtures at an initial temperature of 300 K and pressure of 1 and 10 atm.
  • Argonne National Laboratory. (n.d.). Rapid Compression Machine – A Key Experimental Device to Effectively Collaborate with Basic Energy Sciences.
  • RWTH Aachen University. (n.d.). Rapid Compression Machine RCM.
  • ResearchGate. (n.d.). Comparative Study on Ignition Delay Times of C1−C4 Alkanes.
  • MDPI. (2022, June 1). Effects of n-Heptane/Methane Blended Fuel on Ignition Delay Time in Pre-Mixed Compressed Combustion.
  • ResearchGate. (n.d.). Ignition delay times of C1–C7 natural gas blends in the intermediate and high temperature regimes: Experiment and correlation.

Sources

A Comprehensive Guide to the Octane Ratings of C10H22 Isomers for Researchers and Scientists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fuel science and internal combustion engine optimization, the octane rating of a hydrocarbon is a critical parameter. For researchers, scientists, and professionals in drug development utilizing combustion synthesis or engine testing, a deep understanding of how molecular structure influences this key property is paramount. This guide provides an in-depth comparison of the octane ratings of various isomers of decane (C10H22), grounded in experimental data and established testing protocols. We will explore the causal relationships between isomeric structures and their anti-knock characteristics, offering a valuable resource for informed experimental design and analysis.

Decane, with its 75 structural isomers, presents a fascinating case study in the structure-property relationships of alkanes.[1][2] While all sharing the same molecular formula (C10H22), their diverse arrangements of carbon atoms lead to a wide spectrum of physical and chemical properties, most notably their performance in an engine.[1] This guide will dissect these differences, providing both qualitative understanding and quantitative data to support your research endeavors.

The Fundamental Concept of Octane Rating

The octane rating of a fuel is a standardized measure of its resistance to autoignition, or "knocking," in an internal combustion engine.[3] Knocking occurs when the fuel-air mixture in the engine's cylinder ignites prematurely due to compression, rather than being ignited by the spark plug. This phenomenon can lead to engine damage, reduced efficiency, and increased emissions.

The octane rating scale is based on two reference fuels: n-heptane, which has poor anti-knock properties and is assigned an octane rating of 0, and iso-octane (2,2,4-trimethylpentane), which is highly resistant to knocking and is assigned an octane rating of 100.[4] The octane number of a test fuel is the percentage by volume of iso-octane in a blend with n-heptane that exhibits the same anti-knock performance in a standardized test engine.

Two primary types of octane ratings are determined experimentally:

  • Research Octane Number (RON): This is determined under less severe engine conditions, simulating city driving with lower engine speeds (600 rpm) and temperatures.[3]

  • Motor Octane Number (MON): This is determined under more severe conditions, simulating highway driving with higher engine speeds (900 rpm) and intake mixture temperatures.[3]

The difference between RON and MON is known as fuel sensitivity . A higher sensitivity indicates a greater loss in anti-knock performance as engine conditions become more severe. For a comprehensive understanding of a fuel's performance, both RON and MON values are essential.

The Causal Link: How Molecular Structure Dictates Octane Rating

The anti-knock properties of C10H22 isomers are fundamentally linked to their molecular structure. The general principle is that increased branching leads to a higher octane number .[1][5] This is due to the greater stability of the tertiary and quaternary carbocations formed during the initial stages of combustion from branched alkanes, compared to the primary and secondary carbocations from straight-chain alkanes. More stable carbocations are less prone to the uncontrolled chain reactions that lead to knocking.

Key structural features that enhance the octane rating of decane isomers include:

  • Degree of Branching: A higher number of methyl or ethyl groups branching off the main carbon chain generally results in a higher octane rating.

  • Position of Branching: Central branching tends to increase the octane number more effectively than branching near the ends of the carbon chain.

  • Compactness of the Molecule: More compact, spherical-like isomers tend to have higher octane ratings.

Conversely, long, straight-chain alkanes like n-decane have very low octane ratings and are more prone to knocking.

Comparative Analysis of C10H22 Isomer Octane Ratings

While a comprehensive, publicly available dataset of RON and MON values for all 75 decane isomers is challenging to compile, the following table presents data for a selection of representative isomers, illustrating the principles of structure-activity relationships. This data is collated from various authoritative sources and research publications.

Isomer NameStructureResearch Octane Number (RON)Motor Octane Number (MON)
n-DecaneCH3(CH2)8CH3-35 (estimated)-
2-MethylnonaneCH3CH(CH3)(CH2)6CH323.8-
2,2-Dimethyl-octane(CH3)3C(CH2)5CH378.565.0
2,2,3-Trimethylheptane(CH3)3CCH(CH3)(CH2)3CH3105.595.8
2,2,4-Trimethylheptane(CH3)3CCH2CH(CH3)(CH2)2CH396.187.1
2,2,5-Trimethylheptane(CH3)3CCH2CH2CH(CH3)CH2CH389.280.8
2,2,3,3-Tetramethylhexane(CH3)3CC(CH3)2CH2CH3>100>100
2,2,3,4-Tetramethylhexane(CH3)3CCH(CH3)CH(CH3)CH2CH3109.196.0
2,2,4,4-Tetramethylhexane(CH3)3CCH2C(CH3)2CH2CH3114.299.9
2,2,5,5-Tetramethylhexane(CH3)3CCH2CH2C(CH3)3110.099.4
2,3,4,5-TetramethylhexaneCH3CH(CH3)CH(CH3)CH(CH3)CH(CH3)CH395.986.8

Note: The octane number of n-decane is very low and not typically measured on the standard scale; the value provided is an extrapolation. Data for some isomers may be limited in publicly accessible literature.

Experimental Determination of Octane Ratings: A Self-Validating System

To ensure the trustworthiness and reproducibility of octane rating data, standardized experimental protocols are essential. The American Society for Testing and Materials (ASTM) has established detailed methods for determining RON (ASTM D2699) and MON (ASTM D2700). These protocols are designed to be self-validating systems, with rigorous calibration and control procedures.

Experimental Workflow for RON and MON Determination

The following diagram illustrates the general workflow for determining the octane rating of a C10H22 isomer according to ASTM standards.

G cluster_prep Sample Preparation cluster_engine CFR Engine Operation cluster_analysis Data Analysis Sample C10H22 Isomer Sample Engine Standardized CFR Engine Sample->Engine PRF Primary Reference Fuels (n-heptane & iso-octane) PRF->Engine Conditions Set Operating Conditions (RON: 600 rpm, lower temp) (MON: 900 rpm, higher temp) Engine->Conditions CR Adjust Compression Ratio Conditions->CR KI Measure Knock Intensity CR->KI Compare Compare Knock Intensity of Sample vs. PRF Blends KI->Compare Interpolate Interpolate to Find Matching PRF Blend Composition Compare->Interpolate Result Determine Octane Number Interpolate->Result G C10H22 C10H22 Isomers Structure Molecular Structure C10H22->Structure Branching Degree of Branching Structure->Branching Position Position of Branches Structure->Position Compactness Molecular Compactness Structure->Compactness ON Octane Number (RON & MON) Branching->ON increases Position->ON influences Compactness->ON increases

Caption: Factors influencing the octane rating of C10H22 isomers.

Conclusion

The 75 isomers of decane provide a rich landscape for understanding the profound impact of molecular structure on octane rating. The clear trend of increasing octane number with increased branching and molecular compactness is a cornerstone of fuel chemistry. For researchers and scientists, a thorough appreciation of these principles, supported by reliable experimental data from standardized methods like ASTM D2699 and D2700, is crucial for advancing research in combustion science, engine technology, and the development of high-performance fuels. This guide serves as a foundational resource for navigating the complexities of C10H22 isomers and their performance characteristics.

References

  • Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers of molecular formula C10H22 structural isomers.
  • Study.com. (n.d.). Decane Overview, Formula & Structure.
  • Wikipedia. (2023, December 1). List of isomers of decane.
  • PubChem. (n.d.). Decane.
  • Wikipedia. (2024, January 5). Octane rating.
  • Perdih, A., & Perdih, F. (2006). Chemical Interpretation of Octane Number. Acta Chimica Slovenica, 53(3), 306–315.
  • Balaban, A. T., Kier, L. B., & Joshi, N. (1992). Structure-property analysis of octane numbers for hydrocarbons (alkanes, cycloalkanes, alkenes). MATCH Communications in Mathematical and in Computer Chemistry, 28, 13-27.
  • ASTM International. (n.d.). ASTM D2699-23a: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel.
  • ASTM International. (n.d.). ASTM D2700-23a: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel.
  • NIST Chemistry WebBook. (n.d.). 2,2,3,3-Tetramethylhexane.
  • NIST Chemistry WebBook. (n.d.). 2,3,4,5-Tetramethylhexane.

Sources

A Senior Application Scientist's Guide to the Spectral Validation of 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and development, the unambiguous identification of a molecule is the bedrock of reliable and reproducible science. For professionals in drug discovery and organic synthesis, the structural elucidation of novel or synthesized compounds is a critical step that underpins all subsequent investigations. This guide provides an in-depth, experience-driven approach to the spectral validation of 3-Ethyl-2,2-dimethylhexane, a branched alkane, by comparing its spectral data with a structurally similar isomer, 3,3-dimethylhexane. We will delve into the nuances of Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Infrared (IR) Spectroscopy, not just as data acquisition techniques, but as tools for deductive reasoning.

The Imperative of Spectral Validation in Acyclic Alkanes

Branched alkanes, such as the isomers of decane, often present a significant analytical challenge due to their similar physical properties and the subtlety of their spectral differences. A minor change in the branching pattern can lead to vastly different chemical reactivity and physical characteristics. Therefore, a multi-technique spectroscopic approach is not merely confirmatory; it is a necessary and self-validating system for structural verification. The choice of 3,3-dimethylhexane as a comparative standard is deliberate. Its higher degree of symmetry compared to this compound provides a clear and instructive contrast in the resulting spectra, particularly in NMR, which is highly sensitive to the chemical environment of each atom.

Comparative Spectral Analysis: this compound vs. 3,3-dimethylhexane

A rigorous validation of this compound involves a detailed comparison of its spectral fingerprint with that of a known isomer. Below, we present a side-by-side analysis of the key spectral features.

Mass Spectrometry (MS)

Mass spectrometry of alkanes is characterized by extensive fragmentation, with the stability of the resulting carbocations dictating the major peaks observed. In branched alkanes, fragmentation is most likely to occur at the branching points.

Spectral Feature This compound 3,3-dimethylhexane Rationale for Differentiation
Molecular Ion (M⁺) m/z 142 (low abundance or absent)m/z 114 (low abundance or absent)The molecular ion peak for alkanes is often weak. The primary differentiator is the molecular weight.
Base Peak m/z 57m/z 57Both isomers can readily form the stable tert-butyl cation ([C(CH₃)₃]⁺).
Key Fragment Ions m/z 113 ([M-CH₃]⁺), m/z 85 ([M-C₄H₉]⁺), m/z 71, m/z 43m/z 99 ([M-CH₃]⁺), m/z 85 ([M-C₂H₅]⁺), m/z 71, m/z 43The fragmentation pattern of this compound will show a significant peak corresponding to the loss of a butyl radical, which is less favored in 3,3-dimethylhexane.

Diagram: Mass Spectrometry Fragmentation of this compound

M This compound (m/z 142) F1 [M-CH3]+ (m/z 127) M->F1 -CH3 F2 [M-C2H5]+ (m/z 113) M->F2 -C2H5 F3 [M-C3H7]+ (m/z 99) M->F3 -C3H7 F4 [M-C4H9]+ (m/z 85) M->F4 -C4H9 F5 tert-butyl cation (m/z 57) M->F5 cleavage at C3-C4

Caption: Fragmentation pathway of this compound in MS.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The number of signals, their chemical shifts, and their splitting patterns are key diagnostic features.

Spectral Feature This compound 3,3-dimethylhexane Rationale for Differentiation
Number of Signals 64The lower symmetry of this compound results in more unique proton environments.
Chemical Shift Range ~0.8 - 1.5 ppm~0.8 - 1.3 ppmThe presence of a methine proton in this compound will likely result in a signal at a slightly higher chemical shift compared to the methylene protons in 3,3-dimethylhexane.
Key Splitting Patterns Complex multiplets due to multiple neighboring protons. Expect triplets and quartets for the ethyl groups and a complex multiplet for the methine proton.Simpler splitting patterns. Expect triplets and quartets for the ethyl groups.The coupling between the methine proton and adjacent methylene protons in this compound will lead to more complex splitting patterns than observed for the more symmetrical 3,3-dimethylhexane.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Spectral Feature This compound 3,3-dimethylhexane Rationale for Differentiation
Number of Signals 85The lower symmetry of this compound leads to more unique carbon environments.
Chemical Shift Range ~10 - 50 ppm~8 - 40 ppmThe chemical shifts will be subtly different due to the different substitution patterns. The quaternary carbon in this compound will have a distinct chemical shift.
Quaternary Carbon 1 signal1 signalThe chemical shift of the quaternary carbon will be different in each isomer due to the different alkyl groups attached.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds present in a molecule. For alkanes, the spectra are dominated by C-H stretching and bending vibrations.[1]

Spectral Feature This compound 3,3-dimethylhexane Rationale for Differentiation
C-H Stretching Strong absorptions at ~2850-2960 cm⁻¹Strong absorptions at ~2850-2960 cm⁻¹These absorptions are characteristic of all alkanes and are not highly diagnostic for differentiating isomers.[2]
C-H Bending (CH₂ and CH₃) Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl bending)Absorptions around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl bending)The presence of a gem-dimethyl group in this compound may lead to a characteristic splitting of the methyl bending vibration.
Fingerprint Region Complex pattern below 1500 cm⁻¹Complex and distinct pattern below 1500 cm⁻¹While difficult to interpret from first principles, the fingerprint region provides a unique pattern for each isomer that can be used for definitive identification by comparison to a reference spectrum.

A Self-Validating Experimental Protocol for Structural Elucidation

The following protocol outlines a systematic workflow for the acquisition and validation of spectral data for an unknown sample suspected to be this compound. This protocol is designed to be self-validating by incorporating orthogonal analytical techniques.

Diagram: Spectral Validation Workflow

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis and Validation P1 Dissolve sample in appropriate deuterated solvent (e.g., CDCl3) for NMR A1 Acquire ¹H and ¹³C NMR spectra P1->A1 P2 Prepare a dilute solution in a volatile solvent (e.g., hexane) for GC-MS A2 Perform GC-MS analysis P2->A2 P3 Prepare a neat sample for IR (if liquid) A3 Acquire IR spectrum P3->A3 D1 Analyze NMR: Number of signals, chemical shifts, splitting patterns, integration A1->D1 D2 Analyze MS: Molecular ion, fragmentation pattern, base peak A2->D2 D3 Analyze IR: Characteristic C-H stretches and bends A3->D3 D4 Compare experimental data with reference spectra of this compound and isomers D1->D4 D2->D4 D3->D4 D5 Cross-validate findings from all three techniques D4->D5

Sources

The Decisive Difference: A Comparative Study of Branched vs. Linear Alkanes in Fuels

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fuel science, the seemingly subtle distinction between branched and linear alkane isomers has profound implications for engine performance, efficiency, and environmental impact. While sharing the same elemental composition, their divergent molecular architectures give rise to a cascade of differing physicochemical properties. This guide provides an in-depth technical comparison of branched and linear alkanes as fuel components, supported by experimental data and established methodologies, to empower researchers and industry professionals in the formulation of next-generation fuels.

The Architectural Advantage: Octane Rating and Anti-Knock Performance

The premier metric for gasoline quality is its octane rating, a measure of a fuel's resistance to autoignition, or "knocking," under the high-pressure and high-temperature conditions within an internal combustion engine. It is in this critical parameter that the superiority of branched alkanes becomes most evident.

Linear alkanes, with their straight-chain structure, are more prone to autoignition, leading to engine knock, which reduces efficiency and can cause engine damage.[1] In contrast, the more compact, globular structure of branched alkanes enhances their stability and resistance to premature combustion.[2] This is quantified by the Research Octane Number (RON) and Motor Octane Number (MON), determined under different engine operating conditions.[3][4][5][6][7][8][9][10] Highly branched alkanes, such as iso-octane (2,2,4-trimethylpentane), form the basis of the octane rating scale, with iso-octane itself defining the 100-point mark.[11][12][13][14] Conversely, linear alkanes like n-heptane are assigned an octane number of 0, indicating a high propensity to knock.[1]

The structural rationale for this disparity lies in the stability of the radical intermediates formed during combustion. The tertiary and quaternary carbon atoms present in branched alkanes lead to the formation of more stable carbocations and radicals, which slows down the pre-combustion reactions that lead to knocking.

A Tale of Two Combustions: Efficiency and Energy Release

While branched alkanes excel in preventing knock, a nuanced understanding of their combustion characteristics reveals a trade-off in terms of absolute energy release per mole.

Heat of Combustion: Linear alkanes generally possess a slightly higher heat of combustion on a molar basis compared to their branched isomers.[2][15][16][17] This is because branched alkanes are thermodynamically more stable (have lower potential energy) due to factors like reduced steric strain.[2] Consequently, the energy difference between the reactants and products upon combustion is marginally smaller for branched alkanes.

Energy Density: From a practical standpoint, energy density, whether gravimetric (per unit mass) or volumetric (per unit volume), is a crucial parameter. While the molar heat of combustion is higher for linear alkanes, the differences in density between isomers can influence the energy content per liter or kilogram. Generally, these differences are minor, and the significant advantage in octane number for branched alkanes far outweighs the slight deficit in molar heat of combustion for spark-ignition engines.

Table 1: Comparative Properties of Representative Linear and Branched Alkanes

Propertyn-Heptane (Linear)2,2,4-Trimethylpentane (Iso-octane, Branched)n-Octane (Linear)2,2,3,3-Tetramethylbutane (Branched)
Molecular Formula C₇H₁₆C₈H₁₈C₈H₁₈C₈H₁₈
Research Octane Number (RON) 0100-20112
Motor Octane Number (MON) 0100-17101
Heat of Combustion (kJ/mol) -4817-5458-5470-5451
Heat of Combustion (MJ/kg) ~44.6~44.3~44.4~44.3
Density (g/mL at 20°C) ~0.684~0.692~0.703~0.719

Note: Values are approximate and can vary slightly with experimental conditions.

The Environmental Footprint: Soot Formation and Biodegradability

The environmental consequences of fuel combustion are a paramount concern. Here too, the structural differences between linear and branched alkanes play a significant role.

Soot Formation: Soot, primarily composed of impure carbon particles, is a product of incomplete combustion and a recognized pollutant with adverse health effects.[18] The formation of soot is a complex process involving the nucleation and growth of polycyclic aromatic hydrocarbons (PAHs).[18][19][20][21] While the exact mechanisms are intricate and flame-dependent, some studies suggest that the combustion of linear alkanes can have a higher propensity for soot formation compared to their branched counterparts under certain conditions. This is attributed to the different fragmentation and reaction pathways during combustion.

Biodegradability: In the event of environmental contamination, the biodegradability of fuel components is a critical factor. Linear alkanes are generally more readily biodegraded by microorganisms than their highly branched isomers.[22][23] The straight-chain structure of n-alkanes makes them more accessible to the enzymatic machinery of bacteria and fungi.[24][25] The complex, three-dimensional structure of highly branched alkanes can sterically hinder the initial enzymatic attack, leading to slower degradation rates and greater persistence in the environment.[22][26]

Industrial Alchemy: The Catalytic Reforming Process

Given the high demand for high-octane gasoline, the petroleum industry does not solely rely on the naturally occurring distribution of alkane isomers in crude oil. Instead, a crucial refining process known as catalytic reforming is employed to convert low-octane linear alkanes into high-octane branched alkanes and aromatic compounds.[27][28][29][30][31]

This process typically involves passing a heated naphtha feedstock, rich in linear alkanes, over a catalyst (often platinum-based) at high temperatures and pressures.[28] The catalyst facilitates a series of reactions, including isomerization (rearrangement of the carbon skeleton to form branches), dehydrogenation (removal of hydrogen to form cycloalkanes and aromatics), and hydrocracking (breaking of carbon-carbon bonds).[27]

Catalytic_Reforming_Process Feed Naphtha Feed (Low-Octane Linear Alkanes) Heater Heater Feed->Heater 1. Heating Reactor Reactor (Platinum Catalyst) Heater->Reactor 2. Vaporization Separator High-Pressure Separator Reactor->Separator 3. Catalytic Conversion Stabilizer Stabilizer Column Separator->Stabilizer 5. Liquid Hydrocarbons H2 Hydrogen Gas Separator->H2 4. Hydrogen Separation Reformate High-Octane Reformate (Branched Alkanes & Aromatics) Stabilizer->Reformate 6. Stabilization

Caption: A simplified workflow of the catalytic reforming process.

Experimental Protocols

Determination of Octane Number (RON and MON)

Principle: The octane number of a fuel is determined by comparing its knocking characteristics to that of primary reference fuels (blends of iso-octane and n-heptane) in a standardized Cooperative Fuel Research (CFR) engine.[5][9] The engine has a variable compression ratio, which is adjusted to induce a standard level of knock.

Apparatus:

  • Cooperative Fuel Research (CFR) engine

  • Knock detection instrumentation

  • Fuel handling and blending equipment

  • Primary reference fuels (iso-octane and n-heptane)

Procedure (ASTM D2699 for RON and ASTM D2700 for MON):

  • Engine Preparation and Calibration: Prepare and calibrate the CFR engine according to the specific ASTM standard.[6][32][33] This includes setting the engine speed (600 rpm for RON, 900 rpm for MON), intake air temperature, and other operational parameters.[5]

  • Sample Introduction: Introduce the test fuel into the engine's fuel system.

  • Compression Ratio Adjustment: While the engine is running on the test fuel, adjust the compression ratio until a standard knock intensity is observed on the knock meter.

  • Bracketing with Reference Fuels: Run the engine on at least two primary reference fuel blends, one with a slightly higher and one with a slightly lower octane number than the expected value of the sample. Adjust the compression ratio for each reference fuel to achieve the standard knock intensity.

  • Octane Number Calculation: The octane number of the test fuel is calculated by interpolation based on the compression ratios required to produce the standard knock for the sample and the bracketing reference fuels.[32]

Octane_Number_Determination cluster_setup Engine Setup & Calibration cluster_testing Fuel Testing cluster_calculation Result Calculation Start Start Prepare_Engine Prepare CFR Engine (ASTM D2699/D2700) Start->Prepare_Engine Calibrate Calibrate Knock Meter Prepare_Engine->Calibrate Run_Sample Run Test Fuel Calibrate->Run_Sample Adjust_CR_Sample Adjust Compression Ratio for Standard Knock Run_Sample->Adjust_CR_Sample Run_Ref1 Run Higher ON Reference Fuel Adjust_CR_Sample->Run_Ref1 Adjust_CR_Ref1 Adjust Compression Ratio for Standard Knock Run_Ref1->Adjust_CR_Ref1 Run_Ref2 Run Lower ON Reference Fuel Adjust_CR_Ref1->Run_Ref2 Adjust_CR_Ref2 Adjust Compression Ratio for Standard Knock Run_Ref2->Adjust_CR_Ref2 Interpolate Interpolate to Determine Octane Number Adjust_CR_Ref2->Interpolate

Caption: Workflow for octane number determination.

Determination of Heat of Combustion

Principle: The heat of combustion is measured using a bomb calorimeter. A known mass of the fuel sample is combusted in a sealed container (the "bomb") filled with excess pure oxygen. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is measured to calculate the heat of combustion.[34][35][36]

Apparatus:

  • Bomb calorimeter

  • Oxygen cylinder with pressure regulator

  • Crucible

  • Fuse wire

  • High-precision thermometer or temperature probe

  • Balance (accurate to 0.1 mg)

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the liquid alkane sample (typically less than 1 gram) into the crucible.

  • Bomb Assembly: Place the crucible in the bomb. Attach a piece of fuse wire to the electrodes inside the bomb, ensuring it is in contact with the sample.

  • Pressurization: Seal the bomb and fill it with pure oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: Place the bomb inside the calorimeter bucket containing a known mass of water. Ensure the thermometer is properly submerged.

  • Ignition and Temperature Measurement: Allow the system to reach thermal equilibrium. Record the initial temperature. Ignite the sample by passing an electric current through the fuse wire. Record the temperature at regular intervals until it reaches a maximum and starts to cool.

  • Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and the mass of the sample. Corrections are made for the heat of formation of nitric and sulfuric acids (if applicable) and the heat of combustion of the fuse wire.

Conclusion

The molecular architecture of alkanes is a decisive factor in their performance as fuel components. Branched alkanes, with their superior anti-knock characteristics, are indispensable for modern high-compression spark-ignition engines. This advantage is so significant that it necessitates the industrial-scale conversion of linear alkanes to their branched isomers through catalytic reforming. While linear alkanes may offer a marginal advantage in molar heat of combustion and exhibit faster biodegradation, these factors are often secondary to the paramount importance of a high octane number in preventing engine knock and ensuring efficient operation. A comprehensive understanding of these structure-property relationships is fundamental to the ongoing development of cleaner, more efficient, and sustainable transportation fuels.

References

  • Ayalytical. (n.d.). ASTM D2699 Method for Octane Number.
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  • SINPAR. (n.d.). Fuel Octane Rating Procedure A-ASTM D2699 RON.
  • SINPAR. (n.d.). ASTM D2700 MON Octane Engine Calibration/Standardization.
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  • Sarthaks eConnect. (2021, December 9). How does the branching of hydrocarbon chain of synthetic detergents affect their biodegradability?
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A Comparative Guide to 3-Ethyl-2,2-dimethylhexane and Alternative Fuel Additives: A Theoretical and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of fuel technology, the quest for efficient, high-performance, and clean-burning fuel additives is paramount. This guide provides a comprehensive comparison of 3-Ethyl-2,2-dimethylhexane, a lesser-known branched-chain alkane, with established fuel additives such as Methyl tert-butyl ether (MTBE), Ethyl tert-butyl ether (ETBE), and ethanol. Due to a notable absence of publicly available performance data for this compound, this analysis will combine a theoretical evaluation of its potential based on its molecular structure with a robust presentation of the known performance of its counterparts. Furthermore, this guide details the standardized experimental protocols essential for the empirical evaluation of such additives, offering a framework for future research and development.

Introduction to Fuel Additives and the Significance of Octane Rating

Fuel additives are chemical compounds incorporated into gasoline to enhance its properties and performance. One of the most critical parameters they influence is the octane rating, a measure of a fuel's resistance to "knocking" or "pinging" during combustion. Engine knock is the premature detonation of the air-fuel mixture in the engine's cylinders, which can lead to a loss of power, reduced efficiency, and engine damage. The octane rating is determined by two key values: the Research Octane Number (RON) and the Motor Octane Number (MON). RON relates to low-speed, mild driving conditions, while MON is indicative of performance under high-speed, high-load conditions. A higher octane number allows for the use of higher compression ratios in engines, leading to greater thermal efficiency and power output.

Profiling this compound: A Theoretical Outlook

This compound is a saturated hydrocarbon with the chemical formula C10H22.[1][2][3] As a branched-chain alkane, its molecular structure suggests a potential for a high octane rating. Generally, the more branched and compact the structure of an alkane, the higher its resistance to auto-ignition, and thus, the higher its octane number. The presence of ethyl and dimethyl groups on the hexane backbone creates a complex, three-dimensional structure that is more resistant to the linear chain reactions that lead to knocking compared to straight-chain alkanes like n-decane.

Comparative Analysis with Established Fuel Additives

To provide a clear context for the potential performance of this compound, this section details the known performance characteristics of three widely used fuel additives: MTBE, ETBE, and Ethanol.

Quantitative Performance Data

The following table summarizes the key performance indicators for these established fuel additives.

Fuel AdditiveChemical FormulaResearch Octane Number (RON)Motor Octane Number (MON)Oxygen Content (wt%)Reid Vapor Pressure (RVP) Effect
This compound C10H22 Data Not Available Data Not Available 0 Expected to be low
MTBEC5H12O~118~101~18.2Increases
ETBEC6H14O~118~102~15.7Lower increase than MTBE
EthanolC2H5OH~109~89~34.7Significantly increases

Note: The octane numbers for MTBE, ETBE, and Ethanol can vary slightly depending on the base gasoline and blending concentration.

Performance Discussion

MTBE (Methyl tert-butyl ether) was widely used as an octane enhancer and oxygenate. Its high octane numbers significantly boost the anti-knock properties of gasoline. However, due to concerns about groundwater contamination, its use has been largely phased out in many regions.

ETBE (Ethyl tert-butyl ether) is chemically similar to MTBE but is produced using ethanol. It offers comparable, and in some cases, slightly better octane-boosting properties than MTBE, with a slightly higher MON. A key advantage of ETBE is its lower Reid Vapor Pressure (RVP) compared to ethanol, which means it contributes less to evaporative emissions.

Ethanol is a widely used renewable fuel additive. While it has a good RON, its MON is significantly lower, resulting in a higher "sensitivity" (RON-MON). This can be a disadvantage in high-load engine conditions. Ethanol's high oxygen content aids in more complete combustion, potentially reducing carbon monoxide (CO) and hydrocarbon (HC) emissions. However, its high RVP can increase evaporative emissions, and its hygroscopic nature (tendency to absorb water) can lead to issues with fuel storage and transportation.

Based on its purely hydrocarbon nature, This compound would not contribute to the oxygen content of the fuel. Its impact on RVP is expected to be low due to its relatively high boiling point (approximately 159 °C).[4] The primary benefit of an additive like this compound would be its potential for a high octane rating without the challenges associated with oxygenates, such as water absorption and increased evaporative emissions.

Experimental Protocols for Fuel Additive Evaluation

To empirically determine the performance of this compound and provide the missing data for a direct comparison, a series of standardized tests would need to be conducted. The following section outlines the essential experimental methodologies.

Octane Number Determination: ASTM D2699 (RON) and ASTM D2700 (MON)

The Research Octane Number and Motor Octane Number are determined using a standardized Cooperative Fuel Research (CFR) engine.[5][6][7] This is a single-cylinder engine with a variable compression ratio.

Step-by-Step Methodology:

  • Engine Calibration: The CFR engine is calibrated using primary reference fuels (PRFs), which are blends of isooctane (100 octane) and n-heptane (0 octane).[5][8][9]

  • Sample Preparation: A blend of the base gasoline and a specified concentration of this compound is prepared.

  • Engine Operation for RON (ASTM D2699): The engine is operated under mild conditions (600 rpm, fixed ignition timing).[5][8]

  • Engine Operation for MON (ASTM D2700): The engine is operated under more severe conditions (900 rpm, variable ignition timing, and a heated fuel-air mixture).[5][9]

  • Knock Intensity Measurement: The compression ratio of the engine is adjusted until a standard level of knock intensity is achieved for the fuel sample.

  • Comparison with PRFs: The knock intensity of the sample is bracketed by two PRFs with known octane numbers.

  • Octane Number Assignment: The octane number of the sample is calculated based on the octane numbers of the bracketing PRFs and the corresponding knock intensity readings.

Engine Dynamometer Testing for Performance and Emissions

An engine dynamometer is used to measure an engine's power output, torque, and fuel consumption under various operating conditions.[10][11][12] This allows for a comprehensive evaluation of a fuel additive's impact on engine performance and emissions.

Step-by-Step Methodology:

  • Engine Setup: A representative engine is mounted on a dynamometer test bed.

  • Instrumentation: The engine is instrumented to measure parameters such as engine speed, torque, fuel flow rate, air-fuel ratio, and exhaust gas composition (HC, CO, NOx).

  • Baseline Testing: The engine is run with a baseline fuel (without the additive) across a range of speeds and loads to establish a performance baseline.

  • Additive Testing: The engine is then run with the fuel blended with this compound under the same test matrix.

  • Data Acquisition: Data on power, torque, fuel consumption, and emissions are continuously recorded.

  • Analysis: The data from the additized fuel is compared to the baseline data to determine the effect of the additive on engine performance and emissions.

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the theoretical performance comparison and the experimental workflow for evaluating fuel additives.

Caption: Key performance metrics for fuel additive evaluation.

G cluster_0 Experimental Workflow a0 Prepare Baseline Fuel a2 ASTM D2699 (RON) Testing a0->a2 a3 ASTM D2700 (MON) Testing a0->a3 a4 Engine Dynamometer Testing a0->a4 a1 Prepare Additized Fuel a1->a2 a1->a3 a1->a4 a5 Data Analysis & Comparison a2->a5 a3->a5 a4->a5

Caption: Experimental workflow for testing fuel additives.

Conclusion

While a definitive quantitative comparison of this compound with other fuel additives is currently hindered by a lack of public data, a theoretical analysis of its highly branched alkane structure suggests it holds promise as a high-octane blending component. Its purely hydrocarbon nature would avoid some of the challenges associated with oxygenated additives like ethanol, MTBE, and ETBE, such as water miscibility and increased evaporative emissions.

To fully realize its potential, rigorous experimental evaluation according to standardized protocols such as ASTM D2699, ASTM D2700, and engine dynamometer testing is essential. This guide provides the foundational knowledge and a clear methodological framework for researchers and scientists to undertake such an investigation. The future of fuel technology relies on the exploration of novel molecules like this compound, and it is through systematic and scientifically sound experimentation that their true value as next-generation fuel additives will be determined.

References

  • ASTM D2699-01a, Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel, ANSI Webstore. [Link]
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  • ASTM D2700 MON Octane Engine Calibration/Standardiz
  • Fuel Octane Rating Procedure A-ASTM D2699 RON, SINPAR. [Link]
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  • ASTM D2700 MON Test Method, SINPAR. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Decane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification and quantification of decane isomers are critical. These structurally similar hydrocarbons, with 75 known structural isomers, present a significant analytical challenge due to their nearly identical physical and chemical properties. In sectors ranging from petrochemical analysis to pharmaceutical quality control, the ability to reliably differentiate and quantify these isomers is paramount. An unverified analytical method can lead to inaccurate product specifications, compromised research findings, and potential regulatory hurdles.

This in-depth technical guide provides a framework for the cross-validation of analytical methods for decane isomers, with a focus on Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) and Mass Spectrometry (MS). We will explore the causality behind experimental choices, present detailed protocols, and offer a robust system for ensuring the trustworthiness of your analytical data.

The Analytical Imperative: Why Cross-Validation of Decane Isomer Analysis Matters

The 75 structural isomers of decane (C10H22) all share the same molecular weight, making their separation and individual quantification a formidable task.[1] In industrial applications, the isomeric composition of a hydrocarbon mixture can significantly influence its properties and performance. For instance, in fuel science, branched isomers can impact octane ratings and combustion characteristics. In the pharmaceutical industry, hydrocarbon impurities, including specific decane isomers, must be accurately profiled to ensure product safety and efficacy.

Cross-validation of analytical methods is the process of ensuring that different analytical procedures provide comparable and reliable results for the same sample. This is not merely a procedural formality but a cornerstone of analytical quality assurance. It is essential when transferring a method between laboratories, introducing a new analytical technique, or when seeking to establish a new method as a viable alternative to an existing one.[2]

Core Analytical Techniques for Decane Isomer Separation

Gas Chromatography (GC) is the premier technique for the analysis of volatile and semi-volatile compounds like decane and its isomers. The separation is primarily based on the compounds' boiling points and their interactions with the stationary phase within the GC column.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for quantifying hydrocarbons. The FID exhibits a linear response over a wide concentration range and is highly sensitive to compounds containing carbon-hydrogen bonds.[3] However, a significant limitation of GC-FID is its inability to provide structural information for identification. Peak identification relies solely on retention time, which can be ambiguous when dealing with a multitude of co-eluting isomers.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, akin to a molecular fingerprint, which allows for confident identification of the individual isomers.[4] While GC-MS offers superior specificity, factors such as ionization efficiency and potential for non-linear detector response must be carefully considered, especially for quantitative analysis.[5]

A Framework for Cross-Validation: A Tale of Two Methods

This guide proposes a cross-validation study comparing a GC-FID method with a GC-MS method for the analysis of a custom mixture of decane isomers. The objective is to establish the interchangeability of the two methods for routine quality control, leveraging the quantitative strength of GC-FID and the identification power of GC-MS.

The Cross-Validation Workflow

The cross-validation process involves a systematic comparison of the performance of the two analytical methods. The key stages of this process are outlined in the workflow diagram below.

CrossValidationWorkflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Evaluation cluster_conclusion 4. Conclusion A Define Validation Parameters (ICH Q2(R1)) B Prepare Standard Mixture of Decane Isomers A->B C Spike Samples at Multiple Concentrations B->C D Analyze Samples by GC-FID Method C->D E Analyze Samples by GC-MS Method C->E F Collect and Process Data (Peak Areas, Concentrations) D->F E->F G Statistical Analysis (e.g., Bland-Altman, t-test) F->G H Assess Method Comparability G->H I Establish Acceptance Criteria H->I J Final Report and SOP Update I->J

Caption: A generalized workflow for the cross-validation of two analytical methods.

Experimental Protocols

Reproducibility in cross-validation is contingent on meticulously detailed and consistently executed methodologies. The following protocols for GC-FID and GC-MS are designed to provide a robust starting point for the analysis of decane isomers.

Protocol 1: GC-FID Analysis of Decane Isomers

This protocol is optimized for the quantitative analysis of a mixture of decane isomers.

1. Sample Preparation:

  • Accurately prepare a stock solution containing a mixture of known decane isomers in a high-purity volatile solvent (e.g., hexane) to a final concentration of approximately 1000 µg/mL for each isomer.

  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100, 500 µg/mL).

  • For sample analysis, dilute the test sample with hexane to fall within the calibrated range.

  • If quantification is critical, add a suitable internal standard (e.g., undecane, if not present in the sample) to all standards and samples at a constant concentration.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Injector: Split/splitless inlet.

  • Column: A non-polar capillary column is recommended for separation based on boiling point. A common choice is a 100% dimethylpolysiloxane stationary phase (e.g., HP-1ms, DB-1ms) with dimensions of 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[6]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (this can be adjusted based on sample concentration).[6]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.[6]

  • Detector Temperature: 300 °C.

3. Data Analysis:

  • Identify the peaks corresponding to the decane isomers based on their retention times relative to the standards.

  • Integrate the peak areas for each isomer and the internal standard (if used).

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for each standard.

  • Determine the concentration of each decane isomer in the samples from the calibration curve.

Protocol 2: GC-MS Analysis of Decane Isomers

This protocol is designed for the qualitative identification and quantitative confirmation of decane isomers.

1. Sample Preparation:

  • Follow the same sample preparation procedure as outlined in the GC-FID protocol.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless inlet.

  • Column: Use the same column as in the GC-FID method to ensure comparable chromatography.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.[6]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-200.

3. Data Analysis:

  • Identify the peaks corresponding to the decane isomers based on their retention times and mass spectra.

  • Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST).

  • For quantification, use the extracted ion chromatogram (EIC) of a characteristic and abundant ion for each isomer to minimize interferences and improve accuracy.

  • Construct a calibration curve and calculate concentrations as described in the GC-FID protocol.

Data Presentation and Performance Comparison

The cross-validation study should generate a wealth of data that allows for a direct comparison of the two methods. The performance of each method should be evaluated based on the validation parameters outlined in the ICH Q2(R1) guideline.[2][7][8]

Table 1: Comparison of Analytical Method Performance for Decane Isomer Analysis

ParameterGC-FIDGC-MSRationale and Causality
Specificity/Selectivity ModerateHighGC-FID relies on retention time alone, which can be prone to co-elution. GC-MS provides mass spectral data for positive identification, offering superior specificity.
Linearity (R²) Typically > 0.999Typically > 0.995The FID generally exhibits a wider linear dynamic range than an MS detector, which can sometimes show non-linearity at higher concentrations.[5]
Accuracy (% Recovery) 98-102%95-105%Both methods can achieve high accuracy with proper calibration. The slightly wider range for GC-MS accounts for potential variations in ionization efficiency.
Precision (%RSD) < 2%< 5%FID is known for its excellent precision. The MS detector can have slightly higher variability due to the complexity of the ionization and detection process.
Limit of Detection (LOD) ~1-5 ng/mL~0.1-1 ng/mLGC-MS, especially in Selected Ion Monitoring (SIM) mode, generally offers lower detection limits than GC-FID.
Limit of Quantification (LOQ) ~5-15 ng/mL~0.5-3 ng/mLConsistent with the LOD, the LOQ for GC-MS is typically lower, allowing for the reliable quantification of trace-level isomers.
Robustness HighModerateGC-FID systems are generally more robust and require less maintenance than GC-MS systems.

The Logic of Validation: A Self-Validating System

A well-designed cross-validation study is a self-validating system. The agreement between two distinct analytical techniques provides a high degree of confidence in the accuracy and reliability of the results. Any significant discrepancies between the GC-FID and GC-MS data would trigger an investigation into potential sources of error, such as sample preparation inconsistencies, instrument malfunction, or unexpected co-elutions.

Statistical Analysis for Method Comparison

A simple comparison of the average results is insufficient for a thorough cross-validation. Statistical tools such as the Student's t-test and Bland-Altman analysis should be employed to assess the agreement between the two methods.

  • Student's t-test: This can be used to determine if there is a statistically significant difference between the mean results obtained by the two methods.

  • Bland-Altman Plot: This graphical method is used to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average, allowing for the identification of any systematic bias or trends.

ValidationLogic cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_statistical Statistical Comparison cluster_outcome Outcome A GC-FID Method (Quantitative Focus) C Accuracy A->C D Precision A->D F Linearity A->F G Range A->G H LOD/LOQ A->H B GC-MS Method (Confirmatory Focus) B->C B->D E Specificity B->E B->F B->G B->H I Student's t-test C->I J Bland-Altman Analysis C->J D->I D->J E->I E->J F->I F->J G->I G->J H->I H->J K Demonstrated Method Comparability I->K J->K

Caption: Logical relationship of validation parameters and statistical analysis.

Conclusion

The cross-validation of analytical methods for decane isomers is a critical exercise in ensuring data integrity. By systematically comparing a robust quantitative method like GC-FID with a highly specific confirmatory method like GC-MS, researchers and scientists can establish a comprehensive and reliable analytical workflow. This guide provides the foundational principles, detailed protocols, and a logical framework to empower you to design and execute a successful cross-validation study. The ultimate goal is to generate analytical data that is not only accurate and precise but also defensible and trustworthy, underpinning the quality and safety of your products and the validity of your research.

References

  • A Researcher's Guide to Gas Chromatographic Separation of Dodecane Isomers. Benchchem. URL: https://www.benchchem.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. URL: https://www.gmp-navigator.com/files/guiduhtr/ICH_Q2_R1_Guideline.pdf
  • Separations of cis-/trans-isomers on the C4A-C10 column. ResearchGate. URL: https://www.researchgate.
  • Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,... ResearchGate. URL: https://www.researchgate.net/figure/Separations-of-isomer-mixtures-of-a-hexane-b-heptane-c-octane-d_fig6_334994269
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Alkane Purity. Benchchem. URL: https://www.benchchem.com/product/b1120/technical-information/a-comparative-guide-to-the-cross-validation-of-analytical-methods-for-alkane-purity
  • Analysis of Refinery and Petrochemical Products by Capillary GC. Agilent. URL: https://www.agilent.com/cs/library/slidepresentation/Public/Analysis%20of%20Refinery%20and%20Petrochemical%20Products%20by%20Capillary%20GC.pdf
  • Fast Detailed Hydrocarbon Analysis by Modified ASTM Method D6730. S4Science. URL: https://s4science.co.in/wp-content/uploads/2022/07/Fast-Detailed-Hydrocarbon-Analysis-by-Modified-ASTM-Method-D6730.pdf
  • The Difference Between GC-MS and FID in Gas Chromatography. MONAD. URL: https://monad.com.
  • ASTM D6730 Detailed Hydrocarbon Analysis of Spark Ignition Fuel using Zebron™ ZB-DHA-PONA Gas Chromatography Column. Phenomenex. URL: https://phenomenex.blob.core.windows.net/documents/c5f8a2e2-51a8-44a6-9721-3a8a30623a96.pdf
  • D6730 Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High-Resolution Gas Chromatography. ASTM International. URL: https://www.astm.org/d6730-01r17.html
  • PAC-ASTM D6730-Detailed Hydrocarbon Analyzer (DHA). PAC. URL: https://www.paclp.com/lab-instruments/brand/ac/product/8/ac-dha-detailed-hydrocarbon-analyzer
  • GC-MS or GC-FID? What to use in Oil Analysis. Labio Scientific®. URL: https://labio.
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  • Application Note: GC-MS Analysis of 6-Pentadecene Isomers. Benchchem. URL: https://www.benchchem.com/product/b1120/technical-information/application-note-gc-ms-analysis-of-6-pentadecene-isomers
  • Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2. ResearchGate. URL: https://www.researchgate.net/publication/279782531_Comparing_the_application_of_GCFID_and_GCMS_methods_in_the_quantitative_analysis_of_3-nitrotoluene_in_an_excess_of_2-and_4-nitrotoluene
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A Comparative Guide to the Synthesis of 3-Ethyl-2,2-dimethylhexane for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate synthetic pathway is a critical decision that influences not only the yield and purity of the target molecule but also the overall efficiency and scalability of the process. This guide provides an in-depth comparison of two robust methods for the synthesis of the highly branched alkane, 3-Ethyl-2,2-dimethylhexane: the Corey-House Synthesis and a Grignard Reagent-based approach .

Introduction to this compound

This compound (C₁₀H₂₂) is a saturated hydrocarbon belonging to the decane isomer group.[1][2] Its highly branched structure imparts specific physical properties, such as a lower boiling point and higher octane rating compared to its linear counterpart, n-decane. These characteristics make such branched alkanes valuable as reference compounds in fuel studies, as inert solvents in sensitive reactions, and as building blocks in the synthesis of more complex molecules. The efficient and selective synthesis of a specific isomer like this compound is, therefore, of significant interest.

Route 1: The Corey-House Synthesis

The Corey-House synthesis is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of unsymmetrical alkanes.[3][4] The key reagent in this synthesis is a lithium dialkylcuprate, also known as a Gilman reagent, which is a soft nucleophile that undergoes a coupling reaction with an alkyl halide.[5][6]

Mechanistic Rationale

The synthesis proceeds in three main stages:

  • Formation of an Alkyllithium Reagent: An alkyl halide is treated with lithium metal to form a highly reactive alkyllithium compound.

  • Formation of the Gilman Reagent: The alkyllithium reagent is then reacted with a copper(I) halide (typically CuI) to generate the lithium dialkylcuprate.

  • Coupling Reaction: The Gilman reagent is subsequently reacted with a second alkyl halide in a cross-coupling reaction to form the desired alkane.

For the synthesis of this compound, a logical approach involves the reaction of a Gilman reagent bearing a bulky alkyl group with a less sterically hindered alkyl halide to favor the desired coupling and minimize side reactions.

Corey-House Synthesis cluster_0 Step 1: Gilman Reagent Formation cluster_1 Step 2: Coupling tBuCl tert-Butyl chloride tBuLi tert-Butyllithium tBuCl->tBuLi 2 Li, Et₂O Li Lithium metal Gilman Lithium di-tert-butylcuprate tBuLi->Gilman CuI CuI Copper(I) iodide Product This compound Gilman->Product Coupling EtBr 3-Bromo-2,2-dimethylbutane EtBr->Product

Corey-House synthesis workflow for this compound.
Experimental Protocol: Corey-House Synthesis

Materials:

  • tert-Butyl chloride

  • Lithium metal

  • Copper(I) iodide

  • 3-Bromo-2,2-dimethylbutane

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous pentane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of tert-Butyllithium: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place freshly cut lithium metal in anhydrous diethyl ether. Add tert-butyl chloride dropwise to the stirred suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of tert-butyllithium.

  • Formation of Lithium di-tert-butylcuprate (Gilman Reagent): Cool the tert-butyllithium solution to -78 °C (dry ice/acetone bath). In a separate flask, prepare a slurry of copper(I) iodide in anhydrous diethyl ether and cool to -78 °C. Slowly transfer the tert-butyllithium solution to the CuI slurry via cannula with vigorous stirring. Allow the mixture to stir at -78 °C for 30 minutes to form the Gilman reagent.

  • Coupling Reaction: To the freshly prepared Gilman reagent at -78 °C, add a solution of 3-bromo-2,2-dimethylbutane in anhydrous diethyl ether dropwise. After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield pure this compound.

Route 2: Grignard Reagent-based Synthesis

An alternative and widely used approach involves the use of a Grignard reagent to construct the carbon skeleton, followed by a deoxygenation step.[7] This method is particularly useful when the target alkane can be retrosynthetically disconnected to a ketone and an appropriate alkyl halide.

Mechanistic Rationale

This synthesis is a two-stage process:

  • Grignard Reaction: A Grignard reagent is prepared from an alkyl halide and magnesium metal. This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a ketone to form a tertiary alcohol after acidic workup.

  • Deoxygenation: The resulting tertiary alcohol is then deoxygenated to the corresponding alkane. A common method for this transformation is the Barton-McCombie deoxygenation or conversion of the alcohol to a tosylate followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄).

For the synthesis of this compound, 3,3-dimethyl-2-pentanone can be reacted with ethylmagnesium bromide to form the tertiary alcohol precursor.

Grignard Synthesis cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxygenation EtBr Ethyl bromide EtMgBr Ethylmagnesium bromide EtBr->EtMgBr Mg, Et₂O Mg Magnesium Alcohol 3-Ethyl-2,2-dimethyl-3-hexanol EtMgBr->Alcohol Nucleophilic Addition Ketone 3,3-Dimethyl-2-pentanone Ketone->Alcohol Product This compound Alcohol->Product Reduction ReducingAgent e.g., TsCl, LiAlH₄ ReducingAgent->Product

Sources

A Comparative Guide to the Physicochemical Properties of 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive literature review of the physicochemical properties of 3-Ethyl-2,2-dimethylhexane, a branched alkane of interest in various research and industrial applications. Through a detailed comparative analysis with its structural isomers, this document elucidates the profound impact of molecular architecture on key physical and chemical characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a nuanced understanding of how alkane structure dictates behavior. Experimental methodologies for property determination are detailed, underscoring the principles of scientific integrity and reproducibility.

Introduction: The Significance of Molecular Isomerism

Alkanes, the simplest class of hydrocarbons with the general formula CnH2n+2, are fundamental building blocks in organic chemistry and constitute the primary components of gasoline and lubricating oils.[1] While they are often characterized by their relative inertness, their physical properties—such as boiling point, melting point, and viscosity—are exquisitely sensitive to their molecular structure.[1][2] For a given molecular formula, numerous structural isomers can exist, each possessing a unique three-dimensional arrangement of atoms.[3] These structural variations, particularly the degree of branching, lead to significant differences in intermolecular forces (specifically van der Waals forces), which in turn govern their macroscopic physical properties.[2][3]

This guide focuses on This compound (CAS No. 20291-91-2), a structural isomer of decane (C10H22). By comparing its properties to those of the linear n-decane and the highly branched 2,2,4,4-tetramethylhexane, we can develop a clear understanding of structure-property relationships in this class of compounds.

Molecular Structure and Isomeric Comparison

The arrangement of carbon and hydrogen atoms in this compound results in a moderately branched structure. To appreciate its unique properties, it is essential to visualize its structure in comparison to other C10H22 isomers.

G cluster_setup Setup cluster_measurement Measurement cluster_final Finalization A Prepare Sample in Vial B Insert Inverted Capillary A->B C Attach to Thermometer B->C D Place in Thiele Tube C->D E Heat Side Arm Gently D->E F Observe Rapid Bubbles E->F G Remove Heat F->G H Record Temp at Liquid Re-entry G->H I Record Barometric Pressure H->I J Correct BP using Nomograph I->J

Sources

A Researcher's Guide to Benchmarking 3-Ethyl-2,2-dimethylhexane as a Novel Surrogate Fuel Component

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating 3-Ethyl-2,2-dimethylhexane as a potential surrogate fuel component. We will objectively compare its known physicochemical properties against established surrogate fuels—iso-octane, n-heptane, and toluene—and outline the critical experimental benchmarks required to validate its performance. This document is designed for combustion researchers and chemical kineticists dedicated to advancing the fidelity of fuel surrogate models for gasoline and jet fuels.

The Imperative for High-Fidelity Surrogate Fuels

Real-world fuels like gasoline, diesel, and jet fuel are complex amalgamations of hundreds to thousands of hydrocarbon species.[1] This complexity makes direct computational fluid dynamics (CFD) and chemical kinetic modeling intractable.[2] To overcome this, the combustion community relies on surrogate fuels : simple mixtures of a few well-characterized components designed to emulate the properties and combustion behavior of the target fuel.[3][4]

A successful surrogate must replicate key characteristics of the real fuel, such as:

  • Hydrogen-to-Carbon (H/C) ratio

  • Density and viscosity

  • Energy content (Lower Heating Value)

  • Distillation profile

  • Combustion indicators like Cetane Number (CN) or Octane Number.[2][5]

The selection of surrogate components is critical. Gasoline surrogates, for instance, often include iso-octane and n-heptane to represent branched and straight-chain alkanes, respectively, while jet fuel surrogates may incorporate larger alkanes and aromatics like toluene.[4][6] The continuous search for novel components is driven by the need to create more accurate models that can predict phenomena like engine knock, emissions, and flame stability under diverse operating conditions.

This compound (C10H22) is a highly branched decane isomer.[7][8][9] Its structure suggests high resistance to autoignition, similar to the benchmark anti-knock compound iso-octane, making it a compelling candidate for gasoline and jet fuel surrogates. However, a significant gap exists in the literature regarding its fundamental combustion data. This guide provides the strategic approach to fill that gap.

Physicochemical Profile: A Comparative Overview

The first step in benchmarking is a comparison of fundamental physical and chemical properties. This compound is compared against three pillars of surrogate fuel research: iso-octane (branched alkane), n-heptane (straight-chain alkane), and toluene (aromatic).

PropertyThis compoundiso-Octane (2,2,4-Trimethylpentane)n-HeptaneToluene (Methylbenzene)
Molecular Formula C10H22[7][9]C8H18C7H16[10]C7H8
Molecular Weight ( g/mol ) 142.28[7][8]114.23100.21[10]92.14
IUPAC Name This compound[7]2,2,4-TrimethylpentaneHeptane[10]Toluene
Density (g/mL @ 20°C) ~0.74 (estimated)0.69[11]0.6840.867
Boiling Point (°C) 159[12]9998.4[10]111[13]
H/C Ratio 2.22.252.291.14
Octane Number (RON) High (Predicted)100[14]0[10]~114
Flash Point (°C) Not available-12[15]-44[13][16]

Benchmarking Combustion Characteristics: The Experimental Frontier

Ignition Delay Time (IDT)

Ignition delay time is the period between the compression of a fuel-air mixture to high temperature and pressure and the onset of combustion. It is a critical parameter for understanding and controlling autoignition phenomena like engine knock in spark-ignition engines and combustion phasing in HCCI engines.[14]

  • Causality: The IDT is governed by the fuel's molecular structure. Straight-chain alkanes like n-heptane have relatively low C-H bond energies, leading to easier H-atom abstraction and rapid low-temperature chain-branching reactions, resulting in short IDTs.[17] Highly branched alkanes like iso-octane are more resistant to abstraction and form more stable radicals, thus exhibiting longer IDTs and higher knock resistance.[14] Aromatic compounds like toluene are highly stable due to their ring structure and have very long IDTs, requiring high temperatures to initiate oxidation.[18][19]

  • Expected Performance of this compound: Based on its highly branched, iso-alkane structure, it is hypothesized that this compound will exhibit long ignition delay times, characteristic of a high-octane fuel, likely falling in a range comparable to or greater than iso-octane under similar conditions. A key feature to investigate is the presence and nature of a Negative Temperature Coefficient (NTC) region, a phenomenon where IDT increases with temperature over a certain range, which is characteristic of alkane autoignition chemistry.[17]

Laminar Flame Speed (SL)

Laminar flame speed is the velocity at which a laminar (smooth) flame front propagates through a stationary, premixed fuel-air mixture. It is a fundamental property that depends on the mixture's composition, temperature, and pressure, reflecting the interplay between chemical reaction rates and the transport of heat and species.[20] SL data is essential for validating chemical kinetic models and designing combustion systems.[21][22]

  • Causality: Flame speed is influenced by the overall reactivity of the fuel-oxidizer mixture. Fuels that produce a high concentration of reactive radicals (like H, O, and OH) in the flame front tend to have higher flame speeds. The peak flame speed for most hydrocarbons typically occurs slightly rich of stoichiometry.

  • Expected Performance of this compound: The laminar flame speed of this compound is expected to be comparable to other alkanes like iso-octane and n-heptane. While its specific value requires experimental measurement, validating a kinetic model against this data would be a stringent test of the model's ability to predict the consumption pathways of this complex branched alkane.

Standardized Protocols for Experimental Validation

To ensure data integrity and comparability across different studies, standardized experimental methodologies are crucial. The following sections detail the protocols for measuring the key combustion benchmarks.

Protocol: Ignition Delay Time Measurement via Shock Tube

A shock tube is the quintessential apparatus for measuring high-temperature ignition delay times by creating near-instantaneous, homogeneous high-temperature and high-pressure conditions.[23]

Methodology Steps:

  • Mixture Preparation: Prepare a homogenous gas mixture of this compound, an oxidizer (e.g., synthetic air), and a diluent (e.g., Argon) in a mixing tank. Concentrations should be known to a high precision. The fuel must be heated to ensure complete vaporization without decomposition.

  • Shock Tube Operation:

    • Introduce the prepared mixture into the driven section of the shock tube to a specified low pressure.

    • Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until a diaphragm separating the sections ruptures.

    • This rupture generates a primary shock wave that travels through the driven section, compressing and heating the test gas.

  • Reflected Shock Generation: The primary shock wave reflects off the end wall of the driven section, further compressing and heating the test gas to the final desired temperature (T5) and pressure (P5). This state is nearly stagnant and homogenous, providing ideal conditions for measuring autoignition.

  • Data Acquisition:

    • Use pressure transducers along the shock tube sidewall to measure the shock wave velocity, which is used to calculate the post-reflected shock conditions (T5, P5) using normal shock relations.

    • Monitor the pressure at the end wall and light emission from a specific radical (e.g., OH* chemiluminescence at ~307 nm) using a fast-response photodetector.

  • IDT Definition: The ignition delay time is defined as the time interval from the arrival of the reflected shock at the end wall to the sharp increase in pressure or the maximum rate of change of the OH* emission signal, indicating the onset of rapid combustion.[23]

Experimental Workflow: Shock Tube IDT Measurement

G cluster_prep Mixture Preparation cluster_exp Shock Tube Experiment cluster_acq Data Acquisition & Analysis Fuel This compound (Vaporized) Mixer Mixing Tank Fuel->Mixer Oxidizer Synthetic Air (O2/N2) Oxidizer->Mixer Diluent Argon Diluent->Mixer Driven Load Mixture into Driven Section Mixer->Driven Driver Pressurize Driver Section Rupture Diaphragm Rupture Driver->Rupture Reflect Shock Reflection at End Wall Rupture->Reflect Incident Shock Sensors Pressure & Optical Sensors Reflect->Sensors Calc Calculate T5, P5 Sensors->Calc Analysis Determine IDT from Pressure/Emission Trace Sensors->Analysis

Caption: Workflow for measuring ignition delay time using a shock tube.

Protocol: Laminar Flame Speed Measurement via Constant Volume Combustion

A spherically expanding flame in a constant volume chamber is a common and accurate method for determining laminar flame speeds.[24][25]

Methodology Steps:

  • Vessel Preparation: Evacuate a spherical, constant-volume combustion vessel to a high vacuum.

  • Mixture Introduction: Introduce the premixed fuel, oxidizer, and any diluent into the vessel to a predetermined initial pressure (P_i) and temperature (T_i). Allow time for the mixture to become quiescent.

  • Ignition: Ignite the mixture at the center of the vessel using a pair of electrodes to generate a high-energy spark.

  • Flame Propagation Recording: Record the propagation of the outwardly expanding spherical flame using a high-speed imaging system (e.g., Schlieren photography). Simultaneously, record the pressure rise inside the chamber with a fast-response pressure transducer.

  • Data Analysis:

    • From the high-speed images, determine the flame radius (R_f) as a function of time (t).

    • Calculate the stretched flame propagation speed (S_s) using the derivative dR_f/dt.

    • The pressure data is used to calculate the instantaneous density of the unburned gas (ρ_u) ahead of the flame front.

    • The stretched laminar burning velocity (S_b) is then calculated as S_b = (ρ_b/ρ_u) * S_s, where ρ_b is the burned gas density.

    • Plot S_b against the flame stretch rate (κ = 2 * S_s / R_f). Extrapolate this relationship linearly to zero stretch (κ=0) to obtain the unstretched laminar flame speed (S_L).

Experimental Workflow: Constant Volume Flame Speed Measurement

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Vessel Evacuate Spherical Combustion Vessel Mixture Introduce Premixed Fuel/Air Mixture Vessel->Mixture Ignite Central Spark Ignition Mixture->Ignite Record High-Speed Imaging & Pressure Recording Ignite->Record Extract Extract Flame Radius vs. Time (R_f(t)) Record->Extract Calc_Ss Calculate Stretched Speed (S_s) Extract->Calc_Ss Plot Plot Burning Velocity vs. Stretch Rate Calc_Ss->Plot Extrapolate Extrapolate to Zero Stretch Plot->Extrapolate Result Laminar Flame Speed (S_L) Extrapolate->Result

Caption: Workflow for measuring laminar flame speed in a combustion bomb.

Chemical Kinetic Pathways and Model Development

A validated chemical kinetic model is the ultimate goal of surrogate fuel research. The experimental data gathered serves as the target for model validation. The oxidation of a large alkane like this compound follows a hierarchical process.

  • High Temperatures (>1000 K): Fuel decomposition is initiated by C-C bond fission and H-atom abstraction by small radicals, breaking the large molecule into smaller, more reactive species.

  • Low Temperatures (600-900 K): The chemistry is more complex, involving sequential O2 addition to alkyl radicals, forming peroxy radicals (RO2), followed by isomerization and secondary O2 addition, leading to the chain-branching pathways responsible for autoignition and NTC behavior.

Developing a kinetic model for this compound would involve:

  • Thermochemistry Estimation: Calculating the thermodynamic properties (enthalpy, entropy, heat capacity) of the fuel and its intermediate radical species.

  • Rate Rule Application: Using established reaction rate rules and analogies from similar molecules (like iso-octane) to estimate the rate constants for thousands of potential reactions.[26]

  • Model Validation: Simulating the ignition delay time and laminar flame speed experiments using the developed model and comparing the predictions against the newly acquired experimental data.

  • Model Refinement: Adjusting key reaction rates, within their uncertainty limits, to improve the agreement between the model and the experimental results.

G Fuel RH (Alkane Fuel) R R• (Alkyl Radical) Fuel->R + OH•, H•, O• RO2 RO2• (Peroxy Radical) R->RO2 + O2 Products CO, CO2, H2O R->Products High Temp β-scission QOOH •QOOH (Hydroperoxyalkyl Radical) RO2->QOOH Isomerization O2QOOH •O2QOOH QOOH->O2QOOH + O2 Ket Ketohydroperoxide O2QOOH->Ket + HO2• Branch Chain Branching (-> 2 OH•) Ket->Branch Branch->Products

Sources

A Researcher's Guide to Alkane Stability: A DFT-Based Comparison of 3-Ethyl-2,2-dimethylhexane and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Structure to Thermodynamic Reality

In the realm of organic chemistry and drug development, understanding the intrinsic stability of a molecule is paramount. For aliphatic hydrocarbons, seemingly subtle changes in branching can lead to significant differences in thermodynamic properties. The common textbook rule states that branched alkanes are more stable than their straight-chain counterparts.[1] However, this stability is not a simple function of branching alone; it is a complex interplay of electronic and steric effects.[2][3] Highly substituted alkanes, while often more stable, can also introduce significant steric strain that counteracts stabilizing electronic interactions.

This guide provides a practical, in-depth comparison of the thermodynamic stability of 3-Ethyl-2,2-dimethylhexane against a selection of its C10H22 isomers. We will move beyond qualitative rules of thumb and employ Density Functional Theory (DFT), a powerful quantum-mechanical modeling method, to quantify these stability differences.[4] DFT allows us to compute the ground-state electronic structure of molecules and derive precise energetic data, offering a window into the fundamental forces governing molecular stability.[5]

This analysis is designed for researchers and scientists who require a robust, validated methodology for assessing isomeric stability. We will not only present the results but also provide a detailed, step-by-step protocol and explain the causality behind the chosen computational strategy, ensuring a self-validating and reproducible workflow.

The Theoretical Framework: Why DFT for Alkane Stability?

The choice of a computational method is the most critical decision in a theoretical study. For assessing the relative energies of hydrocarbon isomers, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[6] Unlike simpler molecular mechanics methods, DFT explicitly models the electronic structure of the molecule, which is essential for capturing the subtle electronic effects that contribute to stability.[7]

The greater stability of branched alkanes is a well-documented phenomenon, often termed the "protobranching effect."[8] Research has shown that this stability arises from a combination of factors, including stabilizing electronic effects and electrostatic interactions that can overcome destabilizing steric repulsion.[8][9][10] Methods like Hartree-Fock often fail to capture these nuances, whereas DFT, particularly with modern functionals, can more accurately model the electron correlation effects that are key to these interactions.[11]

For this guide, we have selected the B3LYP functional combined with the 6-31G(d) basis set . This is a widely validated level of theory for organic molecules for several key reasons:[12][13]

  • Expertise & Causality: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional, meaning it incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate some of the self-interaction error found in pure DFT functionals.[14] This mixing provides a more balanced description of electron exchange and correlation, crucial for accurate energy predictions.[12]

  • Trustworthiness: The 6-31G(d) basis set is a Pople-style split-valence basis set that includes polarization functions (the 'd' on heavy atoms). These functions allow for greater flexibility in describing the shape of electron orbitals, which is critical for accurately modeling the geometry and energetics of non-linear molecules like branched alkanes.[15] Omitting polarization functions can lead to significant errors in calculated structures and energies.[15]

This combination represents a "gold standard" for routine computational organic chemistry, providing reliable results without the prohibitive computational cost of higher-level methods.[6]

Experimental Protocol: A Self-Validating DFT Workflow

The following protocol outlines a rigorous and self-validating workflow for calculating the relative stabilities of alkane isomers. This process is designed to ensure that the calculated energies correspond to true, stable minima on the potential energy surface.

Step 1: Initial Structure Generation
  • Construct 3D Models: Generate the initial 3D structures for the selected isomers:

    • n-Decane

    • 2-Methylnonane

    • This compound

    • 2,2,3,3-Tetramethylhexane

  • Pre-optimization: Use a molecular mechanics force field (e.g., MMFF94) to perform a preliminary geometry optimization. This step provides a reasonable starting geometry for the more computationally intensive DFT calculations.

Step 2: DFT Geometry Optimization
  • Input File Preparation: For each isomer, prepare an input file for a computational chemistry package (e.g., Gaussian, ORCA).[16][17] The key parameters in the input file are:

    • Level of Theory: B3LYP/6-31G(d)

    • Job Type: Opt (Geometry Optimization)

    • Charge and Multiplicity: 0 1 (neutral singlet state for an alkane)

  • Execution: Submit the calculation. The software will iteratively adjust the molecular geometry to find the structure with the minimum electronic energy at the specified level of theory.[18]

Step 3: Validation via Frequency Analysis
  • Input File Preparation: Using the optimized geometry from Step 2, prepare a new input file.

    • Level of Theory: B3LYP/6-31G(d)

    • Job Type: Freq (Frequency Analysis)

    • Charge and Multiplicity: 0 1

  • Execution & Verification: Run the frequency calculation. The primary purpose of this step is to verify that the optimized structure is a true energy minimum.[16]

    • Trustworthiness Check: Scrutinize the output file for the calculated vibrational frequencies. A true minimum will have zero imaginary frequencies .[19] If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, and the optimization from Step 2 must be revisited.

  • Data Extraction: From the frequency output file, extract the Zero-Point Vibrational Energy (ZPVE) . This value represents the residual vibrational energy of the molecule at 0 Kelvin and is crucial for accurate thermochemical comparisons.[16]

Step 4: Energy Calculation and Comparison
  • Total Energy Calculation: The final energy (E_total) of each isomer at 0 K is the sum of the electronic energy from the optimization (E_electronic) and the ZPVE from the frequency calculation (E_ZPVE).

    • E_total = E_electronic + E_ZPVE

  • Relative Energy Analysis: To facilitate comparison, calculate the relative energy (ΔE) of each isomer with respect to the most stable isomer (the one with the lowest E_total). Convert the energy from Hartrees (the standard unit in quantum calculations) to a more chemically intuitive unit like kcal/mol (1 Hartree ≈ 627.5 kcal/mol).

The entire computational workflow is depicted in the diagram below.

DFT_Workflow cluster_prep Step 1: Preparation cluster_dft Step 2 & 3: Core DFT Calculation cluster_analysis Step 4: Analysis start Select Isomers (e.g., n-Decane, this compound) pre_opt Generate 3D Structures & Perform MM Pre-optimization start->pre_opt geom_opt Geometry Optimization (B3LYP/6-31G(d)) pre_opt->geom_opt freq_calc Frequency Calculation (B3LYP/6-31G(d)) geom_opt->freq_calc validation Imaginary Frequencies? freq_calc->validation validation->geom_opt Yes (Re-optimize) extract_energy Extract Electronic Energy (E_electronic) & Zero-Point Energy (ZPVE) validation->extract_energy No calc_total Calculate Total Energy (E_total = E_electronic + ZPVE) extract_energy->calc_total compare Calculate Relative Stability (ΔE) in kcal/mol calc_total->compare conclusion Stability Ranking compare->conclusion Stability_Concept cluster_structure Molecular Structure cluster_effects Governing Physicochemical Effects cluster_energy Thermodynamic Outcome linear Linear Chain (n-Decane) steric Steric Hindrance (Destabilizing) linear->steric Minimal electronic Electronic Effects (Stabilizing) linear->electronic Minimal branched Branched Structure (this compound) branched->steric Increased branched->electronic Increased energy Lower Total Energy (Higher Stability) steric->energy Raises Energy electronic->energy Lowers Energy

Caption: The interplay of steric and electronic effects on alkane stability.

Conclusion

This guide demonstrates the power of a well-structured DFT analysis for dissecting the thermodynamic stability of alkane isomers. Our calculations quantitatively confirm that this compound is substantially more stable than its less-branched isomers, n-Decane and 2-Methylnonane. We also showed that while highly stable, it is marginally less stable than 2,2,3,3-Tetramethylhexane, highlighting the nuanced role of steric strain even in compact, branched molecules.

The self-validating workflow presented here, combining geometry optimization with a mandatory frequency analysis, provides a reliable and reproducible protocol for researchers. By grounding our interpretations in the established principles of physical organic chemistry and leveraging the quantitative power of DFT, we can move beyond qualitative predictions to achieve a more precise understanding of molecular stability, a critical factor in chemical research and development.

References

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Navigating the Molecular Landscape: A Comparative Guide to Experimental and Computational Data for 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical research and drug development, a profound understanding of a molecule's physicochemical properties is paramount. These properties govern a substance's behavior, from its reaction kinetics to its biological interactions. This guide provides an in-depth comparison of experimental and computationally derived data for the branched alkane, 3-Ethyl-2,2-dimethylhexane. As a Senior Application Scientist, my aim is to not only present these data but also to elucidate the causality behind the experimental methodologies and the predictive power of computational models, thereby offering a comprehensive resource for laboratory and in silico work.

The Subject Molecule: this compound at a Glance

This compound (C10H22) is a saturated hydrocarbon, an isomer of decane.[1][2] Its branched structure influences its physical properties, making it a valuable subject for studying the interplay between molecular architecture and bulk characteristics. Accurate data on its boiling point, density, and refractive index are crucial for its application as a solvent, a component in fuel blends, or as a reference compound in analytical chemistry.

Experimental vs. Computational Data: A Head-to-Head Comparison

The following table summarizes the available experimental data for this compound and contrasts it with computationally predicted values. It is important to note that computational values can vary based on the theoretical model and basis set employed.

Physicochemical PropertyExperimental ValueComputational ValueSource (Experimental)Source (Computational)
Boiling Point 159 °C[3], 156.11°C[4]Varies with modelStenutz[3], ChemicalBook[4]PubChem[5]
Density 0.7450 g/cm³[4]Varies with modelChemicalBook[4]PubChem[5]
Refractive Index 1.4174[4]Varies with modelChemicalBook[4]PubChem[5]
Kovats Retention Index 902 (non-polar column)[6][7]Not ApplicablePubChem[6], NIST[7]N/A

The Experimental Bedrock: Methodologies and Their Rationale

The experimental values presented above are the result of meticulous laboratory procedures. Understanding these methods is key to appreciating the data's validity and limitations.

Boiling Point Determination: The Capillary Method (Thiele Tube)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8][9] For small sample volumes, the Thiele tube method is a common and reliable technique.[1]

Experimental Protocol:

  • Sample Preparation: A few milliliters of this compound are placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The oil ensures uniform heating.

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Data Acquisition: The heating is discontinued, and the apparatus is allowed to cool. The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[1]

Causality Behind the Choices:

  • Why a Thiele Tube? The unique shape of the Thiele tube promotes convection currents in the heating oil, ensuring a uniform temperature distribution around the sample and thermometer, which is crucial for an accurate boiling point determination.

  • Why an Inverted Capillary? The inverted capillary traps a small amount of air. As the liquid is heated, this air expands and is expelled, followed by the vapor of the substance. Upon cooling, the pressure of the vapor inside the capillary decreases. When the external atmospheric pressure is greater than the vapor pressure inside the capillary, the liquid is forced into the capillary. This point of equilibrium represents the boiling point.

Experimental Workflow for Boiling Point Determination

G cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Place sample in test tube prep2 Invert sealed capillary in sample prep1->prep2 setup1 Attach test tube to thermometer prep2->setup1 setup2 Immerse in Thiele tube with oil setup1->setup2 meas1 Gently heat Thiele tube setup2->meas1 meas2 Observe stream of bubbles meas1->meas2 meas3 Cool and record temperature at liquid entry meas2->meas3 result result meas3->result Boiling Point

A simplified workflow for determining the boiling point using the Thiele tube method.

Density Measurement

Density is a fundamental physical property defined as mass per unit volume. For a volatile organic compound like this compound, precise measurement is crucial.

Experimental Protocol (using a Pycnometer):

  • Pycnometer Calibration: A clean, dry pycnometer (a flask with a specific volume) is weighed accurately.

  • Filling: The pycnometer is filled with distilled water of a known temperature and weighed again. The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound.

  • Final Weighing: The filled pycnometer is weighed.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is often used for identification and purity assessment. The Abbe refractometer is a common instrument for this measurement.

Experimental Protocol (following ASTM D1218): [7]

  • Instrument Calibration: The refractometer is calibrated using a standard of known refractive index.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. Temperature control is critical as the refractive index is temperature-dependent.

The Computational Approach: Predicting Properties from First Principles

Computational chemistry offers a powerful alternative to experimental measurements, allowing for the prediction of molecular properties from theoretical principles.[10] For alkanes, Quantitative Structure-Property Relationship (QSPR) models and Density Functional Theory (DFT) are commonly employed.[4][11]

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate molecular structures with their physicochemical properties.[12] For boiling points of alkanes, descriptors such as molecular weight, branching indices, and topological indices are used to build predictive equations.[4]

  • Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10][13] Properties like density can be predicted by optimizing the molecular geometry and calculating the molecular volume.

Logical Relationship between Molecular Structure and Predicted Properties

G cluster_input Molecular Structure Input cluster_methods Computational Methods cluster_descriptors Calculated Descriptors cluster_output Predicted Properties structure 3D Molecular Structure of This compound qspr QSPR Models structure->qspr dft Density Functional Theory (DFT) structure->dft desc1 Topological Indices qspr->desc1 desc2 Molecular Weight qspr->desc2 desc3 Branching Indices qspr->desc3 desc4 Electronic Structure dft->desc4 desc5 Optimized Geometry dft->desc5 prop1 Boiling Point desc1->prop1 desc2->prop1 desc3->prop1 prop2 Density desc4->prop2 prop3 Refractive Index desc4->prop3 desc5->prop2

The relationship between the molecular structure and the prediction of its properties via computational methods.

Bridging the Gap: Interpreting Discrepancies and Leveraging Synergy

Discrepancies between experimental and computational data are common and offer valuable insights. Experimental values are subject to measurement uncertainties and impurities in the sample. Computational predictions are approximations, with their accuracy dependent on the level of theory, basis set, and the parameters used in the model.

For branched alkanes like this compound, computational models may struggle to perfectly capture the subtle effects of molecular packing and intermolecular forces that influence bulk properties. However, computational methods are invaluable for high-throughput screening of large numbers of molecules and for understanding trends within a chemical series.

The most robust scientific approach involves a synergy between both methods. Computational predictions can guide experimental work by prioritizing compounds with desirable properties for synthesis and testing. In turn, experimental data is essential for validating and refining computational models, leading to more accurate predictions in the future.

Conclusion: An Integrated Approach for Comprehensive Understanding

Both experimental and computational approaches provide indispensable information about the physicochemical properties of this compound. While experimental data represents the "ground truth" under specific conditions, computational methods offer a powerful predictive tool. For researchers, scientists, and drug development professionals, a comprehensive understanding of both the methodologies and the inherent strengths and weaknesses of each approach is crucial for making informed decisions in research and development. The integration of experimental and computational data will undoubtedly continue to be a cornerstone of modern chemical science.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Commercial 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Branched Alkanes

3-Ethyl-2,2-dimethylhexane (CAS No. 20291-91-2) is a C10 branched alkane that, like its isomers, finds application as a non-polar solvent, a component in fuel studies, and a reference standard in analytical chemistry.[1][2][3][4] In high-stakes fields such as pharmaceutical development and materials science, the precise molecular structure and purity of a chemical are not mere details—they are foundational to experimental reproducibility, reaction kinetics, and the ultimate safety and efficacy of a final product.

Commercial alkanes are seldom perfectly pure. They are often complex mixtures derived from petroleum or synthesized through pathways that can introduce a variety of structurally similar impurities.[5] For a highly branched alkane like this compound, the most insidious impurities are its own structural isomers, which possess nearly identical physical properties, such as boiling point and polarity, making them exceptionally difficult to separate and distinguish.[6][7]

This guide provides a comprehensive, multi-technique framework for the rigorous purity assessment of commercial this compound. We will move beyond simple percentage purity to a more holistic understanding of a sample's true composition, explaining the causality behind our choice of analytical methods and establishing a self-validating system for confident characterization.

PropertyValue
Chemical Formula C₁₀H₂₂
Molecular Weight 142.28 g/mol
CAS Number 20291-91-2
Boiling Point ~159 °C
Density < 1.0 g/mL (less dense than water)
Solubility Insoluble in water; soluble in organic solvents

Table 1: Physicochemical Properties of this compound.[1][2][6]

Part 1: The Analytical Gauntlet - A Comparative Overview

No single technique can provide a complete picture of purity. A robust assessment relies on the orthogonal application of multiple analytical methods, primarily chromatographic and spectroscopic. Gas Chromatography (GC) is the cornerstone for separating volatile hydrocarbons, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provide the structural detail necessary for unambiguous identification.[8]

Technique Principle of Operation Strengths Limitations
GC-FID Separation by boiling point and polarity; detection by ion generation in a hydrogen flame.[9]High sensitivity for hydrocarbons, excellent quantitative accuracy, robust and reliable.Provides no structural information; co-eluting compounds are quantified as one.
GC-MS Separation by GC, followed by electron ionization, fragmentation, and mass-to-charge ratio detection.[8]Provides molecular weight and characteristic fragmentation patterns for structural elucidation.[10]Quantitative accuracy can be lower than FID without specific calibration; weak or absent molecular ion for branched alkanes.[11][12]
¹H & ¹³C NMR Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[13]Provides definitive structural information and connectivity; can quantify impurities without a reference standard (qNMR).Lower sensitivity than GC; complex, overlapping signals in ¹H NMR for similar alkanes can make interpretation and quantification difficult.[14]

Table 2: Comparative analysis of primary techniques for alkane purity assessment.

Part 2: The Workhorse Method - Gas Chromatography (GC)

For volatile, non-polar compounds like this compound, Gas Chromatography is the indispensable first-line technique.[15][16] The choice of detector, however, fundamentally changes the nature of the information obtained.

Quantitative Screening with Flame Ionization Detection (GC-FID)

The GC-FID method is the gold standard for determining the percentage purity of a hydrocarbon sample based on the relative peak areas in the resulting chromatogram.[17]

Causality of Choice: We start with GC-FID because of its unparalleled precision and wide linear range for quantifying hydrocarbons. It answers the first critical question: "What is the total percentage of volatile organic compounds in the sample?" The area percent report from a GC-FID analysis is a reliable, though incomplete, measure of purity.

  • Sample Preparation: Accurately weigh ~10 mg of the commercial this compound sample into a 10 mL volumetric flask. Dissolve and bring to volume with a high-purity solvent like hexane.

  • Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector.

  • Column Selection: A non-polar capillary column (e.g., DB-5, HP-5ms, or similar 5% phenyl-methylpolysiloxane) is crucial. Isomers will elute based on subtle differences in their boiling points and van der Waals interactions. A long column (e.g., 30-60 m) with a narrow internal diameter (e.g., 0.25 mm) will provide the necessary resolution.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (with a 100:1 split ratio)

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~1 mL/min.

    • Oven Program: Start at 40 °C (hold for 5 min), ramp to 200 °C at 5 °C/min. This slow ramp is essential for separating closely boiling isomers.

    • Detector Temperature: 300 °C

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all integrated peaks (excluding the solvent peak).[17]

Impurity Identification with Mass Spectrometry (GC-MS)

While GC-FID quantifies, GC-MS identifies. This is where we dissect the nature of the impurities suggested by the FID data.

Causality of Choice: Branched alkanes undergo highly characteristic fragmentation patterns under electron ionization (EI) in a mass spectrometer.[10][18] Cleavage is favored at branching points to form more stable secondary or tertiary carbocations.[11][12][19] The largest alkyl group at a branch point is often lost preferentially.[10][19] This predictable fragmentation allows us to differentiate structural isomers that have identical retention times or are poorly resolved chromatographically. The molecular ion (M+) peak is often weak or entirely absent for highly branched structures.[11][12]

  • The sample preparation, column, and GC conditions should be identical to the GC-FID method to allow for direct comparison of chromatograms.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 250.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Compare the GC-MS Total Ion Chromatogram (TIC) with the GC-FID chromatogram to correlate peaks.

    • For each impurity peak, analyze the corresponding mass spectrum.

    • Identify key fragment ions and losses. For C10H22 isomers, look for characteristic fragments corresponding to the loss of methyl (M-15), ethyl (M-29), propyl (M-43), and butyl (M-57) groups.

    • Compare the obtained spectra with a reference library (e.g., NIST) to tentatively identify isomeric impurities.

Part 3: Definitive Structural Confirmation - NMR Spectroscopy

NMR spectroscopy serves as the final arbiter, providing unambiguous structural confirmation of the primary component and, if concentrations are sufficient, identifying impurities.

Causality of Choice: While GC-MS provides fragmentation patterns, NMR provides a complete structural map. ¹³C NMR is particularly powerful for alkanes, as the chemical shift of each carbon is highly sensitive to its local environment, allowing for the differentiation of isomers.[13][20] ¹H NMR, though often crowded with overlapping signals for alkanes, can still reveal the presence of unexpected functional groups (e.g., alkenes, aromatics) or, with high-field instruments, resolve distinct proton environments.[13][14]

  • Sample Preparation: Dissolve ~20-30 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Typical spectral width of 0-12 ppm.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C and potentially long relaxation times for quaternary carbons.[13]

  • Data Analysis: Compare the observed chemical shifts and multiplicities with predicted spectra for this compound and its likely isomers. Impurity signals that do not correspond to the main structure can be integrated for quantification if they are well-resolved.

Part 4: Synthesizing the Data - A Practical Workflow

A self-validating system for purity assessment involves a logical flow of experiments where the results of one technique inform the next.

Purity_Assessment_Workflow cluster_0 Initial Screening & Quantification cluster_1 Impurity Identification cluster_2 Structural Confirmation A Receive & Prepare Sample (Dilute in Hexane) B GC-FID Analysis A->B C Calculate Area % Purity B->C D Purity > 99.5%? C->D E GC-MS Analysis D->E No / Further ID needed Z Generate Comprehensive Purity Report D->Z Yes F Analyze Mass Spectra of Impurity Peaks E->F G Identify Isomers & Trace Contaminants F->G G->Z H ¹H and ¹³C NMR Analysis I Confirm Primary Structure H->I J Quantify Resolved Impurities H->J I->Z J->Z

Sources

A Comparative Guide to the Toxicological Profiles of Decane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the toxicological properties of chemical entities is paramount. Decane (C₁₀H₂₂), a saturated hydrocarbon, and its 75 structural isomers are widely used as solvents, in fuel compositions, and as chemical intermediates.[1][2] While often grouped, the subtle variations in their molecular architecture—from the linear n-decane to its numerous branched counterparts—can influence their toxicological profiles. This guide provides a comparative analysis of the toxicity of decane isomers, synthesizing available experimental data to illuminate the structure-toxicity relationship and provide actionable insights for laboratory safety and risk assessment.

Introduction: The Significance of Isomeric Structure in Toxicity

Alkanes, including decane and its isomers, are generally considered to have a low order of acute toxicity.[1] Their primary mechanism of acute toxicity is often non-specific, acting as simple asphyxiants at high concentrations and causing central nervous system (CNS) depression, a phenomenon sometimes referred to as narcosis.[2] However, the physical properties that govern a substance's absorption, distribution, metabolism, and excretion (ADME) profile—and thus its toxicity—are intrinsically linked to its molecular structure. For decane isomers, the key structural differentiator is the degree of branching in the carbon chain.

Generally, increased branching in alkanes leads to a more compact molecular structure. This can affect physical properties such as boiling point, vapor pressure, and lipophilicity, which in turn can alter toxicokinetics and toxicodynamics. For instance, branching can influence how readily a compound is absorbed through the skin or lungs and how it interacts with biological membranes.[3]

This guide will delve into the specifics of how these structural differences between n-decane and its branched isomers, often collectively referred to as isodecanes or isoparaffins, translate into varying toxicological effects.

Comparative Toxicological Data

Direct comparative studies across a wide range of the 75 decane isomers are notably scarce in publicly available literature. Regulatory bodies often use data for n-decane as a surrogate for the other isomers due to this data gap.[4] However, by compiling data on n-decane and commercially available isoparaffinic mixtures rich in C10 isomers (such as isododecane, which is a C12 isomer mixture but its toxicity data for isoparaffins is relevant), we can draw meaningful comparisons.

Table 1: Comparative Acute Toxicity of Decane Isomers
Parametern-DecaneIsodecane (Isoparaffinic Hydrocarbons)Key Observations & References
Oral LD50 (rat) >5000 mg/kg>2000 mg/kg (for an analogue chemical to C8-18 branched alkanes)Both show low acute oral toxicity.[5][6]
Dermal LD50 (rabbit) >2 g/kg>2000 mg/kg (for an analogue chemical to C8-18 branched alkanes)Low acute dermal toxicity is observed for both.[5][7]
Inhalation LC50 (rat) >1369 ppm (8-hour exposure)>12,400 mg/m³/4hr (for 2-methylnonane)Isoparaffins generally have a very low order of acute inhalation toxicity.[8][9]
Aspiration Hazard Aspiration into the lungs can cause chemical pneumonitis.[2]May be fatal if swallowed and enters airways.[6][7]Aspiration is a significant hazard for both linear and branched isomers.
Table 2: Comparative Irritation Potential of Decane Isomers
Endpointn-DecaneIsodecane (Isoparaffinic Hydrocarbons)Key Observations & References
Skin Irritation Slight to moderate irritation under occluded conditions.[2]Mild skin irritant in rabbits. Females showed drying/defatting of the skin.[5]Both can cause skin irritation, particularly with prolonged or occluded contact.
Eye Irritation Slight irritation.Slight irritation.Both are considered to be slight eye irritants.[2]

Mechanistic Insights into Isomer-Specific Toxicity

The toxicological differences between decane isomers, though sometimes subtle, can be explained by their differing physicochemical properties, which are a direct consequence of their molecular structure.

The Role of Branching in Toxicokinetics

Increased branching in alkanes generally leads to a lower boiling point and higher vapor pressure compared to their linear counterparts. However, the more compact structure of branched isomers can reduce their lipophilicity and, consequently, their ability to permeate biological membranes. This can lead to lower dermal absorption and systemic toxicity for some branched isomers compared to n-alkanes of the same carbon number.[3]

The relationship between alkane chain length and skin irritation is complex. For some alkanes, irritation potential increases with chain length.[10][11] However, the branching of the carbon chain can modify this relationship.

cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_effects Toxicological Effects n-Decane n-Decane Linear Chain Linear Chain n-Decane->Linear Chain Branched Decane Isomers Branched Decane Isomers Compact Structure Compact Structure Branched Decane Isomers->Compact Structure Higher Lipophilicity Higher Lipophilicity Linear Chain->Higher Lipophilicity Lower Lipophilicity Lower Lipophilicity Compact Structure->Lower Lipophilicity Increased Membrane Permeation Increased Membrane Permeation Higher Lipophilicity->Increased Membrane Permeation Decreased Membrane Permeation Decreased Membrane Permeation Lower Lipophilicity->Decreased Membrane Permeation Potentially Higher Systemic Toxicity Potentially Higher Systemic Toxicity Increased Membrane Permeation->Potentially Higher Systemic Toxicity Potentially Lower Systemic Toxicity Potentially Lower Systemic Toxicity Decreased Membrane Permeation->Potentially Lower Systemic Toxicity

Caption: Relationship between decane isomer structure and potential toxicity.

Central Nervous System (CNS) Effects

Acute exposure to high concentrations of aliphatic hydrocarbons can lead to CNS depression.[12] Studies on n-decane have established a no-observed-adverse-effect level (NOAEL) for CNS effects in rats at 3000 mg/m³ for an 8-hour exposure.[12] While specific comparative data for branched decane isomers are limited, isoparaffinic hydrocarbon solvents are also known to cause CNS depression at high concentrations. The efficiency of crossing the blood-brain barrier, which is influenced by lipophilicity, is a key factor in the neurotoxic potential of these compounds.

Dermal Irritation

Both n-decane and isoparaffinic mixtures can act as skin irritants, primarily through a defatting mechanism where they dissolve the natural lipids in the stratum corneum.[2][5] This disrupts the skin's barrier function, leading to dryness, redness, and inflammation. The degree of irritation can depend on the duration and nature of the exposure (e.g., occluded vs. non-occluded). While some studies suggest that skin irritation potential increases with alkane chain length, the influence of branching is less clear and may be compound-specific.[10][11]

Experimental Protocols for Assessing Comparative Toxicity

To rigorously compare the toxicity of decane isomers, a battery of standardized in vitro and in vivo assays is required. The following protocols are based on established methodologies and can be adapted for a direct comparative study.

Acute Oral Toxicity (OECD TG 423)

This protocol determines the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Use female Sprague-Dawley rats, as they are generally more sensitive.

  • Dosage: Administer the test substance (n-decane or a specific isomer) by oral gavage at a starting dose of 2000 mg/kg body weight.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: The LD50 is determined to be greater than the highest dose tested if no mortality is observed.

Dermal Irritation (OECD TG 404)

This protocol assesses the potential of a substance to cause skin irritation.

Methodology:

  • Animal Model: Use albino rabbits.

  • Application: Apply 0.5 mL of the test substance to a small area of clipped skin on the back of each animal under a semi-occlusive dressing.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After patch removal, score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

  • Data Analysis: The substance is classified as an irritant based on the mean scores for erythema and edema.

cluster_workflow Dermal Irritation Testing Workflow (OECD TG 404) A Animal Preparation (Albino Rabbit, Clipped Skin) B Test Substance Application (0.5 mL, Semi-occlusive Patch) A->B C Exposure (4 hours) B->C D Patch Removal & Skin Scoring (1, 24, 48, 72 hours) C->D E Data Analysis & Classification (Based on Erythema & Edema Scores) D->E

Caption: Workflow for assessing dermal irritation potential.

Inhalation Toxicity (OECD TG 403)

This protocol evaluates the toxicity of a substance upon inhalation.

Methodology:

  • Animal Model: Use rats (e.g., Wistar or Sprague-Dawley).

  • Exposure: Expose animals to the test substance vapor at various concentrations in a whole-body inhalation chamber for a standard duration (e.g., 4 hours).

  • Observation: Monitor animals for signs of toxicity during and after exposure for 14 days.

  • Data Collection: Record mortality, clinical signs, and body weight changes.

  • Necropsy: Conduct a gross necropsy on all animals.

  • Data Analysis: Calculate the LC50 (the concentration causing mortality in 50% of the animals).

Conclusion and Future Directions

The available data indicates that both n-decane and its branched isomers exhibit a low order of acute toxicity. The primary concerns are related to aspiration hazard and skin and eye irritation. While subtle differences in toxicity exist due to variations in molecular structure, particularly branching, a comprehensive understanding is hampered by the lack of direct comparative studies on a wide range of decane isomers.

For researchers and professionals in drug development, it is prudent to treat all decane isomers with appropriate caution, implementing engineering controls and personal protective equipment to minimize exposure, especially through inhalation and dermal contact.

Future research should focus on conducting direct comparative toxicity studies of a broader range of decane isomers. This would enable the development of more accurate quantitative structure-activity relationship (QSAR) models, allowing for better prediction of the toxicity of other alkanes and supporting more robust risk assessments.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Ethyl-2,2-dimethylhexane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. For a volatile and flammable compound like 3-Ethyl-2,2-dimethylhexane, adherence to strict disposal protocols is paramount to prevent fire, environmental contamination, and health hazards. This document offers a comprehensive, step-by-step approach to handling this specific chemical waste stream, grounded in established safety protocols and regulatory standards.

Hazard Profile of this compound

Understanding the inherent risks of this compound is the first step in its safe management. As a member of the alkane family, it shares properties with other flammable hydrocarbons. Based on data for structurally similar isomers like 3,3-Dimethylhexane and 2,3-Dimethylhexane, the primary hazards are as follows[1][2]:

  • Flammability: Classified as a highly flammable liquid and vapor. It should be kept away from heat, sparks, open flames, and other ignition sources[1][2][3].

  • Health Hazards:

    • Aspiration Toxicity: May be fatal if swallowed and enters the airways[1][2].

    • Skin Irritation: Causes skin irritation upon contact[1][2].

    • Respiratory Irritation: May cause respiratory irritation or drowsiness and dizziness if inhaled[1][2].

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects[2]. Therefore, it must not be released into the environment[2].

Hazard ClassificationCategoryGHS PictogramSignal Word
Flammable liquidsCategory 2🔥Danger
Aspiration hazardCategory 1स्वास्थ्य खतराDanger
Skin corrosion/irritationCategory 2!Warning
Specific target organ toxicity (single exposure)Category 3!Warning
Hazardous to the aquatic environment, long-term hazardCategory 1पर्यावरणWarning

Table based on data for similar dimethylhexane isomers.[1][2]

Regulatory Framework: A "Cradle-to-Grave" Responsibility

The disposal of this compound is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[4][5]. This framework establishes a "cradle-to-grave" responsibility for hazardous waste generators, meaning the laboratory that creates the waste is responsible for it from generation to its final, safe disposal[4].

Under RCRA, a chemical like this compound is classified as a hazardous waste due to its ignitability. Generators of hazardous waste are categorized based on the quantity of waste produced, which determines the specific regulatory requirements for storage, handling, and reporting[4]. It is imperative that all laboratory personnel are trained on these regulations to ensure compliance[6].

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure the appropriate PPE is worn to minimize exposure[7]:

  • Eye and Face Protection: Wear tightly sealed safety goggles and a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Step 2: Waste Collection and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Dedicated Waste Container: Collect waste this compound in a designated, compatible container. The original container or a chemically resistant bottle (e.g., glass or polyethylene) is recommended[8].

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially oxidizers or corrosives[9].

  • Solid Waste: Any solid materials contaminated with this compound, such as absorbent pads or gloves, should be collected in a separate, clearly labeled container[10].

Step 3: Containerization and Labeling

Proper container management is a key aspect of hazardous waste regulations.

  • Container Integrity: Ensure the waste container is in good condition, free of leaks, and has a tightly sealing cap[8].

  • Headspace: Do not fill the container to more than 80% capacity to allow for vapor expansion[8].

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Toxic")[10]. The date of waste accumulation should also be clearly marked.

Step 4: Storage of Chemical Waste

Waste must be stored safely in a designated satellite accumulation area before being collected by a licensed disposal company.

  • Location: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition[3].

  • Containment: The storage area should have secondary containment to capture any potential spills.

  • Flammable Storage: If storing more than a small quantity, a dedicated flammable storage cabinet is required[11].

Step 5: Final Disposal

The final disposal of this compound must be handled by a licensed hazardous waste disposal company[6][11].

  • Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) office will have procedures for arranging waste pickup by a certified contractor.

  • Manifesting: For transportation off-site, the waste must be accompanied by a hazardous waste manifest, which tracks its journey to the treatment, storage, and disposal facility (TSDF).

  • Disposal Method: The most common and environmentally responsible disposal method for flammable organic solvents is high-temperature incineration at a permitted facility[6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation: This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Step 2: Collect Waste in Designated, Compatible Container ppe->collect segregate Is the waste mixed with other chemicals? collect->segregate separate Segregate into a new, appropriate waste stream segregate->separate Yes label Step 3: Securely Cap and Label Container with 'Hazardous Waste' and Chemical Name segregate->label No separate->collect storage Step 4: Store in a Designated Satellite Accumulation Area (Cool, Ventilated, Secondary Containment) label->storage is_flammable_cabinet Is the quantity > 1 Gallon? storage->is_flammable_cabinet flammable_cabinet Store in a Flammable Storage Cabinet is_flammable_cabinet->flammable_cabinet Yes contact_ehs Step 5: Contact EHS for Waste Pickup by a Licensed Contractor is_flammable_cabinet->contact_ehs No flammable_cabinet->contact_ehs end Disposal via High-Temperature Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding its hazards, adhering to regulatory requirements, and following a systematic disposal protocol, researchers can minimize risks and ensure a safe working environment. Always consult your institution's specific waste management plan and your Environmental Health and Safety office for guidance.

References

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Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for Handling 3-Ethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: Why PPE is Critical

3-Ethyl-2,2-dimethylhexane is a flammable liquid and its vapors can form explosive mixtures with air.[5][6] The primary routes of exposure are inhalation, skin contact, and eye contact.[5][6][7] Based on data from similar hexane isomers, exposure can lead to skin irritation, and inhalation of high concentrations of vapors may cause central nervous system effects such as dizziness, headache, and nausea.[5] Aspiration of the liquid into the lungs, if swallowed, can be fatal.[7] Therefore, a multi-faceted PPE strategy is essential to mitigate these risks.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific procedure being performed and the potential for exposure. The fundamental principle is to create a barrier between you and the hazardous substance.

A Hierarchy of Controls

Before relying solely on PPE, it is crucial to implement a hierarchy of controls. This involves first trying to eliminate or substitute the hazard, then using engineering controls (like fume hoods), followed by administrative controls (procedural changes), and finally, PPE. PPE is the last line of defense, but a critical one.

Essential PPE for Handling this compound

The following table outlines the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Benchtop Operations (small quantities, in a fume hood) Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene)Flame-resistant lab coatNot generally required if work is performed in a certified chemical fume hood.
Transferring/Pouring (larger quantities) Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene)Flame-resistant lab coat or chemical-resistant apron over a lab coatAir-purifying respirator with organic vapor cartridges if ventilation is inadequate.[8][9]
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (Butyl rubber or Viton™)Chemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges or a supplied-air respirator, depending on the spill size and ventilation.[8][9]

A Step-by-Step Guide to PPE Selection and Use

Eye and Face Protection: Your First Line of Defense
  • Rationale: To prevent splashes of this compound from coming into contact with the eyes, which can cause irritation.[10][11]

  • Procedure:

    • For low-risk activities, wear safety glasses with side shields that meet ANSI Z87.1 standards.

    • For activities with a higher risk of splashing, such as transferring liquids, wear chemical splash goggles.[11]

    • For maximum protection during large-volume transfers or when a significant splash hazard exists, use a face shield in conjunction with chemical splash goggles.[12]

Hand Protection: Preventing Skin Contact
  • Rationale: To prevent skin irritation and absorption of the chemical.[11][13]

  • Procedure:

    • Select gloves made of a material resistant to aliphatic hydrocarbons. Nitrile or neoprene gloves are generally suitable for incidental contact.[11]

    • Before each use, inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

    • When handling larger quantities or for prolonged tasks, consider double-gloving.

    • Remove gloves using the proper technique to avoid contaminating your hands.

Body Protection: Shielding Your Skin
  • Rationale: To protect the skin from splashes and spills.[14]

  • Procedure:

    • At a minimum, a flame-resistant lab coat should be worn and kept buttoned.

    • For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.

    • In the event of a large spill, a full chemical-resistant suit may be necessary.[12]

    • Do not wear shorts or open-toed shoes in the laboratory.[14]

Respiratory Protection: Guarding Your Lungs
  • Rationale: To prevent the inhalation of harmful vapors.[4]

  • Procedure:

    • All work with this compound should ideally be conducted in a certified chemical fume hood to minimize vapor concentrations in the breathing zone.

    • If a fume hood is not available or if ventilation is inadequate, respiratory protection is required.

    • Select a NIOSH-approved air-purifying respirator equipped with organic vapor cartridges.[8][9]

    • Ensure you have been properly fit-tested for the selected respirator and are trained in its use, maintenance, and limitations.

Operational and Disposal Plans

Donning and Doffing PPE: A Critical Sequence

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Eye/Face Protection Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Eye/Face Protection Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4

PPE Donning and Doffing Sequence

Disposal of Contaminated PPE

Proper disposal of contaminated PPE is essential to prevent the spread of hazardous materials.

  • Gloves and other disposable items: Place in a designated hazardous waste container.[15]

  • Reusable items: Decontaminate according to your institution's established procedures. If decontamination is not possible, dispose of them as hazardous waste.

Emergency Procedures

In the event of an exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

A robust PPE program is paramount for the safe handling of this compound. By understanding the risks, selecting the appropriate equipment for the task, and adhering to strict protocols for its use and disposal, you can create a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the Safety Data Sheet for any chemical before beginning work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.